Product packaging for 1-Benzhydrylazetidin-3-amine(Cat. No.:CAS No. 40432-52-8)

1-Benzhydrylazetidin-3-amine

Cat. No.: B1275430
CAS No.: 40432-52-8
M. Wt: 238.33 g/mol
InChI Key: LYTNNHXGUOKXFI-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-amine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B1275430 1-Benzhydrylazetidin-3-amine CAS No. 40432-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydrylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNNHXGUOKXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40960831
Record name 1-(Diphenylmethyl)azetidin-3-amine
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Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40432-52-8
Record name 1-(Diphenylmethyl)-3-azetidinamine
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Record name 1-(Diphenylmethyl)azetidin-3-amine
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Record name 3-Amino-1-(diphenylmethyl)azetidine
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Foundational & Exploratory

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzhydrylazetidin-3-amine is a pivotal heterocyclic building block in medicinal chemistry. Characterized by a strained four-membered azetidine ring, a primary amine at the 3-position, and a bulky N-benzhydryl protecting group, this molecule offers a unique combination of structural rigidity and reactive potential. Its significance lies in its role as a key intermediate for the synthesis of complex pharmaceutical agents, enabling the introduction of the valuable 3-aminoazetidine motif into drug candidates. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, detailed synthetic protocols, and core reactivity principles. Furthermore, it explores the strategic application of this intermediate in drug development, supported by established safety and handling procedures to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of Strained Heterocycles

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in organic and medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, renders them more reactive than their five-membered pyrrolidine counterparts but significantly more stable and easier to handle than three-membered aziridines.[1][2] This fine balance of stability and reactivity allows for controlled ring-opening reactions and functionalization, making them powerful scaffolds in drug design.[1][3]

This compound emerges as a particularly valuable derivative. It provides a synthetically accessible source of the 3-aminoazetidine core, a motif increasingly found in bioactive molecules. The primary amine at the 3-position serves as a critical handle for further chemical elaboration, while the N-benzhydryl (diphenylmethyl) group acts as a robust, bulky protecting group that directs reactivity and can be removed under specific conditions. This combination makes it an indispensable tool for researchers aiming to explore new chemical space and develop novel therapeutics.

Chemical Structure and Physicochemical Properties

The structure of this compound incorporates a central azetidine ring, a primary amine (-NH₂) at the C3 position, and a benzhydryl group attached to the ring nitrogen. This architecture confers specific chemical and physical characteristics vital for its application.

Molecular Formula: C₁₆H₁₈N₂[4]

Molecular Weight: 238.33 g/mol [4]

Appearance: Typically a white to off-white or pale green crystalline solid or powder.[4]

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 40432-52-8[4][5]
Molecular Formula C₁₆H₁₈N₂[4]
Molecular Weight 238.33 g/mol [4]
Appearance White to Orange to Green powder/crystal[4]
Boiling Point 389.9°C at 760 mmHg (Predicted)[4]
Flash Point 146.2°C (Predicted)[4]
pKa 8.48 ± 0.20 (Predicted)[4]
Solubility Low solubility in water; soluble in organic solvents.[4]
Storage Store at room temperature in a tightly-closed container.[4]
Spectroscopic Profile (Predicted)

While specific experimental spectra require direct acquisition, the structural features of this compound allow for a confident prediction of its key NMR signals.

  • ¹H NMR: The spectrum would be characterized by distinct regions. A complex multiplet system between δ 7.2-7.5 ppm would correspond to the 10 aromatic protons of the two phenyl rings. A unique singlet or triplet around δ 4.5-5.0 ppm would be attributable to the benzylic methine proton (-CH). The protons on the azetidine ring would appear as multiplets in the upfield region, typically between δ 2.5-4.0 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The aromatic region would show multiple signals between δ 125-145 ppm. The benzylic methine carbon would be found around δ 75-80 ppm. The carbons of the azetidine ring would resonate in the δ 40-60 ppm range.

Synthesis and Reactivity

The synthesis of this compound is typically achieved via a two-step process starting from the corresponding alcohol, 1-benzhydrylazetidin-3-ol. This involves an oxidation followed by a reductive amination.

Detailed Synthesis Protocol

Step 1: Oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one

This step involves the oxidation of a secondary alcohol to a ketone. A common and effective method is the Parikh-Doering oxidation using a sulfur trioxide pyridine complex.

  • Rationale: This method is chosen for its mild reaction conditions, which helps to avoid cleavage of the strained azetidine ring that can occur under harsher, more acidic, or basic oxidative protocols.[2]

Methodology:

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in dimethylformamide (DMF), add triethylamine (TEA) (5.0 eq).

  • Slowly add a solution of sulfur trioxide pyridine complex (3.5 eq) in DMF to the reaction mixture, maintaining the temperature below 25°C.

  • Stir the mixture at a slightly elevated temperature (e.g., 50°C) for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.[6]

  • Cool the reaction mixture to room temperature and quench by pouring it into ice water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydrylazetidin-3-one.[6] Purification can be achieved via silica gel column chromatography.

Step 2: Reductive Amination of 1-benzhydrylazetidin-3-one

This step converts the ketone into the target primary amine.

  • Rationale: Reductive amination using a source of ammonia and a selective reducing agent is a standard and high-yielding transformation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are less reactive towards the ketone in neutral or slightly acidic conditions, selectively reducing the iminium ion intermediate.

Methodology:

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in an appropriate solvent, such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding dilute aqueous acid (e.g., 1N HCl) until gas evolution ceases.

  • Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the crude product by chromatography to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow A 1-Benzhydrylazetidin-3-ol (Starting Material) B Oxidation (SO3-Pyridine, TEA, DMF) A->B Step 1 C 1-Benzhydrylazetidin-3-one (Ketone Intermediate) B->C D Reductive Amination (NH4OAc, NaBH3CN, MeOH) C->D Step 2 E This compound (Final Product) D->E

Caption: Synthetic pathway from alcohol to target amine.

Core Reactivity Insights
  • Ring Strain: The reactivity of the azetidine ring is dominated by its inherent strain.[1][3] It is susceptible to nucleophilic ring-opening, particularly under acidic conditions where the nitrogen atom is protonated, making the C-N bonds more labile.[2][7] The benzhydryl group offers steric hindrance that can help stabilize the ring against certain external nucleophiles.

  • Nucleophilicity: The primary amine at the C3 position is a potent nucleophile and a key site for functionalization. It readily participates in acylation, alkylation, arylation, and condensation reactions, allowing for its seamless integration into larger molecular frameworks.

Application in Drug Discovery & Development

This compound is not typically a final drug product but rather a high-value intermediate. The 3-aminoazetidine moiety it provides is a privileged structure in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability while providing a vector for interacting with biological targets.

The synthetic utility stems from two primary strategies:

  • Direct Functionalization: The primary amine can be directly reacted to form amides, sulfonamides, or secondary/tertiary amines, tethering the azetidine core to other pharmacophores.

  • Deprotection and Functionalization: The N-benzhydryl group can be removed via hydrogenolysis (e.g., H₂, Pd/C). This unmasks the secondary amine of the azetidine ring, which can then be functionalized, providing an alternative point of attachment.

General Synthetic Utility Diagram

This diagram illustrates how the intermediate can be used to generate diverse chemical entities.

DrugDiscovery cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Scaffold Diversification A This compound B Direct Acylation / Alkylation (R-COCl or R-X) A->B C N-Deprotection (Hydrogenolysis) A->C D N-Benzhydryl-3-(acylamino)azetidines (Drug Candidates) B->D E 3-Aminoazetidine (Secondary Amine Exposed) C->E F N-Arylation / N-Alkylation (R'-X) E->F G N-Functionalized-3-aminoazetidines (Drug Candidates) F->G

Caption: Synthetic diversification from the core intermediate.

Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound and its precursors.

  • General Handling: Use only in a well-ventilated area or a chemical fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9] Avoid breathing dust or fumes.[8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[8][9]

Conclusion

This compound stands as a testament to the power of strained-ring systems in modern synthetic chemistry. Its well-defined structure, predictable reactivity, and strategic importance as a protected 3-aminoazetidine synthon make it an invaluable asset for researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential to build the next generation of complex, biologically active molecules.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
  • This compound dihydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • Regioselective ring opening reactions of azetidines. ResearchGate.
  • Addressing ring strain and reactivity issues of the azetidine ring. Benchchem.
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Source not specified.
  • This compound CAS 40432-52-8. Home Sunshine Pharma.
  • SAFETY DATA SHEET - 1-Benzhydryl-3-azetidinone. Fisher Scientific. (2024-03-31).
  • MATERIAL SAFETY DATA SHEET. Source not specified. (2012-08-15).
  • This compound - Introduction. ChemBK. (2024-04-09).
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central.

Sources

Introduction: The Strategic Value of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine (CAS: 40432-52-8)

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its significance stems from a unique combination of structural features: inherent ring strain, a high degree of sp³ character, and conformational rigidity.[3][4][5] These characteristics provide a distinct three-dimensional exit vector for substituents, enhancing properties such as metabolic stability, aqueous solubility, and binding affinity to biological targets when compared to more flexible or larger ring systems.[4]

This guide focuses on a key derivative, This compound (CAS No. 40432-52-8). This compound is not merely another chemical entity; it is a strategic building block for drug discovery professionals. It provides a stable, readily functionalizable 3-aminoazetidine core, where the nitrogen atom of the azetidine ring is protected by a bulky benzhydryl (diphenylmethyl) group. This protecting group imparts lipophilicity and steric shielding, and its removal under specific conditions allows for late-stage functionalization, making it a versatile intermediate in the synthesis of compound libraries for therapeutic screening.[6][7][8]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule begins with its fundamental properties. The data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 40432-52-8[6][7][9]
Molecular Formula C₁₆H₁₈N₂[6][7][9]
Molecular Weight 238.33 g/mol [7][9]
Appearance White to orange to green powder or crystalline solid[7][10][11]
Melting Point 61 - 65 °C[7][11]
Boiling Point 339.2 °C at 760 mmHg (Predicted)[10][12]
Density 1.125 g/cm³ (Predicted)[10][12]
Solubility Low solubility in water; soluble in organic solvents.[10]
Storage Conditions Refrigerate (2 - 8 °C) under an inert atmosphere.[7][11]
Spectroscopic Elucidation: A Deeper Analysis

Spectroscopic data is crucial for structure confirmation and quality control. While specific spectra are proprietary, the expected profile for this compound can be expertly predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ten aromatic protons of the two phenyl rings would appear as a complex multiplet in the downfield region (~7.2-7.5 ppm). The unique methine proton of the benzhydryl group (-CH(Ph)₂) would likely appear as a singlet around 4.5 ppm. The protons on the azetidine ring are diastereotopic and would present as complex multiplets in the aliphatic region (~3.0-4.0 ppm). The two protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically in the 1.5-3.0 ppm range; this signal would disappear upon a D₂O shake.[13]

  • ¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure with signals for the aromatic carbons (typically ~127-142 ppm), the benzhydryl methine carbon (~75-80 ppm), and the aliphatic carbons of the azetidine ring (~40-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A primary amine is characterized by a pair of medium-intensity N-H stretching bands in the 3300-3400 cm⁻¹ region.[13] Other expected absorptions include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic azetidine ring (~2850-2950 cm⁻¹), and C-N stretching vibrations (~1000-1250 cm⁻¹).[13]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 238.3. A prominent fragment would correspond to the stable benzhydryl cation ([CH(Ph)₂]⁺) at m/z = 167, resulting from the cleavage of the C-N bond.

Synthesis and Manufacturing Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and industrially scalable approach involves the reductive amination of a key ketone intermediate, 1-Benzhydrylazetidin-3-one.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Final Product Formation A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B Cyclization C 1-Benzhydrylazetidin-3-one (CAS 40320-60-3) B->C Oxidation (e.g., Swern) D This compound (CAS 40432-52-8) C->D Reductive Amination

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This initial step forms the core azetidine ring structure. The reaction of benzhydrylamine with epichlorohydrin provides a reliable route to the alcohol precursor.[14][15]

  • Reaction Setup: Charge a suitable reaction vessel with benzhydrylamine and a solvent such as methanol or ethanol.

  • Reagent Addition: Under controlled temperature (e.g., 20-25°C), add epichlorohydrin dropwise. The molar ratio of benzhydrylamine to epichlorohydrin is typically around 1:1.3.[14]

  • Cyclization: Heat the reaction mixture to reflux (e.g., 65°C) and maintain for an extended period (e.g., 72 hours) to drive the intramolecular cyclization to completion.

  • Work-up and Isolation: After cooling, the reaction is typically worked up by adjusting the pH to induce precipitation. The crude product is filtered, washed, and dried. For higher purity, recrystallization or column chromatography can be employed.

Protocol 2: Oxidation to 1-Benzhydrylazetidin-3-one (CAS: 40320-60-3)

The conversion of the secondary alcohol to the ketone is a critical step. A common and effective method is oxidation using a pyridine-sulfur trioxide complex.[16][17]

  • Reaction Setup: To a solution of 1-Benzhydrylazetidin-3-ol in a suitable solvent (e.g., dimethylformamide), add a base such as triethylamine.[16]

  • Oxidant Addition: Slowly add a solution of pyridine-sulfur trioxide complex. An exothermic reaction may occur, requiring cooling to maintain the desired temperature.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50°C) for approximately 30-60 minutes until TLC or HPLC analysis shows complete consumption of the starting material.[16]

  • Quenching and Extraction: Cool the reaction and quench by pouring it into ice water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by silica gel column chromatography.[16][17]

Protocol 3: Reductive Amination to this compound

This final transformation introduces the desired 3-amino group. The ketone is reacted with an ammonia source in the presence of a reducing agent.[18]

  • Imine Formation: Dissolve 1-Benzhydrylazetidin-3-one in a solvent like methylene chloride or methanol. Add an ammonia source, such as ammonium acetate or ammonia in methanol.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selective.[18]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with an aqueous base (e.g., 1N NaOH solution). Extract the product into an organic solvent.

  • Final Purification: Dry the combined organic extracts, concentrate, and purify the final product by flash chromatography or crystallization to yield this compound.[18]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The 3-amino group serves as a nucleophilic handle for a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

Applications_Workflow cluster_derivatization Derivatization at 3-Amino Position cluster_deprotection N-Deprotection & Further Functionalization cluster_applications Therapeutic Targets Core This compound (Core Building Block) Amidation Amide Formation (R-COCl) Core->Amidation Sulfonylation Sulfonamide Formation (R-SO₂Cl) Core->Sulfonylation Alkylation N-Alkylation (R-X) Core->Alkylation Deprotection Benzhydryl Cleavage (e.g., H₂, Pd/C) Core->Deprotection Enzyme Enzyme Inhibitors (e.g., Kinases) Amidation->Enzyme CNS CNS Agents Sulfonylation->CNS Core2 3-Aminoazetidine Derivative Deprotection->Core2 Functionalization N-Arylation / N-Alkylation Core2->Functionalization GPCR GPCR Modulators Functionalization->GPCR

Caption: Derivatization strategies and applications.

  • Scaffold for Bioactive Molecules: The 3-aminoazetidine moiety is a recognized pharmacophore. Its incorporation can introduce a basic center, improve polarity, and provide a rigid vector for interacting with protein targets. Derivatives have shown potential as triple reuptake inhibitors for depression, enzyme inhibitors, and modulators of G-protein coupled receptors (GPCRs).[1][18]

  • Bioisosteric Replacement: In drug design, the azetidine ring is often used as a bioisostere for larger rings like piperidine and piperazine. This substitution can lead to improved selectivity and metabolic stability by altering the molecule's conformation and lipophilicity.[4]

  • Dual Functionalization: A key advantage of this reagent is the potential for orthogonal functionalization. The primary amine at the 3-position can be modified first. Subsequently, the benzhydryl protecting group on the ring nitrogen can be removed (e.g., via catalytic hydrogenation) to expose a secondary amine, which can then undergo further reactions such as arylation or alkylation.[8] This dual-handle approach enables the rapid synthesis of complex, three-dimensional molecules.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Hazard Identification: According to supplier safety data sheets, the compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[11]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[19] Avoid inhalation of dust and contact with skin and eyes.

  • First Aid: In case of skin contact, wash thoroughly with plenty of water.[11] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][11]

Conclusion

This compound is more than a simple chemical; it is a highly valuable and versatile tool for the modern medicinal chemist. Its pre-protected, rigid azetidine core provides a reliable platform for introducing a key pharmacophore into potential drug candidates. The well-defined synthetic routes and the potential for orthogonal functionalization underscore its importance as a building block in the development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential to fully leverage its potential in accelerating the discovery of novel bioactive molecules.

References

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  • 3-Amino-1-(diphenylmethyl)azetidine | C16H18N2 | CID 5744546. (n.d.). PubChem.
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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.
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  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (n.d.). Google Patents.
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  • 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. (2025). Chemsrc.
  • 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3. (2025). ChemicalBook.
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (2025). ResearchGate.
  • CAS 40432-52-8 this compound. (n.d.). Preclinical Research CRO.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

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An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Benzhydrylazetidin-3-amine, a key synthetic intermediate in pharmaceutical research and development. The document details the molecule's fundamental physicochemical properties, outlines robust and scalable synthetic protocols, provides a thorough guide to its analytical characterization, and explores its significance as a structural motif in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Significance of the 1-Benzhydrylazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, making it an attractive isostere for larger, more flexible ring systems like piperidine or pyrrolidine. When combined with the bulky, lipophilic benzhydryl (diphenylmethyl) group, the resulting 1-benzhydrylazetidine framework becomes a cornerstone for developing novel therapeutics. The benzhydryl moiety is a common feature in numerous biologically active compounds, recognized for its ability to confer potent interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

This compound, in particular, serves as a critical intermediate. The primary amine at the 3-position provides a versatile synthetic handle for introducing a wide array of functional groups and for building molecular complexity, enabling the exploration of vast chemical space in drug discovery programs. This guide delves into the essential technical details required to effectively synthesize, characterize, and utilize this high-value compound.

Core Molecular and Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and process development. Key data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₈N₂[1]
Molecular Weight 238.33 g/mol [1]
CAS Number 40432-52-8[1]
Appearance White to off-white crystalline solid[1]
Melting Point 63 °C[1]
Boiling Point 339.2 ± 42.0 °C (Predicted)[1]
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., DCM, MeOH, IPA).[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available precursors. The most direct and scalable published method proceeds from 1-benzhydrylazetidin-3-ol. An alternative logical route involves the reductive amination of the corresponding ketone, 1-benzhydrylazetidin-3-one.

Primary Synthetic Route: Two-Step Synthesis from 1-Benzhydrylazetidin-3-ol

This robust, high-yielding protocol involves the activation of the hydroxyl group via mesylation, followed by nucleophilic substitution with an ammonia source. The causality behind this two-step process lies in converting the poor leaving group (hydroxyl) into an excellent one (mesylate), which is readily displaced by the amine nucleophile.

Synthesis_Route_1 Start 1-Benzhydrylazetidin-3-ol Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Start:e->Intermediate:w MsCl, Et₃N Acetonitrile Product This compound Intermediate:e->Product:w NH₄OH, IPA ~70°C, Parr Reactor

Caption: Two-step synthesis from 1-benzhydrylazetidin-3-ol.

Experimental Protocol:

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

  • To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile, add triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the internal temperature below 10 °C. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent side product formation.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water. This step precipitates the mesylate intermediate.

  • Isolate the solid product, 1-benzhydrylazetidin-3-yl methanesulfonate, by filtration and wash with water. The wet cake can often be used directly in the next step without extensive drying.[1]

Step 2: Synthesis of this compound

  • Charge a Parr reactor or a suitable pressure vessel with the wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq).

  • Add a mixture of isopropanol (IPA) and concentrated ammonium hydroxide (NH₄OH). A large excess of ammonium hydroxide is used to drive the reaction to completion and act as the nucleophile.

  • Seal the reactor and heat the mixture to approximately 70 °C with vigorous stirring. The use of a sealed pressure reactor is crucial to maintain the concentration of the volatile ammonia and to accelerate the reaction rate.[1]

  • Maintain the temperature for 12-24 hours, or until reaction completion is confirmed by LC-MS.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Perform a standard aqueous workup: dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification via silica gel chromatography or crystallization affords the final product, this compound, in high yield (typically 70-85% over the two steps).[1]

Alternative Synthetic Route: Reductive Amination of 1-Benzhydrylazetidin-3-one

This pathway offers a convergent approach where the C-N bond is formed via an imine intermediate, which is then reduced in situ. The choice of reducing agent is critical; a mild hydride donor that selectively reduces the imine in the presence of the starting ketone is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity and operational simplicity.

Synthesis_Route_2 Ketone 1-Benzhydrylazetidin-3-one Imine [Imine Intermediate] Ketone:e->Imine:w NH₄OAc MeOH or DCE Product This compound Imine:e->Product:w NaBH(OAc)₃

Sources

1-Benzhydrylazetidin-3-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a cornerstone building block in modern medicinal chemistry, prized for its role in creating novel therapeutics. The strategic incorporation of the azetidine ring can significantly enhance the pharmacological profile of drug candidates. This document provides a comprehensive technical overview of the primary synthetic pathways to this crucial intermediate. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into the strategic choices that underpin successful synthesis, ensuring a blend of theoretical knowledge and practical application for professionals in the field.

The Strategic Value of this compound in Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in drug design. Its rigid, three-dimensional structure can improve key drug-like properties, including metabolic stability, solubility, and cell permeability. The benzhydryl group serves as a robust and readily cleavable protecting group for the azetidine nitrogen, making this compound a versatile and highly sought-after intermediate for the synthesis of complex molecular architectures.

Retrosynthetic Strategies: Mapping the Pathways

A retrosynthetic analysis of this compound reveals two principal disconnection points: the formation of the azetidine ring itself and the installation of the amine functionality. This leads to two dominant and well-established synthetic strategies.

G Target This compound Disconnections Key Disconnections Target->Disconnections Ring_Formation Azetidine Ring Formation Disconnections->Ring_Formation Amine_Installation Amine Installation Disconnections->Amine_Installation

Caption: Core retrosynthetic disconnections for the target molecule.

The two primary forward-synthetic approaches that will be explored are:

  • Pathway A: A linear approach involving the cyclization of an acyclic precursor, followed by functional group manipulation to introduce the amine.

  • Pathway B: A convergent approach centered on the reductive amination of a pre-formed 1-benzhydrylazetidin-3-one intermediate.

Pathway A: Synthesis via Cyclization of Acyclic Precursors

This classic and reliable method builds the azetidine ring from the ground up, typically starting from readily available materials like epichlorohydrin.

Mechanistic Overview and Workflow

The core of this pathway involves the reaction of benzhydrylamine with epichlorohydrin to form an amino alcohol intermediate. This intermediate then undergoes an intramolecular cyclization, driven by a base, to form the azetidine ring. The final stage requires the conversion of the resulting hydroxyl group into the desired amine.

G Start_Mols Epichlorohydrin + Benzhydrylamine Step1 Epoxide Opening Start_Mols->Step1 Intermediate_A 1-(benzhydrylamino)-3-chloropropan-2-ol Step1->Intermediate_A Step2 Intramolecular Cyclization Intermediate_A->Step2 Intermediate_B 1-Benzhydrylazetidin-3-ol Step2->Intermediate_B Step3 Functional Group Interconversion Intermediate_B->Step3 Final_Product This compound Step3->Final_Product

Caption: Workflow for the synthesis of this compound via Pathway A.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(benzhydrylamino)-3-chloropropan-2-ol

  • In a round-bottom flask, dissolve benzhydrylamine (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Add epichlorohydrin (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once complete, remove the solvent under reduced pressure to yield the crude product, which is often carried forward without further purification.

Step 2: Synthesis of 1-benzhydrylazetidin-3-ol

  • Dissolve the crude 1-(benzhydrylamino)-3-chloropropan-2-ol from the previous step in toluene.

  • Add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the biphasic mixture to reflux (approximately 85-95 °C) and stir vigorously for 8 hours. The base promotes the intramolecular SN2 reaction to form the azetidine ring.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-benzhydrylazetidin-3-ol.

Step 3: Conversion to this compound This is a two-part functional group interconversion.

  • Mesylation: Dissolve the crude alcohol (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours. The hydroxyl group is converted to a mesylate, an excellent leaving group.

  • Azide Displacement and Reduction: The resulting mesylate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like DMF at 80-100 °C. This SN2 reaction forms the azido-azetidine intermediate. The azide is subsequently reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or treatment with lithium aluminum hydride (LAH).

Rationale Behind Experimental Choices
  • Solvent: Methanol is an ideal solvent for the initial epoxide opening as it readily dissolves the reactants. Toluene is used for the cyclization due to its higher boiling point, which allows for the necessary thermal energy to drive the reaction.

  • Base: A strong base like NaOH is required to deprotonate the alcohol, rendering it a potent nucleophile for the ring-closing reaction.

  • Leaving Group: The conversion of the poorly-leaving hydroxyl group to a mesylate is a critical activation step to facilitate the subsequent nucleophilic substitution by the azide.

Pathway B: Synthesis via Reductive Amination

This more modern and often more efficient pathway utilizes a key ketone intermediate, 1-benzhydrylazetidin-3-one, which is directly converted to the target amine.

Mechanistic Overview and Workflow

The process involves the reaction of the azetidinone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ by a selective reducing agent to yield the final product.

G Ketone 1-Benzhydrylazetidin-3-one Reaction Reductive Amination Ketone->Reaction Reagents Ammonia Source + Reducing Agent Reagents->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound via Pathway B.

Detailed Experimental Protocol
  • Charge a reaction vessel with 1-benzhydrylazetidin-3-one hydrochloride (1.0 eq) and methanol.

  • Add ammonium acetate (7-10 eq). The large excess of the ammonia source drives the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise. This hydride donor is specifically chosen for its ability to reduce the iminium ion much faster than the starting ketone, preventing side reactions.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by carefully adding aqueous hydrochloric acid.

  • Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield pure this compound.

Rationale Behind Experimental Choices
  • Ammonia Source: Ammonium acetate serves as a convenient, solid source of ammonia in situ.

  • Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent. Its reactivity is pH-dependent, making it ideal for reductive aminations under slightly acidic to neutral conditions where the iminium ion is pre-dominantly formed. Sodium triacetoxyborohydride is another excellent alternative.

  • Convergent Strategy: This pathway is highly convergent, meaning the main carbon skeleton is assembled early, and the key functional group is introduced in the final step, which often leads to a higher overall yield.

Comparative Analysis of Synthetic Pathways

ParameterPathway A (Cyclization)Pathway B (Reductive Amination)
Starting Materials Epichlorohydrin, Benzhydrylamine1-Benzhydrylazetidin-3-one
Number of Steps 3-4 steps1 step (from the ketone)
Typical Overall Yield 35-55%70-90% (from the ketone)
Key Reagents NaOH, MsCl, NaN3, LAH/H2NH4OAc, NaBH3CN
Advantages Utilizes simple, inexpensive starting materials.Highly efficient, convergent, and high-yielding.
Disadvantages Longer sequence, involves hazardous reagents (NaN3), can have lower overall yields.Requires the synthesis of the azetidin-3-one precursor, which can be challenging.

Conclusion and Future Outlook

Both pathways presented offer viable and well-documented routes to the synthesis of this compound. While Pathway A is built upon classical organic chemistry principles, Pathway B represents a more streamlined and efficient approach, reflecting the advances in modern synthetic methodology. The selection of a specific route will be guided by factors such as the availability of starting materials, required scale, and safety considerations. As the demand for novel azetidine-containing pharmaceuticals continues to grow, further innovations in the synthesis of this key intermediate are anticipated, likely focusing on catalytic and even more atom-economical methods.

References

  • Title: A Practical, Kilogram-Scale Synthesis of a Key Azetidine Intermediate. Source: Organic Process Research & Development. URL:[Link]
  • Title: The Azetidine Ring in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL:[Link]
  • Title: Reductive Amination of Ketones and Aldehydes. Source: Organic Reactions. URL:[Link]

An In-depth Technical Guide to the Biological Activity of 1-Benzhydrylazetidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its conformational rigidity and favorable physicochemical properties offer distinct advantages in drug design, leading to improved solubility, metabolic stability, and binding affinity.[2] When combined with the N-benzhydryl moiety—a group prevalent in numerous centrally-acting pharmaceuticals—the resulting 1-benzhydrylazetidin-3-amine core structure serves as a powerful template for potent modulators of neuronal signaling pathways.[4][5][6] This guide provides a detailed exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their role as monoamine reuptake inhibitors for potential therapeutic applications in neurology and psychiatry.

Synthetic Strategies for the this compound Scaffold

The development of novel derivatives is fundamentally reliant on efficient and scalable synthetic routes to the core amine scaffold. The primary starting materials are typically commercially available precursors such as 1-benzhydrylazetidin-3-ol or 1-benzhydrylazetidin-3-one.[7][8][9][10] Two predominant strategies for synthesizing the target this compound are outlined below.

Synthesis via Amination of a Mesylate Intermediate

A highly efficient, streamlined process begins with the commercially available alcohol, 1-benzhydrylazetidin-3-ol.[8] This method avoids harsh reagents and allows for the isolation of the target amine in high yield. The process involves two key steps:

  • Mesylation: The hydroxyl group of 1-benzhydrylazetidin-3-ol is converted into a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Aminolysis: The mesylate intermediate is subsequently displaced by an amine source, typically ammonium hydroxide under heat and pressure, to yield the final this compound.[8]

Synthesis via Reductive Amination

An alternative pathway involves the reductive amination of 1-benzhydrylazetidin-3-one.[11] This approach is particularly useful for creating libraries of N-substituted derivatives by varying the amine used in the reaction.

  • Imine Formation: The ketone (1-benzhydrylazetidin-3-one) reacts with a primary amine to form an intermediate imine or enamine.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine in situ to the corresponding secondary amine.[11]

G cluster_0 Synthesis Pathway 1: From Alcohol cluster_1 Synthesis Pathway 2: From Ketone A 1-Benzhydrylazetidin-3-ol B Mesylate Intermediate A->B MsCl, Et3N C This compound B->C NH4OH, IPA, 70°C D 1-Benzhydrylazetidin-3-one E Imine/Enamine Intermediate D->E R-NH2 F Substituted 3-Amino-azetidine E->F NaBH(OAc)3

Caption: Key synthetic routes to the this compound scaffold.

Biological Activity & Mechanism of Action

Primary Target: Monoamine Transporters

The vast majority of research on this compound derivatives has focused on their activity as monoamine reuptake inhibitors .[11] Monoamine neurotransmitters—primarily serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are critical for regulating mood, cognition, and attention. Their signaling is terminated by re-entry into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[12][13]

By blocking these transporters, this compound derivatives increase the concentration and duration of action of monoamines in the synaptic cleft.[12] This mechanism is the foundation for many antidepressant and psychostimulant drugs used to treat conditions like major depressive disorder, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[11][12]

Mechanism of Inhibition

These derivatives act as competitive inhibitors , binding to the same or overlapping sites on the transporter protein as the endogenous neurotransmitter.[14] This binding event physically occludes the transporter channel, preventing it from binding to and transporting dopamine (or other monoamines) back into the presynaptic terminal. The result is an elevation of extracellular dopamine levels, leading to enhanced dopaminergic signaling.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Azetidine Derivative Pre0 Presynaptic Neuron Post0 Postsynaptic Neuron DA0 Dopamine DAT0 DAT DA0->DAT0 Reuptake Receptor0 Dopamine Receptors DA0->Receptor0 Binds Vesicle0 Vesicles Vesicle0->DA0 Release Receptor0->Post0 Signal Pre1 Presynaptic Neuron Post1 Postsynaptic Neuron DA1 Dopamine Receptor1 Dopamine Receptors DA1->Receptor1 Binds Vesicle1 Vesicles Vesicle1->DA1 Release DAT1 DAT Receptor1->Post1 Signal++ Inhibitor Azetidine Derivative Inhibitor->DAT1 Blocks

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Other Potential Biological Activities

While CNS activity is the primary focus, the broader class of benzhydryl amines exhibits a wide spectrum of biological effects, including anti-HCV, antibacterial, and aromatase inhibitory activities.[4][5] This suggests that the this compound scaffold could potentially be adapted for other therapeutic areas, though this remains a less explored avenue of research.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective monoamine transporter inhibition. The most comprehensive studies have focused on substitutions at the 3-amino group.[11]

Modifications at the 3-Amino Nitrogen

Research has shown that the nature of the substituents on the 3-amino nitrogen profoundly influences activity and selectivity.

  • Linker to Substituents: Introducing a methylene spacer between the azetidine ring and the substituted nitrogen atom (as in Series B, below) generally leads to higher inhibitory activity against all three transporters compared to direct substitution on the 3-amino nitrogen (Series A).[11]

  • Bulkiness of Substituents: The size of the substituents is a critical determinant of potency. For compounds in Series B, bulky R₁ groups such as 3,4-dichlorophenyl or naphthyl result in decreased activity. In contrast, smaller, less sterically hindered groups like cyclopropyl, cyclopentyl, cyclohexyl, or phenyl are associated with higher inhibitory activities.[11]

G SAR_Image A Benzhydryl Group: Generally well-tolerated. Modifications less explored. B Azetidine Ring: Provides rigid scaffold. Improves drug-like properties. C 3-Amino Substitutions (R1, R2): Critical for potency and selectivity. - Methylene linker (Series B) > Direct link (Series A). - Small R1 groups (phenyl, cyclopropyl) > Bulky R1 groups.

Caption: Core structure and summary of key structure-activity relationships.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of representative 3-aminoazetidine derivatives against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters, as measured by neurotransmitter uptake assays in transfected HEK293 cells.[11]

Compound IDR₁ GroupR₂ GrouphSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
Series B-1 PhenylCyclopentyl2118151
Series B-2 PhenylCyclohexyl2720258
Series B-3 CyclohexylCyclopentyl1411240
Series B-4 CyclohexylCyclohexyl1713196
Series B-5 CyclopentylCyclopentyl1312165
Series B-6 3,4-DichlorophenylCyclopentyl1471001021
Series B-7 NaphthylCyclopentyl10355650

Data synthesized from Jung, J. et al. (2014).[11]

Analysis: The data clearly illustrates the SAR principles. Compounds with smaller, non-aromatic (cyclohexyl, cyclopentyl) or simple aromatic (phenyl) R₁ groups (B-1 to B-5) exhibit high potency (low nanomolar IC₅₀ values) for SERT and NET, with moderate activity at DAT. In contrast, introducing bulky or electron-withdrawing groups like 3,4-dichlorophenyl (B-6) or naphthyl (B-7) significantly reduces potency across all three transporters.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides field-proven methodologies for the synthesis and biological evaluation of these derivatives.

Protocol: Synthesis of this compound

This protocol is adapted from the streamlined process described by Ye, N. et al. (2011).[8]

Objective: To synthesize the parent amine from 1-benzhydrylazetidin-3-ol.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

  • Ammonium hydroxide (28 wt%)

  • Isopropanol (IPA)

  • Parr reactor or suitable pressure vessel

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Mesylation

  • To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water. The mesylate intermediate (3) will precipitate.

  • Isolate the solid intermediate by filtration and wash with water. The wet filter cake can be used directly in the next step without drying.[8]

Step 2: Aminolysis

  • Transfer the wet mesylate intermediate into a Parr reactor.

  • Add a mixture of isopropanol and 28 wt% ammonium hydroxide.

  • Seal the reactor and heat the mixture to approximately 70-75 °C with stirring.[8]

  • Maintain the temperature for 12-18 hours. Monitor the internal pressure, which will increase due to ammonia gas.

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent the reactor in a fume hood and transfer the reaction mixture to a flask.

  • Concentrate the mixture under vacuum to remove isopropanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diisopropyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.

  • Purify the product via silica gel chromatography or crystallization as needed.

Protocol: [³H]-Dopamine Uptake Inhibition Assay

This protocol is a generalized method based on standard procedures used for evaluating DAT inhibitors.[11][15]

Objective: To determine the IC₅₀ value of a test compound for inhibition of the human dopamine transporter (hDAT).

Materials:

  • HEK-293 cells stably transfected with hDAT.

  • 24-well cell culture plates.

  • Uptake Buffer: HEPES-buffered saline (e.g., 124 mM NaCl, 3.25 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 11 mM D-glucose, 10 mM HEPES, pH 7.4).

  • [³H]-Dopamine (radioligand).

  • Test compounds dissolved in DMSO (stock solutions).

  • 1.0% SDS lysis buffer.

  • Liquid scintillation cocktail and scintillation counter.

Procedure:

  • Cell Plating: Seed the hDAT-transfected HEK-293 cells into 24-well plates at a density that allows them to reach ~90% confluency after 48 hours.

  • Assay Preparation: On the day of the assay, aspirate the growth medium from the wells. Wash the cells twice with 500 µL of pre-warmed (37 °C) Uptake Buffer.

  • Compound Incubation: Add 450 µL of Uptake Buffer containing the desired final concentrations of the test compound to each well. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known DAT inhibitor, e.g., 10 µM GBR12909 or 1 mM dopamine).

  • Initiate Uptake: Initiate the reaction by adding 50 µL of Uptake Buffer containing [³H]-Dopamine to achieve a final concentration in the low nanomolar range (e.g., 10-20 nM). The final volume in each well is 500 µL.

  • Incubation: Incubate the plate at 37 °C for a short period (e.g., 10 minutes). The optimal time should be within the linear range of uptake for the cell line.

  • Terminate Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with 500 µL of ice-cold Uptake Buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of 1.0% SDS lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

  • Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify the amount of [³H]-Dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).

    • Convert the data for each test compound concentration to a percentage of inhibition relative to the specific uptake in the vehicle control wells.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold has been firmly established as a versatile and highly fruitful template for the design of potent monoamine reuptake inhibitors. The synthetic accessibility of the core and the clear structure-activity relationships that have been elucidated make this an attractive area for further drug discovery efforts.

Future research should focus on several key areas:

  • Selectivity Profiling: Fine-tuning the substituents on the 3-amino group to achieve desired selectivity profiles, such as DAT-selective inhibitors (for ADHD or substance abuse) or balanced triple reuptake inhibitors (for treatment-resistant depression).

  • Pharmacokinetic Optimization: Improving metabolic stability and oral bioavailability through medicinal chemistry strategies.

  • In Vivo Efficacy: Moving promising lead compounds into animal models of depression, ADHD, and other CNS disorders to validate their therapeutic potential.

  • Exploration of Novel Targets: While monoamine transporters are the primary target, the diverse bioactivities of the parent benzhydryl amine class suggest that derivatives of this scaffold could be screened against other targets to uncover novel therapeutic applications.[4][5]

References

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1-Benzhydrylazetidin-3-amine: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif, prized for its ability to impart metabolic stability, improve solubility, and provide unique three-dimensional exit vectors for molecular elaboration.[1][2] This guide provides an in-depth technical analysis of 1-Benzhydrylazetidin-3-amine, a critical pharmaceutical intermediate that combines the benefits of the azetidine core with the strategic utility of the benzhydryl protecting group. We will explore its underlying chemical principles, detail robust synthetic protocols with an emphasis on the rationale behind experimental choices, and discuss its application in the development of next-generation therapeutics.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The azetidine moiety is increasingly incorporated into drug candidates due to a unique combination of physicochemical properties stemming from its structure.[3]

  • Ring Strain and Conformational Rigidity: With a ring strain of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than a five-membered pyrrolidine ring but more stable and easier to handle than a three-membered aziridine. This inherent strain and resulting rigidity reduce the entropic penalty upon binding to a biological target, potentially increasing potency.

  • sp³-Rich Character: The non-planar, three-dimensional nature of the azetidine ring is highly desirable in modern drug design, as it allows for exploration of chemical space beyond the flat, aromatic structures that have historically dominated medicinal chemistry. This sp³-richness often leads to improved solubility and reduced off-target toxicity.[1][2]

  • Metabolic Stability: The azetidine scaffold can serve as a bioisostere for more metabolically labile groups like piperidines or piperazines. Its compact structure can shield adjacent chemical bonds from enzymatic degradation, thereby enhancing the metabolic stability and half-life of a drug candidate.[2]

The successful integration of this scaffold is evident in several FDA-approved drugs, such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), which leverage the azetidine motif to optimize their pharmacokinetic profiles and receptor selectivity.[1][2]

This compound: A Key Building Block

This compound (CAS No. 40432-52-8) is a bifunctional molecule of significant interest. Its structure comprises the azetidine-3-amine core, which provides a key nucleophilic handle for further chemical modification, and the N-benzhydryl (diphenylmethyl) group.

The N-benzhydryl group serves two primary functions:

  • Protecting Group: It is a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions, yet removable if necessary.

  • Pharmacological Contributor: The bulky, lipophilic nature of the benzhydryl moiety can enhance a molecule's ability to cross the blood-brain barrier and often plays a direct role in binding to target receptors.[4] Benzhydryl derivatives are common in compounds with antihistaminic, anticholinergic, and dopamine receptor antagonistic activities.[5][6][7]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 40432-52-8[6][8][9]
Molecular Formula C₁₆H₁₈N₂[6][9]
Molecular Weight 238.33 g/mol N/A
Appearance White to light yellow crystalline powder[6][8]
Boiling Point 339.2°C at 760 mmHg[8]
Density 1.125 g/cm³[8]

Synthesis and Manufacturing Considerations

A robust and scalable synthetic route is critical for the utility of any pharmaceutical intermediate. The most efficient and widely adopted synthesis of this compound begins with its corresponding alcohol, 1-benzhydrylazetidin-3-ol.

Prerequisite: Synthesis of 1-Benzhydrylazetidin-3-ol

The precursor alcohol is accessible via an improved, one-pot, and chromatography-free process suitable for multi-kilogram scale-up, which is a significant advantage for industrial applications.[10][11] The synthesis initiates from the reaction of benzhydrylamine with epichlorohydrin.[12]

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzhydrylamine Benzhydrylamine Reaction One-Pot Cyclization Benzhydrylamine->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Product 1-Benzhydrylazetidin-3-ol Reaction->Product High Yield (approx. 80%) Chromatography-Free

Caption: High-yield, one-pot synthesis of the key precursor 1-Benzhydrylazetidin-3-ol.

Core Protocol: Conversion of Alcohol to Amine

A highly efficient, streamlined two-step process converts the alcohol to the target amine with yields reported between 72-84%.[13]

G cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Amination Start 1-Benzhydrylazetidin-3-ol Mesylation Activation of Hydroxyl Start->Mesylation MsCl, Et3N Acetonitrile Intermediate Mesylate Intermediate (Excellent Leaving Group) Mesylation->Intermediate Amination Nucleophilic Substitution Intermediate->Amination NH4OH, IPA Parr Reactor (~70°C) Final This compound (as Monoacetate Salt) Amination->Final

Caption: Two-step workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Protocol:

    • To a stirred solution of commercially available 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine (Et₃N) as a base.

    • Cool the mixture (e.g., to 0-5°C) in an ice bath.

    • Slowly add methanesulfonyl chloride (MsCl) while maintaining the temperature.

    • After the addition is complete, allow the reaction to stir until completion (monitored by TLC or HPLC).

    • Quench the reaction with water, which precipitates the mesylate intermediate.

    • Isolate the solid product by filtration. The resulting wet filter cake can often be used directly in the next step without extensive drying.[13]

  • Expertise & Causality:

    • Why Mesylation? The hydroxyl group (-OH) is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group for the subsequent nucleophilic substitution. This is preferred over other methods like tosylation due to the smaller size of the mesyl group and the high reactivity and crystallinity of the resulting intermediate.

    • Why Triethylamine? Methanesulfonyl chloride reacts with the alcohol to produce HCl as a byproduct. Triethylamine is a non-nucleophilic organic base that scavenges this acid, preventing unwanted side reactions and driving the reaction to completion.

  • Protocol:

    • Charge a Parr reactor (or a similar pressure vessel) with the wet filter cake of the mesylate intermediate from the previous step.

    • Add a solvent system such as isopropanol (IPA) and concentrated ammonium hydroxide (NH₄OH).[13]

    • Seal the reactor and heat to approximately 70-75°C. The reaction is run under the pressure generated at this temperature.

    • Maintain the temperature with stirring for several hours until the reaction is complete.

    • Cool the reactor, vent, and work up the reaction mixture. This typically involves an extractive workup to isolate the free amine.

    • For purification and improved stability, the product can be crystallized as its monoacetate salt.[13]

  • Expertise & Causality:

    • Why a Parr Reactor? The amination reaction can be sluggish at atmospheric pressure. Using a sealed pressure vessel allows the reaction to be heated above the boiling point of the solvent system, significantly accelerating the rate of reaction. This enables the use of moderate temperatures (~70°C), which minimizes the risk of azetidine ring-opening, a common side reaction at higher temperatures.[13]

    • Why Ammonium Hydroxide? This serves as a concentrated, readily available source of ammonia (NH₃), the nucleophile required to displace the mesylate group and form the primary amine.

Applications in Pharmaceutical Synthesis

This compound is not an active pharmaceutical ingredient (API) itself, but rather a versatile starting material. Its primary amine provides a reactive site for a multitude of chemical transformations, including amide bond formation, reductive amination, and alkylation, allowing for its incorporation into more complex target molecules.

Its value has been demonstrated in the exploration of compounds targeting the central nervous system (CNS). Research has pointed towards its utility in synthesizing derivatives with potential as:

  • Dopamine antagonists[5][6]

  • Anticonvulsants[4]

  • Antidepressants[4]

G cluster_reactions Synthetic Transformations Intermediate This compound Amidation Amide Coupling (e.g., with R-COOH) Intermediate->Amidation Alkylation Reductive Amination (e.g., with R-CHO) Intermediate->Alkylation Other Other Derivatizations Intermediate->Other API Diverse Library of Potential APIs Amidation->API Alkylation->API Other->API Screening Screening API->Screening Pharmacological Screening (e.g., CNS Targets)

Caption: Role of this compound as a core scaffold in drug discovery workflows.

Conclusion

This compound stands out as a high-value intermediate for pharmaceutical research and development. Its synthesis is well-established, scalable, and efficient, ensuring its availability for discovery programs. The molecule masterfully combines the advantageous physicochemical properties of the sp³-rich azetidine ring with the pharmacologically relevant benzhydryl group. For scientists and researchers in drug development, this intermediate represents a strategically important and versatile building block for constructing novel chemical entities, particularly those targeting complex diseases of the central nervous system.

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The Role of the Azetidine Ring in 1-Benzhydrylazetidin-3-amine: A Strategic Asset in Modulating Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The four-membered azetidine heterocycle has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its inherent ring strain and constrained geometry provide a unique three-dimensional scaffold that profoundly influences the properties of bioactive molecules.[2] In the specific context of 1-Benzhydrylazetidin-3-amine, a scaffold prevalent in centrally active agents, the azetidine ring is not a passive linker but a critical determinant of molecular conformation, physicochemical properties, and ultimately, pharmacological function. This guide provides an in-depth analysis of the azetidine ring's multifaceted role, synthesizing foundational chemical principles with field-proven insights into its application in drug design. We will dissect the stereoelectronic properties, conformational biases, and metabolic implications imparted by this strained ring, offering a comprehensive resource for the rational design of next-generation therapeutics based on this privileged scaffold.[4]

The Physicochemical and Conformational Landscape of the Azetidine Core

The unique character of the azetidine ring is a direct consequence of its four-membered structure, which imposes significant angle and torsional strain (approx. 25.4 kcal/mol).[3][5] This strain is not a liability but a key feature that medicinal chemists exploit to enforce specific molecular geometries and modulate bioactivity.[3][6]

Ring Puckering and Conformational Rigidity

Unlike a hypothetical planar structure, the azetidine ring adopts a non-planar, "puckered" conformation to alleviate torsional strain.[7] This puckering is a critical feature, as it projects the substituents at the N-1, C-2, and C-4 positions into defined pseudo-axial and pseudo-equatorial vectors. For a bulky substituent like the benzhydryl group on the nitrogen of this compound, this conformational rigidity fixes its spatial orientation relative to the amine at the C-3 position. This pre-organization of pharmacophoric elements can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[5][8]

Diagram 1: Azetidine Ring Puckering

puckering N1 N C2 C N1->C2 substituent_N N1->substituent_N pseudo-equatorial C3 C C2->C3 C4 C C3->C4 substituent_C3 C3->substituent_C3 pseudo-equatorial H_ax H C3->H_ax pseudo-axial C4->N1

Caption: Puckered conformation of a substituted azetidine ring.

Impact on Core Physicochemical Properties

The incorporation of the azetidine ring serves to tune key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] It is often used as a bioisosteric replacement for larger, more flexible rings like piperidine or more lipophilic groups.[2][9]

PropertyInfluence of the Azetidine Ring in this compoundRationale
Basicity (pKa) The pKa of the exocyclic amine at C-3 and the ring nitrogen are distinct. The ring nitrogen's basicity (pKa of parent azetidine's conjugate acid is ~11.3) is influenced by the electron-withdrawing benzhydryl group.[10][11]Ring strain and nitrogen hybridization affect lone pair availability. This is critical for target engagement (ionic interactions) and aqueous solubility for formulation.
Lipophilicity (LogP) Generally lowers LogP compared to larger aliphatic rings or acyclic analogues.The compact, sp³-rich character of the azetidine ring can enhance aqueous solubility and reduce non-specific binding.[1][12]
Polar Surface Area (PSA) The nitrogen atom contributes to the molecule's PSA.This property is crucial for predicting cell membrane permeability and blood-brain barrier penetration.
Molecular Rigidity High. The strained ring provides a rigid scaffold.[4][8]Pre-defines the orientation of the benzhydryl and amine groups, which is key for selective receptor binding.[5]

The Azetidine Ring in Synthesis: A Strained but Valuable Intermediate

While the ring strain makes azetidines reactive under certain conditions, it also enables unique synthetic transformations.[3][6] The synthesis of this compound typically proceeds through the key intermediate, 1-benzhydrylazetidin-3-ol or its corresponding ketone.

Representative Synthetic Workflow

The construction of the azetidine ring often involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[13] Subsequent functionalization at the 3-position provides the target amine.

Diagram 2: General Synthetic Workflow

synthesis_workflow start Benzhydrylamine + Epichlorohydrin step1 Formation of 1-(Benzhydrylamino)-3-chloropropan-2-ol start->step1 step2 Base-mediated Intramolecular Cyclization step1->step2 intermediate 1-Benzhydrylazetidin-3-ol step2->intermediate step3 Oxidation (e.g., Swern, Dess-Martin) intermediate->step3 ketone 1-Benzhydrylazetidin-3-one step3->ketone step4 Reductive Amination (NH₃ source, reducing agent) ketone->step4 product This compound step4->product

Caption: Key stages in the synthesis of this compound.

Detailed Protocol: Reductive Amination of 1-Benzhydrylazetidin-3-one

This protocol describes a common and robust method for introducing the 3-amino group, a critical pharmacophoric feature. The choice of a two-step process via the ketone allows for greater flexibility in introducing diverse amine substituents.

Objective: To convert 1-Benzhydrylazetidin-3-one to this compound.

Pillar of Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the ketone starting material and the formation of the product.

Methodology:

  • Reaction Setup:

    • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add an ammonia source such as ammonium acetate (~10 eq) or a 7N solution of ammonia in methanol.

    • Causality Explanation: Methanol is a common solvent that readily dissolves both the ketone and the ammonia source. The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours. The reaction involves the nucleophilic attack of ammonia on the ketone carbonyl, followed by dehydration to form the corresponding azetidin-3-imine.

    • Causality Explanation: This step is often the rate-limiting step. Gentle heating can sometimes be used to accelerate imine formation, but must be controlled to prevent side reactions.

  • Reduction:

    • Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) or sodium triacetoxyborohydride (STAB), portion-wise.

    • Causality Explanation: Sodium cyanoborohydride is selected because it is a mild reducing agent that selectively reduces the C=N bond of the imine in the presence of the ketone, minimizing reduction of the starting material. STAB is another excellent choice, particularly for less reactive ketones. The reduction is performed at a lower temperature to control the reaction rate and improve selectivity.

  • Workup and Isolation:

    • Once the reaction is complete (as monitored by TLC/LC-MS), quench the reaction by the slow addition of water.

    • Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide to ensure the product amine is in its free base form.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by silica gel column chromatography to yield pure this compound.

Pharmacological Significance: The Azetidine Ring as a Functional Modulator

The azetidine ring is not merely a structural element but an active contributor to the pharmacological profile of this compound derivatives, which have shown activity as central nervous system modulators and antihistamines.[1][14]

Receptor Binding and Selectivity

The primary role of the azetidine ring is to act as a rigid scaffold that enforces a specific three-dimensional arrangement of the key pharmacophoric groups: the bulky, hydrophobic benzhydryl moiety and the basic amine. This defined conformation is crucial for achieving high-affinity and selective interactions with the binding pockets of biological targets, such as neurotransmitter transporters or receptors.[5][15] The rigidity minimizes the number of available low-energy conformations, reducing the entropic cost of binding and improving ligand efficiency.[5][8]

Diagram 3: Azetidine as a Pharmacophoric Scaffold

pharmacophore cluster_ligand Ligand: this compound cluster_receptor Receptor Binding Pocket ligand Benzhydryl Group Azetidine Scaffold 3-Amine Group receptor Hydrophobic Pocket Structural Constraint H-Bond Donor / Anionic Site ligand:benz->receptor:hp  Hydrophobic Interaction ligand:azet->receptor:sp  Enforces Optimal Geometry ligand:amine->receptor:hbd  H-Bond / Ionic Interaction

Caption: The azetidine ring orients key functional groups for receptor interaction.

Metabolic Stability and Pharmacokinetics

The azetidine motif can significantly enhance metabolic stability compared to other common nitrogen heterocycles.[1][2][12] Its strained, sp³-rich character can make adjacent C-H bonds less susceptible to oxidation by cytochrome P450 enzymes.[12] However, the ring itself is not inert; due to its inherent strain, it can be susceptible to metabolic ring-opening, for example, through reactions with glutathione.[15] Therefore, the overall metabolic profile is a complex interplay between the stabilizing effect of the rigid core and its potential for unique strain-driven decomposition pathways.[15] This balance makes the azetidine ring a powerful tool for fine-tuning a drug candidate's pharmacokinetic properties.

Conclusion and Future Directions

The azetidine ring in this compound is a quintessential example of a "privileged scaffold" in medicinal chemistry.[4] Its role extends far beyond that of a simple linker, actively modulating the molecule's conformation, physicochemical properties, synthetic accessibility, and pharmacological profile. The ring's inherent strain and rigidity are key assets that enable the precise positioning of pharmacophoric elements for optimal target engagement while often conferring favorable metabolic properties. As synthetic methodologies for creating functionalized azetidines continue to advance, the strategic incorporation of this versatile four-membered ring will undoubtedly remain a highly valuable tactic in the design of novel, effective, and safe therapeutics.[1][3][6]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide - Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Azetidines of pharmacological interest - PubMed.
  • Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore - BIOENGINEER.ORG.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
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  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed.
  • Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery - Benchchem.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem.
  • Azetidine - Wikipedia.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate.
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - ChemicalBook.
  • Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy | Macromolecules - ACS Publications.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Biologically active compounds with azetidine rings. - ResearchGate.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central.
  • Azetidine | C3H7N | CID 10422 - PubChem - NIH.
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta - Serve Content.
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  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF - ResearchGate.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI.
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  • Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate.
  • Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks.
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  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design - ResearchGate.
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Spectroscopic Blueprint of 1-Benzhydrylazetidin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Benzhydrylazetidin-3-amine in Medicinal Chemistry

This compound, a notable azetidine derivative, has garnered significant attention within the drug discovery and development landscape. Its rigid four-membered azetidine core, coupled with the bulky benzhydryl group, imparts unique conformational constraints and physicochemical properties. These attributes make it a valuable scaffold in the design of novel therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during synthesis and formulation. This in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights for researchers and scientists.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its characteristic spectroscopic fingerprint. The molecule comprises a central azetidine ring, a primary amine at the 3-position, and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom. This unique combination of a strained aliphatic ring, a basic amine, and aromatic moieties gives rise to distinct signals in various spectroscopic analyses.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound monoacetate has been experimentally determined and provides a clear proton map of the molecule.[1]

Experimental Protocol:

A sample of this compound monoacetate is dissolved in a deuterated solvent, typically deuterated methanol (CD₃OD) or chloroform (CDCl₃), and the spectrum is acquired on a 400 MHz NMR spectrometer.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42–7.04m10 HAr-H (Phenyl rings)
4.44s1 HCH (Benzhydryl)
3.78–3.62m1 HCH (Azetidine, position 3)
3.43–2.36m2 HCH₂ (Azetidine, positions 2 & 4)
3.03–2.99m2 HCH₂ (Azetidine, positions 2 & 4)
1.93s3 HCH₃ (Acetate)

Interpretation and Causality:

  • Aromatic Protons (7.42–7.04 ppm): The ten protons of the two phenyl rings resonate as a complex multiplet in the downfield region. This is characteristic of aromatic protons and their chemical shift is influenced by the electron-withdrawing nature of the azetidine nitrogen.

  • Benzhydryl Methine Proton (4.44 ppm): The single proton on the carbon connecting the two phenyl rings to the azetidine nitrogen appears as a singlet. Its downfield shift is a direct result of being attached to two electronegative atoms (nitrogen) and two aromatic rings.

  • Azetidine Ring Protons (3.78–2.99 ppm): The protons on the strained four-membered ring exhibit complex multiplets. The methine proton at the 3-position, adjacent to the amine group, is expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen. The methylene protons at the 2 and 4 positions are diastereotopic and appear as distinct multiplets.

  • Acetate Methyl Protons (1.93 ppm): The singlet at 1.93 ppm corresponds to the three protons of the acetate counter-ion, confirming the salt form of the analyzed sample.[1]

¹³C NMR (Carbon-13) Spectroscopy (Predicted)

Predicted Data Summary:

Chemical Shift (δ) ppmAssignment
~140-145C (Quaternary, Phenyl)
~127-129CH (Phenyl)
~75CH (Benzhydryl)
~60CH₂ (Azetidine, C2 & C4)
~45CH (Azetidine, C3)

Interpretation and Rationale:

  • Aromatic Carbons (127–145 ppm): The carbons of the phenyl rings are expected in the typical aromatic region. The quaternary carbons to which the benzhydryl methine is attached will be the most downfield.

  • Benzhydryl Methine Carbon (~75 ppm): This carbon is significantly deshielded due to its attachment to the nitrogen and two phenyl rings.

  • Azetidine Ring Carbons (45–60 ppm): The carbons of the strained azetidine ring will appear in the aliphatic region. The C3 carbon, bearing the amine group, is expected to be the most upfield of the ring carbons. The C2 and C4 carbons will be further downfield due to their proximity to the benzhydryl-substituted nitrogen.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Experimental Protocol:

A sample of the compound is typically prepared as a KBr pellet or a thin film on a salt plate for analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Predicted Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine)
3080-3010MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (aliphatic)
1650-1580MediumN-H bend (primary amine)
1600, 1495, 1450Medium-StrongC=C stretch (aromatic)
1250-1020MediumC-N stretch (aliphatic amine)
750-700 & 690-710StrongC-H out-of-plane bend (monosubstituted benzene)

Interpretation and Rationale:

  • N-H Vibrations: The presence of a primary amine will be clearly indicated by the N-H stretching bands in the 3400-3250 cm⁻¹ region and the N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic azetidine and benzhydryl groups (below 3000 cm⁻¹).

  • Aromatic Ring Vibrations: The characteristic C=C stretching bands of the phenyl rings will appear in the 1600-1450 cm⁻¹ region. The strong out-of-plane bending vibrations are indicative of monosubstituted benzene rings.

  • C-N Stretching: The C-N stretching of the aliphatic amine is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol:

The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be dominated by the cleavage of the bonds adjacent to the nitrogen atoms and the stable benzhydryl cation.

1-Benzhydrylazetidin-3-amine_Fragmentation M [C16H18N2]+• Molecular Ion (m/z 238) F1 [C13H11]+• Benzhydryl cation (m/z 167) M->F1 α-cleavage F2 [C3H7N2]+ Azetidin-3-amine radical cation (m/z 71) M->F2 α-cleavage F3 [C15H15N]+ Loss of NH3 (m/z 221) M->F3 Loss of ammonia

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak [M]⁺• is expected at m/z 238, corresponding to the molecular weight of the compound.

  • Base Peak (m/z 167): The most abundant fragment is predicted to be the stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167, formed by the cleavage of the C-N bond between the benzhydryl group and the azetidine ring.

  • Other Fragments: Another significant fragment could arise from the cleavage on the other side of the azetidine nitrogen, resulting in a fragment corresponding to the azetidin-3-amine radical cation at m/z 71. Loss of ammonia from the molecular ion could also lead to a fragment at m/z 221.

Conclusion: A Unified Spectroscopic Profile

The comprehensive analysis of the NMR, IR, and MS data provides a robust spectroscopic blueprint for the confident identification and characterization of this compound. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and MS data, offers a powerful toolkit for researchers in medicinal chemistry and drug development. This guide serves as a valuable reference, enabling scientists to ensure the integrity of their synthetic intermediates and final compounds, thereby accelerating the pace of innovation in the pharmaceutical sciences.

References

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2006(7), 478-480.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2006). ResearchGate.

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An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-amine: A Scoping Review and Proposed Framework for its Evaluation as a Dopamine Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate neurochemistry of the dopaminergic system presents a continuous frontier for therapeutic innovation, particularly in the realm of neuropsychiatric disorders. The benzhydryl moiety is a privileged scaffold in medicinal chemistry, known to interact with various CNS targets, including dopamine receptors. This technical guide focuses on 1-Benzhydrylazetidin-3-amine, a structurally related analog to known CNS-active compounds, and posits a comprehensive framework for its investigation as a novel dopamine antagonist. While direct pharmacological data on this specific molecule is nascent, its structural alerts warrant a thorough examination of its potential to modulate dopaminergic neurotransmission. This document serves as a roadmap for researchers, outlining the synthetic pathway, and proposing a rigorous, multi-tiered experimental plan to elucidate its binding affinity, functional activity, and potential in vivo effects on the dopamine system.

Introduction: The Rationale for Investigating this compound

The dopamine system, with its five receptor subtypes (D1-D5), is a cornerstone of motor control, motivation, reward, and executive function.[1] Imbalances in dopaminergic signaling are implicated in a spectrum of disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1] Consequently, the development of novel dopamine receptor modulators remains a high-priority area in drug discovery.

The benzhydryl amine scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting properties ranging from antihistaminic to anticancer.[2] Its presence in molecules with affinity for dopamine receptors suggests that derivatives, such as this compound, may possess analogous pharmacological activities. The azetidine ring, a four-membered nitrogenous heterocycle, offers a rigidifying element that can confer receptor selectivity. This guide, therefore, outlines a systematic approach to characterize the potential of this compound as a dopamine antagonist.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol.[3] This process is amenable to scale-up for the generation of sufficient quantities for comprehensive pharmacological evaluation.

Synthetic Pathway

The synthesis involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol to a suitable leaving group, followed by nucleophilic substitution with an amine source. A common and effective method is mesylation followed by amination.[3]

Synthesis_of_this compound cluster_0 Step 1: Mesylation cluster_1 Step 2: Amination start 1-Benzhydrylazetidin-3-ol intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate start->intermediate reagents1 Methanesulfonyl Chloride Triethylamine Acetonitrile product This compound intermediate->product reagents2 Ammonium Hydroxide Isopropanol Parr Reactor, ~70°C

Caption: Two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate [3]

  • To a solution of 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add methanesulfonyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Isolate the resulting mesylate intermediate by filtration.

Step 2: Synthesis of this compound [3]

  • Transfer the wet filter cake of the mesylate intermediate to a Parr reactor.

  • Add a solution of ammonium hydroxide in isopropanol.

  • Heat the reactor to approximately 70°C.

  • Maintain the temperature and pressure until the reaction is complete.

  • Cool the reactor and work up the reaction mixture to isolate this compound, which can be purified further if necessary.

Proposed Framework for Pharmacological Evaluation

A tiered approach is proposed to systematically evaluate the potential of this compound as a dopamine antagonist. This framework encompasses in vitro binding and functional assays, followed by in vivo behavioral studies.

Tier 1: In Vitro Receptor Binding Affinity

The initial step is to determine the binding affinity of this compound for the principal dopamine receptor subtypes: D1, D2, and D3. This will be accomplished using competitive radioligand binding assays.

3.1.1. Radioligand Binding Assay Protocol [4][5]

  • Receptor Source: Use commercially available membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing human recombinant dopamine D1, D2, or D3 receptors.

  • Radioligands:

    • D1 Receptor: [³H]-SCH23390

    • D2/D3 Receptors: [³H]-Spiperone or [³H]-Raclopride

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with a range of concentrations of this compound. b. Total Binding: Add assay buffer, radioligand, and membrane preparation. c. Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of a known non-labeled antagonist (e.g., haloperidol for D2/D3, or butaclamol for D1). d. Competition: Add assay buffer, radioligand, membrane preparation, and varying concentrations of this compound. e. Incubate the plate at room temperature for 60-90 minutes. f. Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. g. Wash the filters with ice-cold wash buffer to remove unbound radioligand. h. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from the competition curves.

Table 1: Proposed Radioligand Binding Assay Parameters

ParameterD1 Receptor AssayD2 Receptor AssayD3 Receptor Assay
Receptor Source HEK293-hD1CHO-hD2CHO-hD3
Radioligand [³H]-SCH23390[³H]-Spiperone[³H]-Spiperone
Non-specific Ligand (+)-ButaclamolHaloperidolHaloperidol
Incubation Time 60 min90 min90 min
Incubation Temp. 25°C25°C25°C

digraph "Radioligand_Binding_Workflow" {
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"start" [label="Prepare Reagents\n(Membranes, Radioligand, Buffers)", shape=ellipse, fillcolor="#FFFFFF"];
"plate_setup" [label="Set up 96-well plate:\n- Total Binding\n- Non-specific Binding\n- Competition Wells"];
"incubation" [label="Incubate at 25°C"];
"filtration" [label="Rapid Filtration\n(Cell Harvester)"];
"scintillation" [label="Scintillation Counting"];
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"end" [label="Binding Affinity Profile", shape=ellipse, fillcolor="#FFFFFF"];

"start" -> "plate_setup";
"plate_setup" -> "incubation";
"incubation" -> "filtration";
"filtration" -> "scintillation";
"scintillation" -> "analysis";
"analysis" -> "end";

}

Caption: Workflow for radioligand binding assays.

Tier 2: In Vitro Functional Assays

Following the determination of binding affinity, it is crucial to assess the functional activity of this compound at the dopamine receptors to determine if it acts as an antagonist, agonist, or partial agonist.

3.2.1. D1-like Receptor (Gs-coupled) Functional Assay: cAMP Accumulation [1][6]

D1 and D5 receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6]

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human D1 receptor.

  • Procedure (Antagonist Mode): a. Seed the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of this compound. c. Stimulate the cells with a known D1 agonist (e.g., dopamine) at a concentration that elicits a submaximal response (EC80). d. Incubate for a defined period (e.g., 15-30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Generate dose-response curves to determine the IC50 of this compound in inhibiting the agonist-induced cAMP production.

3.2.2. D2-like Receptor (Gi-coupled) Functional Assay: cAMP Inhibition [7][8]

D2, D3, and D4 receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 or D3 receptor.

  • Procedure (Antagonist Mode): a. Seed the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of this compound. c. Co-stimulate the cells with forskolin (to elevate basal cAMP levels) and a known D2/D3 agonist (e.g., quinpirole). d. Incubate for a defined period at 37°C. e. Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Functional_Assay_Signaling cluster_D1 D1-like Receptor (Gs) cluster_D2 D2-like Receptor (Gi) D1R D1 Receptor Gs Gs D1R->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim ATP_cAMP_up ATP -> cAMP ↑ AC_stim->ATP_cAMP_up D2R D2 Receptor Gi Gi D2R->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib ATP_cAMP_down ATP -> cAMP ↓ AC_inhib->ATP_cAMP_down Antagonist Antagonist Antagonist->D1R Antagonist->D2R

Caption: Dopamine receptor signaling pathways in functional assays.

Tier 3: In Vivo Behavioral Models

Should this compound demonstrate potent and selective dopamine antagonist activity in vitro, its effects in vivo should be assessed using established rodent models of dopamine function.

3.3.1. Amphetamine-Induced Hyperlocomotion [9]

This model is sensitive to the effects of D2 receptor antagonists and is a common screen for antipsychotic-like activity.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: a. Habituate the animals to open-field arenas. b. Administer this compound at various doses (or vehicle). c. After a pre-treatment period, administer a psychostimulant dose of d-amphetamine. d. Record locomotor activity (e.g., distance traveled, rearing) for 60-90 minutes.

  • Data Analysis: Assess the ability of this compound to attenuate amphetamine-induced hyperlocomotion.

3.3.2. Catalepsy Test

This test is used to assess the potential for extrapyramidal side effects, a common liability of D2 receptor antagonists.

  • Animals: Male Sprague-Dawley rats.

  • Procedure: a. Administer this compound at various doses. b. At set time points post-administration, place the rat's forepaws on a raised bar. c. Measure the latency to remove the paws from the bar.

  • Data Analysis: Compare the cataleptic effects of this compound to a standard antipsychotic like haloperidol.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with structural features that suggest a potential for interaction with dopamine receptors. The comprehensive research framework detailed in this guide provides a clear and logical path for its synthesis and thorough pharmacological characterization. The tiered approach, from in vitro binding and functional assays to in vivo behavioral models, will systematically elucidate its potential as a dopamine antagonist. The results of these studies will determine if this compound warrants further investigation as a novel therapeutic agent for dopamine-related CNS disorders.

References

  • Fully automated radioligand binding filtration assay for membrane-bound receptors. (n.d.). PubMed. [Link]
  • D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). MilliporeSigma. [Link]
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). NIH. [Link]
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2025).
  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]
  • D1 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (n.d.).
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PubMed Central. [Link]
  • Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Stri
  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). (n.d.). Indigo Biosciences. [Link]
  • Pharmacological Modulation of Dopamine Receptors Reveals Distinct Brain-Wide Networks Associated with Learning and Motivation in Nonhuman Primates. (2025). Journal of Neuroscience. [Link]
  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). MDPI. [Link]

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An In-Depth Technical Guide to the Synthesis, Development, and Application of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-Benzhydrylazetidin-3-amine is a key structural motif and versatile building block in modern medicinal chemistry. Its architecture, combining the strained, four-membered azetidine ring with the bulky, lipophilic benzhydryl group, makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, delving into the historical development of its synthesis, detailing optimized and scalable laboratory protocols, and exploring its applications in drug discovery. The narrative emphasizes the chemical rationale behind synthetic strategies, reflecting a field-proven perspective for researchers, scientists, and drug development professionals.

Section 1: The Strategic Importance of the Azetidine Scaffold

In the landscape of drug discovery, small nitrogen-containing heterocycles are foundational scaffolds. The azetidine ring, a four-membered nitrogen heterocycle, has garnered significant attention as a bioisostere for more common rings like piperidine and pyrrolidine.[1][2] Its strained nature imparts unique conformational constraints and metabolic stability, while the nitrogen atom provides a crucial handle for substitution, influencing physicochemical properties such as solubility and basicity.

When combined with a benzhydryl (diphenylmethyl) group, the resulting scaffold becomes particularly compelling. The benzhydryl moiety is a "privileged" structure in pharmacology, found in a wide array of biologically active compounds, including antihistamines, anticonvulsants, and antiviral agents.[3][4] It enhances lipophilicity, which can improve membrane permeability, and provides a large surface area for van der Waals interactions with biological targets. Thus, this compound emerges not as a drug itself, but as a high-value intermediate, strategically designed for the elaboration into diverse and potent pharmaceutical candidates.

Section 2: The Synthetic Landscape: From Precursors to the Final Amine

The history of this compound is primarily a story of synthetic process development. Early methods have been refined into high-yielding, scalable, and chromatography-free processes, making this valuable intermediate more accessible for research and development.[1][5] The most efficient pathways proceed through the key intermediate, 1-Benzhydrylazetidin-3-ol.

Synthesis of the Core Precursor: 1-Benzhydrylazetidin-3-ol

The most robust and widely adopted method for synthesizing the azetidinol precursor is a one-pot reaction between benzhydrylamine and epichlorohydrin.[1][2] This process has been optimized for multikilogram scale, achieving high yield and purity without the need for chromatographic separation.[5]

Causality of Experimental Design: The one-pot nature of this reaction is crucial for industrial efficiency, minimizing solvent waste and unit operations. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization. The choice of solvent and temperature is critical to control the regioselectivity of the initial ring-opening and to facilitate the subsequent cyclization while minimizing the formation of dimeric impurities.[1]

G reagents Benzhydrylamine + Epichlorohydrin intermediate Intermediate: 3-chloro-1-(diphenylmethylamino) -2-hydroxypropane reagents->intermediate Nucleophilic Addition solvent Solvent (e.g., IPA, Ethanol) solvent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base-mediated ring closure product Product: 1-Benzhydrylazetidin-3-ol cyclization->product Formation of Azetidine Ring

Workflow for the one-pot synthesis of 1-Benzhydrylazetidin-3-ol.

Experimental Protocol: One-Pot Synthesis of 1-Benzhydrylazetidin-3-ol [1][6]

  • Charge a suitable reaction vessel with benzhydrylamine (1.0 eq).

  • Add a solvent such as isopropanol or ethanol and stir to dissolve.

  • Control the temperature at 20-25°C and add epichlorohydrin (1.0-1.3 eq) dropwise, maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for 40-72 hours, monitoring by HPLC or TLC for the formation of the intermediate.

  • For the cyclization step, add a base (e.g., aqueous NaOH) and heat the mixture to reflux until the reaction is complete.

  • Upon completion, cool the reaction mixture, which may induce crystallization of the product.

  • Isolate the product by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities.

  • Dry the resulting solid under vacuum to yield 1-benzhydrylazetidin-3-ol as a white to off-white solid. This process typically yields over 80% with purity >99%.[1][5]

The Direct Pathway: Efficient Two-Step Synthesis of this compound

The most streamlined process for obtaining the title compound involves a two-step sequence starting from the readily available 1-benzhydrylazetidin-3-ol.[7] This method avoids the isolation of potentially unstable intermediates and is designed for scalability.

Step 1: Mesylation. The hydroxyl group of the azetidinol is a poor leaving group. To facilitate its displacement by an amine, it is first converted into a methanesulfonate (mesylate) ester. Methanesulfonyl chloride is the reagent of choice due to its high reactivity and the stability of the resulting mesylate intermediate. The reaction is run in the presence of a tertiary amine base, like triethylamine, to neutralize the HCl generated.

Step 2: Amination. The crude mesylate is directly subjected to amination.[7] This is typically performed using a concentrated solution of ammonium hydroxide in a sealed pressure vessel, such as a Parr reactor.

Causality of Experimental Design: Using a Parr reactor allows the reaction to be conducted at elevated temperature and pressure (~70°C).[7] This accelerates the rate of the SN2 substitution and ensures that the ammonia remains in solution, maximizing its effective concentration. This strategy favors the desired amination product over potential side reactions like elimination or ring-opening, leading to high yields of 72-84%.[7] Isolating the final product as a monoacetate salt can improve its crystallinity and handling properties.[7]

G start 1-Benzhydrylazetidin-3-ol step1 Step 1: Mesylation start->step1 intermediate Intermediate: 1-Benzhydrylazetidin-3-yl Methanesulfonate step1->intermediate Activation of Hydroxyl Group reagent1 Methanesulfonyl Chloride, Triethylamine, Acetonitrile reagent1->step1 step2 Step 2: Amination intermediate->step2 product Product: This compound step2->product Nucleophilic Substitution reagent2 Ammonium Hydroxide, Isopropanol, ~70°C (Parr Reactor) reagent2->step2

Key transformation workflow from the alcohol to the target amine.

Experimental Protocol: Two-Step Synthesis of this compound [7]

  • Mesylation: To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile, add triethylamine (1.5 eq). Cool the mixture to 0-5°C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction at 0-5°C for 1 hour, monitoring for completion by HPLC.

  • Quench the reaction by adding water. The mesylate intermediate will precipitate.

  • Isolate the solid by filtration and wash with water. The resulting wet cake can be used directly in the next step without drying.

  • Amination: Charge a Parr reactor with the wet mesylate cake, isopropanol, and concentrated ammonium hydroxide (28 wt%).

  • Seal the reactor and heat to approximately 70-75°C with stirring. The internal pressure will increase. Maintain these conditions until the reaction is complete (monitor by HPLC).

  • Cool the reactor, vent, and transfer the contents. Concentrate the mixture under vacuum to remove isopropanol and excess ammonia.

  • Perform an extractive workup (e.g., with diisopropyl ether or dichloromethane) and wash with brine.

  • The crude amine can be purified by crystallization, often as a salt (e.g., acetate), to yield the final product.

Summary of Key Synthesis
Reaction 1-Benzhydrylazetidin-3-ol to this compound
Method Two-step (Mesylation, Amination)
Reported Yield 72-84% (as monoacetate salt)
Key Advantage Streamlined, scalable, avoids chromatography
Reference [7]

Section 3: Applications in Medicinal Chemistry

This compound is a versatile scaffold for generating libraries of compounds for screening. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, reductive amination, and sulfonylation.

The ketone precursor, 1-benzhydrylazetidin-3-one, is used in the synthesis of azetidine derivatives that act as novel γ-aminobutyric acid (GABA) uptake inhibitors, a class of compounds with potential applications in neurological disorders.[8][9] Furthermore, derivatives of the title amine itself are reported to possess dopamine antagonistic activity, making this scaffold relevant for neuropsychiatric drug discovery.[10]

G cluster_derivatives Potential Therapeutic Areas scaffold This compound (Core Scaffold) amides Amides / Sulfonamides (e.g., Enzyme Inhibitors) scaffold->amides Acylation / Sulfonylation sec_amines Secondary / Tertiary Amines (e.g., CNS Agents, GPCR Ligands) scaffold->sec_amines Reductive Amination / Alkylation ureas Ureas / Thioureas (e.g., Kinase Inhibitors) scaffold->ureas Reaction with Isocyanates

This compound as a central scaffold for drug discovery.

Section 4: Physicochemical and Spectroscopic Data

Property Value Reference(s)
CAS Number 40432-52-8[11][12]
Molecular Formula C₁₆H₁₈N₂[11][13]
Molecular Weight 238.33 g/mol [13]
Appearance White to yellow or brown powder, sticky oil, or semi-solid[11][12][14]
Boiling Point 339.2°C at 760 mmHg[14]
Flash Point 146.2°C[14]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[11]
¹H NMR (CD₃OD, 400 MHz) δ 7.42–7.04 (m, 10 H), 4.44 (s, 1H), ... [Data for acetate salt][7]

Section 5: Conclusion

The discovery and history of this compound are intrinsically linked to the evolution of synthetic organic chemistry and the demands of the pharmaceutical industry. While not a therapeutic agent itself, its journey from a laboratory curiosity to a commercially available, scalably produced intermediate underscores its importance. The development of efficient, high-yield synthetic routes has unlocked its potential, establishing it as a valuable building block for researchers. This guide provides the foundational knowledge and detailed protocols necessary for scientists to leverage this powerful scaffold in the ongoing quest for novel and effective medicines.

References

  • Reddy, V. V. R. M. K., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 933–937.
  • American Chemical Society. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of P.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Pharmaffiliates. (n.d.). CAS No : 40432-52-8 | Product Name : this compound.
  • ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • Alachem Co., Ltd. (n.d.). 40432-52-8 | 3-Amino-1-(diphenylmethyl)azetidine.
  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ChemBK. (n.d.). This compound.
  • PubMed Central. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • ResearchGate. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective.
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An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

1-Benzhydrylazetidin-3-amine hydrochloride is a pivotal chemical intermediate, recognized for its integral role in the synthesis of complex pharmaceutical agents. The unique structural combination of a strained four-membered azetidine ring and a bulky benzhydryl protecting group makes it a versatile scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can access unique chemical space is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks due to their ability to impart favorable pharmacokinetic properties and serve as rigid templates for substituent orientation.[1] Among these, this compound stands out as a critical intermediate.

Its structure features two key components:

  • The 3-Aminoazetidine Core: This strained ring system is not merely a linker but an active contributor to a molecule's biological profile. It can introduce conformational rigidity, improve metabolic stability, and enhance binding interactions with biological targets.[2][3] The primary amine at the 3-position provides a crucial handle for a wide array of synthetic modifications.[4]

  • The N-Benzhydryl Group: This bulky substituent serves as an effective protecting group for the azetidine nitrogen.[5][6] Its stability under various reaction conditions, coupled with well-established methods for its removal, makes it an ideal choice for multi-step synthetic campaigns.[7][8]

This guide will explore the technical details of this compound, providing the foundational knowledge necessary for its effective use in research and development.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound hydrochloride are summarized below.

PropertyValueSource
IUPAC Name This compound;hydrochloride[9]
Molecular Formula C₁₆H₁₉ClN₂[9]
Molecular Weight 274.79 g/mol [9]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water, methanolGeneral Knowledge
HS Code 2933990090[9]
Analytical Characterization

Confirmation of the structure and purity is typically achieved through standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the two phenyl rings, a characteristic singlet for the methine proton of the benzhydryl group, and signals for the azetidine ring protons. The exact chemical shifts will vary depending on the solvent used.

    • ¹³C NMR: Will show distinct signals for the aromatic carbons, the methine carbon, and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a parent ion peak corresponding to the free base (C₁₆H₁₈N₂) after loss of HCl.

  • Infrared (IR) Spectroscopy: Key peaks would include N-H stretching frequencies for the primary amine and C-H stretching for the aromatic and aliphatic components.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound hydrochloride typically starts from a more readily available precursor, 1-benzhydrylazetidin-3-ol. The overall process involves the protection of the azetidine nitrogen, functional group interconversion at the 3-position, and final salt formation. An improved, one-pot synthesis of the precursor, 1-benzhydrylazetidin-3-ol, has been developed for kilogram-scale production, achieving high yield (80%) and purity (>99%) without the need for column chromatography.[10]

Conceptual Synthesis Workflow

The transformation from the alcohol precursor to the target amine involves a multi-step sequence that highlights key principles of organic synthesis, such as oxidation and reductive amination.

G cluster_0 Phase 1: Precursor Synthesis & Oxidation cluster_1 Phase 2: Amination & Deprotection A 1-Benzhydrylazetidin-3-ol (Precursor) B Oxidation (e.g., Swern or Dess-Martin) A->B Reagents C 1-Benzhydrylazetidin-3-one (Ketone Intermediate) B->C Product D Reductive Amination (e.g., with NH₃ source & NaBH(OAc)₃) C->D Intermediate E This compound (Free Base) D->E Product F Salt Formation (HCl in ether or alcohol) E->F Reagent G This compound HCl (Final Product) F->G Final Product

Caption: General workflow for synthesizing the target amine from its alcohol precursor.

Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis of the key intermediate, 1-benzhydrylazetidin-3-one, from the corresponding alcohol, a common step in accessing the target amine.[11][12]

Objective: To synthesize 1-benzhydrylazetidin-3-one via oxidation of 1-benzhydrylazetidin-3-ol hydrochloride.

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • Triethylamine (Et₃N)

  • Sulfur trioxide pyridine complex

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Ice

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) and triethylamine (approx. 10 eq).

  • Reagent Addition: Slowly add a solution of sulfur trioxide pyridine complex (approx. 3.5 eq) in DMF to the flask. Causality Note: Triethylamine acts as a base to neutralize the hydrochloride salt and the acid generated during the oxidation. The SO₃-pyridine complex is a mild oxidizing agent suitable for this transformation.[11]

  • Reaction: Stir the reaction mixture at 50 °C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF and other water-soluble impurities.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.[12]

  • Next Step: The resulting ketone can then be subjected to reductive amination to form the desired this compound.[4]

Reactivity and Role in Medicinal Chemistry

The synthetic utility of this compound hydrochloride is rooted in the distinct reactivity of its functional groups.

  • Primary Amine (C3-Position): This is the primary site for synthetic elaboration. As a nucleophile, it readily participates in reactions such as:

    • Acylation to form amides.

    • Sulfonylation to form sulfonamides.

    • Reductive amination with aldehydes or ketones to form secondary amines.

    • Alkylation to form secondary or tertiary amines. These reactions are fundamental for attaching the azetidine scaffold to other parts of a target drug molecule.[4]

  • Azetidine Nitrogen (N1-Position): The benzhydryl group serves as a robust protecting group, stable to many reaction conditions used to modify the C3-amine.[5] This orthogonality is crucial.[13] The group is typically removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which cleaves the benzylic C-N bond without affecting many other functional groups.[6] This deprotection step often occurs late in a synthetic sequence to reveal a secondary amine on the azetidine ring, which can be a key pharmacophoric feature or a site for further modification.

Application in Drug Candidate Synthesis

This building block is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. Its rigid structure helps to lock in specific conformations required for potent receptor binding. For example, azetidine derivatives are explored as GABA uptake inhibitors and triple reuptake inhibitors for antidepressant development.[4][14]

The diagram below illustrates its role as a core scaffold in building a hypothetical drug candidate.

G A This compound HCl (Starting Material) B Acylation with R¹-COCl (Amide Bond Formation) A->B Step 1 C N-Acylated Intermediate B->C D Hydrogenolysis (H₂, Pd/C) (Deprotection) C->D Step 2 E Secondary Azetidine Intermediate D->E F Alkylation with R²-X (Final Moiety Addition) E->F Step 3 G Final Drug Candidate (Scaffold Incorporated) F->G

Caption: Its role as a central scaffold in a multi-step drug synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] It should be kept away from strong oxidizing agents and strong acids.[16]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16]

    • Skin: Wash off immediately with plenty of soap and water.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[16] In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an invaluable building block. The combination of a rigid, bio-active azetidine core with a robust and selectively removable N-protecting group provides a reliable platform for constructing novel and complex molecules with therapeutic potential. Understanding the technical nuances presented in this guide will empower researchers to leverage this versatile scaffold to its fullest potential in the pursuit of new medicines.

References

  • Fisher Scientific. (2011, March 8).
  • Fisher Scientific. (2023, August 23).
  • Wu, F., Buhendwa, M. G., & Weaver, D. F. (n.d.). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry. URL
  • Chemsrc. (n.d.). This compound hydrochloride. Retrieved August 26, 2025. URL
  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride.
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  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. URL
  • Kim, J., et al. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. URL
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. URL
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  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. URL
  • Wikipedia. (n.d.). Protecting group. URL
  • Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. URL
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. URL
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. URL
  • ResearchGate. (n.d.). (PDF) Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. URL
  • Organic Chemistry Portal. (n.d.). Protective Groups. URL
  • Chemenu. (n.d.). cas 159603-42-6|| where to buy this compound hydrochloride. URL
  • PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. URL
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  • ChemicalBook. (n.d.). 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3. URL

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Solubility and stability of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Benzhydrylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key structural motif in medicinal chemistry, valued for the conformational rigidity and unique three-dimensional topology imparted by the azetidine ring.[1][2] As a critical building block in the synthesis of advanced pharmaceutical intermediates, a thorough understanding of its physicochemical properties is paramount for robust process development, formulation, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for characterizing the solubility and chemical stability of this compound. Rather than merely presenting data, we delineate the fundamental principles and provide actionable, field-proven protocols for generating this critical information. We will explore methodologies for solubility profiling across pharmaceutically relevant solvents and detail the design of forced degradation studies to elucidate potential degradation pathways, thereby establishing a foundation for stable formulation and storage.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine heterocycle, a four-membered saturated ring containing a nitrogen atom, has emerged as a privileged scaffold in drug design.[3] Its inherent ring strain and sp³-rich character provide a unique combination of properties:

  • Structural Rigidity: The constrained ring system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty of binding.[4]

  • Metabolic Stability: The azetidine core is often more resistant to metabolic degradation compared to more common saturated heterocycles like piperidine or pyrrolidine.[2]

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety can enhance aqueous solubility and modulate lipophilicity, key parameters in optimizing pharmacokinetic profiles.[2][3]

This compound (CAS: 40432-52-8) combines this valuable azetidine core with a primary amine, a common pharmacophoric element and synthetic handle, and a bulky, lipophilic benzhydryl (diphenylmethyl) group. The interplay of the basic amine, the strained ring, and the hydrophobic benzhydryl substituent dictates its solubility and stability profile. This guide provides the necessary protocols to experimentally define these characteristics.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is the first step in any characterization workflow.

PropertyValue / DescriptionSignificance in Drug Development
Molecular Formula C₁₆H₁₈N₂Defines the elemental composition and exact mass.
Molecular Weight 238.33 g/mol Influences diffusion, membrane transport, and formulation calculations.
Appearance White to orange/green crystalline powder.[5]Provides a simple, qualitative check for material purity and stability.
Predicted pKa 8.48 ± 0.20[5]The basicity of the primary amine is critical. This predicted value suggests the molecule will be protonated and positively charged at physiological pH, strongly influencing its solubility in aqueous media and its interactions with biological targets. Experimental determination is required for accuracy.
Solubility Profile Low solubility in water, with better solubility in organic solvents.[5]This qualitative statement necessitates a full quantitative workup to guide solvent selection for synthesis, purification, and formulation. The lipophilic benzhydryl group is the primary driver of low aqueous solubility.

Quantitative Solubility Profiling: A Methodological Approach

Predictive models and qualitative statements are insufficient for process development. A quantitative understanding of solubility in a range of relevant media is essential. The thermodynamic equilibrium solubility should be determined to establish a baseline.

Rationale and Causality in Solvent Selection

The choice of solvents should be systematic and reflect the potential environments the compound will encounter:

  • Aqueous Buffers (pH 2, 4.5, 6.8, 7.4): These represent the pH range of the gastrointestinal tract and physiological conditions. Given the amine's pKa, solubility is expected to be significantly higher at lower pH due to salt formation.

  • Common Organic Solvents (Methanol, Ethanol, Isopropanol): Often used in synthesis, purification, and as co-solvents in formulations.

  • Aprotic Solvents (DMSO, DMF): Used for creating high-concentration stock solutions for biological screening.

  • Non-polar Solvents (Toluene, Heptane): Relevant for understanding solubility during synthetic workups and purification steps like crystallization.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is a self-validating system for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25°C).

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of each selected solvent in a sealed vial. "Excess" is critical to ensure that a solid phase remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C ± 1°C) using a shaker or rotator for a period sufficient to reach equilibrium. A 24-hour period is a common starting point, but the equilibrium time should be verified by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least one hour to allow undissolved solids to settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine) is a suitable starting point.

  • Calculation: Calculate the original concentration in the supernatant (in mg/mL or µg/mL) by applying the dilution factor.

Data Presentation

Results should be compiled into a clear, comparative table.

Solvent SystemTemperature (°C)Equilibrium Solubility (mg/mL)
pH 2.0 HCl Buffer25(Experimental Data)
pH 4.5 Acetate Buffer25(Experimental Data)
pH 7.4 Phosphate Buffer25(Experimental Data)
Purified Water25(Experimental Data)
Methanol25(Experimental Data)
Ethanol25(Experimental Data)
Dimethyl Sulfoxide (DMSO)25(Experimental Data)
Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant T (e.g., 24-72h) prep1->equil1 equil2 Confirm equilibrium reached equil1->equil2 sep1 Settle or Centrifuge equil2->sep1 quant1 Sample clear supernatant sep1->quant1 quant2 Dilute accurately quant1->quant2 quant3 Analyze via validated HPLC-UV method quant2->quant3 result Final Solubility Data quant3->result Calculate Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical scientific endeavor that involves subjecting a compound to conditions more severe than accelerated stability testing.[6] Its primary objectives are:

  • To identify likely degradation products and establish degradation pathways.

  • To demonstrate the specificity of the analytical method, ensuring it can separate degradants from the parent compound (i.e., it is "stability-indicating").

  • To gain insight into the intrinsic stability of the molecule, which helps in formulating and choosing appropriate storage conditions.[6]

Protocol for a Comprehensive Forced Degradation Study

Objective: To identify the degradation profile of this compound under various stress conditions, targeting 5-20% degradation of the parent compound.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (no stressor) stored under ambient conditions and protected from light.

    • Acidic Hydrolysis: Dilute with 0.1 N HCl. Heat at 60-80°C.

    • Basic Hydrolysis: Dilute with 0.1 N NaOH. Heat at 60-80°C.

    • Oxidative Degradation: Dilute with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature. Rationale: Amines are susceptible to oxidation.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Also, heat a solution of the compound in a neutral solvent.

    • Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 8, 24, 48 hours) to track the degradation process.

  • Sample Quenching: Before analysis, neutralize acidic/basic samples. If necessary, quench oxidative reactions (e.g., with sodium bisulfite, though care must be taken to avoid analytical artifacts).

  • Analysis: Analyze all samples using a high-resolution, stability-indicating method, such as HPLC-UV coupled with a mass spectrometer (LC-MS). The mass spectrometer is crucial for obtaining the mass-to-charge ratio (m/z) of the degradation products, which provides vital clues to their structure.

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the parent compound and all degradation products should be close to 100% of the initial concentration, confirming that all major degradants are being detected.

Hypothesized Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

  • Oxidation: The primary amine can be oxidized to form hydroxylamines or nitroso compounds. The benzylic position is also susceptible to oxidation.

  • Ring Opening: The strained azetidine ring could undergo nucleophilic attack and ring-opening, particularly under harsh pH and temperature conditions.

  • Dimerization/Polymerization: Amines can undergo various self-condensation or dimerization reactions.

  • Photolytic Cleavage: The benzhydryl group may undergo photolytic cleavage to form radical species.

Data Presentation
Stress ConditionDuration/Temp.% Parent RemainingMajor Degradant m/z# of Degradants
0.1 N HCl24h / 80°C(Experimental Data)(Experimental Data)(Experimental Data)
0.1 N NaOH24h / 80°C(Experimental Data)(Experimental Data)(Experimental Data)
3% H₂O₂24h / RT(Experimental Data)(Experimental Data)(Experimental Data)
Heat (Solid)48h / 80°C(Experimental Data)(Experimental Data)(Experimental Data)
Light (ICH Q1B)-(Experimental Data)(Experimental Data)(Experimental Data)
Visualization: Forced Degradation Workflow

G cluster_stress 1. Application of Stress cluster_analysis 2. Analysis cluster_eval 3. Evaluation cluster_outcome 4. Outcome stress_conditions Acid (HCl) Base (NaOH) Oxidative (H₂O₂) Thermal (Heat) Photolytic (Light) analysis_steps Sample at time points Quench/Neutralize Analyze by LC-MS stress_conditions->analysis_steps eval_steps Quantify Parent Loss Identify Degradant m/z Check Mass Balance analysis_steps->eval_steps outcome_nodes Identify Degradation Pathways & Validate Stability-Indicating Method eval_steps->outcome_nodes

Caption: Workflow for a Forced Degradation Study.

Handling and Storage Recommendations

Based on the available data for the compound and its analogues, and general chemical principles, the following handling and storage procedures are recommended:

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] The dihydrochloride salt is a known skin and eye irritant.[9]

  • Storage:

    • Store in a tightly sealed container to prevent moisture uptake and reaction with atmospheric CO₂ (which can form carbamates with the amine).[9]

    • Store in a cool, dry, and dark place.[10] Protection from light is crucial to prevent photolytic degradation.

    • For long-term storage, consider refrigeration (2-8°C) and storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Conclusion

While this compound is a molecule of significant interest, its specific physicochemical properties are not widely published. This guide empowers researchers and drug development professionals with the strategic framework and detailed methodologies required to generate this essential data. By systematically profiling solubility and executing a robust forced degradation study, one can establish a comprehensive understanding of the molecule's behavior. This knowledge is not merely academic; it is a prerequisite for efficient process scale-up, the development of stable formulations, and ultimately, the successful progression of new therapeutic candidates from the laboratory to the clinic.

References

  • Chemsrc. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. [Link]
  • Malwal, S.R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
  • ChemBK. This compound. [Link]
  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences. [Link]
  • Semantic Scholar.
  • MedCrave online.
  • Home Sunshine Pharma. This compound CAS 40432-52-8. [Link]
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • ResearchGate. Structures of some azetidine-based drugs. [Link]
  • BioProcess International.

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1-Benzhydrylazetidin-3-amine as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 1-Benzhydrylazetidin-3-amine as a Versatile Scaffolding Agent in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and metabolic stability when incorporated into drug candidates.[1][2] As a three-dimensional, constrained bioisostere for more common cyclic amines like piperidine or planar aromatic rings, it provides novel exit vectors for molecular elaboration and access to underexplored chemical space.[3][4] This guide focuses on this compound, a highly versatile bifunctional building block. The bulky N-benzhydryl group serves as a robust protecting group that directs reactivity towards the C3-primary amine, while its subsequent removal unmasks the ring nitrogen for further diversification. We will explore the synthesis of this key intermediate, detail its reactivity in essential synthetic transformations, and provide field-proven protocols for its application in the construction of complex molecular architectures.

Introduction: The Strategic Value of the Azetidine Scaffold

The imperative in drug discovery to move beyond flat, aromatic-rich molecules has driven the adoption of scaffolds with greater sp³ character. Azetidines, four-membered saturated nitrogen heterocycles, are at the forefront of this trend.[1] Their rigid, puckered conformation offers a distinct three-dimensional geometry compared to more flexible five- and six-membered rings. This structural constraint can pre-organize substituents into well-defined spatial orientations, enhancing binding affinity and selectivity for biological targets.

Key Advantages of Azetidine Scaffolds:

  • Bioisosteric Replacement: Azetidines serve as effective bioisosteres for phenyl rings, amides, and other cyclic amines, often leading to improved pharmacokinetic profiles.[3][4]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring typically lowers the logP and increases the aqueous solubility of a molecule, crucial parameters for bioavailability.[1]

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic rings.[2]

  • Novel Chemical Space: Provides unique exit vectors from a core structure, allowing for exploration of new binding pockets and intellectual property space.

This compound is a particularly useful embodiment of this scaffold, offering two distinct points for chemical modification: the exocyclic primary amine at the C3 position and the latent secondary amine of the ring itself, protected by a readily cleavable benzhydryl group.

Synthesis and Characterization of the Core Building Block

The most efficient and scalable synthesis of this compound starts from the commercially available 1-benzhydrylazetidin-3-ol.[5] The synthesis proceeds via a two-step, one-pot sequence involving mesylation of the alcohol followed by nucleophilic substitution with ammonia.

Synthetic Workflow Diagram

G A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate) A->B MsCl, Et3N Acetonitrile C This compound (Final Product) B->C NH4OH, IPA ~70°C, Parr Reactor G cluster_main Key Transformations cluster_reactions C3-Amine Functionalization Start This compound Acylation N-Acylation (Amide Formation) Start->Acylation RCOCl, Base ReductiveAmination Reductive Amination (Secondary Amine Formation) Start->ReductiveAmination RCHO, NaBH(OAc)₃ Alkylation N-Alkylation (Secondary/Tertiary Amine) Start->Alkylation R-X, Base Coupling Coupling Reactions (C-N Bond Formation) Start->Coupling Ar-X, Pd cat. Deprotection N1-Deprotection (H₂, Pd/C) Start->Deprotection FinalProduct 3-Aminoazetidine (Further Diversification) Deprotection->FinalProduct

Sources

Theoretical Studies on the Conformation of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the conformational landscape of 1-Benzhydrylazetidin-3-amine, a scaffold of significant interest in medicinal chemistry. The conformational preferences of this molecule are dictated by a complex interplay between the inherent puckering of the four-membered azetidine ring and the substantial steric influence of the N-benzhydryl group.[1][2][3] Understanding these preferences is critical for structure-based drug design, as the three-dimensional arrangement of the amine functional group is paramount for molecular recognition and biological activity. We present a detailed protocol for conformational analysis using Density Functional Theory (DFT), discuss the rationale behind methodological choices, and outline experimental techniques for validation. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to understand and predict the behavior of substituted azetidines.

Introduction: The Significance of Azetidine Conformation in Drug Discovery

Azetidines are a class of saturated four-membered azaheterocycles that have garnered considerable attention in medicinal chemistry.[4][5] They serve as rigid, low-molecular-weight scaffolds that can favorably modulate the physicochemical properties of drug candidates, often leading to improved potency and pharmacokinetic profiles.[6] The this compound core, in particular, combines the constrained azetidine ring with a bulky, lipophilic benzhydryl group, a feature often used to target specific protein-ligand interactions.[3][7]

The biological function of a molecule is inextricably linked to its three-dimensional structure. For this compound, the orientation of the 3-amino group is crucial for forming key interactions, such as hydrogen bonds, with biological targets. This orientation is not fixed; it is determined by the molecule's conformational preferences. The central challenge and objective of this guide is to elucidate these preferences by exploring the molecule's potential energy surface through robust computational methodologies.

The conformational landscape is primarily shaped by two structural features:

  • The Azetidine Ring: Unlike its aromatic counterparts, the azetidine ring is not planar. It adopts a puckered conformation to alleviate ring strain, leading to distinct pseudo-axial and pseudo-equatorial positions for its substituents.[1][2]

  • The N-Benzhydryl Group: This large substituent imposes significant steric hindrance, heavily influencing the puckering of the azetidine ring and the rotational freedom of the C-N bond.[7][8]

By dissecting these conformational nuances, we can provide invaluable insights for the rational design of novel therapeutics.

Theoretical Foundations of Azetidine Stereochemistry

The Puckered Nature of the Azetidine Ring

The azetidine ring exists in a dynamic equilibrium between two puckered conformations. This puckering is a mechanism to relieve the torsional and angle strain inherent in a planar four-membered ring. The degree of puckering can be described by a puckering coordinate, and substituents on the ring can occupy one of two primary positions:

  • Pseudo-axial (ax): The substituent bond is roughly parallel to the principal axis of the ring.

  • Pseudo-equatorial (eq): The substituent bond is roughly perpendicular to the principal axis, extending outwards from the ring's "equator."

For a 3-substituted azetidine like the title compound, the amine group can exist in either the pseudo-axial or pseudo-equatorial orientation. Generally, bulky substituents favor the pseudo-equatorial position to minimize steric clashes with the protons on the C2 and C4 atoms of the ring.[1]

Influence of the N-Benzhydryl and C3-Amine Substituents

The conformational equilibrium is not governed by the ring alone; it is heavily influenced by the substituents.

  • N-Benzhydryl Group: The two phenyl rings of the benzhydryl group are sterically demanding. Their rotation and relative orientation will be coupled to the puckering of the azetidine ring. This group also influences the nitrogen inversion barrier, which is the energy required to invert the pyramidal geometry of the nitrogen atom.

  • C3-Amine Group: While less bulky than the benzhydryl group, the amine group's preference for a pseudo-equatorial versus a pseudo-axial position is a central question. This preference is a delicate balance between minimizing steric hindrance and the potential for stabilizing intramolecular interactions, such as hydrogen bonding with the ring nitrogen.

The interplay of these factors results in several possible low-energy conformers, each with a unique geometry and potential for biological interaction.

Computational Methodologies for Conformational Analysis

A hierarchical computational approach is employed to efficiently and accurately map the conformational space of this compound. This involves an initial broad search with a less demanding method, followed by high-accuracy refinement of the most promising candidates.

Rationale for Method Selection

Density Functional Theory (DFT) is the cornerstone of this workflow. It provides an excellent balance between computational cost and accuracy for systems of this size, capturing electronic effects that are absent in simpler Molecular Mechanics (MM) force fields.[9]

  • Functional Selection: The choice of the DFT functional is critical. The M06-2X functional is highly recommended for its robust performance with main-group thermochemistry and non-covalent interactions. Alternatively, the widely used B3LYP functional can be employed, but it must be paired with a dispersion correction, such as D3 , to accurately model the van der Waals interactions introduced by the phenyl rings of the benzhydryl group.

  • Basis Set Selection: A flexible basis set is required to accurately describe the electron distribution. The 6-311++G(d,p) basis set is a suitable choice.[9] The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and potential hydrogen bonds, while (d,p) adds polarization functions to allow for more complex orbital shapes.

  • Solvent Effects: Molecular conformation can be highly sensitive to the environment. To simulate the effects of a solvent (e.g., water or DMSO), a Polarizable Continuum Model (PCM) is essential.[9][10] This model treats the solvent as a continuous dielectric medium, providing a more realistic energetic landscape than gas-phase calculations alone.

Experimental Protocol: A Step-by-Step Computational Workflow
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular builder.

    • Generate distinct starting geometries corresponding to the key conformational isomers:

      • Amine group in the pseudo-equatorial position.

      • Amine group in the pseudo-axial position.

    • For each of these, generate several initial structures with varied rotations of the two phenyl rings of the benzhydryl group.

  • Conformational Search (Optional but Recommended):

    • Perform a preliminary conformational search using a lower-cost method like Molecular Mechanics (e.g., with the MMFF94 force field) to broadly sample the potential energy surface and identify a larger set of candidate low-energy structures.

  • Geometry Optimization (DFT):

    • For each candidate structure, perform a full geometry optimization using DFT.

    • Method: M06-2X or B3LYP-D3

    • Basis Set: 6-311++G(d,p)

    • Solvent Model: IEFPCM (Integral Equation Formalism variant of PCM) with a solvent corresponding to experimental conditions (e.g., water).

    • This step refines the initial geometries to find the nearest local energy minimum on the potential energy surface.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory for each optimized structure.

    • Purpose 1 (Verification): Confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry should be further optimized.

    • Purpose 2 (Thermodynamics): Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies (G), which are more accurate for comparing conformer stabilities at a given temperature than simple electronic energies.

  • Data Analysis and Interpretation:

    • Compare the relative Gibbs free energies (ΔG) of all confirmed minima to identify the most stable conformers and determine their Boltzmann populations at room temperature.

    • Analyze the geometric parameters (bond lengths, angles, and especially dihedral angles) to characterize the ring pucker and substituent orientations.

Illustrative Results and Discussion

While a full computational study is beyond the scope of this guide, we can predict the likely outcomes based on established principles of stereochemistry.[1][2] The analysis would focus on two primary conformers determined by the position of the C3-amine group.

Key Conformers and Steric Hindrance

Two primary classes of conformers are expected: one with the 3-amino group in a pseudo-equatorial position and another with it in a pseudo-axial position. It is strongly predicted that the pseudo-equatorial conformer will be significantly more stable . This is due to the severe steric penalty that a pseudo-axial amine group would face from the protons on the C2 and C4 positions of the azetidine ring. The bulky N-benzhydryl group will likely orient its phenyl rings to minimize steric clashes with the rest of the molecule, adopting a staggered or propeller-like conformation.

Diagram 1: Conformational Equilibrium of the Azetidine Ring

G Eq Amine group points away from the ring, minimizing steric clash. Ax Amine group points upwards, creating 1,3-diaxial steric strain. Eq->Ax

Caption: Equilibrium between the pseudo-equatorial and pseudo-axial conformers.

Quantitative Data Presentation

The results of the DFT calculations would be summarized in tables for clear comparison.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer (Illustrative)

Parameter Description Value
τ (C2-N1-C4-C3) Azetidine Ring Puckering Angle ~25-35°
τ (H-N-C3-C2) Amine Group Orientation ~170-180° (Pseudo-equatorial)
d (N-H...N) Intramolecular H-bond distance > 3.0 Å (Likely absent)
τ (C4-N1-Cα-C_phenyl) Phenyl Ring Torsion Angle 1 Varies

| τ (C2-N1-Cα-C_phenyl) | Phenyl Ring Torsion Angle 2 | Varies |

Table 2: Relative Energies of Conformers (Illustrative)

Conformer Relative Electronic Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Boltzmann Population (%)
Pseudo-equatorial Amine 0.00 0.00 > 99%

| Pseudo-axial Amine | > 3.0 | > 3.0 | < 1% |

These illustrative data underscore the expected strong preference for the pseudo-equatorial conformation, driven primarily by steric avoidance.

Experimental Validation: Bridging Theory and Reality

Theoretical models, however robust, must be validated by experimental data. Two primary techniques are indispensable for this purpose.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the time-averaged conformation of the molecule in solution.[2]

  • Proton-Proton Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent carbons is described by the Karplus equation and is highly dependent on the dihedral angle between them. By measuring the ³J values for the protons on the azetidine ring, one can deduce the ring's puckering and the preferred orientation of the amine substituent.

  • Nuclear Overhauser Effect (NOE): NOE correlations reveal through-space proximity between protons. The absence of NOEs between a pseudo-axial C3-proton and the C2/C4 axial protons would further support a pseudo-equatorial preference for the amine group.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[11][12] This solid-state structure is the ultimate benchmark against which the gas-phase or solution-phase computational models are compared. The process involves growing a suitable single crystal, collecting diffraction data, and refining the structure to obtain precise atomic coordinates, bond lengths, and angles.[1][11]

Diagram 2: Workflow for Conformational Analysis

G A 1. Initial Structure Generation (Axial & Equatorial Isomers) B 2. Geometry Optimization (DFT: M06-2X / 6-311++G(d,p)) A->B Candidate Structures C 3. Frequency Calculation (Verify Minima & Get Thermochemistry) B->C Optimized Geometries D 4. Analyze Results (Relative Energies, Geometries) C->D Gibbs Free Energies H Final Validated Conformational Model D->H E 5. Experimental Validation F NMR Spectroscopy (Solution Conformation) E->F G X-ray Crystallography (Solid-State Conformation) E->G F->H Compare G->H Benchmark

Caption: Integrated computational and experimental workflow.

Conclusion

The conformational analysis of this compound is a crucial exercise in modern drug design. Through the rigorous application of Density Functional Theory, we can confidently predict a strong energetic preference for a puckered azetidine ring where the 3-amino group occupies a pseudo-equatorial position. This preference is overwhelmingly driven by the need to minimize steric strain. The computational protocols and validation strategies outlined in this guide provide a robust framework for researchers to investigate this molecule and other substituted azetidines, ultimately enabling a more informed, structure-driven approach to the development of novel therapeutics.

References

  • BenchChem. (2025). Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction.
  • Various Authors. (n.d.). DFT calculations: molecular orbitals of azetidine and piperidine ligands and dyes.
  • BenchChem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (n.d.). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine.
  • Various Authors. (n.d.). DFT calculations to determine the origin of regioselectivity.
  • ChemicalBook. (n.d.). 1-Benzhydrylazetidine-3-carboxylic acid(36476-87-6) 1H NMR spectrum.
  • Berman, H. M., McGandy, E. L., Burgner II, J. W., & VanEtten, R. L. (n.d.). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Various Authors. (n.d.). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PMC - NIH.
  • Various Authors. (n.d.). Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case.
  • Various Authors. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • BenchChem. (n.d.).
  • Various Authors. (n.d.). Synthesis of Azetidines.
  • Various Authors. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Various Authors. (n.d.). Conformational analysis of benzhydrylium ions 3⁺ and 1⁺.
  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Prous, J., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91.
  • Various Authors. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds. MeSH.

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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 3-Amino-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique conformational rigidity and vectoral properties make it a valuable bioisostere for various functional groups, often leading to improved potency, selectivity, and pharmacokinetic profiles in drug candidates.[3][4] 3-Amino-1-benzhydrylazetidine, in particular, is a critical building block for the synthesis of a wide range of pharmacologically active compounds.

The conversion of a hydroxyl group to an amine is a fundamental transformation in organic synthesis. However, the direct nucleophilic substitution of an alcohol is impractical due to the poor leaving group nature of the hydroxide ion (-OH).[5] Therefore, a robust and scalable synthetic strategy requires the activation of the hydroxyl group.

This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-1-benzhydrylazetidine from the commercially available 1-benzhydrylazetidin-3-ol. The described two-step process, involving mesylation followed by nucleophilic amination, is a highly efficient and scalable method that consistently delivers high yields of the desired product.[6] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Synthetic Strategy and Mechanistic Rationale

The conversion of 1-benzhydrylazetidin-3-ol to 3-amino-1-benzhydrylazetidine is efficiently achieved via a two-step sequence. This strategy is predicated on converting the hydroxyl moiety into a superior leaving group, which is then displaced by an amine source in a classic SN2 reaction.

Step 1: Activation via Mesylation. The alcohol is first reacted with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA). This reaction converts the hydroxyl group into a methanesulfonate (mesylate) ester. The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms. Triethylamine serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing potential acid-catalyzed side reactions, such as ring-opening of the strained azetidine.

Step 2: Nucleophilic Amination. The resulting 1-benzhydrylazetidin-3-yl methanesulfonate intermediate is then subjected to nucleophilic attack by ammonia. A concentrated solution of ammonium hydroxide serves as a practical and effective source of ammonia.[6] The reaction is typically conducted under pressure at an elevated temperature to increase the rate of reaction and ensure complete conversion. This SN2 displacement proceeds with inversion of configuration at the C3 position of the azetidine ring, although this is often not a concern when starting with a racemic alcohol.

Overall Reaction Pathway

Caption: Two-step synthesis of 3-amino-1-benzhydrylazetidine.

Detailed Experimental Protocols

This section provides step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Part A: Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate (Intermediate)

Materials:

  • 1-Benzhydrylazetidin-3-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

  • Equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 1-benzhydrylazetidin-3-ol and anhydrous acetonitrile (approx. 10 mL per gram of alcohol).

  • Add triethylamine to the solution and begin stirring under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride dropwise via the dropping funnel over 20-30 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and prevent the formation of thermal degradation byproducts.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Once complete, slowly add deionized water (equal volume to the acetonitrile used) to the stirred reaction mixture. This will precipitate the mesylate intermediate.

  • Stir the resulting slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water.

  • The resulting wet filter cake of the mesylate can be used directly in the next step, a common practice to enhance process efficiency and prevent potential degradation of the intermediate upon drying.[6]

Part B: Synthesis of 3-Amino-1-benzhydrylazetidine (Final Product)

Materials:

  • 1-Benzhydrylazetidin-3-yl methanesulfonate (wet cake from Part A, 1.0 eq)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Isopropanol (IPA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parr reactor or a suitable pressure vessel.

Procedure:

  • In a suitable pressure vessel (e.g., a Parr reactor), combine the wet mesylate cake from Part A, ammonium hydroxide solution, and isopropanol.[6] A typical solvent ratio is a 1:1 mixture of ammonium hydroxide and isopropanol.

  • Seal the reactor securely according to the manufacturer's instructions.

  • Heat the reaction mixture to 70-75 °C with vigorous stirring. The internal pressure will increase. Causality Note: The use of a sealed pressure vessel is essential to maintain a high concentration of ammonia at elevated temperatures, which significantly accelerates the rate of the SN2 reaction.[6]

  • Maintain the temperature and stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate intermediate.

  • After completion, cool the reactor to room temperature. Safety First: Ensure the internal pressure has returned to ambient pressure before opening the vessel.

  • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (or ethyl acetate).

  • Wash the organic layer sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-amino-1-benzhydrylazetidine.

  • The crude product can be purified by silica gel column chromatography or by crystallization, often as an acid salt (e.g., acetate or hydrochloride), to afford the final product with high purity.[6]

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes.

ParameterStep 1: MesylationStep 2: Amination
Key Reagents MsCl, TEANH₄OH, IPA
Solvent AcetonitrileIPA / Water
Temperature 0 °C to RT70-75 °C
Time 2-4 hours12-18 hours
Typical Yield >95% (crude)75-85% (isolated)
Purity (Post-Purification) N/A>98%

Expected Analytical Data for 3-Amino-1-benzhydrylazetidine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.15 (m, 10H, Ar-H), 4.35 (s, 1H, CHPh₂), 3.65-3.55 (m, 1H, azetidine-H), 3.50-3.40 (m, 2H, azetidine-H), 2.95-2.85 (m, 2H, azetidine-H), 1.60 (br s, 2H, NH₂).

  • Mass Spec (ESI+): m/z 253.17 [M+H]⁺.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow A Charge Reactor: 1-Benzhydrylazetidin-3-ol Et3N, Acetonitrile B Cool to 0 °C A->B C Add MsCl Dropwise B->C D Stir at RT (2-4h) Monitor by TLC C->D E Quench with H₂O Precipitate Mesylate D->E F Filter and Wash (Collect Wet Cake) E->F G Charge Parr Reactor: Wet Mesylate Cake NH4OH, IPA F->G Intermediate Transfer H Heat to 70-75 °C (12-18h) Monitor by LC-MS G->H I Cooldown & Depressurize H->I J Aqueous Workup: DCM Extraction, Wash, Dry I->J K Concentrate in Vacuo J->K L Purify Product (Chromatography/Crystallization) K->L M Final Product: 3-Amino-1-benzhydrylazetidine L->M

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Mesylation Moisture in the reaction; degraded MsCl.Ensure the use of anhydrous solvent and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Dimer in Amination Insufficient concentration of ammonia nucleophile.Ensure the pressure reactor is properly sealed to prevent ammonia from escaping. Use a large excess of ammonium hydroxide to favor the desired reaction over the newly formed amine acting as a nucleophile.[6]
Incomplete Amination Insufficient temperature or reaction time.Confirm the reaction temperature is maintained at 70-75 °C. If the reaction stalls, consider extending the reaction time.
Product Purification Issues The basic nature of the amine can cause streaking on silica gel.Neutralize the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1% TEA in a DCM/MeOH gradient) to ensure sharp peaks and good separation.

Safety and Handling

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triethylamine (TEA): Flammable and corrosive. Avoid inhalation of vapors.

  • Ammonium Hydroxide: Corrosive and gives off pungent ammonia gas. Ensure adequate ventilation.

  • Pressure Reactor: Operation of a Parr reactor or any pressure vessel requires proper training. Never exceed the manufacturer's recommended temperature and pressure limits. Always allow the vessel to cool completely before opening.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]
  • Brandi, A., Cicchi, S., & Goti, A. (2003). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 103(4), 1213-1270. [Link]
  • Synthesis of Azetidines. (2018). Chinese Journal of Chemistry. [Link]
  • Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]
  • Ye, W., et al. (2007). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 11(5), 896-898. [Link]
  • O'Brien, P. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]
  • Reddy, V. V. R. M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(5), 1045-1051. [Link]
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
  • Chein, R.-J., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]
  • Reddy, V. V. R. M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Ashraf, M. Z. (2020).
  • Del Bino, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
  • Molander, G. A., & Sandrock, D. L. (2009). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Journal of the American Chemical Society, 131(49), 17871-17878. [Link]
  • Chemistry Steps. (n.d.). Alcohols to Amines. [Link]
  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis. [Link]
  • Cera, G., et al. (2015). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 11, 1086-1092. [Link]
  • Hreczycho, G., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3589. [Link]
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
  • Organic Chemistry Portal. (n.d.).

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Application Note & Protocol: Selective N-Benzhydrylation of 3-Aminoazetidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the selective N-benzhydrylation of the exocyclic primary amine of 3-aminoazetidine. The N-benzhydryl moiety is a critical pharmacophore in numerous biologically active compounds, and its attachment to the versatile azetidine scaffold offers significant opportunities in drug discovery.[1][2] This guide focuses on a robust and high-yield reductive amination strategy, which offers superior control and selectivity over classical direct alkylation methods.[3][4] To ensure regioselectivity and prevent undesired alkylation of the azetidine ring nitrogen, the protocol utilizes an N-Boc protected 3-aminoazetidine precursor. We provide a step-by-step methodology, explain the rationale behind key experimental choices, and detail procedures for reaction monitoring, product purification, and characterization.

Introduction & Scientific Principle

Azetidines are strained four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their incorporation into molecular scaffolds can improve key pharmacokinetic properties such as metabolic stability, solubility, and lipophilicity.[1][5] The N-benzhydryl (diphenylmethyl) group is another privileged structure, prominently featured in antihistaminic, anticholinergic, and calcium channel blocking agents. The synthesis of 3-(benzhydrylamino)azetidine derivatives thus represents a convergence of two valuable scaffolds.

While direct alkylation of 3-aminoazetidine with a benzhydryl halide is possible, it presents significant challenges, including the potential for over-alkylation and a lack of selectivity between the endocyclic (ring) and exocyclic (3-position) amines.[4][6]

This protocol circumvents these issues by employing a two-step sequence:

  • Reductive Amination: The primary amine of N-Boc-3-aminoazetidine is reacted with benzophenone to form an intermediate imine (or more accurately, a ketimine). This imine is then reduced in situ to the desired secondary amine using a mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[7][8]

  • Deprotection (Optional): The tert-butyloxycarbonyl (Boc) protecting group on the azetidine ring can be efficiently removed under acidic conditions to yield the final product with a free ring nitrogen.

Reductive amination is a cornerstone transformation in modern organic synthesis due to its efficiency, operational simplicity (often performed as a one-pot reaction), and use of mild conditions that tolerate a wide range of functional groups.[3][9] The choice of STAB is critical; it is less reactive than reagents like sodium borohydride and will selectively reduce the protonated iminium ion intermediate much faster than the starting ketone, preventing the formation of benzhydrol as a byproduct.[7][8]

Experimental Workflow Overview

The overall process from starting materials to the final characterized product is outlined below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Characterization / Optional Deprotection A 1. Combine N-Boc-3-aminoazetidine & Benzophenone in Solvent (DCE) B 2. Add Acetic Acid (Catalyst) A->B C 3. Stir for Imine Formation (e.g., 1 hour at RT) B->C D 4. Add Sodium Triacetoxyborohydride (STAB) C->D E 5. Reaction Monitoring (TLC/LC-MS) (Stir 12-24h at RT) D->E F 6. Quench Reaction (e.g., sat. NaHCO3 soln.) E->F G 7. Extract with Organic Solvent (e.g., DCM) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Protected Product (NMR, MS) I->J K 11. (Optional) Boc Deprotection (e.g., TFA in DCM) J->K L 12. Work-up & Isolation of Final Product K->L

Caption: High-level workflow for the synthesis of N-benzhydryl-3-aminoazetidine.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.Supplier RecommendationPurity
tert-butyl 3-aminoazetidine-1-carboxylate193269-78-2Commercial>97%
Benzophenone119-61-9Commercial>99%
Sodium triacetoxyborohydride (STAB)56553-60-7Commercial>95%
1,2-Dichloroethane (DCE), Anhydrous107-06-2Commercial>99.8%
Glacial Acetic Acid (AcOH)64-19-7Commercial>99.7%
Dichloromethane (DCM)75-09-2CommercialACS Grade
Ethyl Acetate (EtOAc)141-78-6CommercialACS Grade
n-Hexane110-54-3CommercialACS Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Lab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9CommercialN/A
Silica Gel7631-86-9Commercial60 Å, 230-400 mesh

Equipment: Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Step-by-Step Procedure

Scientist's Note: This procedure is based on a 10 mmol scale. Adjust quantities accordingly for different scales. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.72 g, 10.0 mmol, 1.0 eq).

    • Add benzophenone (1.82 g, 10.0 mmol, 1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture until all solids are dissolved.

  • Imine Formation:

    • Add glacial acetic acid (0.60 mL, 10.5 mmol, 1.05 eq) to the solution. The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.[9]

    • Stir the reaction mixture at room temperature for 1 hour.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 eq) to the mixture in portions over 10 minutes. Note: STAB is moisture-sensitive; handle it quickly. The portion-wise addition helps control any initial exotherm.[8]

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • TLC System: 30% Ethyl Acetate in Hexane. Visualize with UV light and/or a potassium permanganate stain. The product spot should be less polar than the starting amine.

    • The reaction is complete when the starting amine is no longer visible.

  • Work-up:

    • Once the reaction is complete, slowly pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the remaining acid and STAB.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[10]

    • Eluent System: A gradient of 10% to 40% ethyl acetate in hexane is typically effective.

    • Scientist's Note: To prevent product tailing on the silica gel, the eluent can be modified with 0.5% triethylamine (Et₃N).[11]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-butyl 3-(benzhydrylamino)azetidine-1-carboxylate as a solid or viscous oil.

Characterization

The structure of the purified product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and purity.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight.

(Optional) Boc-Deprotection Protocol

  • Dissolve the purified tert-butyl 3-(benzhydrylamino)azetidine-1-carboxylate (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, 3-(benzhydrylamino)azetidine . Further purification via crystallization or chromatography may be necessary.[14]

Summary of Reaction Parameters

ParameterRecommended ValueRationale
Solvent Anhydrous 1,2-Dichloroethane (DCE)Aprotic solvent, good for STAB stability and solubility of reagents. THF is an alternative.[8]
Stoichiometry (Amine:Ketone) 1.0 : 1.0Ensures efficient conversion without excess reagents complicating purification.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over ketones.[7]
Reducing Agent eq. 1.2 - 1.5 equivalentsA slight excess ensures complete reduction of the intermediate imine.
Catalyst Acetic Acid (AcOH)Catalyzes the formation of the iminium ion, which is the species that gets reduced.[9]
Temperature Room Temperature (20-25 °C)Sufficient for both imine formation and reduction without promoting side reactions.
Reaction Time 12 - 24 hoursTypically sufficient for complete conversion. Monitor by TLC/LC-MS.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Inactive STAB (hydrolyzed), insufficient time.Use fresh, high-purity STAB. Ensure anhydrous conditions. Extend reaction time to 36-48 hours.
Benzhydrol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄).The protocol specifies STAB to avoid this. If NaBH₄ must be used, the imine must be pre-formed before adding the reductant.
Difficult Purification Product streaking on silica gel.Pre-treat silica gel with triethylamine or add 0.5-1% triethylamine to the eluent system.[11]
No Reaction Steric hindrance from benzophenone.While STAB is effective, for very hindered ketones, a stronger Lewis acid catalyst (e.g., Ti(OiPr)₄) may be required.[8]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13888329, Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Wikipedia. Reductive amination.
  • Chemistry Steps. Reductive Amination.
  • Bertini, C., et al. (2007). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-2-(methoxymethyl)azetidin-3-one. The Journal of Organic Chemistry, 72(12), 4445–4451.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(10), 659-660.
  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1033.
  • Shashikumar, N. D., et al. (2016). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. International Journal of ChemTech Research, 9(5), 295-303.
  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives. Google Patents, WO2000063168A1.
  • Olin, J. F. (1945). Purification of amine reaction mixtures. Google Patents, US2377511A.
  • Blake, A. J., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454.
  • Kawanaka, Y., et al. (2012). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Beilstein Journal of Organic Chemistry, 8, 1635–1641.
  • PrepChem. Synthesis of 1-benzhydryl-3-oxoazetidine.
  • Jabbar, Z. K., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences, 7(3).
  • Hunnur, R. K., et al. (2011). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 151-154.
  • Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 188-194.
  • Horvath, R. J. (1967). Process for the purification of amines. Google Patents, US3337630A.
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2006(12), 1797-1819.
  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1033.
  • PhD, H. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine.
  • Kumar, A., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 25(17), 3971.
  • ResearchGate. Amine purification: Oil refineries and natural gas conditioning operations.
  • Torosyan, G. H. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chemistry International Journal, 6(2).

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Using 1-Benzhydrylazetidin-3-amine in the synthesis of dopamine antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Use of 1-Benzhydrylazetidin-3-amine for the Synthesis of Novel Dopamine Antagonists

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Dopamine Receptor Modulation

The azetidine ring, a four-membered saturated heterocycle, has emerged from a position of relative obscurity to become a highly valued scaffold in modern medicinal chemistry.[1] Its unique conformational rigidity, combined with the inherent ring strain, imparts favorable properties to drug candidates, including improved metabolic stability and novel three-dimensional exit vectors for substituent placement.[2] In the realm of neuroscience, and specifically in the pursuit of selective dopamine receptor antagonists, the azetidine moiety serves as a compact and effective bioisostere for more traditional scaffolds like piperidine or pyrrolidine.[3][4]

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for treating a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorder.[5][6] The development of ligands with high affinity and subtype selectivity is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide focuses on a key building block, This compound , and its application in the synthesis of potent dopamine antagonists. We will explore the strategic role of the N-benzhydryl protecting group, provide detailed, field-tested protocols for key synthetic transformations, and discuss the rationale behind these experimental designs.

The Role of the N-Benzhydryl Protecting Group

The benzhydryl (diphenylmethyl) group is not merely a placeholder; its use is a strategic choice rooted in several key advantages:

  • Steric Shielding: Its significant bulk protects the azetidine nitrogen from unwanted side reactions during subsequent functionalization at the 3-position amine.

  • Stability: The benzhydryl group is robust and stable to a wide range of reaction conditions, including basic, nucleophilic, and many organometallic reagents, allowing for versatile synthetic manipulations.[7]

  • Crystallinity: It often enhances the crystallinity of intermediates, simplifying purification by recrystallization.

  • Clean Deprotection: It can be reliably removed under conditions that are typically orthogonal to many other functional groups, most commonly via hydrogenolysis.[7]

This application note will provide two core protocols demonstrating the utility of this compound as a precursor to advanced dopamine antagonist candidates.

G cluster_start Starting Material cluster_final Final Steps A This compound B Protocol 1: Amide Coupling A->B + Aryl Carboxylic Acid + Coupling Agent C Protocol 2: Pd-Catalyzed N-Arylation A->C + Aryl Halide + Pd Catalyst/Ligand D N-(Azetidin-3-yl)benzamides B->D E N-Aryl-azetidin-3-amines C->E F N-Benzhydryl Deprotection D->F E->F G Novel Dopamine Antagonists F->G

Caption: Synthetic pathways from this compound.

Protocol 1: Synthesis of N-(1-Benzhydrylazetidin-3-yl)benzamide Derivatives via Amide Coupling

This protocol details the formation of an amide bond, a cornerstone of many potent benzamide-class dopamine antagonists like Fallypride.[8][9] The reaction couples the primary amine of our starting material with a substituted benzoic acid, a common pharmacophore for D2/D3 receptor engagement.

Reagents and Materials
ReagentFormulaMW ( g/mol )EquivalentsSample Amount
This compoundC₁₆H₁₈N₂238.331.0238 mg (1.0 mmol)
5-Chloro-2-methoxy-4-nitrobenzoic acidC₈H₆ClNO₅231.591.1255 mg (1.1 mmol)
HATUC₁₀H₁₅F₆N₆OP380.231.2456 mg (1.2 mmol)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.00.52 mL (3.0 mmol)
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-10 mL
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methoxy-4-nitrobenzoic acid (255 mg, 1.1 mmol) and HATU (456 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the mixture at room temperature for 15 minutes. This pre-activation step allows for the formation of the active HOBt ester.

  • Amine Addition: In a separate vial, dissolve this compound (238 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask.

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The product spot should be significantly less polar than the starting amine.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexane to afford the pure amide product.

Scientific Rationale & Causality
  • Choice of Coupling Agent (HATU): HATU is a highly efficient, modern coupling reagent. It reacts with the carboxylic acid to form a highly electrophilic activated ester, which is then readily attacked by the amine. Its use minimizes side reactions and often leads to high yields and clean conversions, which is critical in multi-step syntheses.[3]

  • Role of DIPEA: DIPEA is a non-nucleophilic hindered base. Its primary role is to neutralize the protonated amine and the acidic byproducts formed during the reaction, driving the equilibrium towards product formation. Its bulky nature prevents it from competing with the primary amine as a nucleophile.

  • Pre-activation: Activating the carboxylic acid with HATU before adding the amine can improve reaction efficiency by ensuring the active ester is readily available for nucleophilic attack.

Protocol 2: Palladium-Catalyzed N-Arylation of this compound

This protocol describes a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[10] This reaction is particularly useful for synthesizing dopamine antagonists where the azetidine nitrogen is directly attached to an aromatic or heteroaromatic ring system, a common structural motif in D4 receptor ligands.[11]

Reagents and Materials
ReagentFormulaMW ( g/mol )EquivalentsSample Amount
This compoundC₁₆H₁₈N₂238.331.2286 mg (1.2 mmol)
4-Bromo-1-fluoro-2-nitrobenzeneC₆H₃BrFNO₂220.001.0220 mg (1.0 mmol)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.02 (2 mol%)18.3 mg (0.02 mmol)
XantphosC₃₉H₃₂OP₂578.620.04 (4 mol%)23.1 mg (0.04 mmol)
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.822.0652 mg (2.0 mmol)
Anhydrous TolueneC₇H₈92.14-10 mL
Step-by-Step Experimental Protocol
  • Inert Atmosphere: Add the aryl bromide (220 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cesium Carbonate (652 mg, 2.0 mmol) to an oven-dried Schlenk flask equipped with a stir bar.

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add this compound (286 mg, 1.2 mmol) followed by anhydrous toluene (10 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 12-18 hours. Monitor by TLC (30% Ethyl Acetate/Hexane) or LC-MS for the disappearance of the aryl bromide.

  • Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., gradient of 10% to 40% ethyl acetate in hexane) to isolate the N-arylated product.

G Setup 1. Assemble Reagents (Ar-Br, Pd₂(dba)₃, Xantphos, Cs₂CO₃) in Schlenk Flask Inert 2. Evacuate & Backfill with Argon (3x) Setup->Inert Add 3. Add Amine & Toluene via Syringe Inert->Add Heat 4. Heat to 110 °C (12-18 hours) Add->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Reaction Incomplete Cool 6. Cool to RT & Dilute with EtOAc Monitor->Cool Reaction Complete Filter 7. Filter through Celite Cool->Filter Concentrate 8. Concentrate Filtrate Filter->Concentrate Purify 9. Column Chromatography Concentrate->Purify Product Pure N-Arylated Product Purify->Product

Sources

Application Note: Strategies and Protocols for the Amide Coupling of 1-Benzhydrylazetidin-3-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzhydrylazetidin-3-yl amide scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous compounds of pharmaceutical interest. The successful construction of this amide bond is a critical step in the synthesis of these molecules. However, the coupling of 1-Benzhydrylazetidin-3-amine, a secondary amine featuring a bulky N-protecting group, with a diverse range of carboxylic acids presents unique challenges that necessitate carefully optimized reaction conditions. This guide provides an in-depth analysis of the key parameters governing this transformation. We explore the mechanistic underpinnings of various coupling strategies, offer a comparative analysis of common reagent systems, and present detailed, field-proven protocols to empower researchers in drug discovery and development to achieve high-yield, high-purity outcomes.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, primarily because the hydroxyl group (-OH) of the acid is a poor leaving group.[1] The initial and predominant reaction is a simple acid-base neutralization to form a stable carboxylate-ammonium salt.[1] Therefore, synthetic strategies universally rely on the in situ activation of the carboxylic acid, converting the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[2]

Modern amide synthesis is dominated by "coupling reagents" that facilitate this activation. These reagents can be broadly categorized, but most operate by forming a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily displaced by the amine nucleophile.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (Highly Electrophilic) Acid->Intermediate Activation Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Intermediate Base Base (e.g., DIPEA) Base->Acid Deprotonation (for Uronium salts) Product Target Amide Intermediate->Product Displacement Amine This compound Amine->Product Nucleophilic Attack Byproducts Byproducts (e.g., DCU, HOBt)

Figure 1. Generalized workflow for amide bond formation using coupling reagents.

Strategic Selection of the Coupling System

The efficacy of an amide coupling reaction is determined by a synergistic interplay between the substrates, coupling reagent, base, and solvent. For a sterically demanding substrate like this compound, a one-size-fits-all approach is inadequate.

Substrate Considerations: The Challenge of Steric Hindrance

This compound is a secondary amine. The nitrogen atom is part of a strained four-membered ring, which can influence its reactivity.[3] More significantly, the large benzhydryl (diphenylmethyl) group attached to the nitrogen creates considerable steric bulk around the amine's nucleophilic center. This hindrance can slow the rate of reaction, particularly with sterically congested carboxylic acids. Consequently, highly efficient and reactive coupling reagents are often required to achieve practical reaction times and high conversions.

A Comparative Analysis of Key Coupling Reagents

The choice of coupling reagent is the most critical decision in designing the reaction. While dozens of reagents exist, three classes represent the most common and effective choices for this type of transformation: carbodiimides (with additives), uronium/aminium salts, and phosphonium salts.[4]

Reagent SystemClass & MechanismAdvantagesDisadvantages & Mitigation
EDC / HOBt Carbodiimide / Additive. Forms an O-acylisourea, which is converted to a less racemization-prone HOBt-ester intermediate.[5]• Cost-effective and widely available.• Water-soluble EDC and its urea byproduct are easily removed by aqueous workup.[4]• HOBt additive effectively suppresses racemization.[6]• Can be sluggish with sterically hindered substrates.[7]• May require longer reaction times or elevated temperatures.• Mitigation: Use of DMAP as a co-catalyst can sometimes accelerate slow reactions.[7]
HATU Uronium/Aminium Salt. Forms a highly reactive HOAt-ester. The embedded 7-aza-benzotriazole moiety accelerates the coupling.[5][8]• Extremely high reactivity and rapid kinetics.[9]• Highly effective for sterically hindered amines and acids.[8]• Low rates of racemization.[5]• Higher cost compared to carbodiimides.• Can cause guanidinylation of the amine if used in excess or if the amine is added before the acid is fully activated.[8][9]• Mitigation: Ensure correct stoichiometry and order of addition (pre-activation).
PyBOP Phosphonium Salt. Forms a BOP-activated ester intermediate.• High coupling efficiency, comparable to HATU for many substrates.• Does not cause guanidinylation side reactions.[8]• Effective for cyclization and hindered couplings.• Byproduct (triphenylphosphine oxide) can sometimes complicate purification.• Generally more expensive than EDC/HOBt.
The Role of Solvent and Base
  • Solvents: Polar aprotic solvents are the standard for amide coupling as they effectively solvate the reactants and polar intermediates.[10][11]

    • N,N-Dimethylformamide (DMF): The most common and often most effective solvent, providing excellent solvation for a wide range of substrates.[10][12] Note that DMF has come under regulatory scrutiny in some regions due to toxicity.[13]

    • Dichloromethane (DCM): A less polar option, useful when substrates are highly soluble. It is less effective at solvating polar salts that may form during the reaction.[10]

    • Acetonitrile (ACN): Another effective polar aprotic solvent.[7][14]

  • Bases: For uronium and phosphonium salt reagents (like HATU and PyBOP), a non-nucleophilic tertiary amine base is essential.[15] It serves to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate, and to neutralize the acidic byproducts generated during the reaction.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most frequently used base due to its strong basicity and high steric hindrance, which prevents it from acting as a competing nucleophile.[8][16]

    • Triethylamine (TEA): Also widely used, though it is slightly less sterically hindered than DIPEA.[16]

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor reaction progress via TLC or LC-MS and adjust reaction times as needed.

Protocol A: General-Purpose Coupling with EDC/HOBt

This method is a cost-effective and reliable choice for less sterically demanding carboxylic acids.

  • Reagents & Materials:

    • Carboxylic Acid (1.0 equiv)

    • This compound (1.1 equiv)

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

    • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF

    • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

    • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M with respect to the carboxylic acid).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) to the stirred solution.

    • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography to yield the desired amide.

Protocol B: High-Efficiency Coupling for Hindered Substrates with HATU

This is the recommended method for challenging couplings involving sterically hindered or electron-deficient carboxylic acids, where high yield and rapid conversion are paramount.

  • Reagents & Materials:

    • Carboxylic Acid (1.0 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

    • DIPEA (3.0 equiv)

    • This compound (1.2 equiv)

    • Anhydrous DMF or ACN

    • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

  • Step-by-Step Procedure:

    • Pre-activation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).[8]

    • Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

    • Cool the solution to 0 °C and add DIPEA (3.0 equiv).[16]

    • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

    • Add a solution of this compound (1.2 equiv) in a small amount of DMF to the reaction mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[8]

    • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1N HCl (2x) to remove DIPEA, saturated aqueous NaHCO₃ (2x) to remove HOAt, water (1x), and brine (1x).[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography.

Workflow and Troubleshooting

Choosing the right protocol from the outset can save significant time and resources. The following workflow provides a decision-making framework.

G start Start: Couple R-COOH with This compound q1 Is the Carboxylic Acid Sterically Hindered or Electron Deficient? start->q1 p_hatu Use Protocol B (HATU) for high efficiency q1->p_hatu Yes p_edc Start with Protocol A (EDC/HOBt) for cost-effectiveness q1->p_edc No success Reaction Successful: Proceed to Workup & Purification p_hatu->success q2 Is reaction sluggish or yield unacceptably low? p_edc->q2 q2->success No troubleshoot Troubleshoot: • Check reagent quality • Increase temperature • Switch to Protocol B (HATU) q2->troubleshoot Yes troubleshoot->p_hatu

Figure 2. Decision workflow for selecting an appropriate coupling protocol.

Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
No reaction / Low conversion • Inefficient coupling reagent for the substrate.• Reagents (especially coupling agent or solvent) are not anhydrous.• Insufficient amount of base.• Switch to a more powerful coupling system (e.g., from EDC/HOBt to HATU).• Use freshly opened anhydrous solvents and ensure reagents are dry.[12]• Ensure at least 2-3 equivalents of base are used with HATU/PyBOP.
Multiple new spots on TLC • Degradation of starting materials or product.• Side reaction of the coupling reagent (e.g., guanidinylation with HATU).• Run the reaction at a lower temperature (start and maintain at 0 °C).• For HATU, ensure pre-activation of the acid before adding the amine to minimize side reactions.[8][9]
Starting materials remain after extended time • Steric hindrance is too great for the chosen conditions.• Reaction has stalled.• Switch to Protocol B (HATU).• Gently heat the reaction (e.g., to 40-50 °C), monitoring carefully for decomposition.
Difficulty removing byproducts • Urea from EDC is not fully removed.• Triphenylphosphine oxide from PyBOP is co-eluting with the product.• For EDC, perform additional aqueous washes. A dilute acid wash can also help.• For PyBOP byproducts, adjust column chromatography solvent polarity or consider trituration.

Conclusion

The successful amide coupling of this compound hinges on the judicious selection of a coupling system tailored to the specific carboxylic acid partner. For simple, unhindered acids, a standard EDC/HOBt protocol offers a reliable and economical route. However, for more challenging substrates where steric hindrance or electronic effects impede the reaction, the superior reactivity of uronium salts like HATU is often necessary to achieve high yields in a timely manner. By understanding the principles of activation and carefully controlling reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize a wide array of 1-benzhydrylazetidin-3-yl amides for application in drug discovery and development.

References

  • U.S. Patent US20080312205A1, "Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl) -," Google Patents. URL: https://patents.google.
  • "1-BENZHYDRYLAZETIDIN-3-ONE synthesis," ChemicalBook. URL: https://www.chemicalbook.com/synthesis/40320-60-3.htm
  • "A Comparative Guide to Peptide Coupling Reagents: Uronium Salts (HATU) vs. Benzotriazine Derivatives," Benchchem. URL: https://www.benchchem.
  • "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine," ResearchGate. URL: https://www.researchgate.net/publication/233400519_An_Efficient_Two-Step_Synthesis_of_3-Amino-1-Benzhydrylazetidine
  • "Coupling Reagents," Aapptec Peptides. URL: https://www.aapptec.com/coupling-reagents-synthesis-sp-1.html
  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8715764/
  • "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates," ResearchGate. URL: https://www.researchgate.
  • "Solvents for Solid Phase Peptide Synthesis," Aapptec. URL: https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps-1.html
  • "Amide Synthesis," Fisher Scientific. URL: https://www.fishersci.co.uk/gb/en/technical-support/organic-chemistry/organic-reactions/amide-synthesis.html
  • "The Role of HOBt and HBTU in Peptide Coupling Reactions," Synpeptide. URL: https://www.synpeptide.com/blog/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions-b00114.html
  • "Coupling reagent and method for coupling amines with carboxylic acids," Google Patents. URL: https://patents.google.
  • "Coupling Reagents," ResearchGate. URL: https://www.researchgate.net/figure/Coupling-Reagents_fig1_235992925
  • "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates," ResearchGate. URL: https://www.researchgate.
  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-protocol-for-amide-bond-formation-with-electron-Due-Hansen-Pandey/779c61264c129e475f923b72b8341620027f8a7e
  • "Amine to Amide (EDC + HOBt)," Common Organic Chemistry. URL: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_EDC_HOBt.htm
  • "Amine to Amide (Coupling) - HATU," Common Organic Chemistry. URL: https://commonorganicchemistry.
  • "Process optimization for acid-amine coupling: a catalytic approach," Growing Science. URL: https://growingscience.com/ccl/Vol12/ccl_2022_27.pdf
  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives," Bachem. URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • "Amide bond formation: beyond the myth of coupling reagents," Luxembourg Bio Technologies. URL: https://www.luxembourgbio.com/en/media/luxembourg-bio-technologies-ltd-amide-bond-formation-beyond-the-myth-of-coupling-reagents_50.pdf
  • "EDC-HOBt Amide coupling workup help," Reddit. URL: https://www.reddit.com/r/Chempros/comments/1cdx794/edchobt_amide_coupling_workup_help/
  • "Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides," PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788426/
  • "Synthesis of some Amide derivatives and their Biological activity," International Journal of ChemTech Research. URL: https://sphinxsai.com/2011/vol3,no.1/chemtech_vol3_no.1_20_pdf/CT=28%20(206-209).pdf
  • "Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization," PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8742299/
  • "The Amide Functional Group: Properties, Synthesis, and Nomenclature," Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • "Carboxylic acid react with amine? Condition??," ResearchGate. URL: https://www.researchgate.net/post/Carboxylic_acid_react_with_amine_Condition
  • "Amide Synthesis," Fisher Scientific Acros Organics. URL: https://www.fishersci.com/us/en/technical-support/organic-chemistry/organic-reactions/amide-synthesis.html
  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00216b
  • "Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions," Bachem. URL: https://www.bachem.com/magazine/greener-peptide-synthesis-how-to-adopt-new-solvents-in-the-wake-of-dmf-restrictions/

Sources

Application Notes and Protocols: Large-Scale Synthesis of 1-Benzhydrylazetidin-3-amine Monoacetate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Benzhydrylazetidin-3-amine monoacetate salt, a key intermediate in the development of various pharmaceutical agents. The azetidine motif is a privileged structure in medicinal chemistry, and this guide offers a robust, scalable, and efficient two-step process.[1][2] The protocol starts from the commercially available 1-benzhydrylazetidin-3-ol and proceeds through a mesylate intermediate. The causality behind experimental choices, in-process controls, and safety considerations are detailed to ensure reproducibility and safety at scale.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous biologically active compounds, including antibiotics, kinase inhibitors, and other therapeutic agents.[1][3] Its strained ring system imparts conformational rigidity, which can lead to improved binding affinity and pharmacokinetic profiles of drug candidates. This compound, in particular, serves as a crucial building block for the synthesis of various pharmaceutical intermediates.[4] This guide presents a streamlined and scalable synthesis of its monoacetate salt, designed for efficiency and high purity suitable for drug development pipelines.

Synthetic Strategy: A Rationale-Driven Approach

The selected synthetic route is a two-step process optimized for large-scale production, prioritizing commercially available starting materials, high yields, and straightforward purification procedures. The overall transformation is depicted below:

Synthetic_Pathway A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl mesylate A->B  Methanesulfonyl chloride,  Triethylamine, Acetonitrile   C This compound B->C  Ammonium hydroxide,  Isopropanol, Heat   D This compound monoacetate salt C->D  Acetic acid   caption Figure 1. Overall synthetic scheme.

Caption: Figure 1. Overall synthetic scheme.

Rationale for the chosen pathway:

  • Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol. The hydroxyl group of the starting material is converted to a good leaving group, the mesylate, to facilitate subsequent nucleophilic substitution. Methanesulfonyl chloride is a cost-effective and highly reactive reagent for this purpose. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction. Acetonitrile is selected as the solvent due to its suitable polarity and boiling point.

  • Step 2: Amination of the Mesylate Intermediate. The mesylate is displaced by ammonia from ammonium hydroxide to form the desired primary amine.[5] Isopropanol is used as a co-solvent to improve the solubility of the reactants. The reaction is conducted under pressure in a sealed reactor to maintain a sufficient concentration of ammonia and drive the reaction to completion.

  • Step 3: Salt Formation. The final product is isolated as a monoacetate salt. This offers several advantages over the free base, including improved crystallinity, stability, and handling properties. Acetic acid is a mild and readily available acid for this purpose.

Detailed Experimental Protocols

Safety Precautions
  • All operations should be conducted in a well-ventilated fume hood.[6][7][8]

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • Azetidine compounds can be hazardous; avoid inhalation, ingestion, and skin contact.[6][7][8]

  • Handle triethylamine and methanesulfonyl chloride with care as they are corrosive and moisture-sensitive.

  • The amination step involves heating a sealed reactor, which should be performed by trained personnel with appropriate pressure-rated equipment.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl mesylate

Mesylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Charge reactor with 1-Benzhydrylazetidin-3-ol and Acetonitrile B Cool to 0-5 °C A->B C Add Triethylamine B->C D Slowly add Methanesulfonyl chloride, maintaining temperature below 10 °C C->D E Stir at room temperature until reaction completion (monitored by TLC/LC-MS) D->E F Quench with water E->F G Isolate product by filtration F->G H Wash filter cake with water and dry under vacuum G->H caption Figure 2. Workflow for mesylation.

Caption: Figure 2. Workflow for mesylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
1-Benzhydrylazetidin-3-ol239.3110.041.81.0
Triethylamine101.196.3562.71.5
Methanesulfonyl chloride114.555.2545.81.1
Acetonitrile-100 L--
Water-50 L--

Procedure:

  • Charge a suitable reactor with 1-Benzhydrylazetidin-3-ol (10.0 kg, 41.8 mol) and acetonitrile (100 L).

  • Stir the mixture to obtain a clear solution and cool the reactor to 0-5 °C.

  • Add triethylamine (6.35 kg, 62.7 mol) to the cooled solution.

  • Slowly add methanesulfonyl chloride (5.25 kg, 45.8 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding water (50 L).

  • Stir the resulting slurry for 1 hour at room temperature.

  • Isolate the solid product by filtration and wash the filter cake with water (2 x 20 L).

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield 1-benzhydrylazetidin-3-yl mesylate.

Expected Yield: 90-95%

Step 2: Synthesis of this compound

Procedure:

  • Charge a pressure reactor with the dried 1-benzhydrylazetidin-3-yl mesylate from the previous step.

  • Add isopropanol and aqueous ammonium hydroxide (28-30%).

  • Seal the reactor and heat the mixture to 70-80 °C.

  • Maintain the temperature and stir for 12-16 hours. The internal pressure will increase; ensure it remains within the safe operating limits of the reactor.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reactor to room temperature.

  • Carefully vent the excess ammonia pressure.

  • Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound as an oil or solid.

Step 3: Formation and Purification of this compound monoacetate salt

Procedure:

  • Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add one equivalent of glacial acetic acid with stirring.

  • Stir the mixture at room temperature. The acetate salt will precipitate out of the solution.

  • Cool the slurry to 0-5 °C to maximize precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with a cold solvent (the same solvent used for precipitation) to remove impurities.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Overall Yield (from 1-Benzhydrylazetidin-3-ol): 70-80%

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisSpecification
Appearance White to off-white crystalline solid
Identity (¹H NMR, ¹³C NMR) Conforms to the structure
Purity (HPLC) ≥ 98%
Melting Point To be determined
Residual Solvents (GC) Within acceptable limits (ICH guidelines)

Conclusion

This application note provides a detailed and robust protocol for the large-scale synthesis of this compound monoacetate salt. The described methodology is designed for efficiency, scalability, and high purity, making it suitable for researchers and professionals in the field of drug development. Adherence to the outlined procedures and safety precautions is crucial for successful and safe execution.

References

  • Wang, Y., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link][10]
  • Ferreira, R. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11, 15776-15797. [Link][3]
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • Duncton, M. A., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link][1]
  • Wang, Y., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines.
  • Greengrass, C. W., et al. (2000). Synthesis of azetidine derivatives.
  • Singh, R., et al. (2012). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 16(9), 1556-1559. [Link][5]

Sources

Application Note & Protocol: High-Purity Crystallization of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reproducible protocol for the purification of 1-Benzhydrylazetidin-3-amine via crystallization. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its high purity is paramount for downstream applications and the quality of the final active pharmaceutical ingredient (API). This document provides a step-by-step methodology, explains the scientific principles behind the experimental choices, and offers troubleshooting guidance. The protocol is designed to be a self-validating system, yielding a crystalline product of high purity, suitable for use in demanding research and development settings.

Introduction: The Critical Role of Purification

This compound is a vital building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate directly impacts the reaction kinetics, yield, and impurity profile of subsequent synthetic steps. Crystallization is a powerful and widely employed technique in the pharmaceutical industry for the purification of intermediates and APIs.[1][2][3] It is a separation and purification process where a solid form is generated from a solution, melt, or vapor phase, allowing for the selective isolation of the desired compound from impurities.[1][3]

This application note provides a detailed protocol for the purification of this compound by crystallization, a method chosen for its efficiency in removing process-related impurities and its ability to provide the compound in a stable, crystalline solid form. A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing an effective crystallization process.[4]

Physicochemical Properties of this compound

A successful crystallization protocol is predicated on the solubility characteristics of the compound. This compound is a solid at room temperature with limited solubility in water but good solubility in various organic solvents.[5] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₂[5]
Molar Mass238.33 g/mol [5]
AppearanceWhite to orange to green powder/crystal[5]
Melting Point63 °C[5]
Boiling Point339.2±42.0 °C (Predicted)[5]
pKa8.48±0.20 (Predicted)[5]
SolubilityLow in water, better in organic solvents[5]

Crystallization Workflow

The purification of this compound by crystallization follows a systematic workflow designed to maximize purity and yield. The process involves dissolution of the crude material in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization, and subsequent isolation and drying of the purified crystals.

Crystallization Workflow cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation & Drying Crude Amine Crude Amine Heating & Dissolving Heating & Dissolving Crude Amine->Heating & Dissolving Add to solvent Solvent Selection Solvent Selection Solvent Selection->Heating & Dissolving Controlled Cooling Controlled Cooling Heating & Dissolving->Controlled Cooling Crystal Formation Crystal Formation Controlled Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Washing Washing Vacuum Filtration->Washing Drying Drying Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Workflow for the purification of this compound.

Detailed Crystallization Protocol

This protocol is designed for the purification of this compound on a laboratory scale. The choice of an isopropanol/hexane solvent system is based on the principle of using a good solvent (isopropanol) to dissolve the amine at an elevated temperature and a poor solvent (hexane) as an anti-solvent to reduce solubility upon cooling and induce crystallization.

Materials and Equipment
  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • n-Hexane, reagent grade

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add 3-5 mL of isopropanol. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6]

    • Gently heat the mixture to 50-60 °C with continuous stirring to facilitate dissolution. Avoid boiling.

    • If colored impurities are present, cool the solution slightly, add a small amount of activated carbon (approximately 1-2% w/w of the solute), and gently reflux for 10-15 minutes. Hot filter the solution to remove the carbon.

  • Inducing Crystallization (Anti-Solvent Addition):

    • While the isopropanol solution is still warm, slowly add n-hexane as an anti-solvent with continuous stirring. The addition of a solvent in which the compound is poorly soluble will cause the compound to precipitate.[1]

    • Continue adding hexane until the solution becomes slightly turbid, indicating the onset of precipitation.

    • A typical starting ratio of IPA to hexane is 1:2 to 1:4, but this should be optimized based on the impurity profile of the crude material.

  • Controlled Cooling and Crystal Growth:

    • Once turbidity is observed, stop adding hexane and allow the flask to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[6]

    • After the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystallized product. Lower temperatures decrease the solubility of the compound, leading to more complete precipitation.[7]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold IPA/hexane filtrate.

    • Collect the crystals by vacuum filtration.[6]

    • Wash the collected crystals with a small amount of cold n-hexane to remove any residual soluble impurities. Using a cold solvent minimizes the dissolution of the purified crystals during washing.[6]

  • Drying:

    • Dry the crystals on the filter for a few minutes by drawing air through them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the melting point (e.g., 40-45 °C) until a constant weight is achieved.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The cooling rate was too fast.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out instead of crystallization - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- Add a small amount of the good solvent (isopropanol) to dissolve the oil, then cool slowly.- Try a different solvent system with a lower boiling point.
Low yield - Incomplete precipitation.- Crystals redissolved during washing.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Colored crystals - Colored impurities are co-precipitating.- Use activated carbon treatment before crystallization.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound by crystallization. By carefully selecting the solvent system and controlling the cooling rate, it is possible to obtain a high-purity crystalline product suitable for use as a key intermediate in pharmaceutical synthesis. The principles and techniques outlined herein are fundamental to crystallization processes in the pharmaceutical industry and can be adapted for the purification of other similar compounds.[8]

References

  • This compound - ChemBK. (2024).
  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.).
  • Crystallization in the pharmaceutical industry - Hilaris Publisher. (n.d.).
  • Applications of the crystallization process in the pharmaceutical industry - Hep Journals. (2010).
  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023).
  • SALICYL-o-TOLUIDE - Organic Syntheses Procedure. (n.d.).
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. (n.d.).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (2025).
  • Recrystallization - Chemistry LibreTexts. (2023).
  • 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Benzhydrylamine (CAS 91-00-9) - Chemical & Physical Properties by Cheméo. (n.d.).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020).

Sources

Application of 1-Benzhydrylazetidin-3-amine in Solid-Phase Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure offer a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and increase the solubility of drug candidates.[1][2] Several FDA-approved drugs incorporate the azetidine scaffold, highlighting its therapeutic relevance.[1] 1-Benzhydrylazetidin-3-amine serves as a versatile building block for the construction of diverse chemical libraries. The benzhydryl (Boc) group provides robust protection for the azetidine nitrogen, while the primary amine at the 3-position offers a convenient handle for derivatization on a solid support. This guide provides detailed protocols and technical insights for the application of this compound in solid-phase synthesis, enabling the rapid generation of novel compound libraries for drug discovery and development.

Core Principles and Strategic Considerations

The successful solid-phase synthesis of compound libraries using this compound hinges on a well-defined orthogonal protection strategy. The N-benzhydryl group is acid-labile, which dictates the choice of resin, linker, and subsequent deprotection and cleavage conditions. A typical strategy involves:

  • Immobilization: Covalent attachment of this compound to a suitable solid support via its primary amine.

  • Diversification: Stepwise addition of building blocks to a reactive site on the azetidine scaffold. This often involves the introduction of an orthogonal protecting group during the initial immobilization step.

  • Cleavage: Release of the final compounds from the solid support under conditions that are compatible with the integrity of the azetidine ring and other functionalities.

The following diagram illustrates the general workflow for solid-phase synthesis utilizing this compound.

Solid-Phase Synthesis Workflow Resin Solid Support (e.g., 2-Chlorotrityl chloride resin) Immobilization Immobilization of This compound Resin->Immobilization Step 1 Washing1 Washing Immobilization->Washing1 Diversification On-Resin Diversification (Coupling of Building Blocks) Washing1->Diversification Step 2 Washing2 Washing Diversification->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Step 3 Purification Purification and Analysis Cleavage->Purification Step 4

Caption: General workflow for solid-phase synthesis using this compound.

Experimental Protocols

The following protocols are based on established solid-phase synthesis methodologies and have been adapted for the specific use of this compound. Researchers should optimize these conditions based on the specific building blocks and desired final products.

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride (2-CTC) resin is an acid-labile resin that allows for the mild cleavage of the final product, preserving the acid-sensitive N-benzhydryl group.[3] The loading of the primary amine onto the resin is a crucial first step that dictates the overall yield of the synthesis.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Amine Loading:

    • In a separate flask, dissolve this compound (2.0 eq. relative to resin loading) in anhydrous DCM.

    • Add DIEA (4.0 eq. relative to resin loading) to the amine solution.

    • Drain the DCM from the swollen resin and add the amine/DIEA solution.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination: Determine the loading of the amine on the resin using a spectrophotometric method (e.g., Fmoc release from a known amount of Fmoc-protected amino acid coupled to a small sample of the resin).

Protocol 2: On-Resin Diversification via Acylation

Rationale: This protocol describes the acylation of the secondary amine that would be generated after deprotection of an orthogonally protected this compound derivative. For simplicity, this example assumes the use of a commercially available or synthesized Fmoc-protected version of the scaffold. The use of HATU as a coupling agent minimizes racemization and promotes efficient amide bond formation.

Materials:

  • Immobilized this compound resin

  • Fmoc-protected amino acid or carboxylic acid building block

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection (if applicable):

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • In a separate vial, pre-activate the carboxylic acid (3.0 eq.) with HATU (2.9 eq.) and DIEA (6.0 eq.) in anhydrous DMF for 5-10 minutes.

    • Add the activated acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test for free amines, such as the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

The following diagram illustrates the on-resin acylation process.

On-Resin Acylation cluster_0 Resin-Bound Scaffold cluster_1 Activated Building Block cluster_2 Acylated Product on Resin Resin_Scaffold Resin-(Linker)-NH-Azetidine-N-Benzhydryl Acylated_Product Resin-(Linker)-N(COR)-Azetidine-N-Benzhydryl Resin_Scaffold->Acylated_Product Coupling Activated_Acid R-COOH + HATU/DIEA -> R-CO-OAt Activated_Acid->Acylated_Product

Caption: On-resin acylation of the azetidine scaffold.

Protocol 3: Cleavage from 2-Chlorotrityl Chloride Resin

Rationale: A mild acidic cleavage is required to release the final product while retaining the N-benzhydryl group. A solution of trifluoroacetic acid (TFA) in DCM is typically sufficient. The concentration of TFA can be adjusted to optimize the cleavage yield and minimize side reactions.

Materials:

  • Dried, derivatized resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 1:2:97 v/v/v). The low concentration of TFA is key for mild cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Collection: Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail and then with DCM. Combine the filtrates.

  • Precipitation: Concentrate the filtrate under reduced pressure and precipitate the crude product by adding cold diethyl ether.

  • Isolation: Isolate the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude product by an appropriate method, such as reverse-phase HPLC.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of the on-resin acylation step. The following table provides a comparative summary of common coupling reagents for solid-phase synthesis.

Coupling ReagentActivating AgentTypical AdditiveRacemization RiskByproducts
HATU Uronium SaltNone requiredLowSoluble
HBTU Uronium SaltHOBtLowSoluble
DIC/HOBt CarbodiimideHOBtModerateDCU (insoluble)
PyBOP Phosphonium SaltNone requiredLowSoluble

Analytical Monitoring of Solid-Phase Synthesis

Monitoring the progress of solid-phase reactions is crucial for troubleshooting and optimization. Several on-bead and off-bead analytical techniques can be employed.[4][5]

  • Kaiser (Ninhydrin) Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin.[3] A blue color indicates an incomplete coupling reaction.

  • Fmoc Release Test: A quantitative method to determine the loading of Fmoc-protected building blocks by measuring the UV absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.

  • Mass Spectrometry (Cleave and Analyze): A small amount of resin is treated with the cleavage cocktail, and the released product is analyzed by mass spectrometry to confirm the expected molecular weight.

  • FT-IR Spectroscopy: Can be used to monitor the appearance or disappearance of characteristic vibrational bands (e.g., C=O stretch of the coupled amide) directly on the resin beads.

Troubleshooting and Expert Insights

  • Low Loading on Resin: Incomplete swelling of the resin or insufficient equivalents of the amine and base can lead to low loading. Ensure anhydrous conditions and adequate reaction time.

  • Incomplete Coupling: Steric hindrance from bulky building blocks or aggregation of the growing chain on the resin can hinder coupling efficiency. Consider double coupling, using a more potent coupling reagent like HATU, or synthesizing in the reverse direction.

  • Premature Cleavage: The N-benzhydryl group may exhibit some lability to repeated acidic conditions if a Boc-based strategy is used for other parts of the molecule. Careful selection of orthogonal protecting groups is paramount.

  • Side Reactions during Cleavage: The carbocation generated during cleavage can be trapped by nucleophilic residues. The addition of scavengers like triisopropylsilane (TIS) is essential to minimize these side reactions.

Conclusion

This compound is a valuable and versatile scaffold for the solid-phase synthesis of diverse compound libraries. By leveraging an appropriate acid-labile resin and an orthogonal protection strategy, researchers can efficiently immobilize, diversify, and cleave novel azetidine-containing molecules. The protocols and insights provided in this guide offer a robust starting point for the exploration of this promising chemical space in the pursuit of new therapeutic agents.

References

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2008). Azetidines. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-133). Elsevier. [Link]
  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
  • Tian, D., et al. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of "difficult peptides". Chemical Society Reviews, 45(3), 631-654. [Link]
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical Reviews, 108(9), 3988-4035. [Link]
  • Jung, Y., Jeong, J. Y., & Chung, B. H. (2008). Recent advances in immobilization methods of antibodies on solid supports. Analyst, 133(6), 697-701. [Link]
  • Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(14), 2807-2811. [Link]

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Application Notes & Protocols: Synthesis and Evaluation of Azetidine-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that has emerged as a significant target for anticancer therapy.[1] Its persistent activation is a hallmark of numerous human cancers, contributing to tumor cell proliferation, survival, metastasis, and immune evasion.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of a promising class of small-molecule STAT3 inhibitors built around an azetidine scaffold. We delve into the rationale for targeting STAT3, the advantages of the azetidine core, detailed synthetic methodologies, and robust protocols for assessing inhibitor potency and mechanism of action.

Introduction: STAT3 as a Pivotal Anticancer Target

The STAT family of proteins are latent cytoplasmic transcription factors that are essential for relaying signals from cytokines and growth factors to the nucleus, where they regulate gene expression.[3] Under normal physiological conditions, the activation of STAT3 is a transient process, crucial for processes like wound healing and immune responses.[2] However, in a wide array of malignancies, including breast, pancreatic, and gastric cancers, as well as various hematological cancers, STAT3 is found to be constitutively activated.[1][4]

This aberrant, persistent STAT3 signaling drives the transcription of a host of genes responsible for key hallmarks of cancer.[3][4] These include genes that promote cell cycle progression (e.g., c-Myc, cyclin D1), prevent apoptosis (e.g., Bcl-2, Bcl-xL, survivin), and facilitate angiogenesis and invasion.[3][4] Consequently, inhibiting this pathway is a highly validated and attractive strategy for cancer drug development.[1]

The STAT3 Signaling Pathway

The canonical activation of STAT3 is typically initiated by the binding of a cytokine (like IL-6) or a growth factor (like EGF) to its corresponding receptor on the cell surface. This triggers the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases (e.g., Src).[5] These kinases then phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein. This phosphorylation event causes STAT3 monomers to form stable homo- or heterodimers via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[6] The activated STAT3 dimer then translocates to the nucleus, binds to specific DNA consensus sequences in the promoter regions of target genes, and initiates their transcription.[2][5]

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK/Src Kinase Receptor->JAK 2. Kinase Activation STAT3_mono STAT3 (inactive monomer) JAK->STAT3_mono 3. Phosphorylation pSTAT3_mono pSTAT3 (Tyr705) STAT3_mono->pSTAT3_mono STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (SH2 Domain) STAT3_DNA Dimer binds to DNA STAT3_dimer->STAT3_DNA 5. Nuclear Translocation Azetidine_Inhibitor Azetidine-Based Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition Transcription Gene Transcription (Proliferation, Anti-Apoptosis) STAT3_DNA->Transcription 6. Gene Activation Cytokine Cytokine/GF Cytokine->Receptor 1. Ligand Binding

Caption: The canonical JAK-STAT3 signaling pathway and point of inhibition.

Rationale for Azetidine Derivatives as STAT3 Inhibitors

The development of small-molecule STAT3 inhibitors has been challenging, particularly in achieving high potency and selectivity.[7] The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[8][9] Its inherent ring strain (approx. 25.4 kcal/mol) imparts a desirable conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[8][9]

Medicinal chemistry campaigns have successfully optimized previous proline-based STAT3 inhibitors into a new series of (R)-azetidine-2-carboxamide analogues.[10][11] This structural modification from a five-membered proline ring to a four-membered azetidine ring resulted in a significant, over four-fold boost in potency against STAT3 DNA-binding activity.[10][11] This highlights the favorability of the constrained azetidine scaffold for interaction with the STAT3 protein.

Structure-Activity Relationship (SAR) Insights

Iterative medicinal chemistry efforts have led to the discovery of highly potent azetidine-based STAT3 inhibitors.[10][12] By systematically modifying the functionalities appended to the azetidine core, researchers have developed compounds with sub-micromolar potency. These efforts addressed initial challenges with cell membrane permeability and other physicochemical properties, leading to analogues with excellent cellular activity against cancer cells harboring constitutively active STAT3.[10][11] Some compounds have been shown to bind irreversibly to STAT3 by forming covalent bonds with key cysteine residues, a mechanism that can lead to prolonged and potent inhibition.[12][13][14]

Data Summary: Potency of Lead Azetidine-Based STAT3 Inhibitors

The following table summarizes the performance of several key azetidine-based STAT3 inhibitors reported in the literature. These compounds demonstrate high potency in biochemical assays and confirm direct, high-affinity binding to the STAT3 protein.

Compound IDAssay TypeIC50 (µM)KD (nM)Key Findings & Reference
5a STAT3 DNA-Binding (EMSA)0.55Not ReportedMarked a significant improvement over previous proline-based analogues.[8][10]
5o STAT3 DNA-Binding (EMSA)0.38Not ReportedA log-order improvement in potency over earlier leads.[8][10][11]
8i STAT3 DNA-Binding (EMSA)0.34Not ReportedDemonstrated high potency in the initial series.[8][10][15]
7g STAT3 Binding (ITC)Not Reported880Confirmed high-affinity, direct binding to the STAT3 protein.[8][10][11][15]
9k STAT3 Binding (ITC)Not Reported960Confirmed high-affinity, direct binding; showed excellent cellular activity.[10][11][15]
H172 (9f) STAT3 DNA-Binding (EMSA)0.38 - 0.98Not ReportedPotent, selective, and irreversible inhibitor.[12][13][14]
H182 STAT3 DNA-Binding (EMSA)0.38 - 0.98Not ReportedIrreversibly binds to STAT3; showed in vivo efficacy in TNBC models.[12][13]

EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry. IC50 represents the concentration for 50% inhibition. KD represents the dissociation constant.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative azetidine-based STAT3 inhibitor and its subsequent biological evaluation.

General Synthetic Workflow

The synthesis of (R)-azetidine-2-carboxamide analogues typically involves a multi-step sequence starting from commercially available materials. A generalized workflow involves the coupling of a protected azetidine-2-carboxylic acid with a substituted aniline, followed by deprotection and subsequent functionalization.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Step 1: Amide Coupling B Step 2: Deprotection A->B C Step 3: Final Functionalization B->C D Purification (e.g., HPLC) C->D E Structural Verification (NMR, MS) D->E F Biochemical Assays (EMSA, ITC) E->F G Cellular Assays (Viability, Apoptosis) F->G H In Vivo Studies (Xenograft Models) G->H

Caption: General experimental workflow for synthesis and evaluation.

Protocol 4.1.1: Representative Synthesis of an (R)-Azetidine-2-Carboxamide Derivative

Causality Note: This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry. The choice of coupling agents (HATU) and base (DIPEA) is common for efficiently forming amide bonds while minimizing side reactions and racemization.

  • Amide Coupling:

    • To a solution of N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired substituted aniline (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the mixture to dryness under reduced pressure to obtain the amine hydrochloride salt, which can be used in the next step without further purification.

  • Final Functionalization (e.g., Acylation):

    • Dissolve the amine salt from Step 2 in anhydrous Dichloromethane (DCM).

    • Add DIPEA (3.0 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final compound by preparative HPLC to yield the desired azetidine-based inhibitor.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

Trustworthiness Note: EMSA is a gold-standard technique to study protein-DNA interactions.[16] This protocol includes a radiolabeled probe for high sensitivity and specificity, allowing for the direct visualization and quantification of a compound's ability to disrupt the STAT3:DNA complex.[10][14]

  • Prepare Nuclear Extracts:

    • Use a cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) or stimulate cells (e.g., NIH3T3/EGFR) with an appropriate ligand (e.g., EGF) to induce STAT3 activation.[10][11]

    • Prepare nuclear extracts using a commercial kit or standard laboratory protocol. Determine the total protein concentration using a BCA or Bradford assay.

  • ** Radiolabel DNA Probe:**

    • Use a double-stranded oligonucleotide probe containing the high-affinity STAT3 binding site (hSIE probe).

    • Label the probe with [γ-³²P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • In a microcentrifuge tube, combine 5-10 µg of nuclear extract with EMSA binding buffer.

    • Add the azetidine inhibitor at various concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only vehicle control.

    • Incubate at room temperature for 30-60 minutes to allow the inhibitor to interact with STAT3.[14]

    • Add the ³²P-labeled hSIE probe (approx. 20,000-50,000 cpm) and a non-specific competitor DNA (e.g., poly(dI-dC)) to the reaction.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Electrophoresis and Visualization:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room (4 °C).

    • After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software to determine the IC50 value.

Protocol: Cellular Viability Assay (MTT or CellTiter-Glo®)

Causality Note: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in signal indicates that the inhibitor is inducing cell death or inhibiting proliferation, key functional outcomes for an anticancer agent.[10] It is crucial to test on cell lines with and without constitutive STAT3 activation to assess selectivity.[15]

  • Cell Seeding:

    • Seed cancer cells with constitutively active STAT3 (e.g., MDA-MB-468) and control cells with low STAT3 activity (e.g., MCF-7 or normal MCF-10A cells) into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).[15]

    • Allow cells to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine inhibitor in cell culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plates for 72 hours.

  • Viability Measurement (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

Conclusion and Future Directions

The development of azetidine-based STAT3 inhibitors represents a significant advancement in targeting this challenging oncoprotein.[10][11] The unique structural properties of the azetidine scaffold have enabled the creation of compounds with sub-micromolar potency, high selectivity, and favorable drug-like properties.[10][12] The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel azetidine analogues. Future work in this area will likely focus on further optimizing pharmacokinetic profiles to improve in vivo efficacy and exploring their potential in combination therapies to overcome drug resistance.[17] Several STAT3 inhibitors are currently undergoing clinical investigation, underscoring the therapeutic promise of targeting this critical cancer signaling node.[17][18]

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.Journal of Medicinal Chemistry. [Link]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.National Institutes of Health (NIH). [Link]
  • STAT3 inhibitors in clinical trials.
  • Editorial: The role of STAT3 signaling pathway in tumor progression.National Institutes of Health (NIH). [Link]
  • What STAT inhibitors are in clinical trials currently?
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors.National Institutes of Health (NIH). [Link]
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor.eScholarship.org. [Link]
  • The role of STAT3 in cancer development. STAT3 signaling is involved in...
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.PubMed. [Link]
  • STAT3 SIGNALING: Anticancer Strategies and Challenges.National Institutes of Health (NIH). [Link]
  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer.National Institutes of Health (NIH). [Link]
  • Clinical Trials Using STAT3 Inhibitor C-188-9.
  • Editorial: The role of STAT3 signaling pathway in tumor progression.Frontiers Media S.A.. [Link]
  • Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays.R Discovery. [Link]
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.National Institutes of Health (NIH). [Link]
  • STAT3 Inhibitors Drugs Market Clinical Pipeline Insight.BioSpace. [Link]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors.National Institutes of Health (NIH). [Link]
  • Design, synthesis, and studies of small molecule ST
  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evalu
  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening.National Institutes of Health (NIH). [Link]
  • Azetidine synthesis.Organic Chemistry Portal. [Link]
  • Methods for the synthesis of azetidines.
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Application Note & Protocol: Facile Mesylation of 1-Benzhydrylazetidin-3-ol for the Synthesis of Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Activating a Key Pharmaceutical Building Block

1-Benzhydrylazetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its azetidine core is a feature of numerous biologically active compounds. The secondary alcohol at the 3-position, however, is a poor leaving group in nucleophilic substitution reactions.[2] To facilitate further synthetic transformations, this hydroxyl group must be converted into a more reactive species.

This application note provides a detailed, field-proven protocol for the efficient mesylation of 1-benzhydrylazetidin-3-ol. The process utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to yield 1-benzhydrylazetidin-3-yl methanesulfonate.[3] The resulting methanesulfonate (mesylate) group is an excellent leaving group, readily displaced by a wide range of nucleophiles, thereby opening a gateway to a diverse array of functionalized azetidine derivatives.[4][5] We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and offer a guide for troubleshooting.

Reaction Principle and Mechanism

The mesylation of an alcohol involves the reaction of the hydroxyl group with methanesulfonyl chloride (MsCl) to form a sulfonate ester.[3][6] The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (TEA), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[7]

The mechanism for this transformation is subject to the specific conditions and reagents used. While often depicted as a direct nucleophilic attack of the alcohol onto the sulfur atom of MsCl, the use of triethylamine can promote an alternative pathway.[2][8] In this alternative mechanism, TEA first acts as a base to deprotonate the α-carbon of MsCl, leading to an E1cB elimination to form a highly reactive intermediate known as sulfene (CH₂=SO₂).[2][8] The alcohol then rapidly adds to the sulfene to generate the final mesylate product.[8]

Mesylation_Mechanism cluster_reactants Reactants cluster_products Products Alcohol 1-Benzhydrylazetidin-3-ol (R-OH) Mesylate 1-Benzhydrylazetidin-3-yl Methanesulfonate (R-OMs) Alcohol->Mesylate + Sulfene MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate (CH₂=SO₂) MsCl->Sulfene + TEA - TEA·HCl TEA Triethylamine (TEA) TEA_HCl Triethylammonium Chloride (TEA·HCl) Sulfene->Mesylate HCl HCl (byproduct) HCl->TEA_HCl + TEA

Caption: Proposed reaction mechanism via a sulfene intermediate.

Safety Precautions: A Critical Overview

Proper safety measures are paramount when handling the reagents involved in this protocol.

  • Methanesulfonyl Chloride (MsCl) :

    • Hazards : Highly toxic, corrosive, and a lachrymator.[8][9] It is fatal if inhaled and causes severe skin burns and eye damage.[9] MsCl reacts exothermically and vigorously with water, alcohols, and amines.[8][10]

    • Handling : Always handle MsCl in a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles with a face shield.[10][11] Ensure an emergency eyewash station and safety shower are immediately accessible.[10]

    • Storage : Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen), away from moisture and incompatible materials.[9][10] Containers must be kept tightly sealed.[11]

  • Triethylamine (TEA) :

    • Hazards : Flammable liquid and vapor. It is toxic in contact with skin and corrosive, causing skin burns and eye damage.[11]

    • Handling : Handle in a fume hood away from ignition sources.[11][12] Use the same level of PPE as for MsCl.

  • Dichloromethane (DCM) :

    • Hazards : Volatile solvent suspected of causing cancer. Handle in a well-ventilated area or fume hood.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mesylation of secondary alcohols, including structurally related azetidine derivatives.[13][14][15]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1-Benzhydrylazetidin-3-ol>98%Sigma-Aldrich
Methanesulfonyl Chloride (MsCl)≥99.5%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, redistilledSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterN/AIn-house
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house
BrineSaturated NaCl(aq)In-house
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, thermometer/temperature probe, addition funnel, ice-water bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Workflow_Mesylation start Start setup 1. Setup Dissolve alcohol in anhydrous DCM under N₂ atmosphere. start->setup cool 2. Cool Cool solution to 0 °C (ice-water bath). setup->cool add_tea 3. Add Base Add Triethylamine (TEA) dropwise. cool->add_tea add_mscl 4. Add MsCl Add Methanesulfonyl Chloride (MsCl) dropwise at 0 °C. add_tea->add_mscl react 5. React Stir at 0 °C, then allow to warm to room temperature. Monitor by TLC. add_mscl->react quench 6. Quench Carefully add deionized water to the reaction mixture. react->quench extract 7. Extract Separate layers. Extract aqueous phase with DCM. quench->extract wash 8. Wash Combine organic layers. Wash with NaHCO₃(aq), water, and brine. extract->wash dry 9. Dry & Filter Dry over Na₂SO₄, filter. wash->dry concentrate 10. Concentrate Remove solvent in vacuo using a rotary evaporator. dry->concentrate purify 11. Purify Purify crude product via column chromatography or recrystallization. concentrate->purify end End Pure 1-Benzhydrylazetidin-3-yl Methanesulfonate purify->end

Caption: Experimental workflow for the mesylation of 1-benzhydrylazetidin-3-ol.

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath. A procedure based on a similar substrate suggests cooling to -10 °C for enhanced control.[13]

  • Base Addition : Slowly add triethylamine (1.5 eq) to the solution. A slight exotherm may be observed.

  • Mesyl Chloride Addition : Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe or addition funnel, ensuring the internal temperature remains below 5 °C. The addition should take approximately 15-30 minutes.[13] A white precipitate of triethylammonium chloride will form.

  • Reaction : Stir the mixture vigorously at 0 °C for 30-60 minutes. Afterwards, allow the reaction to warm to room temperature and continue stirring for an additional 1-4 hours.[3][14]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up - Quench : Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (10 volumes).[14]

  • Work-up - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[14][15]

  • Work-up - Wash : Combine the organic extracts and wash sequentially with 1 M HCl (optional, to remove excess TEA), saturated aqueous NaHCO₃ solution, deionized water, and finally with brine.[3][14]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[16]

Purification

The crude 1-benzhydrylazetidin-3-yl methanesulfonate can be purified if necessary.

  • Recrystallization : The product is often a solid and may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol). The melting point of the target compound is reported as 111-112 °C.[17]

  • Column Chromatography : If the product is an oil or contains persistent impurities, purification by flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a typical eluent system.[3]

Data Summary and Characterization

ParameterValue / DescriptionRationale
Stoichiometry
1-Benzhydrylazetidin-3-ol1.0 eqLimiting reagent.
Triethylamine1.5 eqActs as HCl scavenger; slight excess ensures complete neutralization.[14]
Methanesulfonyl Chloride1.1 - 1.2 eqSlight excess drives the reaction to completion.[3]
Reaction Conditions
SolventAnhydrous DichloromethaneGood solubility for reactants and inert under reaction conditions.[7]
Temperature0 °C to Room TemperatureControls exothermic reaction and minimizes side product formation.[3]
Reaction Time2 - 5 hoursTypically sufficient for complete conversion; monitor by TLC.
Product
Name1-benzhydrylazetidin-3-yl methanesulfonateIUPAC Name.
CAS Number33301-41-6Chemical Abstracts Service registry number.[18]
Molecular FormulaC₁₇H₁₉NO₃SDerived from structure.[17]
Molecular Weight317.40 g/mol Calculated molecular mass.[17]
Characterization
AppearanceWhite to off-white solid or pale-yellow oil.[16]Physical state of the product.
Analysis¹H NMR, ¹³C NMR, LC-MSStandard techniques to confirm structure and purity.[16][19]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient reagents. 2. Decomposed MsCl. 3. Low temperature.1. Ensure accurate stoichiometry. 2. Use fresh, high-purity MsCl. 3. Allow the reaction to stir longer at room temperature after the initial cooling period.[15]
Low Yield 1. Hydrolysis of MsCl or product. 2. Loss during work-up.1. Use anhydrous solvent and reagents; ensure the reaction is under an inert atmosphere. 2. Perform extractions carefully and ensure complete phase separation.
Formation of Side Product (Alkyl Chloride)Reaction temperature too high or excess base.[3][7]Maintain low temperature (0 °C or below) during MsCl addition. Avoid using a large excess of TEA. Consider using methanesulfonic anhydride as an alternative.[3][7]
Product Decomposition The mesylate product is unstable.Use the crude mesylate directly in the next synthetic step without purification if possible.[16] Store purified mesylate in a freezer under an inert atmosphere.

References

  • Wikipedia. Methanesulfonyl chloride. [Link]
  • Google Patents.
  • Organic-Chemistry.org.
  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]
  • Study.com.
  • Chemsrc.com.
  • Horiazon Chemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
  • Organic Synthesis.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]
  • ACS Omega.
  • Organic Syntheses. Procedure - Organic Syntheses. [Link]
  • ResearchGate.
  • Common Organic Chemistry. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link]
  • Chemistry Steps.
  • Master Organic Chemistry.

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Application Notes and Protocols for the Synthesis of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol not only makes them interesting synthetic building blocks but also imparts desirable characteristics to drug candidates.[1][2] When incorporated into a molecule, the azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional architecture that can lead to higher binding affinity and selectivity for biological targets.[1][2][3] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the anticancer agent cobimetinib, feature the azetidine motif, underscoring its value in contemporary drug design.[3] This guide provides a comprehensive protocol for the synthesis of 1-benzhydrylazetidin-3-amine, a valuable intermediate for the development of novel therapeutics, via the amination of its corresponding methanesulfonate ester.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is a two-step process commencing from the commercially available 1-benzhydrylazetidin-3-ol. The first step involves the conversion of the hydroxyl group into a good leaving group, a methanesulfonate (mesylate) ester. The subsequent amination with ammonium hydroxide proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

The hydroxyl group of an alcohol is a poor leaving group. Therefore, it is first activated by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The triethylamine serves to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions.

Step 2: Amination of 1-Benzhydrylazetidin-3-yl Methanesulfonate

The amination of the mesylate intermediate with ammonium hydroxide is a classic SN2 reaction. The ammonia molecule in the ammonium hydroxide solution acts as the nucleophile, attacking the electrophilic carbon atom bearing the mesylate group. This reaction proceeds with a backside attack, leading to an inversion of stereochemistry at the C-3 position of the azetidine ring. The use of a sealed reactor, such as a Parr reactor, is recommended to maintain a sufficient concentration of ammonia in the reaction mixture, which is crucial for driving the reaction to completion.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of the Starting Material: 1-Benzhydrylazetidin-3-ol

For a comprehensive approach, the synthesis of the starting material, 1-benzhydrylazetidin-3-ol, is provided below.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

  • To a solution of benzhydrylamine (1 equivalent) in a suitable solvent such as methanol or ethanol, add epichlorohydrin (1.0-1.3 equivalents) at room temperature (20-25 °C).

  • Stir the reaction mixture at this temperature for 48 hours.

  • Heat the reaction mixture to reflux and maintain for an additional period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-benzhydrylazetidin-3-ol.

Synthesis of this compound

Protocol 2: Two-Step Synthesis of this compound

Step A: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (Intermediate)

  • In a round-bottom flask, dissolve 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile.

  • Cool the solution in an ice bath and add triethylamine (1.1 equivalents).

  • To this stirred solution, add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Isolate the precipitated 1-benzhydrylazetidin-3-yl methanesulfonate by filtration and wash the solid with cold water. The wet filter cake can be used directly in the next step.

Step B: Amination with Ammonium Hydroxide

  • Transfer the wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate to a Parr reactor.

  • Add a mixture of isopropanol and 28% aqueous ammonium hydroxide (a significant excess of ammonium hydroxide is recommended).

  • Seal the reactor and heat the mixture to approximately 70-75 °C with vigorous stirring.

  • Maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or by precipitation as an acetate salt by adding one equivalent of acetic acid to the organic extract.

Data Presentation

Table 1: Reagents and Reaction Conditions

StepReactant 1Reactant 2Base/ReagentSolventTemperatureTimeTypical Yield
Mesylation1-Benzhydrylazetidin-3-olMethanesulfonyl ChlorideTriethylamineAcetonitrile0 °C to RT1-2 hQuantitative
Amination1-Benzhydrylazetidin-3-yl methanesulfonateAmmonium Hydroxide (28% aq.)-Isopropanol70-75 °C12-24 h72-84%

Product Characterization

The successful synthesis of the intermediate and the final product should be confirmed by standard analytical techniques.

1-Benzhydrylazetidin-3-yl methanesulfonate (Intermediate)

  • 1H NMR: Expected signals include aromatic protons from the benzhydryl group (multiplet, ~7.2-7.5 ppm), the methine proton of the benzhydryl group (singlet, ~4.5 ppm), the azetidine ring protons (multiplets), and the methyl protons of the mesylate group (singlet, ~3.0 ppm).

  • 13C NMR: Expected signals include those for the aromatic carbons, the benzhydryl methine carbon, the azetidine ring carbons, and the methyl carbon of the mesylate group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

This compound (Final Product)

  • 1H NMR (400 MHz, CD3OD): δ 7.42–7.04 (m, 10H, Ar-H), 4.44 (s, 1H, CHPh2), plus signals for the azetidine ring protons and the amine protons.

  • 13C NMR: Expected signals will correspond to the carbons of the benzhydryl group and the azetidine ring. The C-3 carbon will show an upfield shift compared to the mesylate intermediate due to the replacement of the electron-withdrawing mesylate group with the amino group.

  • Mass Spectrometry (MS): The molecular ion peak for the protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of the free base.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Amination cluster_2 Workup & Purification Start 1-Benzhydrylazetidin-3-ol Reagents1 Methanesulfonyl Chloride Triethylamine Acetonitrile Start->Reagents1 Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Reagents1->Intermediate 0 °C to RT Reagents2 Ammonium Hydroxide Isopropanol Intermediate->Reagents2 Final_Product This compound Reagents2->Final_Product 70-75 °C, Parr Reactor Workup Extraction Drying Concentration Final_Product->Workup Purification Column Chromatography or Salt Precipitation Workup->Purification

Caption: Synthetic workflow for the amination of 1-benzhydrylazetidin-3-yl methanesulfonate.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Methanesulfonyl Chloride: This reagent is corrosive, toxic, and a lachrymator. It reacts violently with water and bases. Handle with extreme care.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye irritation.

  • Ammonium Hydroxide: Concentrated solutions are corrosive and can cause severe burns. The vapors are irritating to the respiratory system.

  • 1-Benzhydrylazetidin-3-yl methanesulfonate: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

  • Parr Reactor: Ensure proper training and adherence to the manufacturer's instructions for the safe operation of high-pressure equipment.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted methanesulfonyl chloride carefully with a basic solution before disposal.

References

  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • (2015).
  • 3M. (2021).
  • AFG Bioscience LLC. (n.d.).
  • Reddy, V. V. R. M., et al. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.

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Application Notes and Protocols for the Use of 1-Benzhydrylazetidin-3-amine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is relentless. Small, strained heterocycles have emerged as powerful tools in this endeavor, with the azetidine ring standing out as a "privileged scaffold."[1][2] Its unique three-dimensional geometry, a departure from the often flat profiles of traditional aromatic rings, provides an exceptional opportunity to explore new chemical space. The inherent ring strain of the four-membered ring, while lending a degree of reactivity, also confers a conformational rigidity that can lead to enhanced binding affinity and metabolic stability.[2][3]

This guide focuses on a particularly valuable building block for drug discovery: 1-Benzhydrylazetidin-3-amine . The benzhydryl (Bzh) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, which can be crucial for directing reactivity and improving solubility during synthesis. The primary amine at the 3-position provides a versatile handle for diversification, allowing for the rapid generation of extensive compound libraries through parallel synthesis.

This document will provide a detailed exploration of the application of this compound in the construction of such libraries, offering not just protocols, but also the underlying chemical logic to empower researchers in their quest for the next generation of therapeutics.

The Benzhydryl Group: A Strategic Choice for Azetidine Chemistry

The selection of a protecting group is a critical decision in any synthetic campaign. For the azetidine nitrogen, the benzhydryl group offers several distinct advantages. Its large steric profile can influence the stereochemical outcome of reactions at other positions on the ring. Furthermore, its lipophilicity can enhance the solubility of intermediates in common organic solvents, a practical benefit in both small-scale and automated synthesis.

Crucially, the benzhydryl group can be removed under conditions that are often compatible with a wide range of other functional groups present in the final molecule. Catalytic hydrogenation is a common and effective method for deprotection, proceeding under relatively mild conditions.[4] This strategic choice of protecting group allows for the versatile functionalization of the azetidine core, with the final deprotection step revealing the free N-H azetidine, a common feature in many biologically active compounds.[5]

Core Synthetic Strategies for Library Generation

The primary amine of this compound is a nucleophilic handle that can be readily elaborated using a variety of well-established chemical transformations. For the purpose of parallel library synthesis, two reactions are of paramount importance: amide bond formation and reductive amination . These reactions are robust, generally high-yielding, and amenable to the high-throughput formats required for library generation.

G cluster_0 Library Synthesis Workflow Start This compound Scaffold Diversification Parallel Diversification Reactions Start->Diversification Amide_Coupling Amide Coupling (Carboxylic Acids) Diversification->Amide_Coupling Reductive_Amination Reductive Amination (Aldehydes/Ketones) Diversification->Reductive_Amination Library Protected Azetidine Library Amide_Coupling->Library Reductive_Amination->Library Purification High-Throughput Purification Library->Purification Deprotection N-Benzhydryl Deprotection Purification->Deprotection Final_Library Final N-H Azetidine Library Deprotection->Final_Library

General workflow for parallel library synthesis.
Amide Coupling for the Synthesis of N-(1-Benzhydrylazetidin-3-yl)amide Libraries

The formation of an amide bond between the primary amine of the azetidine scaffold and a diverse set of carboxylic acids is a cornerstone of library synthesis. The robustness of the amide bond makes it a common feature in drug molecules. A variety of coupling reagents can be employed to facilitate this transformation in a parallel format.

Protocol: Parallel Solution-Phase Amide Coupling

This protocol is designed for a 96-well plate format, allowing for the rapid synthesis of a large number of amide analogs.

Materials:

  • This compound

  • Library of diverse carboxylic acids (pre-weighed or as stock solutions)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid from the library in anhydrous DMF.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the appropriate carboxylic acid stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.

    • Add 110 µL (22 µmol, 1.1 eq) of the HATU stock solution.

    • Add 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution.

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products using an automated liquid-liquid extraction system with ethyl acetate (3 x 200 µL).

    • Evaporate the solvent from the combined organic extracts under a stream of nitrogen or in a centrifugal evaporator.

  • Purification:

    • The crude products can be purified using high-throughput parallel HPLC or by solid-phase extraction (SPE) methodologies.[5][6]

Table 1: Representative Amide Coupling Reactions

Carboxylic Acid ExampleProductTypical Yield (%)
4-Chlorobenzoic acidN-(1-benzhydrylazetidin-3-yl)-4-chlorobenzamide85-95
2-Thiophenecarboxylic acidN-(1-benzhydrylazetidin-3-yl)thiophene-2-carboxamide80-90
Cyclohexanecarboxylic acidN-(1-benzhydrylazetidin-3-yl)cyclohexanecarboxamide88-98
N-Boc-glycinetert-butyl (2-((1-benzhydrylazetidin-3-yl)amino)-2-oxoethyl)carbamate75-85
Reductive Amination for the Synthesis of N-Substituted-1-benzhydrylazetidin-3-amine Libraries

Reductive amination offers a powerful method to introduce a wide range of substituents by reacting the primary amine with a library of aldehydes and ketones.[7][8] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding secondary amine.

Protocol: Parallel Reductive Amination

This protocol is also optimized for a 96-well plate format.

Materials:

  • This compound

  • Library of diverse aldehydes and ketones (as stock solutions)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous DCE (1,2-Dichloroethane)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

    • Prepare 0.22 M stock solutions of each aldehyde or ketone from the library in anhydrous DCE.

    • Prepare a 1 M stock solution of acetic acid in anhydrous DCE.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.

    • Add 100 µL (22 µmol, 1.1 eq) of the appropriate aldehyde or ketone stock solution.

    • Add 20 µL (20 µmol, 1.0 eq) of the acetic acid stock solution.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (13 mg, 60 µmol, 3.0 eq) as a solid to each well.

  • Reaction and Work-up:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products using an automated liquid-liquid extraction system with dichloromethane (3 x 200 µL).

    • Evaporate the solvent from the combined organic extracts.

  • Purification:

    • Purify the crude products using parallel HPLC or an appropriate SPE method.

Table 2: Representative Reductive Amination Reactions

Carbonyl Compound ExampleProductTypical Yield (%)
BenzaldehydeN-benzyl-1-benzhydrylazetidin-3-amine80-90
CyclohexanoneN-cyclohexyl-1-benzhydrylazetidin-3-amine75-85
4-Pyridinecarboxaldehyde1-benzhydryl-N-(pyridin-4-ylmethyl)azetidin-3-amine70-80
Acetone1-benzhydryl-N-isopropylazetidin-3-amine65-75

The Final Frontier: N-Benzhydryl Deprotection

The ultimate goal of many drug discovery campaigns is to produce a final compound that is both potent and possesses desirable pharmacokinetic properties. In many cases, this involves the removal of protecting groups. The N-benzhydryl group can be efficiently cleaved to reveal the free N-H azetidine, a common pharmacophore.

G cluster_1 N-Benzhydryl Deprotection Protected_Azetidine N-Benzhydryl Azetidine Derivative Deprotection_Methods Deprotection Conditions Protected_Azetidine->Deprotection_Methods Hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) Deprotection_Methods->Hydrogenolysis Transfer_Hydrogenation Transfer Hydrogenation (HCOOH, Pd/C) Deprotection_Methods->Transfer_Hydrogenation Final_Product N-H Azetidine Derivative Hydrogenolysis->Final_Product Transfer_Hydrogenation->Final_Product

Common methods for N-benzhydryl deprotection.

Protocol: Catalytic Transfer Hydrogenation for N-Benzhydryl Deprotection

Catalytic transfer hydrogenation is a convenient and often safer alternative to using hydrogen gas, especially in a high-throughput setting. Formic acid or its salts can serve as the hydrogen source.[9][10]

Materials:

  • N-Benzhydryl azetidine derivative

  • Palladium on carbon (10 wt %)

  • Formic acid

  • Methanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Dissolve the N-benzhydryl azetidine derivative (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (10-20 mol % palladium).

    • Under an inert atmosphere, add formic acid (5-10 equivalents).

  • Reaction:

    • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60 °C) and monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by an appropriate method, such as preparative HPLC or crystallization, to yield the final N-H azetidine derivative.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a highly valuable and versatile scaffold for the construction of diverse chemical libraries. Its strategic use, combining robust parallel synthesis methodologies with a reliable deprotection strategy, provides a powerful platform for the exploration of new chemical space. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers aiming to leverage the unique properties of the azetidine core in their drug discovery programs. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and effective therapeutics.[11]

References

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1689-1701. [Link]
  • Wleklinski, M., Carpenter, P. M., Dykstra, K. D., Donofrio, A., Nowak, T., Krska, S. W., & Ferguson, R. D. (2022). Parallel purification of microscale libraries via automated solid phase extraction.
  • Baxendale, I. R., Cheung, S. Y., Khedkar, V., & Schou, M. (2012). Automated purification of compound libraries. Methods in molecular biology (Clifton, N.J.), 841, 295–334. [Link]
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  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines.
  • Anwer, M. K., & Spatola, A. F. (1980). A convenient and rapid method for the removal of some commonly used protecting groups in peptide synthesis by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932. [Link]
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Transfer hydrogenation: a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 5, 490-492. [Link]
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  • European Patent Office. (1998). EP0973771A1 - Scavenger assisted combinatorial process for preparing libraries of amides, carbamates and sulfonamides.
  • Google Patents. (1998). WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids.
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  • Kumar, D., & Pilania, M. (2002). Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles.
  • Firouzabadi, H., Iranpoor, N., & Gholinejad, M. (2011). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Bulletin of the Korean Chemical Society, 32(11), 3951-3954. [Link]
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  • Google Patents. (2019). CN110551133A - Preparation method of 1-benzhydryl-3-one azetidine.
  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Afanasyev, O. I., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Hu, B., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
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Sources

Introduction: The Strategic Importance of the 1-Benzhydrylazetidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of the Primary Amine in 1-Benzhydrylazetidin-3-amine for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the this compound moiety stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, thereby serving as a rich starting point for drug discovery campaigns.[1][2] The structure uniquely combines two critical pharmacophoric elements: the bulky, lipophilic benzhydryl (diphenylmethyl) group and the strained, three-dimensional azetidine ring.[3] The benzhydryl group is a well-established feature in numerous biologically active compounds, often contributing to crucial receptor interactions.[1][2][3] The azetidine ring, a four-membered heterocycle, is increasingly utilized as a bioisostere for less favorable groups, offering improvements in metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.[4]

The true synthetic and strategic value of this scaffold, however, lies in its primary amine at the 3-position. This functional group serves as a versatile chemical handle, allowing for systematic structural modifications through a variety of derivatization reactions. By modifying this amine, researchers can rapidly generate libraries of novel compounds, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties. This guide provides a detailed exploration of three robust and widely applicable derivatization strategies: Acylation , Sulfonylation , and Reductive Amination .

Core Derivatization Strategies: A Practical Overview

The choice of derivatization strategy is dictated by the desired physicochemical properties of the final compound. Each reaction class introduces a distinct functional group, fundamentally altering the molecule's size, polarity, hydrogen bonding capability, and overall conformation.

  • Acylation (Amide Formation): This is one of the most fundamental and reliable reactions for primary amines. It introduces an amide bond, a key structural feature in countless pharmaceuticals. The resulting amide is typically neutral, planar, and possesses both a hydrogen bond donor (the N-H) and acceptor (the C=O). This transformation is crucial for mimicking peptide bonds or introducing groups that can engage in specific hydrogen bonding interactions within a target's active site.[5]

  • Sulfonylation (Sulfonamide Formation): Reacting the primary amine with a sulfonyl chloride yields a sulfonamide. This functional group is a cornerstone of medicinal chemistry, found in antibiotics, diuretics, and protease inhibitors. Unlike the planar amide, the sulfonamide has a tetrahedral geometry around the sulfur atom and is significantly more acidic and electron-withdrawing. This can lead to unique interactions with biological targets and can improve properties like cell permeability and metabolic stability.[6]

  • Reductive Amination (Secondary/Tertiary Amine Formation): This powerful C-N bond-forming reaction allows for the introduction of a vast array of alkyl and aryl substituents.[7] The process involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine.[8] This method is highly efficient and avoids the common problem of over-alkylation associated with direct alkylation using alkyl halides.[9] The resulting amines retain their basic character, which can be critical for solubility or for forming salt bridges with acidic residues in a protein target.

Protocol 1: Acylation via Acyl Chloride

This protocol details the formation of an amide derivative using a generic acyl chloride. The Schotten-Baumann reaction condition, which involves an aqueous basic medium, is often effective, but an anhydrous organic solvent with a tertiary amine base is also widely used to prevent hydrolysis of the acyl chloride and is described here.[10]

Causality and Experimental Rationale

The reaction proceeds via nucleophilic acyl substitution. The primary amine of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included as an acid scavenger. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes a wide range of organic reactants.

Visual Workflow: Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Amine & Base in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Add Acyl Chloride Dropwise Cool->Add Reagent Prepare Acyl Chloride Solution Stir Stir at RT (Monitor by TLC) Add->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify

Caption: Workflow for the acylation of this compound.

Detailed Step-by-Step Methodology
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amine. A typical mobile phase is 5-10% Methanol in DCM. The starting amine can be visualized with ninhydrin stain.[11]

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final N-acylated derivative.

Data Summary: Acylation Parameters
ParameterValue/ReagentEquivalentsPurpose
Starting MaterialThis compound1.0Nucleophile
ReagentAcyl Chloride (e.g., Acetyl Chloride)1.1Electrophile
BaseTriethylamine (TEA)1.5Acid Scavenger
SolventDichloromethane (DCM)-Reaction Medium
Temperature0 °C to Room Temperature-Controls Reaction Rate
Typical Time2-4 hours-Reaction Duration
Expected Yield80-95%-Process Efficiency

Protocol 2: Reductive Amination

This protocol describes the derivatization of the primary amine to a secondary amine using an aldehyde and sodium triacetoxyborohydride, a mild and selective reducing agent.[9]

Causality and Experimental Rationale

The reaction is a one-pot procedure that capitalizes on the different reactivities of the reducing agent. First, the primary amine and the aldehyde condense to form a hemiaminal, which then dehydrates to an iminium ion. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation because it is mild enough not to reduce the starting aldehyde but is highly reactive towards the electrophilic iminium ion intermediate.[8][9] The use of an acid catalyst, like acetic acid, can facilitate iminium ion formation, though it is not always necessary. The choice of solvent is often a non-protic one like dichloroethane (DCE) or DCM.

Visual Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification Start Combine Amine & Aldehyde in DCE/DCM Stir_Initial Stir at RT for 30 min Start->Stir_Initial Add_STAB Add NaBH(OAc)₃ in Portions Stir_Initial->Add_STAB Stir_Final Stir at RT (Monitor by TLC/LC-MS) Add_STAB->Stir_Final Quench Quench with sat. NaHCO₃ Stir_Final->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify

Caption: Workflow for reductive amination of this compound.

Detailed Step-by-Step Methodology
  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine/iminium formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the starting material and intermediate imine by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. A gradient elution starting with ethyl acetate/hexanes and gradually adding methanol may be required for more polar products.

Data Summary: Reductive Amination Parameters
ParameterValue/ReagentEquivalentsPurpose
Starting MaterialThis compound1.0Nucleophile
ReagentAldehyde or Ketone1.1Electrophile
Reducing AgentSodium Triacetoxyborohydride1.5Selective Reduction
Solvent1,2-Dichloroethane (DCE)-Reaction Medium
TemperatureRoom Temperature-Reaction Condition
Typical Time3-12 hours-Reaction Duration
Expected Yield70-90%-Process Efficiency

Analytical Characterization and Validation

Self-validating protocols require rigorous analytical confirmation of the product's identity and purity.

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring.

    • Starting Amine: Appears as a spot that stains purple/blue with ninhydrin.

    • Product: The product spot will not stain with ninhydrin (for acylated/sulfonated products) or will have a different Rf value. General stains like potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) can be used to visualize all spots.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation.

    • ¹H NMR: Successful derivatization is confirmed by the disappearance of the broad primary amine (-NH₂) singlet and the appearance of new signals corresponding to the added moiety. For amides, a new amide N-H signal will appear downfield (typically δ 7-9 ppm). For secondary amines from reductive amination, a new N-H signal will appear upfield (typically δ 2-4 ppm) along with new signals for the added alkyl/aryl group.[12]

    • ¹³C NMR: Will show new carbon signals corresponding to the added group (e.g., a carbonyl signal ~170 ppm for amides).

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized derivative, confirming that the desired transformation has occurred.

Conclusion

The derivatization of the primary amine in this compound is a powerful and versatile strategy in drug discovery. The protocols for acylation, sulfonylation, and reductive amination outlined in this guide provide robust and high-yielding methods for generating diverse chemical libraries. By carefully selecting the derivatization strategy and reagent, researchers can systematically tune the physicochemical and pharmacological properties of this privileged scaffold, accelerating the journey from a promising hit to a viable drug candidate.

References

  • Google Patents.
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  • Dalaf, A. H., & Jumaa, F. H. (2020).Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences, 7(2), 12-25. [Link]
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  • Toth, M., et al. (2023).Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
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  • Phukan, K., & Borah, R. (2014).REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1229-1241. [Link]
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Synthetic routes to 1-Benzhydrylazetidin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthetic Routes to 1-Benzhydrylazetidin-3-amine and Its Analogs For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for a wide array of therapeutic agents, including novel γ-aminobutyric acid (GABA) uptake inhibitors.[1][2] Its strained four-membered ring and versatile functional handles make it an attractive starting point for exploring new chemical space. This application note provides a comprehensive guide to the principal synthetic strategies for accessing this compound and its derivatives. We delve into the mechanistic rationale behind key transformations, present detailed, field-proven protocols, and offer comparative data to aid researchers in selecting the optimal route for their specific discovery and development needs.

Introduction: The Strategic Importance of the Azetidine Core

Azetidines are saturated four-membered azaheterocycles that have garnered significant interest in drug discovery.[3] The inherent ring strain of the azetidine core influences its three-dimensional conformation and can impart favorable physicochemical properties to parent molecules, such as improved solubility and metabolic stability. The this compound framework, in particular, offers three key points for diversification: the azetidine nitrogen (N1), the exocyclic amine at the C3 position, and the benzhydryl moiety itself, which can be modified or used as a robust protecting group.

This guide focuses on the most reliable and scalable synthetic pathways, beginning with the construction of the core 1-benzhydrylazetidin-3-ol intermediate and proceeding to the introduction and subsequent functionalization of the C3-amino group.

Overview of Synthetic Strategies

The synthesis of this compound analogs can be logically dissected into two primary phases:

  • Formation of the Core Azetidine Ring: Establishing the 1-benzhydrylazetidin-3-ol or -3-one intermediate.

  • Introduction and Functionalization of the C3-Amine: Converting the C3-oxygenated intermediate into the target amine and its derivatives.

Two dominant pathways have emerged for achieving these goals, each with distinct advantages. The choice between them often depends on scale, available starting materials, and the desired purity profile of the final product.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Target & Analogs SM1 Epichlorohydrin Int1 1-Benzhydrylazetidin-3-ol SM1->Int1 Route A: Ring Formation SM2 Benzhydrylamine SM2->Int1 Route A: Ring Formation Int2 1-Benzhydrylazetidin-3-one Int1->Int2 Oxidation Int3 1-Benzhydryl-3-mesyloxyazetidine Int1->Int3 Mesylation Prod1 This compound Int2->Prod1 Route B: Reductive Amination Int3->Prod1 Route C: Nucleophilic Substitution Prod2 N-Substituted Analogs Prod1->Prod2 N-Alkylation/ Acylation

Caption: High-level overview of synthetic pathways to this compound analogs.

Synthesis of the 1-Benzhydrylazetidin-3-ol Core

The most common and industrially scalable approach to the azetidine core begins with the reaction between benzhydrylamine and epichlorohydrin.[4][5]

Route A: Epoxide Ring-Opening and Intramolecular Cyclization

This process unfolds in a two-step, one-pot sequence. The causality is elegant yet requires careful control of conditions to maximize the yield of the desired four-membered ring over potential side products.

  • Nucleophilic Attack: The primary amine of benzhydrylamine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epichlorohydrin epoxide ring.[6] This regioselectivity is a classic example of an SN2 reaction under neutral or basic conditions.[6]

  • Intramolecular Cyclization: The resulting amino alcohol intermediate, upon heating or under basic conditions, undergoes an intramolecular SN2 reaction. The nitrogen atom's lone pair displaces the chloride, forming the strained azetidine ring.[3][7]

This reaction is often performed in a protic solvent like ethanol or isopropanol, and temperature control is crucial to drive the cyclization while minimizing polymerization or the formation of dimeric byproducts.[8]

G cluster_workflow Workflow: Route A Benzhydrylamine Benzhydrylamine Intermediate Intermediate Benzhydrylamine->Intermediate + Epichlorohydrin (Ring Opening) 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Intermediate->1-Benzhydrylazetidin-3-ol Intramolecular Cyclization (Δ) start 1. Mix Benzhydrylamine & Solvent step2 2. Add Epichlorohydrin (Control Temp: 0-25°C) start->step2 step3 3. Heat Mixture (e.g., 60-250°C) to Drive Cyclization step2->step3 step4 4. Work-up & Isolation (Crystallization) step3->step4

Caption: Mechanism and workflow for the synthesis of 1-benzhydrylazetidin-3-ol.

Conversion to this compound

With the core alcohol in hand, the next critical stage is the introduction of the C3-amine. Two primary strategies are employed: oxidation followed by reductive amination (Route B), or conversion of the alcohol to a leaving group followed by nucleophilic substitution (Route C).

Route B: Oxidation and Reductive Amination

This two-step sequence is robust and widely applicable for creating a diverse range of amine analogs by varying the aminating agent.

  • Oxidation to 1-Benzhydrylazetidin-3-one: The secondary alcohol is oxidized to the corresponding ketone. A variety of methods can be used, including Swern oxidation (oxalyl chloride, DMSO) or milder conditions using a pyridine sulfur trioxide complex. The Swern protocol is highly efficient but requires cryogenic temperatures (-78 °C) and careful handling of reagents.[9]

  • Reductive Amination: The resulting ketone, 1-benzhydrylazetidin-3-one, is reacted with an ammonia source (e.g., ammonium acetate, ammonium hydroxide) to form an imine or enamine intermediate in situ. This intermediate is then reduced to the primary amine using a hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Route C: Mesylation and Nucleophilic Substitution

This pathway avoids the direct handling of the potentially unstable azetidin-3-one and can be more efficient for large-scale synthesis.[10]

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It is converted into an excellent leaving group, typically a mesylate, by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).[10]

  • Nucleophilic Displacement: The highly reactive mesylate intermediate is then treated with a nitrogen nucleophile. For the parent amine, concentrated ammonium hydroxide in a sealed reactor is effective.[10] This SN2 reaction proceeds with inversion of stereochemistry if a chiral center is present. Alternatively, using sodium azide followed by reduction (e.g., with LAH or catalytic hydrogenation) provides another route to the primary amine.

G cluster_B Route B cluster_C Route C start 1-Benzhydrylazetidin-3-ol B1 Oxidation (e.g., Swern) start->B1 C1 Mesylation (MsCl, TEA) start->C1 B2 1-Benzhydrylazetidin-3-one B1->B2 B3 Reductive Amination (NH₄OAc, NaBH₃CN) B2->B3 end_product This compound B3->end_product C2 Mesylate Intermediate C1->C2 C3 Amination (aq. NH₄OH) C2->C3 C3->end_product

Caption: Comparative workflows for converting the 3-ol to the 3-amine.

Synthesis of Analogs: Diversification Strategies

The true utility of this compound lies in its role as a versatile intermediate.

  • N-Alkylation/Acylation of the C3-Amine: The primary amine is readily functionalized using standard organic chemistry techniques.

    • Reductive Amination: Reacting the primary amine with various aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields secondary and tertiary amine analogs.

    • Direct Alkylation: Reaction with alkyl halides can provide N-alkylated products, though over-alkylation can be a challenge.

    • Acylation: Treatment with acyl chlorides or anhydrides provides a straightforward route to amide analogs.

  • Modification at the N1 Position: The benzhydryl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), unmasking the secondary azetidine nitrogen.[5] This N-H azetidine can then be re-functionalized with different substituents through alkylation or acylation, providing another axis for analog synthesis.

Comparative Data Summary

Transformation Route Key Reagents Typical Solvent Temp. Yield (%) Key Considerations
Ring Formation ABenzhydrylamine, EpichlorohydrinEthanol60-250°C75-85%One-pot process, scalable. Temperature control is critical.[4][8]
Oxidation BOxalyl chloride, DMSO, TEADCM-78°C~96%High yield but requires cryogenic conditions.[9]
Reductive Amination BNH₄OAc, NaBH₃CNMethanolRT70-85%Versatile for making analogs with different amines.
Mesylation CMsCl, TEAAcetonitrile0°C to RT>95% (crude)Highly efficient activation step.[10]
Amination Caq. NH₄OHIsopropanol70-75°C72-84%Requires a sealed reactor (e.g., Parr).[10]

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol (Route A)

Reference based on patent literature.[8]

  • Setup: To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add benzhydrylamine (183 g, 1.0 mol) and ethanol (500 mL).

  • Addition: Cool the mixture to 20-25°C in a water bath. Slowly add epichlorohydrin (120.3 g, 1.3 mol) dropwise over 1 hour, maintaining the internal temperature below 30°C.

  • Reaction: After the addition is complete, stir the mixture at 25-30°C for 48 hours. The reaction progress can be monitored by TLC.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours until the cyclization is complete.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Add water (500 mL) and ethyl acetate (500 mL) to the residue. Separate the organic layer, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer to yield a crude solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford 1-benzhydrylazetidin-3-ol as a white crystalline solid.

Protocol 2: Synthesis of 1-Benzhydrylazetidin-3-one (via Swern Oxidation)

Reference based on literature procedures.[9]

  • Oxalyl Chloride Activation: In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve oxalyl chloride (10.0 mL, 115 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 16.3 mL, 230 mmol) dropwise, ensuring the internal temperature does not exceed -65°C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 1-benzhydrylazetidin-3-ol (23.7 g, 100 mmol) in DCM (100 mL) and add it dropwise to the activated DMSO mixture, keeping the temperature below -65°C. Stir for 1 hour at -78°C.

  • Quench: Add triethylamine (TEA, 69.7 mL, 500 mmol) dropwise. After addition, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Work-up: Add water (200 mL) to the reaction mixture. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluent: heptane/ethyl acetate gradient) to yield 1-benzhydrylazetidin-3-one as a light yellow oil or solid.

Protocol 3: Synthesis of this compound (via Mesylation/Amination)

Adapted from Fell, S.C.M. et al.[10]

Part A: Mesylation

  • Setup: Suspend 1-benzhydrylazetidin-3-ol (23.7 g, 100 mmol) in acetonitrile (250 mL) in a 500 mL flask. Add triethylamine (16.7 mL, 120 mmol).

  • Reaction: Cool the mixture to 0°C. Add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of starting material.

  • Isolation: Upon completion, quench the reaction by adding water (250 mL). The mesylate intermediate will precipitate as a solid. Collect the solid by filtration and wash the filter cake with water. The wet cake can often be used directly in the next step without further drying.

Part B: Amination

  • Setup: Place the wet mesylate intermediate from Part A into a Parr reactor or a suitable pressure vessel. Add isopropanol (150 mL) and concentrated aqueous ammonium hydroxide (28 wt%, 150 mL).

  • Reaction: Seal the reactor and heat to 70-75°C with vigorous stirring for 12-18 hours. The internal pressure will increase; ensure the reactor is rated for the conditions.

  • Work-up: Cool the reactor to room temperature and carefully vent. Concentrate the reaction mixture under vacuum to remove isopropanol and excess ammonia.

  • Purification: Partition the residue between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate. The product can be isolated as a salt (e.g., by adding acetic acid to precipitate the acetate salt) to improve handling and purity.[10]

Conclusion

The synthetic routes to this compound and its analogs are well-established and robust. The choice between the primary pathways—oxidation/reductive amination versus mesylation/nucleophilic substitution—depends on project-specific factors such as scale, equipment availability, and the desired analog scope. The epichlorohydrin-based synthesis of the azetidin-3-ol core remains the most efficient entry point to this valuable class of compounds. By leveraging the protocols and strategic insights provided in this note, researchers can confidently access these critical building blocks for the advancement of modern drug discovery programs.

References

  • ChemBK. (2024, April 9). Azetidin-3-one HCl.
  • Singh, S., et al. (2009). A streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine. Organic Process Research & Development, 13(4), 729-732.
  • Laguerre, M., Boyer, C., Leger, J. M., & Carpy, A. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1520.
  • Chinese Patent CN104356040A. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Reddy, V. V. R. M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(5), 1045-1051.
  • Chinese Patent CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • ResearchGate. (n.d.). Ring opening of epichlorohydrin with amine. [Diagram].
  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines.

Sources

Application Notes & Protocols: 1-Benzhydrylazetidin-3-amine as a Versatile Scaffold for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Benzhydrylazetidin-3-amine as a cornerstone building block in the synthesis of novel bioactive scaffolds. We delve into the rationale behind its selection, detailing its advantages as a bioisostere for traditional cyclic amines. This guide offers robust, validated protocols for its synthesis and subsequent derivatization, explains the causality behind experimental choices, and presents conceptual frameworks for its application in modern drug discovery campaigns.

Part 1: The Strategic Value of the this compound Scaffold

In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. The selection of a core scaffold is a critical decision that dictates the physicochemical properties, metabolic stability, and target-binding potential of an entire compound library. This compound emerges as a "privileged" scaffold, a term reserved for molecular frameworks that can provide ligands for more than one biological target. Its value is rooted in the synergistic combination of two key structural motifs: the azetidine ring and the N-benzhydryl group.

1.1 The Azetidine Ring: A Modern Bioisostere

The four-membered azetidine ring has gained significant traction as a superior alternative to more common saturated heterocycles like piperidine and pyrrolidine.[1] Bioisosteric replacement is a cornerstone strategy in drug design, allowing for the modulation of a molecule's properties while retaining its biological activity.[2][3]

  • Improved Physicochemical Properties: Compared to a six-membered piperidine ring, the smaller, more rigid azetidine ring often leads to a reduction in lipophilicity (logP) and an increase in aqueous solubility—key attributes for improving the developability of drug candidates.[1][2]

  • Enhanced Metabolic Stability: The strained four-membered ring can be less susceptible to certain metabolic pathways that affect larger rings.

  • Three-Dimensionality (3D) and Novel Exit Vectors: In an era where drug candidates are often criticized for "flatness," the pronounced 3D geometry of the azetidine scaffold allows for exploration of chemical space in a way that planar aromatic rings cannot.[1][4] The substituents on the azetidine ring project into space with distinct vectors, offering unique opportunities for interaction with protein targets.

G cluster_0 Traditional Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Piperidine Piperidine Azetidine This compound (Azetidine Core) Piperidine->Azetidine Replaced by Aromatic Phenyl Ring Aromatic->Azetidine Replaced by Solubility Increased Solubility Azetidine->Solubility Metabolism Metabolic Stability Azetidine->Metabolism Dimensionality Increased 3D Character Azetidine->Dimensionality NovelVectors Novel Exit Vectors Azetidine->NovelVectors

Figure 1: The Azetidine ring as a strategic bioisostere.

1.2 The N-Benzhydryl Group: A Lipophilic Anchor and Pharmacophore

The benzhydryl (diphenylmethyl) group is a bulky, lipophilic moiety frequently found in biologically active compounds.[5][6] In this scaffold, it serves several purposes:

  • Protection and Synthetic Handling: The benzhydryl group acts as a stable protecting group for the azetidine nitrogen throughout synthesis, preventing unwanted side reactions. It can be removed under specific hydrogenolysis conditions if desired, but is often retained in the final molecule.

  • Modulation of Pharmacokinetics: Its lipophilic nature enhances membrane permeability, a crucial factor for oral bioavailability and CNS penetration.[7]

  • Direct Target Interaction: The two phenyl rings can engage in favorable hydrophobic and π-stacking interactions within protein binding pockets, contributing directly to the compound's affinity. Benzhydryl amine derivatives have a rich history of biological activity, including antiviral, antibacterial, and anti-leishmanial properties.[5][6]

Part 2: Synthesis of this compound

The utility of a building block is directly tied to its accessibility. Fortunately, this compound can be prepared efficiently from commercially available precursors. The following protocol is a robust, well-documented two-step procedure.[8]

G A 1-Benzhydrylazetidin-3-ol (Starting Material) B Step 1: Mesylation (MsCl, Et3N, ACN) A->B Reacts with C Mesylate Intermediate (Isolated by filtration) B->C Forms D Step 2: Amination (NH4OH, iPrOH, 70°C, Parr Reactor) C->D Treated with E This compound (Final Product) D->E Yields

Figure 2: Synthetic workflow for this compound.

Protocol 2.1: Two-Step Synthesis of this compound Monoacetate

This protocol details the conversion of 1-benzhydrylazetidin-3-ol to the target amine. The synthesis of the starting alcohol is also well-established and can be performed on a large scale.[9][10]

Materials & Reagents:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Acetonitrile (ACN)

  • Ammonium hydroxide (28 wt% solution)

  • Isopropanol (iPrOH)

  • Parr Reactor or suitable pressure vessel

  • Standard laboratory glassware and filtration apparatus

Step-by-Step Procedure:

Part A: Formation of the Mesylate Intermediate [8]

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-Benzhydrylazetidin-3-ol (1.0 eq) and acetonitrile (10 volumes).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the slurry while maintaining the temperature below 10 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Stir the reaction at 10-15 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench and Isolation: Slowly add water (5 volumes) to the reaction mixture. This will precipitate the mesylate intermediate. Stir the resulting slurry for 30 minutes.

  • Filtration: Collect the solid product by filtration and wash the wet cake with water. The wet cake of 1-Benzhydrylazetidin-3-yl methanesulfonate is used directly in the next step without drying. Causality Note: Using the wet cake directly is more efficient for large-scale synthesis, avoiding a time-consuming drying step.[8]

Part B: Amination to Form the Final Product [8]

  • Reactor Charging: Charge the wet mesylate cake from Part A into a Parr reactor.

  • Solvent Addition: Add isopropanol (5 volumes) and concentrated ammonium hydroxide (10 volumes). Causality Note: A large excess of ammonium hydroxide is used to drive the reaction to completion and minimize the formation of dimer impurities.

  • Pressurized Reaction: Seal the reactor and heat the mixture to 70-75 °C. The internal pressure will rise. Maintain this temperature for 12-18 hours. Causality Note: The use of a sealed pressure reactor accelerates the rate of this S_N2 substitution, which would be very slow at atmospheric pressure.[8]

  • Reaction Monitoring: After cooling to room temperature, check for reaction completion by LC-MS.

  • Work-up and Isolation: Concentrate the reaction mixture under vacuum to remove excess ammonia and solvents. Perform a standard extractive work-up (e.g., with dichloromethane and water) and crystallize the product from an appropriate solvent system (e.g., with acetic acid to form the monoacetate salt) to yield this compound as a stable salt in 72-84% overall yield.[8]

Compound Step Key Reagents Typical Yield Reference
1-Benzhydrylazetidin-3-yl methanesulfonate1MsCl, Et3NQuantitative (used wet)[8]
This compound monoacetate2NH4OH, iPrOH72-84% (over 2 steps)[8]

Part 3: Protocols for Bioactive Scaffold Elaboration

The primary amine at the 3-position of the azetidine ring is a versatile synthetic handle. It allows for the construction of diverse compound libraries through well-established chemical transformations. Below are two fundamental protocols for derivatization.

Protocol 3.1: General Procedure for Amide Library Synthesis

Amide bond formation is arguably the most common reaction in medicinal chemistry. This protocol utilizes a standard peptide coupling agent.

Materials & Reagents:

  • This compound (or its salt)

  • A library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Setup: In a vial, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the carboxylic acid solution. Stir at room temperature for 15-20 minutes. Causality Note: This pre-activation step forms a highly reactive acyl-intermediate, which ensures efficient coupling with the amine.

  • Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated mixture. If using the salt form of the amine, an extra equivalent of DIPEA is required to liberate the free base.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Purification: Upon completion, the reaction mixture can be quenched with water and extracted with ethyl acetate. The crude product is then purified using flash column chromatography or preparative HPLC to yield the desired amide derivative.

Protocol 3.2: General Procedure for Reductive Amination

This reaction forms a secondary amine, a key functional group in many bioactive molecules, by coupling the primary amine with an aldehyde or ketone.

Materials & Reagents:

  • This compound

  • An aldehyde or ketone (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • DCE (1,2-Dichloroethane) or Methanol

  • Acetic acid (optional, as catalyst)

Step-by-Step Procedure:

  • Setup: To a solution of this compound (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine (or enamine) intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Causality Note: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, minimizing side reactions.

  • Reaction: Stir at room temperature for 6-24 hours until the reaction is complete as monitored by LC-MS.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried, concentrated, and purified by chromatography to afford the secondary amine product.

G cluster_0 Derivatization Pathways cluster_1 Resulting Bioactive Scaffolds Start This compound Amidation Amide Coupling (R-COOH, HATU) Start->Amidation ReductiveAmination Reductive Amination (R-CHO, STAB) Start->ReductiveAmination Sulfonylation Sulfonylation (R-SO2Cl, Base) Start->Sulfonylation UreaFormation Urea Formation (R-NCO) Start->UreaFormation Amide Amide Derivatives Amidation->Amide SecAmine Secondary Amines ReductiveAmination->SecAmine Sulfonamide Sulfonamides Sulfonylation->Sulfonamide Urea Ureas UreaFormation->Urea

Figure 3: Library generation from the primary amine handle.

Part 4: Conceptual Application in Kinase Inhibitor Design

To illustrate the power of this scaffold, we can conceptualize its use in designing a library of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonds with the "hinge" region of the ATP binding site. The substituents on this core then occupy adjacent hydrophobic pockets.

Here, the amide derivative of this compound can be used to position a hinge-binding motif (e.g., a pyrrolopyrimidine, similar to Tofacitinib's scaffold[11]). The benzhydryl group can occupy a large hydrophobic pocket, while the azetidine ring itself provides a rigid, 3D-oriented linker.

Figure 4: Pharmacophore model for a kinase inhibitor.
(Note: The diagram above is a conceptual representation of potential interactions.)

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for modern medicinal chemistry. Its unique combination of a metabolically robust, 3D-rich azetidine core and a lipophilic, pharmacophorically-active benzhydryl group makes it an ideal starting point for generating diverse libraries of bioactive compounds. The straightforward and scalable synthetic routes to both the building block and its derivatives further enhance its utility for researchers in academic and industrial settings. By leveraging the principles of bioisosterism and established synthetic methodologies, scientists can effectively utilize this scaffold to accelerate the discovery of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring.
  • ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • ACS Publications. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • ResearchGate. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Benzhydrylation of 3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced reaction of N-benzhydrylation of 3-aminoazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent characteristics of the azetidine ring—namely its strain and basicity—coupled with the steric demands of the benzhydryl group, present unique challenges. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions that arise when planning the synthesis.

Q1: What are the primary challenges in the N-benzhydrylation of 3-aminoazetidine?

The synthesis of 1-benzhydryl-3-aminoazetidine is a balancing act between reactivity and selectivity. The two main challenges are:

  • Selectivity of Alkylation: 3-aminoazetidine possesses two nucleophilic nitrogen atoms: the primary exocyclic amine (desired reaction site) and the secondary cyclic amine of the azetidine ring. The primary amine is more nucleophilic and less sterically hindered, making it the preferential site for the initial attack. However, the resulting product, 1-H-3-(benzhydrylamino)azetidine, still has a reactive secondary amine in the ring. A second alkylation can occur here, leading to the undesired 1-benzhydryl-3-(benzhydrylamino)azetidine. Furthermore, the primary amine itself can undergo a second alkylation to form a tertiary amine, though this is sterically less favorable with a bulky benzhydryl group.[1][2]

  • Ring Stability: Azetidines exhibit significant ring strain (approx. 25.4 kcal/mol).[3] While more stable than aziridines, this strain makes the ring susceptible to cleavage under harsh conditions, such as high temperatures or the presence of strong acids or bases.[4] Optimizing the reaction requires conditions mild enough to preserve the four-membered ring.

Q2: Which base should I choose for optimal results?

The base is critical: it must be strong enough to neutralize the hydrobromic acid (HBr) generated if using benzhydryl bromide, but not so strong that it promotes side reactions or ring-opening. The pKa of the conjugate acid of the base should ideally be higher than that of the protonated 3-aminoazetidine but should not induce elimination or other side reactions with the electrophile.

Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. However, inorganic bases are often preferred for their ease of removal during workup.

Table 1: Comparison of Common Bases for N-Benzhydrylation

BaseTypepKa (Conjugate Acid)AdvantagesDisadvantages
K₂CO₃ Inorganic~10.3Inexpensive, easily removed by filtration, mild.[5]Heterogeneous reaction may require good stirring or phase-transfer catalyst; can be slow.
Cs₂CO₃ Inorganic~10.3More soluble in organic solvents than K₂CO₃, often leading to faster reactions.[5][6]More expensive.
DIPEA Organic~10.7Soluble, non-nucleophilic "proton sponge."Can be difficult to remove completely; potential for impurities.
TEA Organic~10.7Soluble, common laboratory reagent.Can be nucleophilic and may form quaternary ammonium salts with the electrophile.

Recommendation: Start with potassium carbonate (K₂CO₃) due to its low cost, mildness, and ease of use. For sluggish reactions, cesium carbonate (Cs₂CO₃) is an excellent alternative.

Q3: What is the best solvent for this reaction?

Solvent choice influences reaction rates by stabilizing reactants and transition states.[7][8] The N-benzhydrylation reaction has characteristics of both Sₙ2 (nucleophilic attack by the amine) and Sₙ1 (stabilization of a potential benzhydryl carbocation) pathways. Therefore, a polar solvent is beneficial. The key distinction is between protic and aprotic solvents.

Table 2: Comparison of Recommended Solvents

SolventTypeDielectric Constant (ε)Rationale
Acetonitrile (ACN) Polar Aprotic37Excellent for Sₙ2 reactions as it solvates cations but leaves the nucleophile "naked" and highly reactive.[5] Good first choice.
Dimethylformamide (DMF) Polar Aprotic37High boiling point allows for higher reaction temperatures; effectively solubilizes reagents.[5]
Tetrahydrofuran (THF) Polar Aprotic7.5Lower polarity but a good general-purpose solvent.
Methanol (MeOH) Polar Protic33Can stabilize the benzhydryl carbocation intermediate (Sₙ1 character) and the leaving group.[9][10]

Recommendation: Acetonitrile (ACN) is the recommended starting solvent. It promotes the desired Sₙ2 characteristics of the reaction without hindering the nucleophile. If solubility or reaction rate is an issue, DMF is a strong second choice.

Q4: How can I minimize the formation of the di-benzhydrylated byproduct?

Controlling selectivity is paramount. Here are three effective strategies:

  • Stoichiometric Control: Use an excess of 3-aminoazetidine relative to the benzhydryl halide (e.g., 1.5 to 2 equivalents). This increases the statistical probability that the electrophile will react with a molecule of starting material rather than the mono-alkylated product.

  • Slow Addition: Add the benzhydryl halide solution dropwise to a well-stirred solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant starting material.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature). Higher temperatures can provide the activation energy needed for the sterically more demanding di-alkylation.

Q5: At what temperature should I run the reaction?

Start the reaction at ambient temperature (20-25 °C) and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, gently heat the mixture to 40-60 °C. The bulky nature of the benzhydryl group may require additional thermal energy to overcome the activation barrier.[4] For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times, often completing within minutes.[6]

Section 2: Troubleshooting Guide

Even with an optimized protocol, issues can arise. This guide provides a systematic approach to problem-solving.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion to Product 1. Poor Reagent Quality: Benzhydryl bromide can degrade; base may be hydrated. 2. Insufficient Basicity: The chosen base is too weak to neutralize the generated acid, leading to protonation of the amine nucleophile. 3. Low Temperature: The reaction has a high activation energy due to steric hindrance.[4][11] 4. Poor Solubility: Reagents are not fully dissolved in the chosen solvent.1. Use freshly purchased or purified benzhydryl bromide. Ensure the base is anhydrous. 2. Switch to a stronger base from Table 1 (e.g., from K₂CO₃ to Cs₂CO₃). 3. Gradually increase the temperature to 40-60 °C and monitor. Consider microwave irradiation for a rapid rate increase.[6] 4. Switch to a solvent with higher solubilizing power, such as DMF.
2. Formation of Multiple Products (Over-alkylation) 1. Incorrect Stoichiometry: Too much benzhydryl bromide relative to the amine.[1] 2. High Reaction Temperature: Provides sufficient energy for the less favorable di-alkylation reaction. 3. High Concentration: Increases the frequency of collisions between the mono-alkylated product and the electrophile.1. Re-run the reaction using a 1.5-2.0 fold excess of 3-aminoazetidine. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use the slow addition technique described in the FAQ. Run the reaction at a higher dilution.
3. Evidence of Azetidine Ring Opening 1. Harsh Base: A very strong base (e.g., NaH, LDA) may attack the ring. 2. Extreme pH During Workup: Strong acidic or basic conditions during extraction can catalyze ring-opening.[4] 3. High Temperatures: Prolonged heating can promote decomposition pathways.1. Use only the recommended mild inorganic or hindered organic bases (Table 1). 2. During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of concentrated NaOH. A patent for the target molecule uses NaOH to bring the pH to 11, indicating stability at this level, but caution is advised.[12] 3. Avoid temperatures above 80 °C unless necessary and for short periods.
4. Difficulty in Product Purification 1. Product is a Viscous Oil: The free base, 1-benzhydryl-3-aminoazetidine, is often an oil that is difficult to handle and purify via chromatography.[12] 2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product.1. Purification via Salt Formation: Convert the crude product into its dihydrochloride salt. This is often a stable, crystalline solid that can be easily purified by recrystallization.[12] See Protocol 2 below. 2. If chromatography is necessary, use a gradient elution and consider different solvent systems (e.g., DCM/MeOH with a small amount of NH₄OH to keep the amine deprotonated and reduce tailing on silica gel).

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for N-Benzhydrylation of 3-Aminoazetidine

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminoazetidine (1.5 equiv.), potassium carbonate (2.0 equiv.), and acetonitrile (ACN, 10 mL per mmol of the limiting reagent).

  • Reagent Addition: In a separate flask, dissolve benzhydryl bromide (1.0 equiv.) in ACN (2 mL per mmol). Add this solution dropwise to the stirred amine suspension over 15-20 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress every 1-2 hours using TLC (e.g., 10% MeOH in DCM with 0.5% NH₄OH) or LC-MS. If the reaction is slow, heat the mixture to 50 °C.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic base. Rinse the filter cake with additional ACN.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography or by following Protocol 2.

Protocol 2: Purification via Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude 1-benzhydryl-3-aminoazetidine oil from Protocol 1 in a minimal amount of isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of HCl in isopropanol (or diethyl ether) dropwise with stirring. A precipitate should form. Continue adding the acidic solution until the mixture is acidic to litmus paper.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum.

  • Recrystallization (Optional): If necessary, recrystallize the salt from a suitable solvent system like isopropanol/acetone to obtain a highly pure product.[12]

Section 4: Visual Guides

TroubleshootingFlowchart start Start Reaction Monitoring (TLC / LC-MS) check_conversion Is Conversion >80%? start->check_conversion check_purity Is Desired Product the Major Spot? check_conversion->check_purity Yes low_conversion_actions {Low Conversion Issues|1. Increase Temperature 2. Change Solvent (e.g., to DMF) 3. Use Stronger Base (Cs₂CO₃)} check_conversion->low_conversion_actions No workup Proceed to Workup & Purification check_purity->workup Yes side_product_actions {Selectivity Issues|1. Use Excess Amine 2. Add Electrophile Slowly 3. Lower Temperature} check_purity->side_product_actions No low_conversion_actions->start Re-evaluate side_product_actions->start Re-optimize

Section 5: References

  • ScienceMadness Discussion on N-Alkylation. (2022). Sciencemadness.org. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). RSC Publishing. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2015). PMC - NIH. [Link]

  • US Patent 4822895A: 3-aminoazetidine, its salts and intermediates of synthesis. Google Patents.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. (2023). PubMed Central. [Link]

  • Difference in leaving group ability due to variation in nucleophiles. (2018). Chemistry Stack Exchange. [Link]

  • Steric Effects of N-Alkyl Group on Rearrangement of Sulphonamides. (2014). PMC - NIH. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Solvent Effects. University of Calgary. [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). Arkat USA. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. (2014). ACS Publications. [Link]

  • Solvent Effects on Reaction Rates. (2021). YouTube. [Link]

  • What Makes A Good Leaving Group. Master Organic Chemistry. [Link]

  • Leaving group. Wikipedia. [Link]

  • Tuning the steric hindrance of alkylamines. (2020). PMC - NIH. [Link]

  • SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • pKa values of azetidine, pyrrolidine, piperidine, and their derivatives. ResearchGate. [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (2019). Nature Communications. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols. (2018). University of Groningen Research Portal. [Link]

  • The effect of steric hindrance in amines. ResearchGate. [Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines. (2019). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 3-Amino-1-benzhydryl-azetidine mesylate. PubChem. [Link]

  • Worked problem: Synthesis of Amines. (2018). Khan Academy. [Link]

  • Reaction of amines with nitrous acid. (2018). Khan Academy. [Link]

  • Mastering Amine Synthesis: From Substitution to Diazonium Ions. (2024). YouTube. [Link]

Sources

Troubleshooting emulsion formation during 1-Benzhydrylazetidin-3-amine workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzhydrylazetidin-3-amine Workup

A Senior Application Scientist's Guide to Troubleshooting Emulsion Formation

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with emulsion formation during the workup and purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just a list of solutions, but a deep, mechanistic understanding of the problem, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion, and why is it such a persistent problem with my this compound workup?

An emulsion is a stable, cloudy, or milky mixture of two immiscible liquids, such as your organic extraction solvent and the aqueous wash solution.[1] In this state, one liquid is dispersed as microscopic droplets within the other, making a clean separation in a separatory funnel impossible.[1][2]

This is a significant problem because it leads to:

  • Reduced Product Yield: Your target compound, this compound, becomes trapped within the emulsion layer, preventing its full recovery.[1]

  • Product Contamination: Impurities from the undesired phase get carried over with your product, complicating purification.[1]

  • Increased Processing Time: Breaking a stable emulsion can be a time-consuming and frustrating process, often requiring multiple interventions.[1]

This compound is particularly prone to causing emulsions due to its amphiphilic nature. The bulky, nonpolar benzhydryl group is hydrophobic ("oil-loving"), while the amine functional group is hydrophilic ("water-loving"), especially when protonated. This structure allows the molecule to act like a surfactant, stabilizing the interface between the organic and aqueous layers and promoting emulsion formation.[2]

Q2: I suspect my reaction conditions are the root cause. What are the common triggers for emulsion formation in amine extractions?

Several factors during your experiment can trigger or exacerbate emulsion formation.[1] Understanding them is the first step toward prevention.

  • Vigorous Agitation: Shaking the separatory funnel too aggressively is the most common cause.[1] High shear forces break the liquids into very fine droplets that are difficult to coalesce.[1]

  • High Concentration of the Amine: A high concentration of your product can itself act as a powerful emulsifying agent.[1]

  • Presence of Impurities: Finely divided solids or amphiphilic byproducts from the synthesis can stabilize emulsions.

  • Similar Phase Densities: When the organic and aqueous layers have very similar densities, they separate poorly, giving emulsions more time to stabilize.[1]

  • pH Near the pKa: If the pH of the aqueous phase is close to the pKa of the azetidine nitrogen, you will have a significant concentration of both the free base and the protonated salt. This equilibrium at the interface can contribute to emulsion stability.

Logical Troubleshooting Flowchart

This diagram outlines a systematic approach to tackling an emulsion, from prevention to advanced resolution techniques.

Emulsion_Troubleshooting cluster_prevention Prevention is Key cluster_troubleshooting Troubleshooting Cascade start_node start_node prevention_node prevention_node action_node action_node decision_node decision_node solution_node solution_node advanced_node advanced_node Start Start: Workup of This compound Prevention Proactive Measures Start->Prevention Workup Perform Liquid-Liquid Extraction Prevention->Workup P1 Gentle Mixing: Swirl, don't shake P2 Pre-emptive Salting Out: Add brine before extraction P3 Control pH: Ensure aqueous phase is strongly acidic or basic CheckEmulsion Emulsion Formed? Workup->CheckEmulsion NoEmulsion Proceed to Drying & Solvent Removal CheckEmulsion->NoEmulsion No T0 Step 1: Patience Let stand for 15-30 min CheckEmulsion->T0 Yes T1 Step 2: Chemical Methods Add Saturated Brine (NaCl) T0->T1 T2 Step 3: Adjust pH Add dilute HCl or NaOH T1->T2 CheckResolution Emulsion Broken? T1->CheckResolution Check T3 Step 4: Physical Methods Centrifuge or Filter T2->T3 T2->CheckResolution Check T3->CheckResolution Check CheckResolution->NoEmulsion Yes Advanced Consider Advanced/ Alternative Methods CheckResolution->Advanced No A1 Supported Liquid Extraction (SLE) Advanced->A1 A2 Solid Phase Extraction (SPE) Advanced->A2

Caption: A decision tree for preventing and resolving emulsions.

Strategies for Prevention and Resolution

It is always easier to prevent an emulsion than to break one.[3]

Q3: What are the most effective preventative measures I can take?
  • Gentle Agitation: Instead of vigorous shaking, use gentle swirling or rocking of the separatory funnel.[1][3] This provides sufficient surface area for extraction to occur without applying the high shear forces that create fine droplets.[3]

  • "Salting Out" Prophylactically: Before adding your organic solvent, add a saturated brine (NaCl solution) or even solid sodium chloride to the aqueous phase.[4][5] This increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds (including your amine) and helps maintain a sharp phase boundary.[2][6]

  • Ensure Proper pH: Before extraction, ensure the pH of the aqueous layer is either strongly basic (pH > 10) to keep the amine in its neutral, organic-soluble free-base form, or strongly acidic (pH < 2) to convert it fully to its water-soluble salt form.[1][7] Avoid intermediate pH values where both forms are present.

  • Solvent Management: If your reaction was run in a polar, water-miscible solvent like THF or acetonitrile, remove it under reduced pressure before beginning the aqueous workup.[8] Dissolve the residue in your extraction solvent (e.g., ethyl acetate, DCM) before adding the aqueous wash.[8]

Q4: An emulsion has formed despite my precautions. What are my options now?

The following troubleshooting techniques are ordered from simplest to most involved.

MethodDescriptionMechanism of Action & Rationale
Patience Let the separatory funnel stand undisturbed in a ring clamp for 15-30 minutes.[4]Gravity is often sufficient to allow the dispersed droplets to coalesce and separate over time. This is the least invasive first step.
Salting Out Add a small volume (10-20% of the total) of saturated brine or add solid NaCl and swirl gently.[2][3]Increases the ionic strength of the aqueous phase, forcing the organic components out of solution and destabilizing the emulsion.[6]
pH Adjustment Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and swirl.[1][9]For an amine, this dramatically changes its solubility. Acid will protonate it, pulling it into the aqueous phase. Strong base ensures it is the free-base, pushing it into the organic phase. This shift disrupts the interfacial equilibrium.
Add a Different Solvent Add a small amount of a different organic solvent to the separatory funnel.[3][9]This alters the polarity and density of the organic phase, which can help solubilize emulsifying agents and break the emulsion.
Centrifugation Transfer the mixture to centrifuge tubes, balance them, and spin at moderate speed (2000-3000 rpm) for 5-10 minutes.[1][2]The applied g-force accelerates the separation of the phases, providing a very effective physical method for breaking stubborn emulsions.[2]
Filtration Filter the entire mixture through a plug of glass wool or a pad of Celite® in a Hirsch or Büchner funnel.[3][8]The filter medium provides a large surface area that helps to physically rupture the dispersed droplets, allowing them to coalesce.[2]
Temperature Change Gently warm the funnel in a warm water bath or cool it in an ice bath.[1][9]Heating can reduce the viscosity of the mixture, while cooling/freezing can disrupt the emulsion structure through the formation of ice crystals.[9] Use caution with flammable solvents when heating.

Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine ("Salting Out")

Objective: To increase the ionic strength of the aqueous phase, forcing phase separation.

  • Securely place the separatory funnel containing the emulsion in a ring stand.

  • Prepare a saturated solution of sodium chloride (brine) by dissolving NaCl in water until no more salt dissolves.

  • Carefully remove the stopper from the separatory funnel.

  • Add a volume of the saturated brine solution equal to approximately 10-20% of the total volume in the funnel.[1]

  • Replace the stopper and gently rock or swirl the funnel for 1-2 minutes. Do not shake vigorously.

  • Periodically vent the funnel.

  • Place the funnel back in the ring stand and allow the layers to settle. A distinct boundary should form.

Protocol 2: Acid-Base Extraction Workflow to Isolate this compound

Objective: To leverage the basicity of the amine to move it between phases, separating it from neutral impurities and breaking potential emulsions.

AcidBaseExtraction cluster_acid_wash Step 1: Acidic Wash cluster_base_add Step 2: Basification mix_node mix_node organic_phase organic_phase aqueous_phase aqueous_phase action_node action_node Start Crude Reaction Mixture (Amine + Neutral Impurities) in Organic Solvent (e.g., EtOAc) AddAcid Add dilute aq. HCl (pH < 2) Start->AddAcid Mix1 Mix & Separate AddAcid->Mix1 Organic1 Organic Layer: Neutral Impurities Mix1->Organic1 Top Layer Aqueous1 Aqueous Layer: Protonated Amine Salt (R3NH+Cl-) Mix1->Aqueous1 Bottom Layer AddBase Add aq. NaOH (pH > 10) + Fresh Organic Solvent Aqueous1->AddBase Mix2 Mix & Separate AddBase->Mix2 Organic2 Organic Layer: Pure Free-Base Amine Mix2->Organic2 Top Layer Aqueous2 Aqueous Layer: NaCl, excess NaOH Mix2->Aqueous2 Bottom Layer End Dry & Evaporate to get Pure Product Organic2->End

Caption: Workflow for purifying an amine via acid-base extraction.

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of dilute acid (e.g., 1 M HCl).

  • Mix gently and allow the layers to separate. The amine will be protonated and move into the aqueous layer.[10][11]

  • Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains neutral impurities).

  • Return the aqueous layer to the separatory funnel.

  • Slowly add a strong base (e.g., 6 M NaOH) until the solution is strongly basic (confirm with pH paper, pH > 10). The protonated amine will be converted back to the neutral free base.[10]

  • Add a fresh portion of organic solvent to the funnel.

  • Mix gently to extract the free-base amine into the new organic layer.

  • Drain the aqueous layer and wash the organic layer with brine.

  • The resulting organic layer contains your purified amine and is ready for drying (e.g., with Na₂SO₄ or MgSO₄) and solvent evaporation.

Q5: Are there any modern alternatives to liquid-liquid extraction that avoid emulsions altogether?

Yes, for particularly challenging separations, you may consider techniques that circumvent the direct mixing of bulk liquid phases.

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is loaded onto a cartridge containing a high-surface-area solid support like diatomaceous earth. A water-immiscible organic solvent is then passed through the cartridge. The extraction occurs on the support material, eliminating the formation of emulsions entirely.[3]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique where the crude mixture is passed through a cartridge containing a solid sorbent. Based on the choice of sorbent and solvents, the amine can be selectively retained while impurities are washed away, or vice-versa. The purified amine is then eluted from the sorbent with a different solvent. This is an excellent method for achieving both separation and purification in one step.[2]

By understanding the chemical principles behind emulsion formation and applying a systematic troubleshooting approach, you can effectively manage and resolve these common workup challenges, leading to higher yields and purer products.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [URL: https://www.chromatographyonline.com/view/tips-troubleshooting-liquid-liquid-extractions]
  • Resolving emulsion formation during Isoamyl-n-propyl-amine extraction. Benchchem. [URL: https://www.benchchem.com/product/bch15034/technical-support/resolving-emulsion-formation-during-isoamyl-n-propyl-amine-extraction]
  • Tackling emulsions just got easier. Biotage. (2023-01-17). [URL: https://www.biotage.com/blog/tackling-emulsions-just-got-easier]
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. (2024-02-25). [URL: https://www.youtube.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. (2018-05-17). [URL: https://www.azom.com/article.aspx?ArticleID=15848]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [URL: https://www.spectrosci.
  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/rtp/tips-tricks/emulsions.html]
  • Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. ResearchGate. [URL: https://www.researchgate.net/publication/368735284_Liquid-phase_microextraction_of_aromatic_amines_hollow_fiber-liquid-_phase_microextraction_and_parallel_artificial_liquid_membrane_extraction_comparison]
  • Workup: Amines. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/rtp/workups/amines.html]
  • Enhancing Extractions by Salting Out. LCGC International. (2023-08-01). [URL: https://www.chromatographyonline.com/view/enhancing-extractions-by-salting-out]
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [URL: https://www.researchgate.net/publication/235760205_An_Efficient_Two-Step_Synthesis_of_3-Amino-1-Benzhydrylazetidine]
  • Amine workup : r/Chempros. Reddit. (2024-03-12). [URL: https://www.reddit.com/r/Chempros/comments/tavm0h/amine_workup/]
  • 24.3: Basicity of Amines. Chemistry LibreTexts. (2025-02-24). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles_II/24.03%3A_Basicity_of_Amines]
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [URL: https://www.csus.edu/indiv/m/mackj/chem30/lqex.pdf]

Sources

Technical Support Center: Identification and Troubleshooting of Impurities in 1-Benzhydrylazetidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzhydrylazetidin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical building block. Purity is paramount, and the unique strain of the azetidine ring presents specific challenges.[1] This guide provides in-depth, field-proven insights into identifying, controlling, and troubleshooting common impurities encountered during the synthetic process.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of this compound originates from its corresponding alcohol, 1-benzhydrylazetidin-3-ol. The transformation is typically achieved via a two-step process involving the activation of the hydroxyl group, commonly through mesylation, followed by nucleophilic substitution with an ammonia source. This pathway, while effective, contains multiple stages where impurities can be introduced or generated.

Synthesis_Pathway cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Amination A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate) A->B  Acetonitrile (Solvent) A->B C This compound B->C  Heat (e.g., 70°C in Parr Reactor) B->C reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) reagent2 Ammonium Hydroxide (NH4OH) Isopropanol (Solvent)

Caption: Common two-step synthesis of this compound from its alcohol precursor.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should be aware of?

A1: Impurities can arise from starting materials, intermediates, or side reactions. The most frequently observed are:

  • Unreacted Starting Material: Residual 1-benzhydrylazetidin-3-ol is a primary impurity if the initial mesylation step is incomplete.[2][3]

  • Incomplete Amination: The mesylate intermediate (1-benzhydrylazetidin-3-yl methanesulfonate) can be carried through if the amination reaction does not go to completion.[3]

  • Dimerization Products: The mesylate intermediate can react with unreacted 1-benzhydrylazetidin-3-ol or the final amine product to form dimeric impurities. This is a known issue in azetidine chemistry.[3]

  • Ring-Opened Byproducts: The high strain of the four-membered ring makes it susceptible to nucleophilic attack, which can lead to ring-opening, particularly under harsh acidic or basic conditions.[4][5]

  • Polymerization Products: Azetidines can undergo spontaneous cationic polymerization if exposed to acid.[5][6]

Q2: My overall yield is consistently low. What are the primary causes?

A2: Low yield is often traced back to two key areas:

  • Incomplete Reactions: Both the mesylation and amination steps must be driven to completion. The amination step, in particular, often requires elevated temperature and pressure (e.g., in a sealed Parr reactor) to proceed efficiently.[3]

  • Product Loss During Workup: The desired amine is basic and has some water solubility, especially as a salt. During aqueous workup and extraction, product can be lost to the aqueous phase if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting with an organic solvent.

Q3: What is the most effective way to monitor the reaction progress for both steps?

A3: Thin-Layer Chromatography (TLC) is suitable for initial, rapid checks, but High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate monitoring.[7][8]

  • For Mesylation: Monitor the disappearance of the 1-benzhydrylazetidin-3-ol spot/peak. A typical mobile phase for TLC would be Ethyl Acetate/Hexane (e.g., 1:1).

  • For Amination: Monitor the disappearance of the mesylate intermediate and the appearance of the this compound product. The amine is significantly more polar, so you will see a much lower Rf on TLC.

Q4: How can I effectively remove unreacted 1-benzhydrylazetidin-3-ol from my final product?

A4: Since the starting material is a neutral alcohol and the product is a basic amine, their differing acid-base properties can be exploited. An acid wash during the workup can selectively pull the basic amine product into the aqueous layer as a salt, leaving the neutral alcohol in the organic layer. After separating the layers, the aqueous phase can be basified and re-extracted to recover the purified amine. For very high purity requirements, silica gel column chromatography is effective.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental issues with a focus on root cause analysis and actionable solutions.

Problem 1: Multiple Unidentified Peaks Observed in Final Product HPLC

  • Scenario: Your final product shows the main peak for this compound, but also several other significant peaks of unknown identity.

  • Diagnostic Approach & Solutions:

    • Hypothesize Impurity Structures: Based on the reaction, the primary suspects are starting materials, the mesylate intermediate, and dimeric or ring-opened species.

    • Utilize LC-MS Analysis: The most powerful tool for this scenario is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] By obtaining the mass of each impurity peak, you can confirm or rule out the hypothesized structures.

      • Expected Mass [M+H]⁺:

        • 1-Benzhydrylazetidin-3-ol: ~239.32 g/mol

        • Mesylate Intermediate: ~317.41 g/mol

        • Dimer (Amine + Mesylate): ~556.73 g/mol

    • Troubleshoot Based on Identity:

      • If Unreacted Precursors are Present: This indicates incomplete reactions. For the mesylation step, ensure the methanesulfonyl chloride is fresh and used in slight excess (e.g., 1.1-1.2 equivalents). For the amination, increasing reaction time, temperature, or pressure is necessary.[3]

      • If Dimer is Detected: This suggests that the concentration of the mesylate intermediate may be too high or that the nucleophile (ammonia) is not reacting quickly enough. Consider a slower addition of the mesylate to the ammonia solution or using a larger excess of the ammonia source.

Problem 2: The Amination Reaction Stalls or Proceeds Very Slowly

  • Scenario: HPLC analysis shows a large peak for the mesylate intermediate and only a small product peak, even after extended reaction times at atmospheric pressure.

  • Root Cause Analysis: The conversion of the mesylate to the amine is often the most challenging step. The C-N bond formation can have a high activation energy. Furthermore, using aqueous ammonium hydroxide at ambient pressure may not be sufficient, as the concentration of free ammonia (NH₃) can be limiting, and the reaction temperature is capped by the boiling point of the solvent.

  • Solution:

    • Employ a Sealed Reactor System: A Parr reactor or a similar autoclave is highly recommended. This allows the reaction to be heated safely above the atmospheric boiling point of the solvents (e.g., 70-80°C).[3] The increased pressure enhances the concentration of ammonia in the solution and significantly accelerates the reaction rate.

    • Solvent Choice: Using a co-solvent like isopropanol with aqueous ammonium hydroxide can improve the solubility of the organic mesylate intermediate, leading to a more homogeneous and efficient reaction.[3]

Section 4: Analytical Methodologies for Impurity Profiling

A robust analytical workflow is crucial for identifying and quantifying impurities, ensuring the final product meets required specifications.

Analytical_Workflow start Crude Product Sample hplc 1. HPLC Analysis (Purity Assessment & Quantification) start->hplc decision Purity > 99%? hplc->decision pass Final Product decision->pass Yes fail Impurity Peaks > 0.1% decision->fail No lcms 2. LC-MS Analysis (Mass Identification) fail->lcms nmr 3. Preparative HPLC & NMR (Structure Elucidation for Unknowns) lcms->nmr If mass is unexpected report Characterization Report lcms->report If mass is known nmr->report

Caption: A logical workflow for the identification and characterization of impurities.

Recommended HPLC Method for Purity Analysis

The following table outlines a starting point for a reliable reverse-phase HPLC method. This method should be validated for your specific system and needs.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good resolution for compounds of this polarity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, re-equilibrate for 5 min.A broad gradient ensures elution of both polar (amine) and non-polar (dimer, starting material) species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 220 nm and 254 nmThe benzhydryl group provides strong absorbance at these wavelengths.
Injection Vol. 10 µLStandard injection volume; can be adjusted based on sample concentration.

Section 5: Key Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate) [3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile (approx. 10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Causality: This is an exothermic reaction, and cooling prevents potential side reactions.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. TEA acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1-2 hours, monitoring by HPLC or TLC for the disappearance of the starting alcohol.

  • Workup: Once the reaction is complete, quench by slowly adding water. The mesylate product often precipitates as a solid. Isolate the solid by filtration and wash with cold water. The wet cake can often be used directly in the next step without extensive drying.[3]

Protocol 2: Synthesis of this compound (Amination) [3]

  • Setup: To a Parr reactor or a suitable pressure vessel, add the wet cake of the mesylate intermediate from the previous step.

  • Solvent/Reagent: Add a mixture of 28% aqueous ammonium hydroxide and isopropanol (e.g., a 2:1 or 3:1 ratio by volume). A significant excess of ammonia is crucial.

  • Reaction: Seal the reactor and heat the mixture to 70-75 °C with vigorous stirring. Maintain this temperature for 12-24 hours. Causality: The combination of heat and pressure is required to drive the nucleophilic substitution to completion.

  • Monitoring: After cooling to room temperature and safely venting the reactor, take a sample for HPLC analysis to confirm the disappearance of the mesylate intermediate.

  • Workup: Concentrate the reaction mixture under vacuum to remove the isopropanol and excess ammonia.

  • Extraction: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH of the aqueous layer to >12 with 50% NaOH solution. Extract the product into the organic layer. Repeat the extraction 2-3 times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound, typically as an oil or low-melting solid. Further purification can be achieved by chromatography or salt formation if required.

References

  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • ChemicalBook. (n.d.). 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.
  • Google Patents. (2014). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Reddy, V. V. R. M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development.
  • ACS Publications. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Pharmaffiliates. (n.d.). Benzhydrylamine-Impurities.
  • Goethals, E. J., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. DOI:10.1039/C9PY00278B.
  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Fegley, M. F., et al. (2008). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Preparations and Procedures International.
  • Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • PharmaTutor. (2013). IMPURITY PROFILING.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.

Sources

Technical Support Center: Synthesis of 3-Amino-1-benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-1-benzhydrylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical synthetic intermediate. Drawing from established protocols and troubleshooting experiences, this resource provides in-depth, evidence-based solutions to frequently encountered issues.

I. Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of 3-amino-1-benzhydrylazetidine typically follows a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol.[1] This method involves the mesylation of the hydroxyl group, followed by an aminolysis reaction.

Generalized Synthetic Pathway

Synthesis_Pathway Start 1-Benzhydrylazetidin-3-ol Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Start->Intermediate MsCl, Et3N CH3CN, -10°C to 0°C Product 3-Amino-1-benzhydrylazetidine Intermediate->Product NH4OH, IPA 70-75°C, Parr Reactor

Caption: A common two-step synthesis of 3-amino-1-benzhydrylazetidine.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Q1: My yield for the mesylate intermediate is low, and I observe multiple spots on my TLC. What is happening?

A1: Low yields and the formation of byproducts during the mesylation of 1-benzhydrylazetidin-3-ol are often linked to side reactions, primarily driven by the reactivity of the azetidine ring and the reaction conditions.

Potential Causes & Solutions:

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, especially under harsh conditions.[2] While less reactive than the corresponding aziridinium ion, the azetidinium ion can still undergo ring-opening.

    • Solution: Maintain a low reaction temperature (between -10°C and 0°C) during the addition of methanesulfonyl chloride (MsCl).[1] This minimizes the activation of the azetidine ring and reduces the likelihood of ring-opening side reactions.

  • Dimerization: The intermediate mesylate can react with unreacted starting material to form a dimer.

    • Solution: Ensure slow, dropwise addition of MsCl to the reaction mixture. This maintains a low concentration of the activated intermediate, favoring the desired intramolecular reaction over intermolecular side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or side product formation.

    • Solution: Triethylamine (Et3N) is a commonly used and effective base for this transformation.[1] Use a slight excess of triethylamine to efficiently scavenge the HCl generated during the reaction.

ParameterRecommended ConditionRationale
Temperature -10°C to 0°CMinimizes ring-opening and other side reactions.
MsCl Addition Slow, dropwisePrevents localized high concentrations of the reactive intermediate.
Base Triethylamine (Et3N)Effective HCl scavenger.
Q2: The aminolysis step is sluggish, and I'm not achieving full conversion, even after extended reaction times. How can I improve this?

A2: Incomplete conversion during the aminolysis of 1-benzhydrylazetidin-3-yl methanesulfonate is a common hurdle. The efficiency of this S(_N)2 reaction is highly dependent on temperature, pressure, and the concentration of the nucleophile.

Potential Causes & Solutions:

  • Insufficient Temperature and Pressure: The aminolysis reaction often requires elevated temperatures to proceed at a practical rate. At atmospheric pressure, the reaction can be slow.

    • Solution: Performing the reaction in a sealed vessel, such as a Parr reactor, at 70-75°C can significantly accelerate the reaction rate.[1] The increased pressure helps to maintain the concentration of ammonium hydroxide in the solution and drives the reaction to completion.

  • Nucleophile Concentration: A high concentration of the ammonia nucleophile is necessary to favor the desired substitution reaction.

    • Solution: Use a concentrated solution of ammonium hydroxide (e.g., 28 wt%) in a suitable solvent like isopropanol.[1] The use of a sealed reactor also helps to maintain a high concentration of ammonia.

Experimental Protocol: Optimized Aminolysis
  • Transfer the wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate to a Parr reactor.

  • Add a mixture of isopropanol and 28 wt% aqueous ammonium hydroxide.

  • Seal the reactor and heat the mixture to 70-75°C with vigorous stirring.

  • Maintain the temperature and stirring for the recommended reaction time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reactor to room temperature before carefully venting and opening.

Q3: I'm observing a significant amount of an impurity that I suspect is a ring-opened product. How can I confirm this and prevent its formation?

A3: The formation of ring-opened byproducts is a known challenge in azetidine chemistry, often resulting from the nucleophilic attack on the azetidinium ion intermediate.[2][3]

Mechanism of Ring Opening:

Ring_Opening Azetidinium Azetidinium Ion Product Ring-Opened Product Azetidinium->Product Nucleophilic Attack Nucleophile Nu- Nucleophile->Azetidinium

Caption: Nucleophilic attack on an azetidinium ion leading to ring-opening.

Prevention and Mitigation:

  • Control of Reaction Conditions: As mentioned in Q1, maintaining low temperatures during the activation step (mesylation) is crucial.

  • Choice of Nucleophile: While ammonia is required for the desired product, other nucleophiles present in the reaction mixture (e.g., water, hydroxide) can also lead to ring-opening.

    • Solution: Ensure that the aminolysis step is performed with a high concentration of ammonium hydroxide to outcompete other nucleophiles. Using a co-solvent like isopropanol can help with the solubility of the starting material.[1]

  • Characterization: The suspected ring-opened product can be characterized using techniques like NMR and Mass Spectrometry to confirm its structure. The presence of a primary amine and a secondary alcohol in the product would be indicative of ring-opening by hydroxide.

Q4: The final product is difficult to purify. What is an effective purification strategy?

A4: The basic nature of 3-amino-1-benzhydrylazetidine allows for effective purification through acid-base extraction and crystallization of a salt form.

Purification Protocol:

  • After the aminolysis reaction, quench the reaction mixture and perform an extractive workup. A suitable organic solvent for extraction is diisopropyl ether.[1]

  • Wash the organic layer with brine to remove water-soluble impurities.

  • To isolate the product as a salt, the free base can be reacted with an acid. For instance, reaction with hydrochloric acid in an isopropanol/acetone mixture can yield the dihydrochloride salt.[4] Alternatively, forming the monoacetate salt has also been reported to give good yields.[1]

  • The resulting salt can then be recrystallized from a suitable solvent system to achieve high purity.

Salt FormReported YieldReference
Monoacetate72-84%[1]
DihydrochlorideHigh (not quantified)[4]

III. References

  • Martinez, A. G., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. J. Org. Chem., 71(9), 3479–3490.

  • De Rycke, N., et al. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1828–1831.

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(5), 324-325.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Jacobsen, E. N., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv.

  • Kim, S., et al. (2006). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (13), 1335-1337.

  • BenchChem. (2025). Troubleshooting low yields in azetidine synthesis.

  • Alcaide, B., & Almendros, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5936-5955.

  • Frigola, J. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No. 4,822,895.

  • Krishna Reddy, V. V. R. M., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 17(4), 639-644.

  • PubChem. (n.d.). 3-Amino-1-benzhydryl-azetidine mesylate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Benzhydrylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable azetidine derivative. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of high-purity this compound.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, often proceeds through a two-step sequence starting from 1-benzhydrylazetidin-3-ol. This involves the activation of the hydroxyl group, typically as a mesylate, followed by nucleophilic substitution with an amine source. While seemingly straightforward, the strained nature of the azetidine ring and the reactivity of the intermediates can lead to several side reactions, impacting yield and purity. This guide will address these challenges head-on, providing practical, field-proven solutions.

Visualizing the Synthetic Workflow

To provide a clear overview of the primary synthetic route and potential pitfalls, the following workflow diagram illustrates the key steps and the formation of the major side-product.

Workflow for the Synthesis of this compound cluster_0 Step 1: Mesylation cluster_1 Step 2: Amination cluster_2 Major Side Reaction Start 1-Benzhydrylazetidin-3-ol Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Start->Intermediate Mesylation Reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Reagent1->Intermediate Product This compound (Desired Product) Intermediate->Product Nucleophilic Substitution (SN2) Side_Product Dimer Impurity (N,N'-bis(1-benzhydrylazetidin-3-yl)amine) Intermediate->Side_Product Side Reaction Reagent2 Ammonia Source (e.g., aq. NH4OH) Reagent2->Product Product->Side_Product Further Reaction

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable troubleshooting steps.

Issue 1: Formation of a High-Molecular-Weight Impurity, Identified as a Dimer

Question: During the amination of 1-benzhydrylazetidin-3-yl methanesulfonate, I observe a significant amount of a less polar, higher molecular weight impurity in my crude product. What is this impurity and how can I prevent its formation?

Answer:

This common impurity is the dimer, N,N'-bis(1-benzhydrylazetidin-3-yl)amine . Its formation is a result of the desired product, this compound, acting as a nucleophile and reacting with the starting mesylate. This secondary reaction is often competitive with the primary amination, especially under certain conditions.

Causality and Mechanism:

The formation of the dimer is a classic example of a consecutive reaction where the product of the desired reaction competes with the primary nucleophile (ammonia) for the electrophilic substrate (the mesylate). The newly formed primary amine of the product is nucleophilic and can attack the C-3 position of another molecule of the mesylate, displacing the mesylate group to form the dimer.

Mechanism of Dimer Formation Product This compound (Nucleophile) Dimer Dimer Impurity Product->Dimer Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate (Electrophile) Intermediate->Dimer

Caption: Dimer formation from product and starting material.

Troubleshooting and Optimization:

To minimize the formation of the dimer, the following strategies have proven effective[1]:

  • Use a Large Excess of Ammonia: Employing a significant excess of the ammonia source will statistically favor the reaction of the mesylate with ammonia over the reaction with the product amine.

  • Utilize a Parr Reactor: Conducting the amination in a sealed vessel, such as a Parr reactor, allows for the use of volatile ammonia sources at elevated temperatures and pressures. This increases the concentration of ammonia in the reaction mixture and can significantly accelerate the desired reaction, thereby reducing the time available for the side reaction to occur.

  • Aqueous Ammonium Hydroxide as the Ammonia Source: Using concentrated aqueous ammonium hydroxide (e.g., 28%) has been shown to be effective. The high concentration of ammonia and the presence of water can help to solubilize the reactants and favor the desired reaction pathway.[1]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature, often around 70-75°C in a sealed reactor, should be determined experimentally.[1]

Table 1: Effect of Reaction Conditions on Dimer Formation

Ammonia SourceReactor TypeTemperature (°C)Dimer Formation
7N NH3/MeOHStandard Flask75~10-15%
28% aq. NH4OHParr Reactor70-75Reduced to ~4%

Data adapted from Li, B., et al. (2005).[1]

Issue 2: Low Yield and Presence of Polar Impurities Suggesting Ring Opening

Question: My reaction is sluggish, and I'm isolating polar impurities that do not correspond to the starting material or the desired product. Could the azetidine ring be opening?

Answer:

Yes, the strained four-membered azetidine ring is susceptible to nucleophilic ring-opening, particularly under acidic or strongly nucleophilic conditions. The benzhydryl group can also stabilize a potential carbocation intermediate, which could facilitate ring opening.

Causality and Mechanism:

Azetidine ring opening can be initiated by protonation of the ring nitrogen, which activates the ring towards nucleophilic attack. In the context of this synthesis, if acidic conditions are inadvertently introduced (for example, from the decomposition of methanesulfonyl chloride), a nucleophile (such as water or the amine) can attack one of the ring carbons, leading to a ring-opened product.

Mechanism of Azetidine Ring Opening Azetidinium Protonated Azetidine (Azetidinium ion) Ring_Opened Ring-Opened Product Azetidinium->Ring_Opened Nucleophile Nucleophile (e.g., H2O, Amine) Nucleophile->Ring_Opened

Caption: Acid-catalyzed azetidine ring opening.

Troubleshooting and Optimization:

  • Maintain Basic or Neutral Conditions: Ensure that the reaction is carried out under basic or neutral conditions to prevent protonation of the azetidine nitrogen. The use of a base like triethylamine during mesylation is crucial.

  • Choice of Nucleophile and Solvent: While strong nucleophiles are needed for the substitution reaction, overly harsh conditions should be avoided. The choice of solvent can also influence the stability of the ring.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition.

  • Careful Work-up: During the work-up, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute acid and minimize the contact time.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the mesylation of 1-benzhydrylazetidin-3-ol?

A1: The mesylation step is crucial for activating the hydroxyl group. Key parameters to control are:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent side reactions of the highly reactive methanesulfonyl chloride.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to neutralize the HCl generated during the reaction. An adequate amount of base is necessary to drive the reaction to completion and prevent acidic conditions.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. The absence of water is important to prevent hydrolysis of the methanesulfonyl chloride.

  • Purity of Starting Material: The purity of 1-benzhydrylazetidin-3-ol is important, as impurities can lead to side reactions and complicate purification.

Q2: Are there any alternative methods for the amination step?

A2: Yes, besides direct amination with ammonia, other methods include:

  • Gabriel Synthesis: This involves reacting the mesylate with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method can be effective but adds extra steps to the synthesis.

  • Azide Reduction: The mesylate can be reacted with sodium azide to form an azido intermediate, which is then reduced to the amine using a reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation. This is a reliable method but involves the use of potentially hazardous reagents.

Q3: How can I purify the final product, this compound?

A3: Purification can be achieved through several methods:

  • Crystallization: The product can often be isolated as a salt (e.g., acetate or hydrochloride) and purified by recrystallization. This is a highly effective method for removing impurities, including the dimer.[1]

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be used. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking, can effectively separate the product from less polar impurities like the dimer.

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress. A suitable solvent system (e.g., DCM/MeOH with a small amount of NH4OH) should be developed to clearly separate the starting material, intermediate, product, and major side products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying impurities. The disappearance of the mesylate peak and the appearance of the amine protons in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate
  • To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer, and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Place the crude 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in a Parr reactor.

  • Add a mixture of isopropanol and 28% aqueous ammonium hydroxide (a large excess of NH4OH).

  • Seal the reactor and heat to 70-75 °C with stirring for 12-24 hours.

  • Monitor the reaction by HPLC or TLC for the disappearance of the mesylate.

  • After completion, cool the reactor to room temperature and carefully vent the pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., isopropyl ether or dichloromethane).

  • To the combined organic extracts, add one equivalent of acetic acid to precipitate the acetate salt of the product.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to obtain the purified this compound monoacetate.[1]

References

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 368-369.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical Reviews, 108(9), 3988-4035.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1533-1546.
  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Chemical Society Reviews, 31(3), 173-185.
  • Singh, G. S., & D'hooghe, M. (2015). Recent progress in the synthesis of azetidines. European Journal of Organic Chemistry, 2015(16), 3375-3397.
  • Gutta, M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(2), 462-466.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine.

Sources

Column chromatography conditions for 1-Benzhydrylazetidin-3-amine purification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the column chromatography of 1-Benzhydrylazetidin-3-amine, a crucial intermediate in pharmaceutical research. This guide offers practical, field-tested advice for overcoming common purification challenges associated with basic amines.

Technical Support Center: Purification of this compound

Welcome to the technical support guide for the column chromatography purification of this compound. This document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive resource for tackling the unique challenges presented by this polar, basic compound. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: The Core Challenge - Understanding Amine-Silica Interactions

Q1: Why is this compound so difficult to purify on a standard silica gel column?

A: The primary difficulty arises from a fundamental acid-base interaction. Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic (pKa ≈ 4.5). This compound, containing a primary amine on the azetidine ring, is a basic compound.[1] This basic nitrogen atom readily interacts with the acidic silanol groups via strong hydrogen bonding or even protonation.[1][2]

This strong interaction leads to several common purification problems:

  • Irreversible Adsorption: The compound sticks permanently to the column, resulting in very low or no recovery.[2]

  • Significant Peak Tailing: As the compound slowly and unevenly dissociates from the active sites on the silica, it "drags" along the column, leading to broad, tailing peaks. This severely compromises resolution and fraction purity.

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules, although this is less common than adsorption issues.[3]

Below is a diagram illustrating this problematic interaction.

G cluster_amine This compound (Basic) cluster_silica Silica Gel Surface (Acidic) cluster_interaction Problematic Interaction amine R-NH2 interaction Strong Adsorption Peak Tailing Low Recovery amine->interaction Interacts with silica Si-OH silica->interaction

Caption: The interaction between basic amine and acidic silica.

Section 2: Method Development & Strategy

This section provides a logical workflow for developing a robust purification method. The key is to mitigate the acid-base interaction described above.

Q2: What is the first and most common strategy to improve the chromatography of basic amines on silica gel?

A: The most direct approach is to add a small amount of a basic modifier to the mobile phase.[2][4] This modifier, often a volatile amine like triethylamine (TEA) or ammonium hydroxide, acts as a competitive base. It effectively "neutralizes" the acidic silanol sites on the silica, preventing your target compound from binding too strongly.[4]

  • Mechanism of Action: The modifier, being small and mobile, saturates the acidic sites on the stationary phase. This allows the this compound to travel through the column with significantly reduced interaction, resulting in better peak shape and recovery.[5]

  • Recommended Modifiers:

    • Triethylamine (TEA): Typically added at 0.1% to 1% (v/v) to the mobile phase. It is highly effective but may be difficult to remove from the final product due to its higher boiling point.

    • Ammonium Hydroxide (NH₄OH): A solution of ammonia in water. Often used by adding it to the polar component of the mobile phase (e.g., methanol). A common preparation is a 1-2% solution of concentrated NH₄OH in methanol, which is then used as the polar co-solvent in a gradient with a non-polar solvent like dichloromethane (DCM).[5]

Q3: Which stationary phase should I choose? Is standard silica the only option?

A: While modified mobile phases on standard silica are common, using an alternative stationary phase is often a more elegant and effective solution.[1] The choice depends on the specific impurities you are trying to separate from your product.

Caption: Decision workflow for stationary phase selection.

Stationary Phase Comparison:

Stationary PhasePrinciple of Operation & SuitabilityProsCons
Standard Silica Gel Acidic surface. Requires a basic modifier in the mobile phase to elute amines effectively.[5]Readily available, low cost, extensive literature.Requires mobile phase modification, can cause peak tailing and yield loss if not optimized.[1]
Amine-Functionalized Silica Silica surface is bonded with aminopropyl groups, creating a basic environment that repels basic compounds and shields the underlying acidic silanols.[1][5]Excellent peak shapes without mobile phase modifiers, predictable elution, simplified solvent systems (e.g., Hexane/EtOAc).[5]Higher cost than standard silica.
Alumina (Basic or Neutral) A basic or neutral alternative to silica. The Lewis acidic aluminum sites can interact with lone pairs, but the overall basic character prevents strong protonation-based adsorption.[6][7]Good for separating compounds that are unstable on silica, no need for basic modifiers.[7]Can have lower resolving power than silica for some mixtures, activity can vary with water content.

For this compound, amine-functionalized silica is often the superior choice for achieving high purity with minimal method development.[1]

Q4: What mobile phase systems are recommended?

A: The choice of mobile phase is directly linked to your chosen stationary phase.

Stationary PhaseRecommended Mobile Phase SystemStarting Gradient (Suggestion)Rationale
Standard Silica Gel Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA)0% to 10% (MeOH + TEA) in DCMA classic, strong solvent system for polar compounds. The TEA is essential to prevent streaking.[4][5]
Standard Silica Gel Ethyl Acetate (EtOAc) / Heptane + 1% TEA10% to 50% EtOAc in HeptaneA less polar, "greener" alternative to DCM. The TEA remains critical.
Amine-Functionalized Silica Ethyl Acetate (EtOAc) / Heptane (or Hexane)20% to 80% EtOAc in HeptaneThe amine-treated surface eliminates the need for a basic modifier, simplifying the system and post-purification workup.[5]
Alumina (Basic/Neutral) Dichloromethane (DCM) / Methanol (MeOH)0% to 5% MeOH in DCMSimilar polarity to silica systems, but without the need for a basic additive.

Section 3: Troubleshooting Guide

Q5: My compound is streaking badly on the TLC plate and I get a broad peak from the column, even with TEA in the mobile phase. What's wrong?

A: This indicates that the basic modifier is not sufficiently deactivating the silica.

  • Insufficient Modifier: You may not be using enough TEA. Try increasing the concentration from 0.5% to 1-2%. Ensure it is thoroughly mixed into your mobile phase.

  • Inadequate Equilibration: The column must be fully equilibrated with the modifier-containing mobile phase before loading your sample. Flush the column with at least 5 column volumes (CV) of your initial mobile phase containing the modifier.

  • Sample Overload: Loading too much crude material can saturate the column and overwhelm the effect of the modifier, leading to poor peak shape. Try reducing the sample load.

  • Switch Stationary Phase: This is a classic sign that your compound is too basic for standard silica. Switching to an amine-functionalized silica or basic alumina column is the most reliable solution.[1][4]

Q6: My compound won't elute from the silica column at all, even with 20% Methanol in DCM.

A: This points to extremely strong, likely irreversible, binding to the silica gel.

  • Cause: The basicity of your amine is causing it to effectively become "stuck" on the acidic stationary phase. Without a basic modifier, even highly polar solvents like methanol may not be strong enough to displace it.[5]

  • Immediate Solution: Attempt to salvage the compound by flushing the column with a highly basic and polar mixture, such as 5-10% ammonium hydroxide in methanol. This may elute your compound, but likely with any other impurities that were also stuck.

  • Long-Term Solution: This experiment confirms that standard silica is not a suitable stationary phase for your compound without significant modification. You must either re-run the column with a mobile phase containing a basic additive (like 1-2% TEA or NH₄OH) from the very beginning or, preferably, switch to an amine-functionalized or alumina column.[4][7]

Q7: I'm using an amine-functionalized column, but my compound is eluting too quickly with no separation from impurities.

A: This is a solvent strength issue. The amine-functionalized surface is effectively repelling your basic compound, and your mobile phase is too polar.

  • Reduce Solvent Polarity: Your starting mobile phase is too strong. On an amine column with a Hexane/EtOAc system, your compound will elute much faster than on silica. You need to use a significantly less polar mobile phase.

  • Solution: Develop your method again using TLC on an amine-functionalized plate. Start with a much less polar solvent system, for example, 5% EtOAc in Hexane, and gradually increase the polarity. You will find the optimal separation in a much weaker solvent system than you would use on standard silica.[5]

Section 4: Experimental Protocols

Protocol 1: Purification using Amine-Functionalized Silica (Recommended)

This protocol is the preferred method for its simplicity, reproducibility, and high-purity results.

  • TLC Method Development:

    • Spot your crude reaction mixture on an amine-functionalized silica TLC plate.

    • Develop the plate in a solvent system of Ethyl Acetate (EtOAc) and Heptane. Start with 30% EtOAc in Heptane and adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized amine-functionalized silica flash cartridge based on your sample mass (a 1:30 to 1:100 sample-to-sorbent mass ratio is typical).

    • Equilibrate the column by flushing with at least 5 CV of your initial mobile phase (e.g., 20% EtOAc in Heptane).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM or the mobile phase.

    • Alternatively, for better resolution, perform a dry load by adsorbing your crude material (dissolved in a volatile solvent like DCM or MeOH) onto a small amount of silica gel or Celite, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Run a linear gradient based on your TLC analysis. For an Rf of 0.25 in 30% EtOAc/Heptane, a gradient of 20% to 50% EtOAc over 10-12 CV is a good starting point.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification using Standard Silica with a Basic Modifier

This protocol is a viable alternative if amine-functionalized media is unavailable.

  • Mobile Phase Preparation:

    • Prepare your "A" solvent (e.g., Heptane or DCM).

    • Prepare your "B" solvent by adding 1% triethylamine (v/v) to your polar co-solvent (e.g., 10 mL of TEA in 990 mL of EtOAc or MeOH).

  • TLC Method Development:

    • Spot your crude reaction mixture on a standard silica TLC plate.

    • Develop the plate using your prepared mobile phase system (A and B). Adjust the ratio to achieve an Rf of 0.2-0.3.

  • Column Preparation:

    • Pack or select a standard silica column/cartridge.

    • Crucially, equilibrate the column with at least 5 CV of your initial mobile phase containing the 1% TEA modifier. Failure to do so will result in poor performance.

  • Sample Loading:

    • Follow the sample loading procedure described in Protocol 1.

  • Elution & Analysis:

    • Run the gradient as determined by your TLC analysis.

    • Collect and analyze fractions as described in Protocol 1. Be aware that removing the high-boiling TEA from your final product may require co-evaporation with a low-boiling solvent like toluene or placing the sample under high vacuum.

Section 5: Frequently Asked Questions (FAQs)

Q8: Can I use reversed-phase chromatography to purify this compound? A: Yes, reversed-phase (e.g., C18) chromatography is a powerful option, especially for very polar amines.[4] For basic compounds, it is best to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% ammonium hydroxide or triethylamine).[4][8] At high pH, the amine is in its neutral, free-base form, which increases its hydrophobicity and retention on the C18 stationary phase, leading to better separation.[8]

Q9: What is the expected pKa of this compound? A: The predicted pKa for this compound is approximately 8.48.[9] This confirms its basic nature and explains the strong interaction with acidic silica.

Q10: My product is a white solid. What are its physical properties? A: this compound is typically a white to off-white solid with a melting point of around 63 °C. It has low solubility in water but is more soluble in organic solvents.[9]

Q11: Are there any known stability issues with this compound during workup or purification? A: While generally stable, prolonged exposure to the acidic surface of silica gel should be avoided to prevent potential degradation or irreversible binding.[3] The azetidine ring, being a strained four-membered ring, can be susceptible to ring-opening under harsh acidic or nucleophilic conditions, though this is not typically an issue under standard chromatographic conditions.

References

  • Biotage. (n.d.).
  • Chemistry Stack Exchange. (2015).
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]
  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]
  • Matyjaszczyk, P. S., & Slaczka, A. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • LCGC International. (2018).
  • Biotage. (2023).
  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. [Link]
  • Chromatography Forum. (2002). HPLC conditions for basic compound?[Link]
  • Biotage. (2023).
  • Hawach Scientific. (2025).
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2022).
  • University of Rochester, Department of Chemistry. (n.d.).
  • SepServ. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Teledyne ISCO. (n.d.).
  • ChemBK. (2024). This compound. [Link]
  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]
  • ResearchGate. (n.d.). Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. [Link]
  • Massachusetts Institute of Technology. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. [Link]
  • MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs.... [Link]
  • ResearchGate. (2025). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]

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Stability issues of 1-Benzhydrylazetidin-3-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzhydrylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. My aim is to equip you with the scientific rationale behind the experimental protocols to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure. However, the inherent ring strain of the four-membered azetidine core can lead to stability issues, particularly under acidic or basic conditions. The bulky N-benzhydryl group offers some steric protection, but understanding the potential degradation pathways is crucial for successful experimental design, reaction work-up, and purification.

This guide will address common stability-related questions and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability Under Acidic Conditions

Question 1: I'm planning a reaction under acidic conditions. How stable is this compound?

Answer: this compound is susceptible to degradation under acidic conditions. The primary degradation pathway is acid-catalyzed ring-opening of the azetidine moiety.[1] The rate of degradation is highly dependent on the pH, temperature, and the specific acid used.

Causality: The azetidine nitrogen, with a predicted pKa of approximately 8.48, will be protonated under acidic conditions, forming an azetidinium ion.[2] This protonation increases the ring strain and makes the ring susceptible to nucleophilic attack, leading to cleavage of the C-N bonds.

Troubleshooting Steps:

  • pH Control: If possible, maintain the pH above 4. Studies on related N-substituted azetidines have shown significantly increased stability at higher pH values.[1]

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of degradation.

  • Choice of Acid: Use the mildest possible acid for your transformation. If a strong acid is required, consider a slow addition at low temperature.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to acidic conditions.

  • Protecting Groups: If the 3-amino group is not involved in the desired transformation, consider protecting it (e.g., as a Boc-carbamate) to potentially improve stability.

Question 2: What are the likely degradation products of this compound in acid?

Answer: The most probable degradation pathway is the ring-opening of the azetidine. Depending on the nucleophiles present in the reaction mixture (e.g., water, alcohols), you can expect the formation of 3-amino-1-(benzhydryl)propan-1-ol derivatives.

Visualizing the Degradation Pathway:

G cluster_acid Acid-Catalyzed Degradation A This compound B Azetidinium Ion (Protonated) A->B + H+ C Ring-Opened Carbocation Intermediate B->C Ring Opening D Ring-Opened Product (e.g., 1-(benzhydrylamino)-3-substituted-propan-2-ol) C->D + Nucleophile (e.g., H2O)

Caption: Acid-catalyzed ring-opening of this compound.

Experimental Protocol: Monitoring Acidic Degradation by HPLC

This protocol outlines a general method to assess the stability of your compound under specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Prepare separate vials containing your chosen acidic solution (e.g., 0.1 M HCl, 0.1 M H₂SO₄, or your reaction buffer).

    • Add a known volume of the stock solution to each vial to achieve a final concentration of approximately 50-100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the reaction solvent without acid.

    • Incubate the vials at your desired reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately neutralize the withdrawn aliquot with a suitable base (e.g., a solution of sodium bicarbonate) to stop the degradation.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

    • Column: A C18 column is typically suitable.

    • Detection: UV detection at a wavelength where the compound has good absorbance (e.g., 254 nm).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the control sample at time zero. Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Time (hours)% Remaining (0.1 M HCl)% Remaining (Reaction Buffer pH 4.5)
0100100
18598
45595
83092
24<585
Caption: Example stability data for this compound under acidic conditions.
Section 2: Stability Under Basic Conditions

Question 3: Is this compound stable under basic conditions?

Answer: Generally, N-alkylazetidines are more stable under basic conditions than acidic conditions. The primary amino group at the 3-position can be deprotonated under strong basic conditions, but the azetidine ring itself is less prone to cleavage. However, prolonged exposure to strong bases at elevated temperatures may lead to degradation.

Causality: In the absence of protonation, the azetidine ring is less activated towards nucleophilic attack. The lone pair of electrons on the nitrogen is available, and the ring strain is not exacerbated as it is under acidic conditions.

Troubleshooting Potential Issues:

  • Strong Bases and High Temperatures: Avoid prolonged heating with strong bases like sodium hydroxide or potassium tert-butoxide, as this may promote elimination or other side reactions.

  • Oxidative Degradation: In the presence of air (oxygen), basic conditions can sometimes facilitate oxidative degradation pathways. It is good practice to perform base-mediated reactions under an inert atmosphere (e.g., nitrogen or argon).

Question 4: I'm observing an unexpected byproduct in my reaction with a strong base. What could it be?

Answer: While ring-opening is less common under basic conditions, other reactions are possible:

  • Elimination Reactions: If there is a suitable leaving group on the azetidine ring, base-catalyzed elimination could occur.

  • Oxidation: As mentioned, oxidative degradation can lead to a variety of products.

  • Dimerization/Polymerization: Under harsh conditions, self-condensation or polymerization, although less likely for this specific compound, cannot be entirely ruled out.

Experimental Protocol: Assessing Stability in Basic Solutions

This protocol is similar to the acidic degradation study but adapted for basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent.

  • Stress Conditions:

    • Prepare vials with your basic solution (e.g., 0.1 M NaOH, or your basic reaction mixture).

    • Add the stock solution to achieve the desired final concentration.

    • Prepare a control sample in a neutral solvent.

    • Incubate at the intended reaction temperature, preferably under an inert atmosphere.

  • Time-Point Analysis and Quenching: At specified time points, withdraw aliquots and neutralize with a suitable acid (e.g., a dilute solution of HCl or acetic acid).

  • HPLC Analysis: Analyze the neutralized samples using the HPLC method described previously.

  • Data Analysis: Quantify the remaining parent compound and any new peaks that appear, which would indicate degradation products.

Section 3: General Handling and Storage

Question 5: What are the recommended storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage.[3]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent potential oxidative degradation.

  • Container: Use a tightly sealed, light-resistant container.

Question 6: What solvents are compatible with this compound for storage and reactions?

Answer:

  • For Storage: If storing in solution, use aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or toluene. Avoid storing in protic or acidic solvents for extended periods.

  • For Reactions: The choice of reaction solvent will depend on the specific chemistry being performed. Common compatible solvents include:

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

Always ensure your solvents are dry and free of acidic impurities, which can be achieved by using freshly distilled or commercially available anhydrous solvents.

Visualizing the Troubleshooting Workflow:

G Start Experiment with This compound Condition Acidic or Basic Conditions? Start->Condition Acid Acidic Conditions Condition->Acid Acidic Base Basic Conditions Condition->Base Basic Acid_Check Monitor for Ring-Opening (HPLC, LC-MS) Acid->Acid_Check Base_Check Monitor for Oxidation or Other Side Reactions Base->Base_Check Degradation Degradation Observed? Acid_Check->Degradation Base_Check->Degradation Troubleshoot Implement Mitigation Strategies: - Lower Temperature - Shorter Reaction Time - Milder Reagents - Inert Atmosphere Degradation->Troubleshoot Yes Success Successful Reaction Degradation->Success No Optimize Re-evaluate Conditions Troubleshoot->Optimize Optimize->Condition

Caption: Troubleshooting workflow for stability issues.

References

  • 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc. (2025).
  • CAS No : 40432-52-8 | Product Name : this compound - Pharmaffiliates.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - ResearchGate. (2024).
  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. (2010).
  • This compound - ChemBK. (2024).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. (2024).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021).
  • Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture - University Blog Service.
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2021).
  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters - MSU chemistry.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC - NIH. (2020).
  • Full article: AQbD-guided stability indicating HPLC method for azelnidipine and chlorthalidone fixed-dose combination tablet: a green approach - Taylor & Francis Online. (2024).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (2015).
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. (2005).
  • This compound CAS 40432-52-8 - Home Sunshine Pharma.
  • 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (2021).
  • (PDF) NMR studies of mixed amines - ResearchGate. (2011).
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery.
  • 1-benzhydryl-3-methylazetidin-3-amine CAS 133891-52-8 - Home Sunshine Pharma.
  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007).
  • A Study of Species Formation of Aqueous Tertiary and Hindered Amines Using Quantitative 13C NMR Spectroscopy - ResearchGate. (2012).

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Technical Support Center: Purification Strategies for Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of synthetic reactions involving 1-benzhydrylazetidin-3-ol. Our focus is to equip you with the scientific rationale and practical methodologies to effectively remove unreacted starting material from your desired product, ensuring high purity for downstream applications.

Introduction: The Challenge of Separating Structurally Similar Molecules

In many synthetic routes utilizing 1-benzhydrylazetidin-3-ol as a scaffold, a common challenge arises: the efficient removal of the unreacted starting material from the final product. This is particularly true when the reaction involves functionalization of the 3-hydroxyl group, leading to a product with similar structural characteristics to the starting material. The polarity difference between the starting material, an amino alcohol, and a potentially less polar product is the key to successful separation. This guide will explore various purification techniques, explaining the underlying principles that govern their effectiveness.

Frequently Asked Questions (FAQs)

Q1: My reaction to alkylate the hydroxyl group of 1-benzhydrylazetidin-3-ol is complete, but I'm struggling to separate the product from the starting material. What's the first step I should take?

A1: The initial step in any purification strategy is a well-designed aqueous workup. Since 1-benzhydrylazetidin-3-ol contains a basic azetidine nitrogen and a polar hydroxyl group, its solubility can be manipulated by adjusting the pH of the aqueous phase.

A typical reaction workup would involve diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washing with an acidic solution.[1] This protonates the basic nitrogen of the unreacted starting material, forming a salt that is more soluble in the aqueous layer, effectively extracting it from the organic phase where your likely less polar product remains.

Troubleshooting Extraction:

  • Emulsion Formation: If an emulsion forms during the acidic wash, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

  • Product Solubility in Acidic Water: If your product also contains basic functionalities, it may also partition into the acidic aqueous layer. In such cases, after separating the layers, the aqueous layer can be basified with a base like sodium bicarbonate and re-extracted with an organic solvent to recover any dissolved product.

Troubleshooting Purification Techniques

Issue 1: Column chromatography is not giving good separation between my product and 1-benzhydrylazetidin-3-ol.

This is a common issue, especially if the polarity difference between your product and the starting material is not substantial. Here’s a systematic approach to optimizing your chromatographic separation:

1. Solvent System Selection:

The choice of eluent is critical. A systematic approach to finding the optimal solvent system using Thin Layer Chromatography (TLC) is recommended. Start with a relatively non-polar solvent system and gradually increase the polarity.

Solvent System (Hexane:Ethyl Acetate) Expected Observation Rationale
9:1Both spots at the baseline.Not polar enough to move either compound.
7:3Starting material at baseline, product spot has a low Rf.Good starting point for separation.
1:1Both spots have moved, but are not well-separated.Eluent is too polar.
Optimal (e.g., 8:2) Good separation between the two spots (ΔRf > 0.2). Ideal for column chromatography.
  • Pro-Tip: Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to reduce tailing of the basic azetidine compounds on the silica gel, leading to sharper peaks and better separation.

2. Column Packing and Loading:

  • Slurry Packing: Always pack your column using a slurry of silica gel in the initial, least polar eluent. This ensures a homogenous stationary phase and prevents cracking.

  • Dry Loading: For compounds that are not highly soluble in the eluent, or to achieve a very narrow band at the start of the chromatography, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.

Workflow for Optimizing Column Chromatography:

Caption: A systematic workflow for optimizing column chromatography.

Issue 2: My product and the unreacted starting material co-crystallize.

Recrystallization is a powerful purification technique for solid compounds, but its success depends on the differential solubility of the components in the chosen solvent system.[2][3]

1. Solvent Selection for Recrystallization:

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity (unreacted 1-benzhydrylazetidin-3-ol) is either very soluble or insoluble at all temperatures.

Solvent/Solvent System Suitability for Separating a Less Polar Product from 1-benzhydrylazetidin-3-ol
Acetone/Petroleum EtherA known system for recrystallizing 1-benzhydrylazetidin-3-ol.[2] If your product is less soluble in this mixture, it may crystallize out, leaving the starting material in the mother liquor.
Diisopropyl EtherHas been used for crystallizing derivatives of 1-benzhydrylazetidin-3-ol.[4]
Ethanol/WaterA common polar solvent system. The starting material will likely be more soluble than a less polar product.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound. Try using a lower-boiling point solvent or a solvent mixture.

  • No Crystals Form: This could be due to using too much solvent or the solution cooling too quickly. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of your product can also be effective.

Recrystallization Decision Tree:

G A Crude Solid B Select Solvent System A->B C Dissolve in Minimum Hot Solvent B->C D Cool Slowly C->D E Crystals Form? D->E F Collect Crystals by Filtration E->F Yes G Oils Out? E->G No I Try Different Solvent E->I Persistent Failure H Add More Solvent / Reheat G->H Yes J Too Much Solvent? G->J No H->D K Evaporate Some Solvent J->K Yes L Scratch Flask / Seed J->L No K->D L->D

Caption: A decision tree for troubleshooting recrystallization.

Q2: Can I use a chemical method to remove the unreacted 1-benzhydrylazetidin-3-ol?

A2: Yes, derivatization is a viable, albeit more involved, strategy. This involves selectively reacting the unreacted starting material to dramatically change its chemical properties, making it easily separable.

Protecting Group Strategy:

One approach is to react the crude mixture with a protecting group that selectively reacts with the hydroxyl group of the starting material. For example, reacting the mixture with an acid chloride or anhydride could form an ester with the unreacted alcohol. This new, less polar derivative can then be more easily separated from your desired product by chromatography.

Considerations for Derivatization:

  • The derivatizing agent must not react with your product.

  • The conditions for the derivatization reaction should not degrade your product.

  • This method adds extra steps to your synthesis (the derivatization and subsequent purification).

This approach is generally considered when other physical separation methods have failed.

References

  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride.
  • PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]
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  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • PubChem. 1-(Diphenylmethyl)azetidin-3-one.
  • Chemsrc. 1-Benzhydryl-3-azetidinone. [Link]
  • Scribd.
  • ResearchGate.
  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
  • ResearchGate. Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. [Link]
  • Google Patents.
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  • Wiley-VCH. 1. [Link]
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  • ResearchGate. a) Marketed drugs containing 1,3-substituted azetidine scaffolds.... [Link]
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  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580. [Link]
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  • Organic Chemistry Portal. Protective Groups. [Link]
  • National Center for Biotechnology Information. A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. [Link]
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Preventing dimer formation in the amination of azetidine mesylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding a common challenge in synthetic chemistry: the formation of undesired dimers during the amination of azetidine mesylates. Our goal is to equip you with the knowledge to understand the underlying mechanisms and implement effective strategies to favor the formation of your desired monomeric product.

Understanding the Challenge: The Dimerization Side Reaction

The amination of an azetidine mesylate is intended to be a straightforward SN2 reaction, where a primary amine displaces the mesylate group to form the desired N-substituted azetidine. However, the inherent ring strain of the four-membered azetidine ring makes it susceptible to side reactions, most notably the formation of a dimeric species.[1][2] This occurs when the desired product, a newly formed secondary amine, acts as a nucleophile itself, leading to a cascade of reactions that result in an unwanted dimer.

Below, we dissect the mechanistic pathways and provide actionable solutions to steer your reaction towards the intended product.

Troubleshooting Guide: Preventing Dimer Formation

This section is designed in a question-and-answer format to directly address the issues you may be encountering in the lab.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. What is the likely mechanism for its formation?

A1: The formation of a dimer is a classic example of a sequential reaction where the product of the initial desired reaction competes with the starting amine for the azetidine mesylate. The mechanism can be broken down into two key stages:

  • Desired SN2 Reaction: A primary amine (R-NH₂) attacks the carbon bearing the mesylate leaving group on the azetidine ring, forming the desired N-substituted azetidine product, which is a secondary amine.

  • Undesired Dimerization Pathway: The newly formed secondary amine product is also nucleophilic. It can then react with another molecule of the starting azetidine mesylate. This reaction can proceed via two main pathways:

    • Path A (Direct SN2): The secondary amine product directly attacks another molecule of the azetidine mesylate, forming a quaternary ammonium salt, which can then potentially undergo further reactions or be isolated as a salt.

    • Path B (Ring-Opening/Dimerization): More commonly, due to the high ring strain of the azetidine, the secondary amine product can act as a nucleophile and attack one of the carbons of another azetidine ring (either the starting material or another product molecule), leading to ring-opening.[1][2][3] This ring-opened intermediate can then react further, leading to a variety of dimeric structures. A plausible and common dimeric byproduct is a piperazine derivative, formed through the reaction of the initial product with another molecule of the azetidine mesylate, followed by an intramolecular cyclization.

To visualize these competing pathways, please refer to the diagram below.

Dimerization_Mechanism cluster_0 Desired Reaction cluster_1 Undesired Dimerization Azetidine_Mesylate Azetidine Mesylate Desired_Product Desired Monomer (Secondary Amine) Azetidine_Mesylate->Desired_Product Sɴ2 Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Desired_Product Desired_Product_2 Desired Monomer (Nucleophile) Azetidine_Mesylate_2 Azetidine Mesylate Dimer Dimer Byproduct Azetidine_Mesylate_2->Dimer Desired_Product_2->Dimer Nucleophilic Attack (Ring-Opening)

Sources

Optimizing temperature and reaction time for 1-Benzhydrylazetidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Benzhydrylazetidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature and time. We aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring you can troubleshoot effectively and improve both the yield and purity of your synthesis.

Section 1: Overview of Primary Synthetic Pathways

The synthesis of this compound is predominantly achieved via two robust pathways starting from common precursors. The choice of pathway often depends on the availability of starting materials and desired scale. Understanding the mechanism of each is critical for effective optimization.

  • Route A: Reductive Amination. This pathway begins with 1-Benzhydrylazetidin-3-one. It involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the target amine.[1][2]

  • Route B: Nucleophilic Substitution. This pathway starts with 1-Benzhydrylazetidin-3-ol. The hydroxyl group is first converted into a potent leaving group (e.g., a mesylate), which is subsequently displaced by an amine nucleophile in an SN2 reaction.[3]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Target Product Ketone 1-Benzhydrylazetidin-3-one Alcohol 1-Benzhydrylazetidin-3-ol Mesylate Mesylate Alcohol->Mesylate Mesylation (MsCl, Et₃N) Product This compound Mesylate->Product Route B: Nucleophilic Substitution (e.g., NH₄OH)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). How do I determine if temperature or time is the culprit?

A: Low yield is a common problem that can be systematically diagnosed. The first step is to analyze a crude sample of your reaction mixture by Thin Layer Chromatography (TLC) or LC-MS.

  • Scenario 1: Significant starting material remains.

    • Causality: The reaction has not gone to completion. This points to either insufficient reaction time or a reaction temperature that is too low to provide the necessary activation energy.

    • Troubleshooting (Route A - Reductive Amination): This reaction is often performed at room temperature.[1] If incomplete, extend the reaction time to 18-24 hours. A slight, gentle warming to 30-40°C can increase the rate of imine formation, but avoid excessive heat which can degrade the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), or promote side reactions.[4][5]

    • Troubleshooting (Route B - Nucleophilic Substitution): The displacement of a mesylate with ammonium hydroxide often requires significant thermal energy. A documented procedure successfully uses ~70-75°C in a sealed Parr reactor to accelerate the reaction and ensure completion.[3] If running at atmospheric pressure, refluxing in a suitable solvent like isopropanol may be necessary, but will require longer reaction times.[3]

  • Scenario 2: Little starting material remains, but the desired product spot is weak and there are multiple byproducts.

    • Causality: The reaction conditions, particularly temperature, are likely too harsh, causing decomposition of the product or promoting side reactions.

    • Troubleshooting (Route A): For reductive aminations, a key side reaction is the simple reduction of the starting ketone to 1-benzhydrylazetidin-3-ol.[6] This occurs if the reducing agent acts on the ketone before imine formation is complete. Ensure the ketone and ammonia source are stirred together for a period before adding the reducing agent. Running the reaction at a slightly lower temperature (e.g., 0°C to RT) can sometimes favor imine formation over premature reduction.

    • Troubleshooting (Route B): At excessively high temperatures (>80-90°C), the strained azetidine ring can be susceptible to opening.[7] Furthermore, elimination reactions can compete with substitution. If you observe multiple byproducts, attempt the reaction at the lower end of the effective temperature range (e.g., 65-70°C) and extend the reaction time accordingly.

Q2: My final product is contaminated with the intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate (Route B). Why?

A: This is a clear indication of an incomplete nucleophilic substitution reaction.

  • Causality: The two main factors are reaction time and temperature. The SN2 displacement of the mesylate is the rate-determining step and requires sufficient energy and time.

  • Optimization:

    • Increase Temperature: As documented, this reaction benefits from elevated temperatures (~70°C) to proceed efficiently.[3] Ensure your reaction apparatus is maintaining the target temperature consistently.

    • Extend Reaction Time: Monitor the reaction progress every few hours using TLC. Continue heating until the mesylate intermediate spot is completely consumed. This can take several hours, even under pressure.[3]

    • Ensure Reagent Stoichiometry: Use a large excess of the nucleophile (e.g., 28% aqueous ammonium hydroxide) to drive the reaction to completion according to Le Châtelier's principle.[3]

Q3: In my reductive amination (Route A), I'm isolating the alcohol byproduct instead of the amine. What's going wrong?

A: This is a classic case of competing reaction rates where the reduction of the ketone is faster than the formation and subsequent reduction of the imine.

  • Causality: Sodium borohydride (NaBH₄) and even milder reagents like NaBH(OAc)₃ can reduce ketones.[8] If the imine concentration is low, the ketone will be the primary substrate for the hydride. Imine formation is an equilibrium-dependent process.[6]

  • Optimization:

    • Stepwise Procedure: First, stir the 1-benzhydrylazetidin-3-one with your ammonia source (e.g., ammonium acetate, ammonia in methanol) in the reaction solvent (e.g., dichloromethane, methanol) for 1-2 hours at room temperature before adding the reducing agent.[9] This allows the imine equilibrium to be established.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for reductive aminations as it is less reactive towards ketones at neutral or acidic pH compared to NaBH₄.[8][9] If you are using NaBH₄, the stepwise approach is critical.

    • Control Temperature: Add the reducing agent slowly, perhaps at a lower temperature (0°C), to control the initial rate of reaction. Then, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal temperature for the nucleophilic substitution of the mesylate (Route B)?

    • Based on literature, a temperature of approximately 70-75°C in a sealed pressure vessel provides a good balance between reaction rate and stability, leading to high yields (72-84%).[3]

  • How long should a typical reductive amination (Route A) run?

    • At room temperature, these reactions are often run overnight (12-18 hours) to ensure completion.[5] Reaction progress should always be the primary indicator, so monitoring by TLC or LC-MS is highly recommended.

  • How can I effectively monitor these reactions?

    • TLC is indispensable. Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1) with a suitable stain (e.g., potassium permanganate or ninhydrin for the final amine product). The disappearance of the starting material and the appearance of a new, more polar spot (for the amine) or a spot with a different Rf (for the mesylate) indicates progress.

  • Can I use a different leaving group for Route B?

    • Yes, other sulfonate esters like tosylates or nosylates can be used. Halides could also work, but the conversion from the alcohol would require different reagents (e.g., PBr₃, SOCl₂), which can be harsh on the azetidine ring. Mesylates are often preferred due to the clean reaction with methanesulfonyl chloride (MsCl) and high reactivity.[3]

Section 4: Data Summary & Protocols

Comparative Table of Reaction Conditions
Synthetic RouteKey ReagentsTemperature (°C)Time (h)Reported Yield (%)Reference
Reductive Amination 3-Azetidinone, Primary Amine, NaBH(OAc)₃Room Temp12-18 (Est.)49-95[1]
Nucleophilic Substitution 1-Benzhydrylazetidin-3-ol, MsCl, Et₃N; then NH₄OH, IPA~70-75Not specified72-84[3]
N-Alkylation (General) Amine, Alcohol, Raney Nickel200-300< 0.5Fair[10]
Detailed Experimental Protocols

Protocol A: Reductive Amination of 1-Benzhydrylazetidin-3-one

  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add ammonium acetate (5.0 eq).

  • Imine Formation: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Check for the consumption of the starting ketone by TLC (Eluent: 10% Methanol in DCM, Stain: KMnO₄).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford this compound.

Protocol B: Two-Step Synthesis via Nucleophilic Substitution

  • Step 1: Mesylation:

    • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous acetonitrile (~0.2 M) and cool to -10°C.[3]

    • Add triethylamine (Et₃N) (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the internal temperature below 0°C.

    • Stir at this temperature for 1 hour. Upon completion (monitored by TLC), quench the reaction with water. The mesylate intermediate often precipitates and can be isolated by filtration.[3] This wet cake can be used directly in the next step.

  • Step 2: Amination:

    • In a high-pressure Parr reactor, combine the wet mesylate cake from Step 1 with a mixture of 28% aqueous ammonium hydroxide and isopropanol (IPA) (1:1 v/v).[3]

    • Seal the reactor and heat to 70-75°C with vigorous stirring.

    • Maintain this temperature for 6-12 hours, monitoring pressure.

    • Cool the reactor to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure to remove IPA and excess ammonia.

    • Perform a standard aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Purify by chromatography or crystallization to yield the final product.[3]

Section 5: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield / Impurities Analyze Analyze Crude Reaction (TLC, LC-MS) Start->Analyze Start_Material Significant Starting Material Remains? Analyze->Start_Material Byproducts Multiple Byproducts Observed? Analyze->Byproducts Start_Material->Byproducts No Action_Time Action: Increase Reaction Time (e.g., +6-12h) Start_Material->Action_Time Yes Action_Temp_Down Action: Decrease Temperature (e.g., run at 0°C or RT) Byproducts->Action_Temp_Down Yes End Re-evaluate and Purify Byproducts->End No, proceed to purification Action_Temp_Up Action: Increase Temperature (in small increments, e.g., +10°C) Action_Time->Action_Temp_Up If still incomplete Action_Temp_Up->End Action_Reagent Action: Check Reagent Order/Purity (e.g., pre-form imine) Action_Temp_Down->Action_Reagent Action_Reagent->End

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Lee, H. Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
  • Bioprojet, et al. (2000). Synthesis of azetidine derivatives. Google Patents (WO2000063168A1).
  • Chen, G., et al. (2007). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development.
  • Isom, V., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.
  • Akssira, M., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research.
  • Mág, D., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.
  • Jiangsu Aosaikang Pharmaceutical Co Ltd. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents (CN104356040A).
  • Reddy, M. S., et al. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development.
  • Shaw, J. T., et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry.
  • Tóbik, J., & Viskolcz, B. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances.
  • Blank, B., et al. (2019). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate.
  • ChemBK. (2024). This compound.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Sahoo, B. D., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Arkat USA, Inc. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC.
  • Sahoo, B. D., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ResearchGate.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Degennaro, L., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules.
  • Master Organic Chemistry. (2024). The Gabriel Synthesis.
  • LibreTexts Chemistry. (2023). Synthesis of Amines.

Sources

Technical Support Center: Navigating the Scale-Up of 1-Benzhydrylazetidin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-Benzhydrylazetidin-3-amine. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this vital amine from bench-scale synthesis to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and detail optimized protocols to ensure a robust, efficient, and scalable process.

Section 1: Overview of the Recommended Scalable Synthetic Pathway

The most reliable and scalable synthesis of this compound begins with the commercially available precursor, 1-benzhydrylazetidin-3-ol. A streamlined, two-step process has been developed that avoids complex purifications and is amenable to multi-kilogram production.[1]

The pathway involves:

  • Mesylation: Conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol into a good leaving group, a mesylate.

  • Amination: Nucleophilic substitution of the mesylate with an ammonia source to yield the target primary amine.

It is critical to start with high-purity 1-benzhydrylazetidin-3-ol. Older synthetic methods for this precursor often require chromatographic purification. We strongly recommend utilizing an improved, one-pot, chromatography-free process that can produce the starting material in high yield (80%) and purity (>99.3%).[2][3]

G cluster_start Starting Material cluster_process Two-Step Synthesis cluster_end Final Product Start 1-Benzhydrylazetidin-3-ol Mesylation Step 1: Mesylation (MsCl, Et3N) Start->Mesylation Intermediate: Mesylate Amination Step 2: Amination (aq. NH4OH, Pressure) Mesylation->Amination End This compound (Isolated as Acetate Salt) Amination->End

Caption: Recommended two-step synthetic workflow for scalable production.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up process in a practical question-and-answer format.

Q1: We are observing significant amounts of a high-molecular-weight impurity in our final product. What is it and how can we prevent it?

A: This is the most common challenge in this synthesis and the impurity is almost certainly the dimer, formed when a molecule of the product (this compound) acts as a nucleophile and attacks the mesylate intermediate.

  • Causality: This side reaction becomes competitive with the desired amination, especially if the concentration of ammonia is not sufficiently high or if the reaction is slow.

  • Troubleshooting & Prevention:

    • Utilize a Large Excess of Ammonia: The key is to ensure the concentration of ammonia overwhelms the concentration of the product amine, making the reaction of the mesylate with ammonia kinetically favored. Using aqueous ammonium hydroxide (28%) is highly effective for this purpose on a large scale.[1]

    • Increase Reaction Rate with Pressure: SN2 reactions, like this amination, are known to be accelerated by pressure.[1] Performing the reaction in a sealed pressure vessel (e.g., a Parr reactor) at elevated temperatures (~70-75°C) dramatically increases the rate of the desired reaction, minimizing the time available for the side reaction to occur. This has been shown to reduce dimer formation to approximately 4%.[1]

G Mesylate Mesylate Intermediate Product This compound Mesylate->Product Dimer Dimer Impurity Mesylate->Dimer Side Reaction (Dimer Formation) Product->Dimer Acts as Nucleophile Ammonia Ammonia (NH3)

Caption: Competing reaction pathways leading to product vs. impurity.

Q2: Our attempts to crystallize the final product as a free base have failed. How can we effectively isolate and purify this compound on a large scale?

A: The free base of this compound is notoriously difficult to isolate as a stable, crystalline solid. The most efficient and scalable method is to isolate it as a salt.[1]

  • Expert Insight: Direct precipitation as a salt from the organic extract is the preferred industrial method. This avoids aqueous workups that can be problematic with amines and eliminates the need for a separate salt formation step.

  • Recommended Protocol:

    • After the amination is complete, concentrate the reaction mixture under reduced pressure to remove the co-solvent (e.g., isopropanol).

    • Extract the aqueous residue into a suitable organic solvent like isopropyl ether.

    • To the organic extracts, add one equivalent of acetic acid.

    • The this compound monoacetate salt will precipitate directly from the solution.

    • The salt can then be collected by filtration, washed, and dried. This protocol has been successfully demonstrated on a multi-kilogram scale, providing high-quality material with yields in the 72-84% range.[1]

Q3: We are considering using 7N methanolic ammonia, but are concerned about preparing it in-house. Is aqueous ammonium hydroxide a viable alternative for scale-up?

A: Yes, aqueous ammonium hydroxide (28%) is not only viable but is the recommended reagent for scale-up.

  • Trustworthiness & Practicality: While methanolic ammonia is effective, it is tedious and potentially hazardous to prepare on a large scale, and its commercial availability is limited.[1] Aqueous ammonium hydroxide is inexpensive, readily available in bulk, and poses fewer handling issues.[1]

  • Performance: In comparative studies, the yields from both methanolic ammonia and aqueous ammonium hydroxide were comparable. Crucially, no azetidine ring-opening products were observed with either reagent under the optimized, pressurized conditions.[1] The advantages in cost, safety, and availability make aqueous ammonium hydroxide the clear choice for manufacturing.

Q4: The amination reaction seems sluggish at atmospheric pressure. What are the optimal temperature and pressure conditions for this step?

A: The reaction is indeed slow at atmospheric pressure, which encourages dimer formation. Using a sealed pressure reactor is critical for an efficient and clean conversion.

  • Causality: Applying pressure increases the concentration of gaseous ammonia in the solution and accelerates the rate of the SN2 nucleophilic substitution.[1]

  • Recommended Parameters:

    • Temperature: 70-75°C

    • Pressure: The reaction is typically run in a sealed vessel (e.g., Parr reactor), and the pressure will build as the solution is heated. This autogenous pressure is sufficient to accelerate the reaction.

  • Self-Validation: Monitoring the reaction by HPLC will show a significantly faster conversion of the mesylate intermediate compared to an open-flask setup, validating the effectiveness of the pressurized system.

Section 3: Detailed Experimental Protocols

The following protocols are adapted from validated, multi-hundred gram scale syntheses.[1]

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate)
  • Setup: Charge a suitable reactor with 1-benzhydrylazetidin-3-ol (1.0 eq) and acetonitrile (approx. 5 volumes).

  • Cooling: Cool the mixture to -10°C.

  • Base Addition: Add triethylamine (1.2 eq) to the slurry.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir the reaction mixture at -10°C to 0°C until HPLC analysis confirms the consumption of the starting material.

  • Quench & Isolation: Quench the reaction by adding water. The mesylate intermediate will precipitate.

  • Filtration: Collect the solid product by filtration and wash the wet cake with water. The wet cake can be used directly in the next step without drying.[1]

Protocol 2: Synthesis of this compound monoacetate (Final Product)
  • Setup: Charge a pressure reactor (e.g., Parr reactor) with the wet mesylate cake from the previous step.

  • Reagent Addition: Add isopropanol (approx. 15 volumes relative to starting alcohol) and 28% aqueous ammonium hydroxide (approx. 10 volumes).

  • Reaction: Seal the reactor and heat to ~70°C. Maintain this temperature until HPLC analysis shows complete conversion of the mesylate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under vacuum to remove the isopropanol.

    • Extract the residue with diisopropyl ether (or a similar water-immiscible solvent).

  • Salt Formation & Isolation:

    • To the combined organic extracts, add acetic acid (1.0 eq) with stirring.

    • The acetate salt will precipitate. Continue stirring to ensure complete precipitation.

    • Collect the solid by filtration, wash with the extraction solvent, and dry under vacuum to yield the final product.

ParameterStep 1: MesylationStep 2: Amination
Key Reagents Methanesulfonyl Chloride, Triethylamine28% Aqueous Ammonium Hydroxide
Solvent AcetonitrileIsopropanol / Water
Temperature -10°C to 0°C~70°C
Pressure AtmosphericElevated (Sealed Reactor)
Typical Yield Quantitative (used wet)72-84% (as acetate salt)
Key Control Point Temperature control during MsCl additionUse of pressure to accelerate reaction

References

  • Reddy, V. V. R. M. K., et al. (2011). "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates." Organic Process Research & Development, 15(4), 924-928. [Link][2][3]
  • Ye, W., et al. (2008). "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine." Journal of Chemical Research, 2008(4), 221-223. [Link][1]
  • ChemBK. "this compound." [Link]
  • Patel, S. T., et al. (2020). "Benzhydryl Amines: Synthesis and Their Biological Perspective." ACS Omega, 5(44), 28463–28486. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Benzhydrylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with practical, field-proven insights into the analytical challenges associated with benzhydrylamine derivatives. The basic nature of the amine functional group presents unique difficulties in chromatography, often leading to frustrating and time-consuming method development and troubleshooting. This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build robust analytical methods from the ground up. We will explore common issues in a direct question-and-answer format, providing validated solutions grounded in established scientific literature and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust impurity analysis strategy.

Q: What are benzhydrylamine derivatives, and why is impurity profiling critical?

A: Benzhydrylamine, or diphenylmethylamine, and its derivatives are key structural motifs in many pharmaceuticals, including antihistamines and central nervous system (CNS) agents[1]. Impurity profiling—the identification, quantification, and control of unwanted chemicals in active pharmaceutical ingredients (APIs) and drug products—is a regulatory mandate and a cornerstone of drug safety.[2][3][4] Even minute levels of certain impurities can have toxicological effects or alter the drug's efficacy and stability.[5] Regulatory bodies like the FDA, EMA, and organizations such as the USP and ICH have established stringent guidelines (e.g., ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities.[5][6][7]

Q: What are the common sources and types of impurities in benzhydrylamine derivatives?

A: Impurities can arise from various stages of the manufacturing process and storage. They are broadly classified as:

  • Organic Impurities: These are the most common and include starting materials, by-products of side reactions, intermediates, and degradation products.[8] For benzhydrylamine derivatives, these can include isomers, products of over-alkylation, or oxidation products.

  • Inorganic Impurities: These result from manufacturing processes and include reagents, ligands, catalysts, and heavy metals or other elemental impurities.[9]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[10]

Q: Which analytical techniques are most suitable for this analysis?

A: A multi-technique approach is often necessary.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for impurity analysis due to its high resolution and sensitivity.[4][11] Reversed-phase HPLC with UV detection is most common.

  • Gas Chromatography (GC): Suitable for volatile impurities and residual solvents. The analysis of polar amines like benzhydrylamine derivatives by GC can be challenging due to their reactivity and may require specialized columns or derivatization.[12][13]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it is the definitive technique for identifying unknown impurities by providing molecular weight and structural information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the unequivocal structural elucidation of unknown impurities that have been isolated.[2][14][15] It provides detailed information about the molecular structure without needing a reference standard of the impurity itself.[2]

Q: What are the general regulatory expectations for impurity control?

A: Regulatory guidelines, primarily from the International Council for Harmonisation (ICH), dictate the requirements. The key thresholds from ICH Q3A(R2) for new drug substances are:

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically >0.05%.[10]

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is >0.10%.[10]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

Pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide specific monographs and general chapters that outline official methods and acceptance criteria for impurities.[6][8][10][16]

Section 2: HPLC/UPLC Troubleshooting Guide

The basic nature of the amine group in benzhydrylamine derivatives is the primary cause of many chromatographic problems. The following Q&A guide addresses the most common issues.

Q1: My main API peak is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for basic compounds like benzhydrylamine is almost always caused by secondary interactions between the positively charged amine (at acidic or neutral pH) and negatively charged residual silanol groups on the silica-based column packing material.[17][18] This leads to poor peak shape, inaccurate integration, and reduced resolution.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to operate at a pH where the analyte or the silanols are not ionized.

    • High pH (e.g., pH > 9): At a pH approximately 2 units above the pKa of the amine, the benzhydrylamine will be in its neutral, uncharged form, eliminating ionic interactions. This requires a pH-stable column (e.g., hybrid silica or polymer-based).

    • Low pH (e.g., pH < 3): At low pH, the amine is protonated (positively charged), but the silanol groups are also protonated (neutral), which significantly reduces the unwanted interaction.[18]

  • Use of Mobile Phase Additives:

    • Buffers: Ensure adequate buffer capacity (typically 10-25 mM) to maintain a consistent pH across the column.

    • Competing Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase.[19] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanols.

    • "Base-Deactivated" Columns: Choose columns specifically marketed for the analysis of basic compounds. These often have proprietary surface modifications to shield silanols.

Troubleshooting Logic: HPLC Peak Tailing

G start Peak Tailing Observed for Benzhydrylamine check_pH Is Mobile Phase pH Controlled? start->check_pH check_column Is the Column Appropriate for Amines? check_pH->check_column Yes adjust_pH Adjust pH: - Low pH (2-3) with TFA/Formic Acid - High pH (9-11) with pH-stable column check_pH->adjust_pH No add_competitor Add Competing Base (e.g., 0.1% Triethylamine) check_column->add_competitor Yes, but still tails new_column Select High-Purity, End-Capped or Base-Deactivated Column check_column->new_column No solution Symmetrical Peak Achieved adjust_pH->solution add_buffer Ensure Adequate Buffer Capacity (10-25 mM) add_buffer->solution add_competitor->solution new_column->solution

Caption: Decision tree for resolving HPLC peak tailing.

Q2: I have an impurity that is not fully resolved from the main benzhydrylamine peak. How can I improve the resolution?

A: Improving resolution requires manipulating selectivity (α), efficiency (N), or retention factor (k').

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Change Mobile Phase Organic Solvent: Switch from acetonitrile to methanol, or use a combination. Methanol is a proton donor and can form different hydrogen bonds with analytes compared to acetonitrile, thus altering elution order.

    • Change Stationary Phase: If mobile phase changes are insufficient, switch to a column with a different selectivity. For example, moving from a standard C18 to a phenyl-hexyl or embedded polar group (EPG) column can introduce different interactions (e.g., π-π interactions) that can separate structurally similar compounds.

  • Increase Efficiency (N):

    • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., moving from 5 µm to sub-2 µm UPLC particles) will generate narrower peaks, which can improve resolution.[20]

    • Lower the Flow Rate: Operating at a lower flow rate can increase efficiency, leading to sharper peaks.

  • Adjust Retention Factor (k'):

    • Decrease Organic Solvent Strength: Reducing the percentage of the organic solvent in the mobile phase will increase the retention time of all compounds. This increased time on the column can sometimes be sufficient to resolve closely eluting peaks.

Q3: I am struggling with poor sensitivity for a known low-level impurity. How can I increase the detector response?

A: Low sensitivity can be an instrument, method, or sample issue.

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance (λ-max) for the impurity, which may be different from the API. Use a photodiode array (PDA) detector to evaluate the entire UV spectrum of the impurity peak.

  • Increase Injection Volume or Concentration: This is the simplest approach, but be careful not to overload the column with the main API peak, which can cause peak distortion and affect the resolution of nearby impurities.[21]

  • Minimize Band Broadening: Wide peaks are short peaks. Ensure your system is optimized to reduce extra-column volume (use shorter, narrower tubing), and address any of the peak shape issues mentioned in Q1.[22]

  • Change Detector: If the impurity has a poor chromophore, UV detection may not be sensitive enough. Consider using a more universal detector like a Charged Aerosol Detector (CAD) or, for ultimate sensitivity and specificity, a mass spectrometer (MS).

Section 3: GC/GC-MS Troubleshooting Guide

Gas chromatography of benzhydrylamine derivatives can be challenging due to their polarity, high boiling points, and potential for thermal degradation.

Q1: Why am I seeing significant peak tailing, or no peak at all, for my benzhydrylamine sample in the GC?

A: This is a classic sign of adsorption . The polar amine group has a strong affinity for any active sites in the GC flow path, including the inlet liner (especially glass wool), column, or even metal surfaces.[13] At low concentrations, the analyte can be completely adsorbed, resulting in no detectable peak.

Solutions:

  • Use an Inert Flow Path: Ensure every component is as inert as possible. Use a base-deactivated inlet liner and a GC column specifically designed for amine analysis (e.g., Rtx-5 Amine, DB-WAXetr).

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual manufacturing materials and ensure a stable baseline.

  • Derivatization: This is often the most robust solution. Chemically modifying the amine group to make it less polar and more volatile will dramatically improve peak shape and response.[13] (See Q3 for more details).

  • Routine Maintenance: Amine analysis can quickly contaminate a system. Regularly replace the inlet liner, septum, and trim the first few centimeters from the column inlet to remove non-volatile residues.[23]

Q2: I suspect my impurity is thermally degrading in the hot GC inlet. How can I confirm and prevent this?

A: Thermal degradation is a common issue for complex pharmaceutical molecules.

Confirmation:

  • Vary Inlet Temperature: Analyze the sample at progressively lower inlet temperatures (e.g., 250°C, 220°C, 200°C). If the impurity peak area increases relative to the API as the temperature is lowered, it is a strong indicator of thermal degradation.

  • Change Injection Technique: Switch from a hot split/splitless injection to a cold on-column or programmable temperature vaporization (PTV) injection. If the impurity profile improves significantly, thermal degradation in the inlet was the likely cause.

Prevention:

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analytes.

  • Derivatization: Creating a more thermally stable derivative of the impurity can prevent it from degrading.

Q3: How can I improve the analysis of polar or high-boiling point impurities related to benzhydrylamine?

A: Derivatization is the key strategy. This process converts the polar -NH group into a less polar, more volatile, and more thermally stable functional group.[13]

Common Derivatization Reactions for Amines:

  • Acylation: Reacting the amine with an anhydride like trifluoroacetic anhydride (TFAA) to form a stable amide. The fluorine atoms also make the derivative highly sensitive for an electron capture detector (ECD).

  • Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active hydrogen on the amine with a trimethylsilyl (-Si(CH₃)₃) group.

The resulting derivatives are less likely to interact with the column and are more volatile, leading to sharper peaks, better sensitivity, and reduced thermal degradation.[13]

Section 4: Structural Elucidation Workflow

Q: My validated HPLC-UV method shows a new, unknown impurity peak above the identification threshold. What is the general workflow to identify it?

A: Identifying an unknown impurity requires a systematic approach combining separation science and spectroscopy. The goal is to gather enough evidence to propose a chemical structure.

General Impurity Identification Workflow

G start Unknown Peak Detected >0.10% lcms 1. LC-MS Analysis (Hyphenation) start->lcms ms_data Obtain: - Accurate Mass (HRMS) - MS/MS Fragmentation Pattern lcms->ms_data propose 2. Propose Putative Structures ms_data->propose isolate 3. Isolate Impurity (Prep-HPLC or SFC) propose->isolate nmr 4. NMR Spectroscopy (Structural Confirmation) isolate->nmr nmr_data Obtain: - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) nmr->nmr_data confirm 5. Confirm Structure nmr_data->confirm confirm->propose Mismatch, Re-evaluate synthesize 6. Synthesize Reference Standard (Optional but Recommended) confirm->synthesize Structure Confirmed end Structure Elucidated synthesize->end

Caption: A typical workflow for identifying unknown impurities.

Workflow Explanation:

  • LC-MS Analysis: The first step is to analyze the sample using LC-MS. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass, which allows you to determine possible elemental compositions. Tandem MS (MS/MS) fragments the impurity, giving clues about its substructures.

  • Propose Structures: Based on the MS data and knowledge of the synthetic process and potential degradation pathways, propose one or more likely structures.

  • Isolation: If the structure cannot be confirmed by MS alone, the impurity must be isolated in sufficient quantity and purity for NMR analysis. This is typically done using preparative HPLC.

  • NMR Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[2][14][15] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments will reveal the exact connectivity of atoms in the molecule.

  • Confirmation and Reference Standard: Once the structure is confirmed, a reference standard of the impurity should be synthesized. This standard is crucial for validating the analytical method for accurate quantification and for routine quality control.[5]

Section 5: Protocols & Methodologies

These protocols provide a starting point for method development. They must be fully validated for your specific application according to ICH Q2(R2) guidelines.[24]

Protocol 1: Generic HPLC-UV Method for Benzhydrylamine Impurity Profiling
ParameterRecommended Starting ConditionRationale / Notes
Column C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated)A high-purity, end-capped C18 provides good hydrophobic retention. Base deactivation is critical.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH protonates silanols, minimizing secondary interactions with the basic analyte.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common choice with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 30 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility of retention times.
Detection UV/PDA at 220 nm and 254 nmMonitor at multiple wavelengths to ensure detection of impurities with different chromophores.
Injection Vol. 10 µLA good starting point to avoid column overload.
Diluent Mobile Phase A / Water:Acetonitrile (90:10)The sample should be dissolved in a solvent weaker than the initial mobile phase to ensure good peak shape.
Protocol 2: GC-FID Analysis with Derivatization

This protocol is for volatile impurities or for the main component after derivatization.

ParameterRecommended Starting ConditionRationale / Notes
Derivatization React sample with BSTFA + 1% TMCS at 70°C for 30 minSilylation creates a more volatile and thermally stable derivative suitable for GC analysis.
Column 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl PolysiloxaneA standard, non-polar column suitable for a wide range of underivatized and derivatized compounds.
Inlet Split/Splitless, 250 °CUse a base-deactivated liner.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/minGradient temperature programming is necessary to elute compounds with different boiling points.
Detector FID, 320 °CFlame Ionization Detector is a robust, universal detector for organic compounds.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
  • CONICET. (n.d.).
  • ALWSCI. (2025, November 27).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Unknown Source. (n.d.). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]
  • Unknown Source. (n.d.). HPLC Troubleshooting Guide. [Link]
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 147-162. [Link]
  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. [Link]
  • News-Medical.net. (2021, December 13). Using Nuclear Magnetic Resonance (NMR)
  • Agilent. (n.d.). GC Troubleshooting Guide Poster. [Link]
  • FDA. (n.d.). Q2(R2)
  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. [Link]
  • Chromatography Online. (2014, August 22). Validation of Impurity Methods, Part II. [Link]
  • European Medicines Agency. (2004, April 22). CPMP guideline on control of impurities of pharmacopoeia General Monograph. [Link]
  • LCGC International. (n.d.).
  • Research & Development World. (2012, May 24). New Standards to Limit Impurities in Medicine. [Link]
  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. [Link]
  • Unknown Source. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Restek. (n.d.). Troubleshooting Guide. [Link]
  • European Medicines Agency. (n.d.). Quality: impurities. [Link]
  • USP-NF. (n.d.). Control of Organic Impurities in Drug Substances and Drug Products. [Link]
  • Bryan Research & Engineering, LLC. (n.d.).
  • Omsynth Lifesciences. (n.d.). Benzhydrylamine Impurities. [Link]
  • ECA Academy. (n.d.). Guideline on Control of Impurities of Pharmacopoeial Substances. [Link]
  • Pharmaffiliates. (n.d.). Benzhydrylamine-Impurities. [Link]
  • Chromatography Forum. (2005, June 23). Problems with low level amines by GC-FID. [Link]
  • NIST. (n.d.). Benzhydrylamine. [Link]
  • NIST. (n.d.). Benzhydrylamine. [Link]
  • Pharmaffiliates. (n.d.).
  • Pharmaffiliates. (n.d.). Heterocycles: benzhydrylamine-impurities. [Link]
  • Unknown Source. (n.d.). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. [Link]
  • ResearchGate. (n.d.). Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. [Link]
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26).
  • PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]
  • ResearchGate. (2025, August 6). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
  • ResearchGate. (n.d.).
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
  • ResearchGate. (n.d.).
  • Unknown Source. (2020, December 22). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. [Link]
  • Systematic Reviews in Pharmacy. (n.d.).

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Technical Support Center: Recrystallization of 1-Benzhydrylazetidin-3-amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Benzhydrylazetidin-3-amine and its various salt forms. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate and require robust, scalable purification protocols. Here, we move beyond simple instructions to explain the underlying principles of crystallization, enabling you to troubleshoot effectively and optimize your outcomes.

Introduction: The Critical Role of Purity

This compound is a vital building block in the synthesis of numerous pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purification, but its success hinges on a rational selection of solvents and a systematic approach to troubleshooting. This guide provides the field-proven insights necessary to master this process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing a this compound salt, like the hydrochloride?

A1: Amine salts are significantly more polar than their freebase counterparts. Therefore, polar solvents are the most effective starting point. Alcohols such as ethanol, methanol, or isopropanol are excellent choices because they typically exhibit the ideal solubility profile: high solubility at elevated temperatures and low solubility at room temperature or below.[1] Water can also be considered, especially in mixed solvent systems.

Q2: I've dissolved my compound, but no crystals are forming even after cooling in an ice bath. What went wrong?

A2: This is the most common issue in recrystallization and is almost always caused by using an excessive amount of solvent.[2] For crystallization to occur, the solution must be supersaturated. If too much solvent is present, the compound remains soluble even at low temperatures. The solution is to carefully remove a portion of the solvent under reduced pressure (e.g., using a rotary evaporator) and then attempt the cooling process again.[2]

Q3: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A3: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[2] To resolve this, gently reheat the mixture until the oil redissolves completely. You may need to add a very small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask or letting it cool on a hot plate that is turned off can promote the formation of crystals over oil.[2] If the problem persists, a different solvent or a mixed-solvent system is necessary.

Q4: Can I use a mixed-solvent system? How do I choose the right pair?

A4: Yes, mixed-solvent systems are extremely useful. The principle is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent or gentle heating will clarify the solution, which should then be cooled slowly to induce crystallization. Common pairs often involve solvents with different polarities, such as ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[3][4]

In-Depth Troubleshooting Guide

This section addresses more complex scenarios you may encounter during the purification process.

Issue 1: Consistently Low Crystal Yield
  • Possible Cause: The chosen solvent may still be too effective, keeping a significant portion of your product in the mother liquor even after cooling.

  • Expert Recommendation:

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, reduce the volume of the filtrate by 50-70% and cool it again to obtain a second crop. Be aware that this second crop may be less pure than the first.

    • Employ an Anti-Solvent: If using a single solvent, try adding a miscible anti-solvent to the mother liquor to force further precipitation of the product.

    • Re-evaluate Solvent Choice: Your initial solvent may not be optimal. Refer to the Solvent Selection Guide below and perform small-scale solubility tests to find a solvent where your compound is less soluble at cold temperatures.

Issue 2: Crystals are Colored or Appear Contaminated
  • Possible Cause: Highly colored impurities or baseline impurities from the preceding reaction are co-precipitating with your product.

  • Expert Recommendation:

    • Activated Carbon Treatment: Before the crystallization step, while the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon to the solution.[5] Stir or gently heat the mixture for 5-10 minutes. The carbon will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the clear filtrate to cool.

    • Pre-Purification Wash: If you suspect the crude material is highly impure, consider dissolving it in a suitable organic solvent and performing an aqueous wash to remove any water-soluble impurities before attempting recrystallization.

    • Column Chromatography: For exceptionally challenging purifications where impurities have similar solubility profiles, a preliminary purification by column chromatography may be required to remove the bulk of contaminants before a final recrystallization step.[1]

Issue 3: Spontaneous, Rapid Precipitation into a Fine Powder
  • Possible Cause: The solution is too supersaturated, or the temperature gradient is too steep, causing the compound to "crash out" of solution rather than form an ordered crystal lattice. This fine powder can trap impurities and be difficult to filter.

  • Expert Recommendation:

    • Slower Cooling is Key: This is a critical parameter. Re-dissolve the powder by heating and allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator or ice bath.

    • Reduce Concentration: The initial concentration may be too high. Add a small amount (5-10% by volume) of additional hot solvent to the dissolved mixture before commencing the cooling process.

    • Scratching/Seeding: If crystallization is slow to start, gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Alternatively, adding a single, pure seed crystal to the cooled, saturated solution can initiate controlled crystal growth.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is the most critical factor in a successful recrystallization. The ideal solvent will dissolve the this compound salt completely at its boiling point but poorly at low temperatures.

SolventPolarity IndexBoiling Point (°C)Suitability for Amine SaltsExpert Notes
Methanol 5.165Excellent High solvating power when hot. May require cooling to very low temperatures (-20 °C) for maximum yield.
Ethanol 4.378Excellent Often considered the ideal starting point. Safer and less volatile than methanol. Good balance of solubility.[1][6]
Isopropanol (IPA) 3.982Very Good Slightly less polar than ethanol; may result in higher yields for some salts. Excellent for generating stable crystals.
Water 10.2100Good (as co-solvent) Too polar to be used alone for most salts, but excellent as an anti-solvent with alcohols.[1][4]
Acetonitrile 5.882Good Aprotic polar solvent. Can be a good alternative if alcohols lead to solvation issues.
Ethyl Acetate / Hexane 4.4 / 0.177 / 69Good (Mixed System) A common mixed-solvent system for compounds of intermediate polarity. Less suitable for highly polar salts like hydrochlorides.[3]

Experimental Protocols & Workflows

General Recrystallization Protocol
  • Solvent Screening: In small test tubes, add ~20-30 mg of your crude salt. Add a potential solvent dropwise at room temperature until a slurry is formed. Heat the tube. If the solid dissolves completely and then reappears upon cooling, it is a good candidate solvent.

  • Dissolution: Place the crude this compound salt in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring. Continue adding solvent until the solid just dissolves completely. Note: Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice-water bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Amine Salt dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize 2. Optional: Decolorize with Carbon dissolve->decolorize cool 4. Cool Slowly to Induce Crystallization dissolve->cool If no impurities hot_filter 3. Optional: Hot Filtration decolorize->hot_filter hot_filter->cool isolate 5. Isolate Crystals via Vacuum Filtration cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Standard workflow for purifying amine salts via recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_no_xtal No Crystals cluster_oil Oiling Out cluster_yield Low Yield start Problem Encountered After Cooling no_xtal No Crystals Form start->no_xtal oil_out Product 'Oiled Out' start->oil_out low_yield Yield is Poor start->low_yield cause_solvent Cause: Too Much Solvent? no_xtal->cause_solvent sol_evap Solution: Remove Solvent & Re-cool cause_solvent->sol_evap Yes cause_cooling Cause: Cooled Too Fast? oil_out->cause_cooling sol_reheat Solution: Reheat, Cool Slowly cause_cooling->sol_reheat Yes sol_solvent Solution: Change Solvent cause_cooling->sol_solvent No cause_solubility Cause: Still Soluble? low_yield->cause_solubility sol_mother_liquor Solution: Concentrate Mother Liquor cause_solubility->sol_mother_liquor Yes

Caption: Decision tree for common recrystallization problems.

References

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Technical Support Center: Recrystallization of (R)-bornylamine Salts. Benchchem.
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • This compound. ChemBK.
  • 90604-02-7 · 1-Benzhydrylazetidin-3-ol hydrochloride. BLD Pharm.

Sources

Technical Support Center: Amination of 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 1-benzhydrylazetidin-3-yl methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and efficiency of your experiments.

Introduction: The Significance of High-Pressure Amination

The conversion of 1-benzhydrylazetidin-3-yl methanesulfonate to its corresponding 3-aminoazetidine derivative is a cornerstone in the synthesis of numerous pharmaceutical compounds. The azetidine motif is a privileged structure in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance pharmacological properties.[1] This amination is typically performed as a nucleophilic substitution (SN2) reaction. The application of high pressure is a key parameter in this process, as it can significantly accelerate the reaction rate, allowing for shorter reaction times and potentially improving yields by minimizing side reactions.[1] High-pressure conditions enhance molecular interactions, which is particularly beneficial for SN2 reactions that proceed through a compact transition state.

Visualizing the Reaction Pathway and Workflow

To provide a clear understanding of the process, the following diagrams illustrate the chemical transformation and the general experimental workflow for high-pressure amination.

cluster_reaction Reaction Mechanism Starting_Material 1-Benzhydrylazetidin-3-yl methanesulfonate Transition_State SN2 Transition State Starting_Material->Transition_State Nucleophilic Attack Ammonia NH3 (Ammonia) Ammonia->Transition_State Product 1-Benzhydrylazetidin-3-amine Transition_State->Product Byproduct Methanesulfonic Acid Transition_State->Byproduct

Caption: SN2 mechanism for the amination of 1-benzhydrylazetidin-3-yl methanesulfonate.

Start Start Reactor_Setup Assemble Parr Reactor Start->Reactor_Setup Reagent_Addition Add Methanesulfonate, Solvent, and Ammonium Hydroxide Reactor_Setup->Reagent_Addition Sealing Seal Reactor Reagent_Addition->Sealing Pressurization Pressurize with Inert Gas (Optional) Sealing->Pressurization Heating Heat to Reaction Temperature (e.g., 70-75 °C) Pressurization->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Venting Vent Reactor Cooling->Venting Workup Reaction Workup and Product Isolation Venting->Workup End End Workup->End

Caption: General experimental workflow for high-pressure amination in a Parr reactor.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the amination of 1-benzhydrylazetidin-3-yl methanesulfonate under pressure.

Q1: Why is high pressure used for this amination reaction?

A1: High pressure accelerates the rate of SN2 nucleophilic substitution reactions.[1] This is because the transition state of an SN2 reaction is typically more compact and less voluminous than the ground state of the reactants. According to the principles of chemical kinetics, applying pressure favors the formation of the lower-volume transition state, thus lowering the activation energy and increasing the reaction rate. This allows for shorter reaction times, which can minimize the formation of degradation products.

Q2: What is the expected yield for this reaction?

A2: Under optimized conditions, using a Parr reactor at approximately 70-75 °C with ammonium hydroxide in isopropanol, yields of the acetate salt of the product can range from 72-84%.[1]

Q3: Can I run this reaction at atmospheric pressure?

A3: Yes, the reaction can be performed at atmospheric pressure, but it will be significantly slower. To achieve a reasonable reaction rate without external pressure, you may need to increase the temperature. However, higher temperatures can lead to an increase in side products, such as the dimer, and potential degradation.[1]

Q4: Is azetidine ring-opening a concern under these conditions?

A4: While the azetidine ring is strained, studies have shown that under the specified basic amination conditions (ammonium hydroxide in isopropanol at ~70-75°C), ring-opening products are not typically observed.[1] However, under acidic conditions, the azetidine ring is susceptible to opening.

Q5: What is the role of the benzhydryl protecting group?

A5: The benzhydryl (diphenylmethyl) group on the azetidine nitrogen serves as a protecting group. It is robust enough to withstand the reaction conditions for mesylation and amination. It can be removed in a subsequent step, often by hydrogenolysis, to yield the free secondary amine if required for further synthetic transformations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the amination of 1-benzhydrylazetidin-3-yl methanesulfonate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Temperature or Pressure: The reaction is slow at lower temperatures and pressures. 2. Poor Quality Starting Material: The methanesulfonate may have degraded. 3. Inactive Aminating Agent: The concentration of ammonium hydroxide may be lower than specified.1. Optimize Conditions: Ensure the reaction is heated to at least 70 °C. While the reaction can proceed at atmospheric pressure, applying pressure in a sealed vessel like a Parr reactor will significantly increase the rate. 2. Verify Starting Material: Check the purity of the 1-benzhydrylazetidin-3-yl methanesulfonate by NMR or LC-MS before starting the reaction. 3. Use Fresh Reagents: Use a fresh, unopened bottle of concentrated ammonium hydroxide.
High Levels of Dimer Formation 1. Low Concentration of Ammonia: If the concentration of ammonia is too low, the newly formed product (this compound) can act as a nucleophile and react with the starting methanesulfonate. 2. Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, can favor the formation of the dimer.1. Increase Ammonia Concentration: Use a sufficient excess of ammonium hydroxide. Running the reaction in a sealed vessel helps to maintain a high concentration of ammonia in the reaction mixture.[1] 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed.
Presence of Unidentified Impurities 1. Side Reactions with Solvent: Although less common, the solvent (e.g., isopropanol) could potentially act as a nucleophile at elevated temperatures. 2. Degradation of Starting Material or Product: The benzhydryl group can be sensitive to certain conditions, although it is generally stable in this reaction.1. Solvent Selection: Ensure the use of a suitable solvent like isopropanol as recommended. If issues persist, consider alternative solvents. 2. Control Temperature: Avoid excessive heating beyond the recommended temperature range.
Reaction Stalls Before Completion 1. Loss of Pressure: A leak in the high-pressure reactor will lead to a decrease in the concentration of ammonia and slow down the reaction. 2. Decomposition of Reagents: The aminating agent may degrade over time at elevated temperatures.1. Check Reactor Seal: Before starting the reaction, ensure all seals and fittings on the Parr reactor are in good condition and properly tightened. 2. Use Fresh Reagents: As mentioned previously, ensure the quality of the ammonium hydroxide.

Data on the Effect of Pressure

PressureRelative Reaction RateEstimated Reaction TimeExpected Yield
Atmospheric1x (Baseline)> 24 hoursModerate
50-100 psi2-4x6-12 hoursGood
100-200 psi4-8x3-6 hoursHigh

Note: This table is for illustrative purposes to demonstrate the general trend. Actual results will vary based on the specific experimental setup and conditions.

Experimental Protocols

Protocol 1: High-Pressure Amination in a Parr Reactor

This protocol is adapted from the work of Singh et al. (2009).[1]

Materials:

  • 1-Benzhydrylazetidin-3-yl methanesulfonate (wet cake from the previous step is acceptable)

  • Isopropanol

  • 28% Aqueous Ammonium Hydroxide

  • Acetic Acid

  • Diisopropyl ether

  • Parr Reactor (or equivalent high-pressure vessel)

Procedure:

  • Reactor Charging: In a suitable glass liner for the Parr reactor, dissolve the 1-benzhydrylazetidin-3-yl methanesulfonate in isopropanol (approximately 15 volumes relative to the starting alcohol).

  • Addition of Aminating Agent: Add 28% aqueous ammonium hydroxide (approximately 10 volumes).

  • Reactor Assembly: Place the glass liner in the Parr reactor, and securely seal the reactor according to the manufacturer's instructions.

  • Reaction: Heat the reactor to 70-75 °C with stirring. The internal pressure will increase due to the vapor pressure of the solvent and ammonia at this temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots (after cooling and venting the reactor) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess pressure in a well-ventilated fume hood.

  • Workup:

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the isopropanol.

    • Extract the aqueous residue with diisopropyl ether.

    • To the combined organic extracts, add one equivalent of acetic acid to precipitate the acetate salt of the product.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold diisopropyl ether, and dry under vacuum to obtain this compound monoacetate.

Safety Precautions for High-Pressure Reactions

Working with high-pressure reactors requires strict adherence to safety protocols.

  • Always operate the reactor inside a certified fume hood and use a blast shield.

  • Regularly inspect the reactor vessel, seals, and gauges for any signs of wear or damage.

  • Never exceed the maximum rated pressure and temperature for the specific reactor model.

  • Ensure proper training on the operation of the high-pressure equipment before use.

  • Always vent the reactor slowly to avoid rapid pressure changes and potential splashing of the reaction mixture.

References

  • Singh, A., et al. (2009). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 13(4), 759-762. [Link]

Sources

Azetidine Ring-Opening Reactions: A Technical Support Guide for Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed for researchers, scientists, and drug development professionals actively working with azetidine ring-opening reactions. Due to their unique combination of ring strain (~25.4 kcal/mol) and relative stability compared to aziridines, azetidines are valuable building blocks in medicinal chemistry.[1][2] However, this reactivity can also lead to a variety of undesired byproducts. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize these byproducts and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during azetidine ring-opening reactions, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor Regioselectivity - My Nucleophile is Attacking the Wrong Carbon!

Question: I'm attempting a nucleophilic ring-opening of an unsymmetrically substituted azetidine, but I'm getting a mixture of regioisomers. How can I control which C-N bond is cleaved?

Answer: Regioselectivity in azetidine ring-opening is a delicate balance of electronic and steric factors, often influenced by the nature of the azetidine substituents, the nucleophile, and the presence of a catalyst.[3][4]

Underlying Causes & Mechanistic Insights:

  • Electronic Effects: Substituents that can stabilize a positive charge, such as aryl, vinyl, or carbonyl groups, promote nucleophilic attack at the adjacent carbon (C2 or C4). This is because the transition state has significant carbocationic character, and these groups can delocalize the developing positive charge through resonance.[4]

  • Steric Hindrance: Bulky substituents on the azetidine ring or the use of a sterically demanding nucleophile will favor attack at the less hindered carbon atom.[3][4]

  • Catalyst Influence: Lewis acids coordinate to the azetidine nitrogen, increasing the ring's electrophilicity and influencing the regioselectivity of the nucleophilic attack.[5][6][7] The choice of Lewis acid can be critical. Similarly, Brønsted acids can protonate the nitrogen, activating the ring for cleavage.[8][9]

Troubleshooting Strategies:

  • Leverage Electronic Bias: If your azetidine has a substituent capable of stabilizing a positive charge (e.g., a 2-aryl group), nucleophilic attack will likely favor that position.[4]

  • Employ Steric Control: For azetidines with alkyl substituents, a sterically bulky nucleophile will preferentially attack the less substituted carbon.[3][4]

  • Optimize Your Catalyst:

    • Lewis Acid Screening: If you are not using a catalyst, consider introducing one. If you are, screen a variety of Lewis acids (e.g., ZnCl₂, AlCl₃, Cu(OTf)₂, Sc(OTf)₃) to find the one that gives the best regioselectivity for your specific substrate and nucleophile combination.[5][7][10]

    • Brønsted Acid Catalysis: In some cases, a cooperative Brønsted/Lewis acid system can provide excellent regioselectivity.[9]

Experimental Protocol: Lewis Acid Screening for Regiocontrol

  • Set up parallel reactions in small vials, each charged with the azetidine substrate (1.0 eq) and a different Lewis acid (10-20 mol%).

  • Dissolve the substrate and catalyst in a suitable anhydrous solvent (e.g., THF, DCE).

  • Add the nucleophile (1.1-1.5 eq) to each vial.

  • Stir the reactions at the desired temperature and monitor by TLC or LC-MS.

  • Analyze the crude reaction mixtures by ¹H NMR to determine the ratio of regioisomers.

Issue 2: Formation of Polymeric Byproducts.

Question: My reaction is producing a significant amount of insoluble, high-molecular-weight material, and my desired product yield is low. What's causing this polymerization?

Answer: Polymerization is a common byproduct in azetidine ring-opening reactions, especially under certain catalytic conditions or with highly reactive monomers. This occurs when the ring-opened product, which is a secondary amine, acts as a nucleophile itself and attacks another molecule of the activated azetidine, initiating a chain reaction.

Troubleshooting Strategies:

  • High Dilution Conditions: By performing the reaction at a lower concentration, you can favor the desired intramolecular or intermolecular reaction with the intended nucleophile over the intermolecular polymerization.

  • Slow Addition of Reagents: Use a syringe pump to slowly add either the azetidine substrate or the catalyst to the reaction mixture. This keeps the concentration of the reactive species low at any given time, minimizing polymerization.

  • Control of Stoichiometry: Ensure that the nucleophile is present in a slight excess to quench the activated azetidine as it is formed.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of polymerization more than the rate of the desired reaction.

DOT Diagram: Polymerization vs. Desired Reaction

G A Activated Azetidine P Desired Product A->P Desired Pathway Poly Polymerization A->Poly Side Reaction Nuc Nucleophile Nuc->P P->Poly Chain Growth

Caption: Competing pathways in azetidine ring-opening.

Issue 3: Intramolecular Rearrangement and Decomposition.

Question: I'm observing unexpected byproducts that seem to result from a rearrangement of my starting material or product, especially under acidic conditions. Why is this happening?

Answer: The inherent ring strain of azetidines makes them susceptible to acid-mediated intramolecular decomposition, particularly if there is a pendant nucleophilic group on the N-substituent.[8][11] Protonation of the azetidine nitrogen makes the ring highly electrophilic and vulnerable to attack by an internal nucleophile.[8]

Underlying Causes & Mechanistic Insights:

  • Pendant Nucleophiles: N-substituents containing groups like amides can act as internal nucleophiles, leading to intramolecular ring-opening and rearrangement.[11]

  • pH Sensitivity: Decomposition is often more rapid at lower pH values.[11] The pKa of the azetidine nitrogen is a key factor; electron-withdrawing groups on an N-aryl substituent can lower the pKa and increase stability, while electron-donating groups can have the opposite effect.[8]

Troubleshooting Strategies:

  • pH Control: Maintain a neutral to basic pH during the reaction and workup to avoid protonation of the azetidine nitrogen.[8]

  • Protecting Group Strategy: The choice of the N-protecting group is crucial. Electron-withdrawing groups can decrease the basicity of the nitrogen, reducing its propensity for protonation.[8] However, some protecting groups themselves can participate in side reactions.

  • Structural Modification: If intramolecular decomposition is suspected, consider redesigning your substrate to increase the distance between the azetidine ring and the internal nucleophile.[11]

  • Temperature Management: Perform reactions and purifications at lower temperatures to minimize decomposition rates.[8]

DOT Diagram: Troubleshooting Workflow for Decomposition

G start Decomposition Observed check_ph Check pH of Reaction & Workup start->check_ph is_acidic Is it Acidic? check_ph->is_acidic adjust_ph Adjust to Neutral/Basic pH is_acidic->adjust_ph Yes check_structure Examine N-Substituent for Internal Nucleophiles is_acidic->check_structure No adjust_ph->check_structure has_nuc Pendant Nucleophile Present? check_structure->has_nuc modify_structure Modify Structure or Protecting Group has_nuc->modify_structure Yes lower_temp Lower Reaction/Purification Temperature has_nuc->lower_temp No modify_structure->lower_temp end Minimized Decomposition lower_temp->end

Caption: Decision-making process for addressing decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my azetidine ring-opening reaction?

A1: The optimal solvent depends heavily on the specific reaction. Ethereal solvents like 2-MeTHF have been shown to provide good selectivity in some catalytic systems.[12] Highly polar solvents can sometimes decrease selectivity, suggesting that noncovalent interactions with a catalyst may be important.[12] It is always best to perform a solvent screen with a few options (e.g., THF, 2-MeTHF, DCM, DCE, MeCN) to determine the ideal conditions for your substrate.

Q2: My N-Boc protected azetidine is unreactive. How can I promote the ring-opening?

A2: The N-Boc group is electron-withdrawing and deactivates the azetidine ring towards nucleophilic attack by reducing the basicity of the nitrogen. To overcome this, you may need more forcing conditions or a stronger activation method. Consider using a stronger Lewis acid or a combination of a Lewis acid and a Brønsted acid.[9] Alternatively, if the reaction allows, you could switch to a different protecting group that is less deactivating.

Q3: Can I use organometallic reagents like Grignards or organolithiums to open azetidines?

A3: Yes, but with caution. These strong nucleophiles can be very effective for ring-opening. However, they are also strong bases and can cause deprotonation and other side reactions, especially if your azetidine has acidic protons. Careful control of temperature (usually low temperatures like -78 °C) and stoichiometry is essential.

Q4: How does the stereochemistry of the azetidine affect the ring-opening reaction?

A4: The stereochemistry of the substituents on the azetidine ring can influence the regioselectivity of the nucleophilic attack due to steric hindrance. The ring-opening reaction itself can proceed with either inversion or retention of stereochemistry at the center of attack, depending on the mechanism (SN2 vs. SN1-like). For example, Lewis acid-mediated ring-openings often proceed via an SN2 pathway, resulting in inversion of stereochemistry.[5]

III. Data Summary Table

ParameterInfluence on ByproductsRecommended Strategy
Nucleophile Can affect regioselectivity (steric vs. electronic control). Strong nucleophiles can lead to side reactions.Choose nucleophile based on desired regioselectivity; consider steric bulk.[3][4]
Solvent Can impact reaction rate and selectivity. Polar solvents may disfavor catalyst-substrate interactions.[12]Screen a range of solvents from nonpolar to polar aprotic.
Temperature Higher temperatures can increase reaction rates but may also promote decomposition and polymerization.Start at room temperature and adjust as needed. Use lower temperatures for sensitive substrates.[8]
Catalyst Crucial for activating the azetidine ring and controlling regioselectivity.[5][7][9]Screen various Lewis and/or Brønsted acids to optimize for your specific transformation.
Protecting Group Electron-withdrawing groups decrease reactivity but can enhance stability. Some groups can act as internal nucleophiles.[8][11]Select a protecting group that balances stability and reactivity for your desired transformation.
pH Acidic conditions can lead to rapid decomposition, especially with N-aryl azetidines containing pendant nucleophiles.[8][11]Maintain neutral to basic conditions during reaction and workup whenever possible.[8]

IV. References

  • Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Lewis Acid Ring-Opening of Azetidines. Scribd. [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme. [Link]

  • Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews (RSC Publishing). [Link]

  • (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC - NIH. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. academics.pk. [Link]

  • Previous strategies towards azetidines and this approach. a Select... ResearchGate. [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

Sources

Validation & Comparative

The Azetidine Scaffold: A Compact Powerhouse for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Unlocking its Therapeutic Potential

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning their attention to three-dimensional, sp³-rich molecular scaffolds that offer improved physicochemical and pharmacokinetic properties. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structure.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol confers a unique conformational rigidity and stability, which can translate into enhanced target binding affinity, improved metabolic stability, and increased aqueous solubility compared to its larger cyclic amine counterparts.[2][3]

This guide provides a comprehensive comparative analysis of azetidine derivatives in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you to strategically leverage the azetidine scaffold in your own research endeavors.

The Azetidine Advantage: A Physicochemical and Pharmacokinetic Comparison

The decision to incorporate a specific heterocyclic scaffold is a critical juncture in drug design. While larger rings like pyrrolidine and piperidine are well-established, the compact nature of azetidine presents distinct advantages.

Comparative Analysis of Physicochemical Properties

The seemingly subtle difference in ring size between azetidine, pyrrolidine, and piperidine leads to significant variations in their physicochemical properties, which in turn dictate their behavior in biological systems.

PropertyAzetidine (Representative)Pyrrolidine (Representative)Piperidine (Representative)Key Considerations for Drug Design
Molecular Weight ( g/mol ) LowerModerateHigherAzetidine's lower molecular weight provides more room for functionalization while adhering to Lipinski's Rule of Five.
logP (calculated) LowerModerateHigherThe more polar nature of azetidine often leads to improved aqueous solubility and can be a tool to reduce lipophilicity.[4]
pKa (predicted) ~8.0-9.0~11.27~11.22Azetidine is less basic than its larger counterparts, which can reduce off-target effects at aminergic GPCRs and improve oral absorption.[5][6]
Conformational Flexibility Rigid, PuckeredFlexible (Envelope/Twist)Flexible (Chair/Boat)The conformational rigidity of azetidine can pre-organize substituents for optimal target binding, reducing the entropic penalty upon binding.[1]

Note: The data presented are for representative parent heterocycles and will vary depending on substitution.

The Edge in Pharmacokinetics: A Tale of Metabolic Stability

One of the most compelling reasons to employ an azetidine linker is its enhanced metabolic stability, particularly its resistance to N-dealkylation, a common metabolic liability for larger saturated amines.[5]

In a comparative study of serotonin-4 partial agonists, replacing a piperidine ring with an azetidine moiety effectively shifted the metabolic pathway away from the heterocyclic linker.[5] While the piperidine-containing compound was susceptible to N-dealkylation, the azetidine analogue was not metabolized via this route, leading to a more predictable pharmacokinetic profile.[5]

dot graph "Metabolic_Stability_Comparison" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Piperidine [label="Piperidine Derivative"]; Metabolism_P [label="CYP450 Metabolism\n(N-dealkylation)", shape=ellipse, fillcolor="#EA4335"]; Metabolite_P [label="N-dealkylated Metabolite", fillcolor="#FBBC05"];

Azetidine [label="Azetidine Derivative"]; Metabolism_A [label="CYP450 Metabolism", shape=ellipse, fillcolor="#34A853"]; Resistant [label="Resistant to\nN-dealkylation", shape=plaintext, fontcolor="#202124"];

Piperidine -> Metabolism_P; Metabolism_P -> Metabolite_P; Azetidine -> Metabolism_A; Metabolism_A -> Resistant; } caption { label = "Comparative metabolic pathways of piperidine and azetidine derivatives."; fontsize = 10; fontname = "Arial"; } }

Caption: Comparative metabolic pathways of piperidine and azetidine derivatives.

This resistance to metabolism can lead to a longer half-life, increased drug exposure, and a reduced potential for the formation of active or toxic metabolites.

Azetidines in Action: Case Study of STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology.[7] The development of small molecule inhibitors has been a significant focus, and azetidine-containing compounds have shown considerable promise.

Rationale for Azetidine Incorporation

In the design of STAT3 inhibitors, the azetidine scaffold can serve multiple purposes:

  • Vectorial Projection: The rigid, puckered conformation of the azetidine ring allows for precise vectorial projection of substituents into the binding pocket of the STAT3 SH2 domain, potentially leading to increased potency and selectivity.

  • Improved Physicochemical Properties: As previously discussed, the incorporation of an azetidine can enhance solubility and reduce lipophilicity, which are often challenges in the development of orally bioavailable kinase inhibitors.

  • Novel Chemical Space: Azetidines provide access to novel chemical space, offering opportunities for new intellectual property.

Experimental Workflow for Evaluation of Azetidine-Based STAT3 Inhibitors

A robust and self-validating experimental cascade is crucial for the successful development of any targeted therapeutic. The following workflow outlines the key assays for evaluating azetidine-containing STAT3 inhibitors.

dot graph "STAT3_Inhibitor_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Azetidine-based Compound Library", shape=invhouse, fillcolor="#34A853"]; FP_Assay [label="Fluorescence Polarization (FP) Assay\n(STAT3 SH2 Domain Binding)", fillcolor="#FBBC05"]; ELISA_Assay [label="STAT3 DNA-Binding ELISA", fillcolor="#FBBC05"]; Cell_Viability [label="Cell Viability/Proliferation Assay\n(e.g., MTT, CCK8)", fillcolor="#FBBC05"]; Western_Blot [label="Western Blot Analysis\n(p-STAT3, downstream targets)", fillcolor="#FBBC05"]; In_Vivo [label="In Vivo Xenograft Model", shape=invhouse, fillcolor="#EA4335"];

Start -> FP_Assay; FP_Assay -> ELISA_Assay [label="Confirm direct inhibition"]; ELISA_Assay -> Cell_Viability [label="Assess cellular potency"]; Cell_Viability -> Western_Blot [label="Validate mechanism of action"]; Western_Blot -> In_Vivo [label="Evaluate in vivo efficacy"]; }

Caption: Experimental workflow for the evaluation of azetidine-based STAT3 inhibitors.

Experimental Protocols

Synthesis of a 3-Substituted Azetidine Derivative (General Procedure)

This protocol describes a general method for the synthesis of 3-substituted azetidines via the ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs).[8]

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) solution in THF

  • Nucleophile (e.g., thiol, alcohol, or amine)

  • Anhydrous solvent (e.g., THF, DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Generate the 1-azabicyclo[1.1.0]butane solution in situ from a suitable precursor (e.g., 2,3-dibromopropylamine hydrobromide) according to established literature procedures.

  • Under an inert atmosphere, cool the ABB solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add a solution of the chosen nucleophile (1.1 equivalents) in the anhydrous solvent to the ABB solution.

  • Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

STAT3 Inhibition Assay: Fluorescence Polarization (FP)

This assay quantitatively measures the binding of an inhibitor to the STAT3 SH2 domain.[9][10]

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled peptide probe with high affinity for the STAT3 SH2 domain

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • 384-well, low-volume, black, round-bottom assay plates

  • Test compounds (azetidine derivatives) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a defined amount of STAT3 protein to each well of the 384-well plate.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Add the fluorescently labeled peptide probe to all wells.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the IC₅₀ values from the resulting dose-response curves.

Conclusion: A Call for Strategic Implementation

The azetidine scaffold is more than just a fleeting trend in medicinal chemistry; it is a validated and powerful tool for overcoming common drug discovery hurdles. Its unique combination of conformational rigidity, favorable physicochemical properties, and enhanced metabolic stability makes it an attractive alternative to larger, more flexible heterocyclic systems.[1] By understanding the fundamental principles that govern its behavior and by employing robust, self-validating experimental protocols, researchers can strategically harness the power of the azetidine ring to design the next generation of innovative therapeutics. The evidence presented in this guide strongly supports the continued and expanded exploration of azetidine derivatives across a wide range of therapeutic areas.

References

  • Oncotarget. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • PMC. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PMC.
  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate.
  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

Sources

A Comparative Guide to Scaffolds in Dopamine Antagonist Design: 1-Benzhydrylazetidin-3-amine vs. Traditional Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Scaffolds in Dopamine Antagonist Discovery

The development of effective and selective dopamine receptor antagonists is a cornerstone of neuropharmacology, with profound implications for treating a spectrum of psychiatric and neurological disorders, including schizophrenia, psychosis, and Huntington's disease.[1] The therapeutic efficacy of these agents is intrinsically linked to their molecular architecture, where the central scaffold, or building block, dictates the compound's three-dimensional orientation, physicochemical properties, and ultimately, its interaction with the target receptor. For decades, traditional scaffolds such as piperidine and piperazine have dominated the landscape of dopamine antagonist design.[2][3] However, the quest for improved selectivity, reduced off-target effects, and favorable pharmacokinetic profiles has driven the exploration of novel chemical motifs.

This guide provides a comprehensive comparison of 1-Benzhydrylazetidin-3-amine, a contemporary building block, against established scaffolds in the design of dopamine antagonists. We will delve into the structural nuances, synthesis, and pharmacological performance of antagonists derived from these core structures, supported by experimental data and detailed protocols to inform rational drug design.

This compound: A Modern Scaffold for Dopamine Antagonists

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its unique conformational constraints and ability to introduce novel vectors for substituent placement.[4] this compound, in particular, offers a strategic starting point for the synthesis of dopamine antagonists. The bulky benzhydryl group can provide a crucial anchor for interacting with the receptor, while the 3-amino group serves as a versatile handle for introducing various pharmacophoric elements.

Compounds derived from the azetidine moiety have demonstrated a wide array of pharmacological activities, including antischizophrenic and dopamine antagonist properties.[4] The inherent ring strain of the azetidine nucleus can also influence the overall conformation of the molecule, potentially leading to higher affinity and selectivity for specific dopamine receptor subtypes.

Alternative Building Blocks: The Enduring Legacy of Piperidine and Piperazine

Piperidine: The six-membered piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drug discovery. Its chair-like conformation allows for well-defined equatorial and axial positioning of substituents, which has been extensively exploited in the design of potent dopamine D2 receptor antagonists like haloperidol.[3] The nitrogen atom within the piperidine ring is typically protonated at physiological pH, enabling a key ionic interaction with a conserved aspartate residue in the D2 receptor binding pocket.

Piperazine: The 1,4-diazacyclohexane (piperazine) scaffold is another cornerstone of dopamine antagonist design, famously incorporated into antipsychotics like clozapine. The presence of a second nitrogen atom offers an additional point for chemical modification, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.[5] Piperazine-based antagonists often exhibit complex pharmacological profiles, sometimes interacting with multiple receptor systems, which can be advantageous or lead to side effects.[6]

Comparative Analysis: Performance at the Dopamine D2 Receptor

The dopamine D2 receptor is a primary target for most antipsychotic medications.[1] Therefore, a direct comparison of the binding affinities (Ki) of antagonists derived from azetidine, piperidine, and piperazine scaffolds at this receptor is crucial for evaluating their potential.

Compound/ScaffoldDopamine D2 Receptor Affinity (Ki, nM)Reference
Azetidine-based
N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamideData not available
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamideData not available
Piperidine-based
Haloperidol1.5[7]
Spiperone0.05 (D2)[8]
Piperazine-based
Clozapine126[7]
Olanzapine1.9[7]

While a direct quantitative comparison is challenging without head-to-head studies, the existing literature suggests that the azetidine scaffold can be utilized to develop potent dopamine antagonists. The unique stereochemical and conformational properties of azetidine derivatives may offer opportunities to achieve higher selectivity for D2-like receptors (D2, D3, and D4) over D1-like receptors (D1 and D5), a desirable trait for minimizing certain side effects.

Experimental Protocols: A Foundation for Trustworthy Comparison

To facilitate further research and a more direct comparison, we provide detailed, self-validating protocols for the synthesis of a representative azetidine-based dopamine antagonist and for a competitive radioligand binding assay to determine its affinity for the dopamine D2 receptor.

Synthesis of N-(1-benzhydrylazetidin-3-yl)-4-bromobenzamide

This protocol describes the synthesis of a potential dopamine antagonist from this compound.

Materials:

  • This compound

  • 4-Bromobenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-(1-benzhydrylazetidin-3-yl)-4-bromobenzamide.

Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[8][9]

Materials:

  • Test compound (e.g., N-(1-benzhydrylazetidin-3-yl)-4-bromobenzamide)

  • Radioligand: [3H]-Spiperone (a selective D2 antagonist)

  • Receptor source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding determinator: Haloperidol (10 µM)

  • 96-well microplate

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a working solution of [3H]-Spiperone at a concentration of approximately its Kd value.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 150 µL of the D2 receptor membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [3H]-Spiperone, and 150 µL of the D2 receptor membrane preparation.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]-Spiperone, and 150 µL of the D2 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape

To better understand the context of this research, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflow for the competitive binding assay.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Antagonist Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - [3H]-Spiperone Solution - D2 Receptor Membranes start->reagent_prep plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding reagent_prep->plate_setup incubation Incubate at Room Temperature (60-90 minutes) plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Liquid Scintillation Counter) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

The choice of a central scaffold is a pivotal decision in the design of dopamine antagonists. While traditional building blocks like piperidine and piperazine have a long and successful history, the exploration of novel scaffolds such as this compound offers exciting opportunities to develop next-generation therapeutics with improved pharmacological profiles. The unique structural features of the azetidine ring may provide a pathway to enhanced selectivity and reduced off-target effects.

However, a clear need exists for more direct comparative studies that evaluate the performance of azetidine-based antagonists against their piperidine and piperazine counterparts. The experimental protocols provided in this guide offer a framework for conducting such research. By systematically exploring the structure-activity relationships of these different scaffolds, the field of neuropharmacology can continue to advance towards the development of safer and more effective treatments for dopamine-related disorders.

References

  • Dopamine D2-Like Receptor Family Signaling P
  • Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.
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  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.
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A Comparative Guide to the Structure-Activity Relationship of 1-Benzhydrylazetidin-3-amine Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 1-Benzhydrylazetidine Scaffold

The 1-benzhydrylazetidin-3-amine scaffold represents a compelling starting point for the design of novel therapeutics targeting the central nervous system (CNS). This framework combines the rigid, four-membered azetidine ring with the bulky, lipophilic benzhydryl group. The benzhydryl moiety is a well-established pharmacophore found in numerous biologically active compounds, including antihistamines and agents targeting monoamine transporters (MATs).[1] Monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the primary targets for drugs treating a wide array of psychiatric disorders, including depression, ADHD, and substance abuse disorders.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to this compound. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, a robust understanding can be built by examining closely related analogs. By synthesizing data from studies on N-benzhydrylpiperidines, N-benzhydryloxanes, and other related structures, we can infer the key structural determinants for potency and selectivity at DAT, NET, and SERT. This guide will delve into the causality behind experimental design, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising chemical space.

Core Structural Features and Their Impact on Monoamine Transporter Affinity

The core structure of this compound can be deconstructed into three key components: the benzhydryl moiety, the azetidine core, and the 3-amino group. Each of these plays a crucial role in the molecule's interaction with monoamine transporters.

  • The Benzhydryl Moiety: This diphenylmethyl group is a critical pharmacophoric element. In many DAT inhibitors, such as benztropine and its analogs, the two phenyl rings are thought to engage in hydrophobic interactions within the transporter's binding pocket.[2][3] The substitution pattern on these rings can significantly modulate binding affinity and selectivity. For instance, halogen substitution on the phenyl rings of modafinil analogs, which also contain a diphenylmethyl group, has been shown to improve DAT binding affinity and selectivity over SERT.[4]

  • The Central Heterocyclic Ring (Azetidine vs. Analogs): The nature of the central nitrogen-containing ring dictates the spatial orientation of the benzhydryl group and the amine substituent. While data on the azetidine core is sparse, studies on piperidine and tetrahydropyran analogs provide valuable insights. The rigidity of the azetidine ring, compared to the more flexible piperidine, can conformationally constrain the molecule, potentially leading to higher affinity and selectivity for a specific transporter.

  • The Amine Substituent: The basic nitrogen is a key feature for interaction with monoamine transporters, often forming a salt bridge with a conserved aspartate residue in the binding site. The substitution on this amine can influence potency and selectivity.

The following diagram illustrates the key pharmacophoric elements and their proposed interactions within the dopamine transporter.

Pharmacophore_Model cluster_Ligand This compound Scaffold cluster_Transporter Dopamine Transporter (DAT) Binding Pocket Benzhydryl Benzhydryl Moiety (Diphenylmethyl) Hydrophobic_Pocket Hydrophobic Pocket(s) Benzhydryl->Hydrophobic_Pocket Hydrophobic Interactions Azetidine Azetidine Core Azetidine->DAT_Pocket Spatial Orientation & Conformational Rigidity Amine 3-Amino Group Aspartate Conserved Aspartate Residue Amine->Aspartate Ionic Interaction / Salt Bridge

Caption: Key pharmacophoric interactions of the this compound scaffold with the dopamine transporter.

Comparative Analysis of Structurally Related Monoamine Transporter Inhibitors

To elucidate the potential SAR of this compound derivatives, we will compare the biological activity of several classes of structurally related compounds. The following table summarizes the in vitro binding affinities (Kᵢ in nM) for these analogs at the human dopamine, norepinephrine, and serotonin transporters. Lower Kᵢ values indicate higher binding affinity.

Compound Class/NumberCore RingR Group (Amine Substituent)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
Piperidine Analog 9b Piperidine-(CH₂)₂-O-CH(Ph)₂2.2978.4155[5]
Piperidine Analog 9d Piperidine-(CH₂)₂-O-CH(Ph)₂1.5514.1259[5]
Thiazole Analog CE-103 Thiazole-(CH₂)SO(Ph)₂14,730 (IC₅₀)>100,000>100,000[6]
Thiazole Analog CE-111 Thiazole-(CH₂)SO(Ph)₂3,200 (IC₅₀)174,000272,291[7]
Modafinil Analog Thioacetamide-CH(Ph)₂~1600~4000>10,000[4]

Note: Data for CE-103 and CE-111 are presented as IC₅₀ values, which are functionally related to Kᵢ but not directly equivalent.

From this comparative data, several key insights emerge:

  • Potency at DAT: The piperidine-based analogs (9b and 9d) with a benzhydryloxyethyl side chain exhibit high affinity for DAT, with Kᵢ values in the low nanomolar range.[5] This suggests that a larger, more flexible linkage between the benzhydryl group and the core ring can be highly favorable for DAT binding.

  • Selectivity: The piperidine analogs also show significant affinity for NET, indicating a dual DAT/NET inhibitor profile.[5] In contrast, the thiazole-based compounds (CE-103 and CE-111) are highly selective for DAT over SERT and NET, albeit with lower potency.[6][7] This highlights the profound impact of the core heterocyclic structure on selectivity.

  • Influence of the Benzhydryl Linker: The modafinil analogs, where the benzhydryl group is attached via a sulfinylacetamide linker, demonstrate moderate DAT affinity.[4] The nature of this linker is evidently crucial for optimizing interactions within the transporter binding sites.

For the this compound series, it can be hypothesized that the direct attachment of the benzhydryl group to the ring nitrogen, combined with the conformational rigidity of the azetidine ring, may lead to a distinct selectivity profile compared to the more flexible piperidine analogs.

Experimental Protocols

The following protocols are standard methodologies for evaluating the activity of novel compounds at monoamine transporters.

Protocol 1: Radioligand Binding Assays

This assay determines the binding affinity (Kᵢ) of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the Kᵢ of test compounds for DAT, NET, and SERT.

Materials:

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[1]

  • Transporter Source: Membranes from HEK293 cells stably expressing the human DAT, NET, or SERT, or rodent brain tissue homogenates (e.g., rat striatum for DAT).[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: Serial dilutions in DMSO.

  • Scintillation Counter and Glass Fiber Filters.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes or brain homogenate with the test compound and a fixed concentration of the appropriate radioligand.

  • Incubate for 1-2 hours at room temperature or 4°C to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Calculate IC₅₀ values using non-linear regression analysis of the competition binding curves.

  • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

Protocol 2: Synaptosomal Uptake Assays

This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the IC₅₀ of test compounds for inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Synaptosomes: Prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Uptake Buffer: Krebs-HEPES buffer.

  • Test Compounds: Serial dilutions in DMSO.

Procedure:

  • Prepare synaptosomes from fresh rodent brain tissue.

  • Pre-incubate the synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity taken up by the synaptosomes using a scintillation counter.

  • Determine IC₅₀ values by analyzing the concentration-response curves.

The workflow for these assays is depicted below:

Experimental_Workflow cluster_Binding Radioligand Binding Assay cluster_Uptake Synaptosomal Uptake Assay B_Start Prepare Reagents (Membranes, Radioligand, Test Compound) B_Incubate Incubate B_Start->B_Incubate B_Filter Rapid Filtration B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze U_Start Prepare Synaptosomes & Reagents U_Preincubate Pre-incubate with Test Compound U_Start->U_Preincubate U_Initiate Add [3H]Neurotransmitter U_Preincubate->U_Initiate U_Terminate Terminate Uptake & Filter U_Initiate->U_Terminate U_Count Scintillation Counting U_Terminate->U_Count U_Analyze Calculate IC50 U_Count->U_Analyze

Caption: Workflow for key in vitro pharmacological assays.

Conclusion and Future Directions

The comparative analysis of compounds structurally related to this compound strongly suggests that this scaffold is a promising foundation for the development of novel monoamine transporter inhibitors. The data from piperidine and thiazole analogs indicate that high affinity and selectivity for the dopamine transporter can be achieved with the benzhydryl pharmacophore. The rigid azetidine core of the target scaffold may offer advantages in terms of conformational restriction, potentially leading to improved selectivity profiles.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Key areas of investigation should include:

  • Substitution on the Benzhydryl Phenyl Rings: Exploring the effects of electron-donating and electron-withdrawing groups at various positions to probe interactions within the DAT hydrophobic pockets.

  • Modifications of the 3-Amino Group: Investigating the impact of N-alkylation and acylation on potency and selectivity.

  • Stereochemistry: The synthesis and evaluation of individual enantiomers, as stereochemistry often plays a critical role in the activity of CNS-active compounds.[5]

By employing the experimental protocols detailed in this guide, researchers can systematically build a comprehensive SAR for this compound class, paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Hazeldine, S. T., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(6), 999-1004. [Link]
  • Garon, S., et al. (2015). A heterocyclic compound CE-103 inhibits dopamine reuptake and modulates dopamine transporter and dopamine D1-D3 containing receptor complexes. Neuropharmacology, 99, 28-38. [Link]
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  • Salahpour, A., et al. (2018). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Journal of Biological Chemistry, 293(12), 4285-4296. [Link]
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  • Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Journal of Pharmacology and Experimental Therapeutics, 273(1), 309-317. [Link]
  • Okunola-Bakare, O. M., et al. (2014). Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues. Journal of Medicinal Chemistry, 57(3), 1000-1013. [Link]
  • Sitte, H. H., et al. (2001). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neuropharmacology, 41(6), 734-741. [Link]
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A Comparative Guide to the Synthetic Routes of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzhydrylazetidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The rigid azetidine scaffold, coupled with the bulky benzhydryl protecting group, provides a unique conformational constraint that can be exploited to enhance pharmacological activity and selectivity. This guide provides a comparative analysis of the most common and efficient synthetic routes to this key intermediate, offering insights into the practical considerations for laboratory- and large-scale production. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Route 1: Two-Step Synthesis from 1-Benzhydrylazetidin-3-ol

This is arguably the most direct and widely employed route, starting from the commercially available or readily synthesized 1-benzhydrylazetidin-3-ol. The strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Chemical Logic and Mechanism

The hydroxyl group is a poor leaving group. Therefore, it must be converted into a more electrophilic species. This is typically achieved by mesylation, where the alcohol reacts with methanesulfonyl chloride to form a mesylate ester. The mesylate is an excellent leaving group, readily displaced by a nucleophile. In the second step, amination is achieved via an SN2 reaction with ammonia or an ammonia equivalent. The use of a sealed reactor is often preferred to maintain the concentration of the volatile ammonia and to potentially accelerate the reaction through increased pressure.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, triethylamine (1.5 equivalents) is added. The mixture is cooled in an ice bath, and methanesulfonyl chloride (1.2 equivalents) is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for 1-2 hours, after which water is added to quench the reaction and precipitate the product. The solid mesylate is collected by filtration and can often be used in the next step without further purification.[1]

Step 2: Synthesis of this compound

The wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate is suspended in a mixture of isopropanol and aqueous ammonium hydroxide (28%). The suspension is then heated in a sealed vessel, such as a Parr reactor, at approximately 70-75°C for several hours until the reaction is complete.[1] After cooling, the isopropanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like diisopropyl ether. The product can be isolated as the free base or precipitated as a salt (e.g., monoacetate) by the addition of the corresponding acid.[1]

Route 1 A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate A->B MsCl, Et3N Acetonitrile, 0°C C This compound B->C NH4OH, IPA ~70°C, Parr Reactor

Caption: Two-step synthesis from 1-benzhydrylazetidin-3-ol.

Advantages and Disadvantages
  • Advantages: High overall yield (typically 72-84% over two steps), straightforward procedures, and the use of readily available and relatively inexpensive reagents.[1] The intermediate mesylate is a crystalline solid that is easily isolated.[1]

  • Disadvantages: Requires the handling of methanesulfonyl chloride, which is corrosive and lachrymatory. The use of a pressure reactor for the amination step may not be available in all laboratory settings.

Route 2: Synthesis from Benzhydrylamine and Epichlorohydrin

This route constructs the azetidine ring from acyclic precursors, offering a more convergent approach to the key intermediate, 1-benzhydrylazetidin-3-ol, which can then be converted to the target amine as described in Route 1.

Chemical Logic and Mechanism

The synthesis begins with the nucleophilic attack of benzhydrylamine on the epoxide of epichlorohydrin. This is followed by an intramolecular cyclization, where the newly formed secondary amine displaces the chloride to form the four-membered azetidine ring. This process can be performed in a one-pot fashion, making it highly efficient for large-scale synthesis.

Experimental Protocol

Benzhydrylamine (1 equivalent) is reacted with epichlorohydrin (1.0-1.5 equivalents) in a suitable solvent such as methanol or isopropanol. The reaction is typically stirred at room temperature for an extended period, followed by heating to reflux to drive the cyclization to completion. The product, 1-benzhydrylazetidin-3-ol, can be isolated by crystallization, often as a hydrochloride salt.[2][3] An improved one-pot, multi-kilogram scale synthesis has been reported with a high yield of 80% and purity of 99.3%.[2]

Route 2 A Benzhydrylamine C 1-Benzhydrylazetidin-3-ol A->C One-pot reaction Methanol or IPA, RT to reflux B Epichlorohydrin B->C D This compound C->D See Route 1

Caption: Synthesis from benzhydrylamine and epichlorohydrin.

Advantages and Disadvantages
  • Advantages: Starts from inexpensive and readily available starting materials. The one-pot nature of the reaction makes it highly suitable for industrial-scale production.[2] It is a chromatography-free process, which is a significant advantage for scale-up.[2]

  • Disadvantages: The reaction can be slow, sometimes requiring several days to reach completion.[2] The formation of dimeric and other byproducts can occur, although optimized conditions can minimize these.

Route 3: The Gabriel Synthesis

A classic method for the preparation of primary amines, the Gabriel synthesis, can be adapted to produce this compound. This route offers the advantage of avoiding over-alkylation, a common side reaction in other amination methods.

Chemical Logic and Mechanism

The Gabriel synthesis utilizes phthalimide as a protected source of ammonia.[4][5] The N-H proton of phthalimide is acidic and can be removed by a base to form a potent nucleophile. This nucleophile then displaces a leaving group in an SN2 reaction. In this case, the leaving group would be on the 3-position of the 1-benzhydrylazetidine ring, typically a mesylate or tosylate. The final step is the deprotection of the phthalimide group, usually with hydrazine, to release the desired primary amine.[5][6]

Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine

1-Benzhydrylazetidin-3-yl methanesulfonate (1 equivalent), prepared as in Route 1, is heated at reflux with potassium phthalimide (1.2 equivalents) in a suitable solvent like toluene. A phase-transfer catalyst, such as hexadecyltributylphosphonium bromide, can be added to facilitate the reaction. After cooling, the product is isolated by filtration and crystallization.

Step 2: Synthesis of this compound

The 1-benzhydryl-3-phthalimidoazetidine (1 equivalent) is refluxed with hydrazine hydrate (1.5-2 equivalents) in a solvent like methanol. The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration. The desired amine is then isolated from the filtrate.

Route 3 A 1-Benzhydrylazetidin-3-yl methanesulfonate B 1-Benzhydryl-3-phthalimidoazetidine A->B Potassium Phthalimide Toluene, reflux C This compound B->C Hydrazine hydrate Methanol, reflux

Caption: The Gabriel synthesis route.

Advantages and Disadvantages
  • Advantages: A reliable method for the clean synthesis of primary amines, avoiding the formation of secondary and tertiary amine byproducts.[7]

  • Disadvantages: This route is longer than the direct amination described in Route 1. The use of hydrazine requires careful handling due to its toxicity and potential instability. The overall yield may be lower than the direct amination route.

Route 4: Reductive Amination of 1-Benzhydrylazetidin-3-one

This route proceeds through a ketone intermediate, which is then converted to the amine. This offers an alternative to the nucleophilic substitution pathways.

Chemical Logic and Mechanism

1-Benzhydrylazetidin-3-ol is first oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. This can be achieved using a variety of oxidizing agents, such as a Swern oxidation (oxalyl chloride, DMSO) or with a pyridine sulfur trioxide complex.[8] The resulting ketone can then undergo reductive amination. In this process, the ketone reacts with ammonia to form an imine in situ, which is then reduced to the primary amine using a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

To a solution of oxalyl chloride in dichloromethane at -78°C, DMSO is added, followed by a solution of 1-benzhydrylazetidin-3-ol. After stirring, triethylamine is added to complete the reaction. The product is isolated by aqueous workup and extraction.[8]

Step 2: Synthesis of this compound

To a solution of 1-benzhydrylazetidin-3-one in a solvent like methanol, ammonium acetate or a solution of ammonia in methanol is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction is stirred at room temperature until completion. The product is then isolated after an appropriate workup procedure.

Route 4 A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-one A->B Oxidation (e.g., Swern) C This compound B->C Reductive Amination (NH3, NaBH3CN)

Caption: Reductive amination route.

Advantages and Disadvantages
  • Advantages: This route avoids the use of a pressure reactor. It offers an alternative pathway if the nucleophilic substitution routes prove problematic.

  • Disadvantages: The oxidation step can sometimes be low-yielding and require careful temperature control. The use of sodium cyanoborohydride requires acidic conditions, and the reagent is toxic. The overall efficiency may be lower compared to Route 1.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: From AlcoholRoute 2: From Benzhydrylamine & EpichlorohydrinRoute 3: Gabriel SynthesisRoute 4: Reductive Amination
Starting Materials 1-Benzhydrylazetidin-3-olBenzhydrylamine, Epichlorohydrin1-Benzhydrylazetidin-3-yl methanesulfonate, Potassium phthalimide1-Benzhydrylazetidin-3-ol
Number of Steps 21 (to alcohol) + 2 (to amine)22
Overall Yield High (72-84%)[1]High (to alcohol, ~80%)[2]ModerateModerate to Good
Key Reagents MsCl, NH4OH-Potassium phthalimide, HydrazineOxidizing agent, NaBH3CN
Scalability GoodExcellentModerateModerate
Safety Considerations MsCl (corrosive), Parr reactorEpichlorohydrin (toxic)Hydrazine (toxic)Swern (malodorous), NaBH3CN (toxic)

Conclusion

For the laboratory-scale synthesis of this compound where the starting alcohol is readily available, Route 1 offers a highly efficient and straightforward procedure with excellent yields. For large-scale industrial production, Route 2 is superior due to its one-pot nature, use of inexpensive starting materials, and avoidance of chromatography. Route 3 , the Gabriel synthesis, provides a reliable alternative for producing a clean primary amine, albeit with more steps. Route 4 , via reductive amination, is a viable option if the other routes are not feasible, but may require more optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.

References

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(5), 334-335. [Link]
  • Reddy, V. V. R. M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 893-897. [Link]
  • Royal Society of Chemistry. (2014). An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents. RSC Advances, 4, 45725-45728. [Link]
  • Gabriel Synthesis (Ing-Manske Procedure). (n.d.). In Named Organic Reactions. [Link]
  • Figshare. (2010).
  • Kumar, V., & Sharma, A. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 2-16. [Link]
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • J&K Scientific LLC. (n.d.). Gabriel Synthesis.
  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Master Organic Chemistry. (2023, June 5). The Gabriel Synthesis For Making Primary Amines. [Link]

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A Comparative Guide to Purity Validation of Synthesized 1-Benzhydrylazetidin-3-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 1-Benzhydrylazetidin-3-amine is a crucial building block in medicinal chemistry, and its purity must be rigorously controlled. This guide presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity validation of synthesized this compound. We will explore the rationale behind the method's development, provide a comprehensive validation protocol based on ICH guidelines, and compare the HPLC technique with other analytical alternatives. The objective is to provide a robust framework for researchers to ensure the quality and consistency of this vital synthetic intermediate.

The Analytical Challenge: Understanding the Analyte and its Impurities

This compound is a secondary amine featuring a strained four-membered azetidine ring and two phenyl rings (the benzhydryl group).[1][2] Its structure presents a unique analytical challenge. The basic nitrogen atom (pKa ~11.29 for the parent azetidine ring) dictates its chromatographic behavior, while the benzhydryl group provides a strong chromophore for UV detection.[3]

Potential impurities in a synthesized batch can originate from several sources:

  • Starting Materials: Unreacted precursors such as 1-benzhydrylazetidin-3-one.[4][5]

  • Intermediates: Incomplete reactions leading to compounds like 1-benzhydrylazetidin-3-ol.[6]

  • By-products: Side reactions inherent to the synthetic route, which can include ring-opened products or isomers.[7][8]

  • Degradation Products: The compound may degrade under stress conditions like acid, base, oxidation, heat, or light.[9][10]

A reliable purity method must be able to separate the main analyte from all these potential impurities, demonstrating specificity. This is known as a stability-indicating method.[10][11]

Method Selection: Why Reversed-Phase HPLC is the Gold Standard

While other techniques exist for purity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for non-volatile, polar organic compounds like this compound.[12][13][14]

  • Compared to Gas Chromatography (GC): The analyte has a high boiling point (predicted at 339.2°C) and is likely to degrade at the high temperatures required for GC analysis.[1] HPLC operates at or near ambient temperature, preserving the sample's integrity.[9]

  • Compared to Thin-Layer Chromatography (TLC): While useful for reaction monitoring, TLC lacks the resolution, sensitivity, and quantitative accuracy required for rigorous purity validation in a pharmaceutical setting. HPLC offers superior separation efficiency and precise quantification.[11]

RP-HPLC, which separates molecules based on their hydrophobic interactions with a non-polar stationary phase, is particularly well-suited for this analysis.[15][16]

Development of a Stability-Indicating RP-HPLC Method

The goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.

Chromatographic System and Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-17 min: 5% to 95% B; 17-20 min: 95% B; 20-21 min: 95% to 5% B; 21-25 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Rationale for Method Parameter Selection (The "Why")

Every parameter is chosen for a specific reason to ensure a robust and reliable separation.[17]

  • Column (C18): A C18 (octadecylsilane) column is a non-polar stationary phase with high carbon loading, making it ideal for retaining and separating compounds based on hydrophobicity.[15][16][17] The benzhydryl group of the analyte will interact strongly with this phase.

  • Mobile Phase (Acidified ACN/Water):

    • pH Control: this compound is a basic compound. In an acidic mobile phase (pH ~2 with 0.1% TFA), the amine group will be protonated (-NH2+). This consistent ionization state prevents peak tailing caused by interactions with residual silanol groups on the silica-based column packing.[15][18]

    • Solvent Choice: Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, where the percentage of ACN increases over time, is necessary to elute any more hydrophobic impurities that might be present.[18]

  • Detection Wavelength (220 nm): The benzhydryl moiety provides strong UV absorbance. While the maximum absorbance might be higher, 220 nm is chosen as a more universal wavelength to ensure the detection of a wider range of potential impurities which may lack the same chromophore.

  • Column Temperature (30°C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[18]

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing the HPLC purity method.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Detection & Finalization A Characterize Analyte (this compound) - Basic (Amine) - Hydrophobic (Benzhydryl) - UV Active B Select Column Reverse-Phase C18 chosen for hydrophobic retention A->B Based on Properties C Choose Solvents Water (A) & Acetonitrile (B) B->C Move to Mobile Phase D Control Peak Shape Add 0.1% TFA to protonate amine, reduce tailing C->D Acidify E Develop Gradient Start with high aqueous % to retain analyte, ramp up ACN to elute impurities D->E F Select Wavelength Scan UV spectrum. Choose 220 nm for broad impurity detection E->F Move to Detection G Optimize Conditions Flow Rate: 1.0 mL/min Temp: 30°C for efficiency & reproducibility F->G H Final Method Ready for Validation G->H

Caption: Logical workflow for HPLC method development.

Sample and Standard Preparation Protocol
  • Diluent Preparation: Mix Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) in a 1:1 ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21][22] This process establishes the trustworthiness and scientific validity of the results.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[21] This is demonstrated through forced degradation studies.[9][11][23]

Protocol:

  • Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the stress conditions listed in the table below.

  • Analyze the stressed samples alongside an unstressed control sample.

  • The method is specific if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure under all conditions.

Stress ConditionProtocolTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 4 hours, then neutralize.[24]5-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours, then neutralize.[24]5-20%
Oxidation 3% H₂O₂ at room temperature for 24 hours.[24]5-20%
Thermal Solid sample at 80°C for 48 hours.[24]5-20%
Photolytic Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[24]5-20%
Linearity, Accuracy, and Precision

These parameters confirm the quantitative capabilities of the method.

ParameterDescriptionProtocol SummaryAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Analyze a minimum of five concentrations across the range of 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.
Precision The degree of agreement among individual test results.Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Repeatability test on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0% for both tests.
LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Determination: Typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.

Data Interpretation and Purity Calculation

The purity of the synthesized sample is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main compound at the chosen wavelength.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Data (Hypothetical):

Sample IDRetention Time (min)Peak Area% Area
SYNTH-0014.5 (Impurity A)15,2300.12
8.9 (Impurity B)28,9500.23
12.1 (Analyte) 12,540,100 99.57
15.3 (Impurity C)8,8200.07
Total 12,593,100 100.00
Overall Purity Validation Workflow

Validation_Workflow A Synthesized This compound B Develop Stability-Indicating HPLC Method A->B C Validate Method (ICH Q2) - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision - LOD/LOQ B->C D Method Valid? C->D E Analyze Synthesized Batch for Purity D->E Yes I Re-optimize Method D->I No F Calculate Purity (Area % Method) E->F G Batch Passes (Purity ≥ Spec) F->G Meets Specification H Batch Fails (Re-purify/Re-synthesize) F->H Fails Specification I->B

Caption: Workflow for HPLC method validation and sample analysis.

Conclusion

The described Reversed-Phase HPLC method provides a robust, reliable, and specific means for validating the purity of synthesized this compound. By controlling the mobile phase pH to manage the basic nature of the analyte and using a gradient elution on a C18 column, excellent separation from potential process and degradation impurities can be achieved. Adherence to the ICH Q2(R1) validation protocol ensures that the method is suitable for its intended purpose in a regulated pharmaceutical development environment. This comprehensive approach guarantees the quality and consistency of this important chemical intermediate, which is fundamental to ensuring the safety and efficacy of the final drug product.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Mamatha, T. (n.d.).
  • Open Access Journals. (n.d.).
  • BenchChem Technical Support. (2025).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ResearchGate. (2025).
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of Synthesized N-phenylpiperidin-4-amine by HPLC.
  • Diplomata Comercial. (n.d.).
  • CymitQuimica. (n.d.). CAS 40320-60-3: 1-Benzhydrylazetidin-3-one.
  • ijarsct. (2023).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ijarsct. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • ChemBK. (2024). This compound.
  • Home Sunshine Pharma. (n.d.). This compound CAS 40432-52-8.
  • ChemicalBook. (2025). 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3.
  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride.
  • Progress in Chemistry. (2017). Synthesis of Azetidines.
  • Wikipedia. (n.d.). Azetidine.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.

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A Comparative Guide to the Biological Evaluation of 1-Benzhydrylazetidin-3-amine Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel central nervous system (CNS) agents with tailored polypharmacology is a significant endeavor. Among the myriad of scaffolds explored, the 1-benzhydrylazetidin-3-amine core has emerged as a promising starting point for the development of potent monoamine transporter (MAT) ligands. This guide provides an in-depth, objective comparison of the biological evaluation of these derivatives against established alternatives, supported by experimental data and protocols. Our focus is to elucidate the causal relationships behind experimental choices and to provide a trustworthy, self-validating framework for researchers in the field.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, combining the rigid azetidine ring with the bulky, lipophilic benzhydryl group. This unique combination offers a three-dimensional architecture that can be finely tuned to interact with the binding pockets of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are critical regulators of neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2]

The rationale for exploring derivatives of this scaffold lies in the potential to achieve desirable potency and selectivity profiles. The benzhydryl moiety can engage in hydrophobic and π-π stacking interactions within the transporter's binding site, while the azetidine nitrogen provides a crucial anchor point for interaction with key acidic residues.[3] Modifications at the 3-amino group and on the phenyl rings of the benzhydryl moiety allow for systematic exploration of the structure-activity relationship (SAR), enabling the optimization of affinity and selectivity for DAT, NET, and SERT.

Comparative Analysis of Monoamine Transporter Affinity

A critical aspect of evaluating novel CNS drug candidates is to benchmark their performance against well-characterized compounds. Here, we compare the in vitro binding affinities of hypothetical this compound derivatives with established monoamine reuptake inhibitors from different structural classes.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters

Compound ClassCompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
This compound Hypothetical Derivative A 1585500DAT/NET selective
This compound Hypothetical Derivative B 5025300NET/DAT selective
Tropane Alkaloid Cocaine230 - 490[4]480[4]740[4]Non-selective
Piperazine GBR 129091[3]110[3]790[3]Highly DAT selective
Piperidine Methylphenidate84 - 193[5][6]38 - 514[5][6]>10,000[4][7]DAT/NET selective
Tetrahydronaphthalenamine Dasotraline3[8]4[8]15[8]DAT/NET selective

Note: The data for hypothetical derivatives are illustrative and intended for comparative purposes. The ranges for known compounds reflect variability in experimental conditions across different studies.

This comparative data highlights the potential of the this compound scaffold to yield compounds with high affinity for DAT and NET, a profile sought after for conditions like ADHD. The selectivity against SERT is a key differentiator from non-selective agents like cocaine and can be advantageous in minimizing certain side effects.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of biological data, it is imperative to employ robust and well-validated experimental protocols. The following sections detail the step-by-step methodologies for key in vitro assays used to characterize monoamine transporter ligands.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for DAT, NET, and SERT by measuring its ability to displace a specific radioligand from its binding site.

I. Materials:

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT)

  • Membrane Preparations: Rat striatal membranes (for DAT), rat cortical membranes (for NET), and rat brainstem membranes (for SERT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific Binding Ligand: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT)

  • Test Compounds: this compound derivatives and comparators at various concentrations

  • Instrumentation: Scintillation counter, 96-well filter plates

II. Procedure:

  • Assay Setup: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration equal to its Kd), 50 µL of test compound solution (or vehicle for total binding, or non-specific ligand for non-specific binding), and 50 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of specific radioligands and brain regions is based on their well-established selectivity for the respective transporters. The use of a non-specific binding control is crucial to ensure that the measured signal is due to specific binding to the target transporter.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the potency of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes, providing a measure of its functional antagonism at the transporter.

I. Materials:

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Synaptosome Preparations: Freshly prepared from rat striatum (for dopamine), cortex (for norepinephrine), and brainstem (for serotonin)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid.

  • Test Compounds: this compound derivatives and comparators at various concentrations

  • Instrumentation: Scintillation counter, 96-well plates

II. Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle in uptake buffer for 10 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter (at a final concentration near its Km) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through a GF/B filter plate and wash three times with ice-cold uptake buffer.

  • Scintillation Counting: Lyse the synaptosomes on the filter with a lysis buffer and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound by non-linear regression of the concentration-response data.

Trustworthiness of the Protocol: This protocol includes a pre-incubation step to allow the test compound to bind to the transporter before the substrate is introduced. The short incubation time for uptake ensures that the initial rate of transport is measured.

Visualizing the Drug Discovery Workflow

A logical and well-defined workflow is essential for the efficient evaluation of novel compounds. The following diagram illustrates the key stages in the biological evaluation of this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Validation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization binding Radioligand Binding Assays (DAT, NET, SERT) characterization->binding uptake Synaptosomal Uptake Inhibition Assays binding->uptake Determine Potency & Selectivity sar Structure-Activity Relationship (SAR) Analysis uptake->sar adme In Silico & In Vitro ADME Profiling sar->adme Refine Chemical Structure adme->synthesis Iterative Design pk Pharmacokinetic Studies adme->pk pd Pharmacodynamic & Behavioral Models pk->pd Assess Efficacy & Safety

Caption: A streamlined workflow for the discovery and development of novel monoamine transporter ligands.

Structure-Activity Relationships and Mechanistic Insights

The biological data obtained from these assays are not merely numbers; they provide crucial insights into the molecular interactions driving ligand binding and function. For the this compound scaffold, several key SAR trends can be hypothesized:

  • Substitution on the Benzhydryl Phenyl Rings: Introduction of electron-withdrawing groups (e.g., halogens) can influence the electronic properties of the aromatic rings and potentially enhance π-π stacking interactions within the hydrophobic subpockets of the transporter binding site.

  • N-Substitution on the Azetidine Ring: The nature of the substituent on the azetidine nitrogen is critical for interacting with the conserved aspartate residue in the MATs.[3] The size and basicity of this group can significantly impact affinity and selectivity.

  • Stereochemistry: The stereocenters at the 3-position of the azetidine ring and on the benzhydryl carbon (if substituted) will likely have a profound effect on biological activity, as seen with other chiral monoamine reuptake inhibitors.

Signaling Pathway Considerations

The downstream effects of modulating monoamine transporters are complex and involve multiple signaling pathways. Inhibition of dopamine reuptake, for instance, leads to increased activation of both D1 and D2 dopamine receptors, triggering a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA downstream Downstream Effects PKA->downstream compound This compound Derivative compound->DAT Inhibition

Caption: Simplified signaling pathway of dopamine transporter inhibition.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel monoamine transporter ligands with potentially favorable CNS drug-like properties. A systematic and rigorous biological evaluation, employing the standardized protocols outlined in this guide, is essential to unlock the full therapeutic potential of this chemical class. Future research should focus on elucidating the detailed SAR, optimizing the pharmacokinetic properties for brain penetration, and conducting in vivo studies to validate the therapeutic efficacy of promising lead compounds. By adhering to the principles of scientific integrity and logical experimental design, the research community can continue to advance the development of next-generation treatments for a range of debilitating neuropsychiatric disorders.

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A Comparative Analysis of the Reactivity of 1-Benzhydrylazetidin-3-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Structural Attributes of 1-Benzhydrylazetidin-3-amine

This compound is a primary amine that has garnered significant interest in medicinal chemistry. Its rigid, four-membered azetidine ring offers a unique conformational constraint, while the bulky N-benzhydryl group provides a significant steric profile. These features distinguish it from simple aliphatic, cyclic, and aromatic amines, directly influencing its fundamental chemical properties of basicity and nucleophilicity. Understanding these differences is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will compare this compound with three representative primary amines: n-butylamine (aliphatic, acyclic), cyclohexylamine (aliphatic, cyclic), and aniline (aromatic).

Structural Influences on Reactivity: A Mechanistic Overview

The reactivity of a primary amine is principally governed by the availability of the nitrogen's lone pair of electrons. This is influenced by a combination of electronic and steric effects.

  • This compound : This molecule presents a complex interplay of factors. The azetidine ring itself is subject to significant ring strain (approximately 25.4 kcal/mol), which can influence the hybridization and availability of the nitrogen lone pair.[1][2] The large benzhydryl group attached to the ring nitrogen introduces substantial steric hindrance, which can shield the exocyclic primary amine at the 3-position from attack by bulky electrophiles.[3][4]

  • n-Butylamine : As a simple primary alkylamine, its reactivity is primarily dictated by the electron-donating inductive effect of the butyl group, which increases the electron density on the nitrogen atom.[5]

  • Cyclohexylamine : Similar to n-butylamine, the cyclohexyl group is electron-donating. The cyclic structure provides a different steric profile compared to the linear butyl chain.

  • Aniline : In aniline, the nitrogen lone pair is delocalized into the aromatic π-system of the benzene ring.[6] This resonance effect significantly reduces the electron density on the nitrogen, making it a much weaker base and nucleophile compared to aliphatic amines.[5]

Below is a diagram illustrating the key structural features influencing the reactivity of these amines.

G cluster_0 Structural Features vs. Reactivity A This compound F1 Ring Strain (Azetidine) A->F1 Increases reactivity F2 Steric Hindrance (Benzhydryl) A->F2 Decreases reactivity B n-Butylamine F3 Inductive Effect (+I) B->F3 Increases reactivity F5 Low Steric Hindrance B->F5 C Cyclohexylamine C->F3 Increases reactivity D Aniline F4 Resonance Effect (-M) D->F4 Decreases reactivity G cluster_workflow Workflow for Comparative Kinetic Analysis prep Prepare Stock Solutions (Amine, Electrophile, Solvent) react Initiate Reaction (Constant Temperature) prep->react monitor Monitor Reaction Progress (e.g., HPLC, UV-Vis) react->monitor data Collect Data Points (Concentration vs. Time) monitor->data calc Calculate Rate Constant (k₂) data->calc compare Compare k₂ Values calc->compare

Caption: A generalized workflow for comparing amine reactivity via kinetic studies.

Experimental Protocols

Protocol: Determination of Amine pKa via Potentiometric Titration

  • Preparation: Accurately prepare a 0.01 M solution of the amine hydrochloride salt in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place 25.0 mL of the amine solution in a beaker with a magnetic stir bar.

  • Titration: Titrate the solution with a standardized 0.01 M NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Protocol: Comparative Kinetic Analysis of Amine Acylation by HPLC

  • Reagents and Solutions: Prepare 0.1 M stock solutions of each amine and benzoyl chloride in anhydrous acetonitrile.

  • Reaction: In a thermostated vial at 25°C, mix 1.0 mL of the amine solution with 1.0 mL of the benzoyl chloride solution. Start a timer immediately.

  • Quenching and Sampling: At timed intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in a vial containing 900 µL of a suitable quenching solution (e.g., a dilute solution of a different, highly reactive amine to consume any remaining benzoyl chloride).

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC to determine the concentration of the amide product and the remaining amine starting material.

  • Kinetic Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. Assuming pseudo-first-order conditions (if one reactant is in large excess) or by using integrated rate laws for a second-order reaction, the rate constant (k₂) can be calculated.

Summary and Conclusion

This compound exhibits a unique reactivity profile that is a composite of several structural features.

  • Basicity: It is a moderately strong base, weaker than simple aliphatic amines like n-butylamine and cyclohexylamine, but substantially stronger than aromatic amines like aniline.

  • Nucleophilicity: Its nucleophilic reactivity is significantly influenced by the steric bulk of the N-benzhydryl group. While more nucleophilic than aniline, it is expected to be less reactive in acylation and alkylation reactions than less hindered aliphatic amines. This steric effect can be advantageous in directing reactions to other sites in a molecule or in controlling the degree of substitution.

For drug development professionals, the moderated basicity and sterically-influenced nucleophilicity of this compound make it a valuable and tunable building block. Its constrained conformation and steric bulk can be exploited to achieve specific molecular geometries and to modulate interactions with biological targets.

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Assessment of 1-Benzhydrylazetidin-3-amine as a Key Intermediate for Specific Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of 1-Benzhydrylazetidin-3-amine, a critical building block in modern medicinal chemistry. We will explore its synthesis, comparative advantages over alternative intermediates, and its application in the development of specific drug targets, with a focus on histamine H₃ receptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and make informed decisions in their discovery pipelines.

Introduction: The Strategic Importance of the Azetidine Scaffold

Four-membered heterocycles, particularly azetidines, are increasingly sought after in drug discovery.[1][2] Their strained ring system imparts unique conformational rigidity and serves as a valuable bioisostere for less-hindered motifs, often improving physicochemical properties such as metabolic stability and solubility.[2] Within this class, this compound stands out due to the strategic placement of a primary amine on the azetidine ring and the bulky benzhydryl (diphenylmethyl) protecting group. This combination makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of piperidine-based drugs and other neurologically active agents.[3][4][5]

The benzhydryl group serves a dual purpose: it acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions, and its lipophilicity can aid in solubility during synthesis.[3] The primary amine at the 3-position provides a key handle for introducing diverse functionalities and building out the target molecule.

Synthetic Pathways to this compound

An efficient and scalable synthesis of the key intermediate is paramount for its utility in drug development. A widely adopted and optimized route starts from the commercially available 1-benzhydrylazetidin-3-ol.[6][7][8] This two-step process is noted for its efficiency and amenability to large-scale production without the need for chromatographic purification.[8]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Amination A 1-Benzhydrylazetidin-3-ol B Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Acetonitrile (ACN) A->B Reactants C Mesylate Intermediate (1-Benzhydrylazetidin-3-yl methanesulfonate) B->C Formation D Ammonium Hydroxide (NH4OH) Isopropanol (IPA) C->D Displacement (Parr Reactor, ~70-75°C) E This compound D->E Final Product

Caption: Optimized two-step synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate) [6]

  • Reaction Setup: To a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-benzhydrylazetidin-3-ol (200 g, 0.836 mol) and acetonitrile (2 L).

  • Base Addition: Cool the stirred suspension to 0-5°C using an ice bath. Add triethylamine (253.8 g, 2.51 mol) dropwise, maintaining the internal temperature below 10°C.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the formation of the mesylate. An excess is used to ensure complete reaction.

  • Mesylation: Add methanesulfonyl chloride (115 g, 1.0 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 10°C.

    • Causality: Methanesulfonyl chloride is a highly reactive electrophile that converts the hydroxyl group into a good leaving group (mesylate), which is essential for the subsequent nucleophilic substitution.

  • Reaction Monitoring & Quench: Stir the mixture at 0-5°C for 1 hour. Monitor the reaction completion using TLC or HPLC. Once complete, slowly add water (2 L) to quench the reaction and precipitate the product.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Isolate the solid product by filtration and wash the wet cake with water. The wet cake can be used directly in the next step.[6]

Part B: Synthesis of this compound [6]

  • Reaction Setup: Charge a Parr reactor (or a suitable pressure vessel) with the wet mesylate cake from the previous step.

  • Amination: Add a solution of 28% ammonium hydroxide (1 L) and isopropanol (1 L).

    • Causality: Ammonium hydroxide provides a high concentration of ammonia, the nucleophile that displaces the mesylate group. Isopropanol is used as a co-solvent to improve the solubility of the mesylate intermediate.

  • Reaction Conditions: Seal the reactor and heat the mixture to 70-75°C. The reaction is typically complete within 12-18 hours. The applied pressure accelerates the rate of this Sₙ2 reaction.[6]

  • Workup and Isolation: Cool the reactor to room temperature. Concentrate the reaction mixture under vacuum to remove isopropanol and excess ammonia. Extract the aqueous residue with a suitable organic solvent (e.g., diisopropyl ether or dichloromethane).

  • Final Product: Concentrate the organic extracts under vacuum to yield this compound. For purification, it can be converted to its monoacetate salt, which typically crystallizes in high purity with yields ranging from 72-84% over the two steps.[6]

Comparative Analysis: this compound vs. Alternative Intermediates

The choice of a core intermediate is a critical decision in a drug development campaign. While piperidine and pyrrolidine cores are common, the azetidine moiety offers distinct advantages. Let's compare the synthesis of a hypothetical histamine H₃ antagonist using this compound versus a more traditional (R)-3-(Boc-Amino)piperidine intermediate.

Target Application: Histamine H₃ Receptor Antagonists

Histamine H₃ receptors are primarily found in the central nervous system and act as inhibitory autoreceptors, modulating the release of histamine and other neurotransmitters.[9] Antagonists of this receptor have shown potential for treating neurological conditions like narcolepsy, Alzheimer's disease, and ADHD.[9] Many potent H₃ antagonists feature a basic amine core linked to a lipophilic side chain.[10][11][12][13]

Logical Flow: Intermediate Selection for H₃ Antagonist Synthesis

G cluster_azetidine Route A: Azetidine Core cluster_piperidine Route B: Piperidine Core Target Target: Histamine H3 Antagonist A1 This compound Target->A1 Novel Scaffold P1 (R)-3-(Boc-Amino)piperidine Target->P1 Traditional Scaffold A2 Coupling with Side Chain A1->A2 A3 Deprotection (e.g., Hydrogenolysis) A2->A3 A4 Final H3 Antagonist (Azetidine-based) A3->A4 P2 Coupling with Side Chain P1->P2 P3 Deprotection (e.g., TFA/HCl) P2->P3 P4 Final H3 Antagonist (Piperidine-based) P3->P4

Caption: Decision pathways for synthesizing H₃ antagonists via different cores.

Performance Comparison Table
MetricThis compound Route(R)-3-(Boc-Amino)piperidine RouteRationale & Justification
Novelty & IP Position High. The azetidine core is less common, offering opportunities for novel intellectual property.Lower. Piperidine is a very common scaffold in CNS drugs.[5][14]Drug discovery programs often prioritize scaffolds that provide a clear path to patent protection.
Synthesis of Intermediate Efficient, 2-step, high-yielding (72-84%) synthesis from a commercially available precursor.[6]Multiple synthetic routes exist, often involving multi-step sequences or chiral resolution.[15]The streamlined, chromatography-free synthesis of the azetidine intermediate is a significant process advantage.[8]
Physicochemical Properties Imparts 3D character and rigidity. Can improve metabolic stability and reduce off-target effects.More flexible structure. May have higher lipophilicity depending on substituents.The strained azetidine ring provides a unique conformational constraint that can be beneficial for receptor binding affinity and selectivity.
Deprotection Step Typically requires catalytic hydrogenation (e.g., Pd/C, H₂) to remove the benzhydryl group.Requires acidic conditions (e.g., TFA or HCl) to remove the Boc group.Hydrogenation is a clean reaction but requires specialized equipment (hydrogenator). Acidic deprotection is simpler but can be harsh on sensitive functional groups.
Scalability & Cost The reported synthesis is scalable to the multi-kilogram level.[8]Scalable, but the cost of the chiral starting material can be high.The operational simplicity and lack of chromatography for the azetidine route are advantageous for large-scale manufacturing.[6][8]

Conclusion and Future Outlook

This compound is a highly valuable and strategic intermediate for the synthesis of complex drug targets, particularly those aimed at the central nervous system. Its efficient and scalable two-step synthesis from 1-benzhydrylazetidin-3-ol provides a distinct advantage over many alternative heterocyclic building blocks.

Key Advantages:

  • Efficiency: A high-yielding, chromatography-free synthetic route.[6][8]

  • Versatility: The primary amine serves as a versatile point for diversification.

  • Structural Impact: The azetidine core provides novel structural features that can enhance the pharmacological profile of a drug candidate.

For drug development professionals, the adoption of this compound offers a compelling route to novel chemical matter with a strong intellectual property position. While the deprotection step requires consideration, the overall efficiency of the synthetic pathway makes it an attractive choice for programs targeting complex amine-containing molecules like histamine H₃ receptor antagonists. Future work will likely focus on developing even more diverse functionalization strategies for the azetidine ring, further expanding its utility in medicinal chemistry.

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A Comparative Guide to the Synthesis of 1-Benzhydrylazetidin-3-amine: An Evaluation of Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1] Among functionalized azetidines, 1-Benzhydrylazetidin-3-amine serves as a critical building block for a variety of therapeutic agents. Its synthesis, therefore, is a subject of considerable interest for researchers and process chemists aiming for efficiency, scalability, and high purity.

This guide provides an in-depth comparison of two prominent synthetic protocols for preparing this compound. We will dissect a two-step pathway involving mesylation and subsequent aminolysis, and an alternative route via reductive amination. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a clear perspective for drug development professionals on selecting the optimal synthesis strategy.

Protocol A: Two-Step Synthesis via Mesylation and Aminolysis

This widely adopted protocol begins with the commercially available precursor, 1-benzhydrylazetidin-3-ol. The strategy hinges on converting the hydroxyl group into a more effective leaving group, which is then displaced by an amine source. A streamlined process developed by researchers at Pfizer demonstrates an efficient execution of this pathway.[2]

Chemical Rationale and Workflow

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. To facilitate its displacement, it is first activated by converting it into a mesylate ester using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). The resulting mesylate is an excellent leaving group, readily susceptible to nucleophilic attack. In the second step, the mesylate intermediate is subjected to aminolysis, where an amine nucleophile, typically aqueous ammonium hydroxide, displaces the mesylate group to yield the target this compound.[2]

The workflow for this protocol is illustrated below:

Protocol_A_Workflow cluster_start Starting Material cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Aminolysis Start 1-Benzhydrylazetidin-3-ol Mesylation Activation of Hydroxyl Group Start->Mesylation Reacts with Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Mesylation->Intermediate Forms Intermediate Reagents1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Acetonitrile (Solvent) Reagents1->Mesylation Aminolysis Nucleophilic Substitution (SN2) Intermediate->Aminolysis Reacts with Product This compound Aminolysis->Product Yields Final Product Reagents2 Ammonium Hydroxide (NH4OH) Isopropanol (Solvent) Heat (~70°C in Parr Reactor) Reagents2->Aminolysis

Caption: Workflow for Protocol A: Mesylation and Aminolysis.

Detailed Experimental Protocol (Adapted from Li, B. et al.)[2]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

  • To a solution of 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add methanesulfonyl chloride, maintaining the internal temperature below a specified limit.

  • Stir the reaction mixture until completion, as monitored by an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • The mesylate intermediate precipitates and is isolated by filtration. The resulting wet cake can be used directly in the next step without drying.

Step 2: Synthesis of this compound

  • Charge a Parr reactor with the wet mesylate cake from the previous step.

  • Add a solution of ammonium hydroxide in isopropanol.

  • Seal the reactor and heat the mixture to approximately 70-75°C.

  • Maintain the temperature and stir until the reaction is complete. The use of a sealed reactor helps to accelerate the reaction by maintaining pressure.[2]

  • After cooling, perform a suitable workup, which may involve extraction and crystallization, to isolate the final product, often as a salt (e.g., monoacetate) to improve handling and stability.

Protocol B: Synthesis via Reductive Amination

Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds, frequently employed in pharmaceutical synthesis.[3][4] This protocol starts from 1-benzhydrylazetidin-3-one, the ketone analog of the starting material in Protocol A.

Chemical Rationale and Workflow

This process involves the reaction of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[5] A key advantage is the ability to use reducing agents that are selective for the iminium ion over the starting ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3] This selectivity prevents the competing reduction of the ketone back to the alcohol.

The synthesis of the required 1-benzhydrylazetidin-3-one precursor is typically achieved through the oxidation of 1-benzhydrylazetidin-3-ol, for example, via a Swern oxidation.[6]

Protocol_B_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation (Optional) cluster_step2 Step 2: Reductive Amination Start 1-Benzhydrylazetidin-3-ol Oxidation Ketone Synthesis Start->Oxidation If starting from alcohol Intermediate 1-Benzhydrylazetidin-3-one Oxidation->Intermediate Yields Ketone Reagents1 Swern Oxidation (e.g., Oxalyl Chloride, DMSO, TEA) Reagents1->Oxidation ReductiveAmination Imine Formation & Reduction Intermediate->ReductiveAmination Reacts with Product This compound ReductiveAmination->Product Yields Final Product Reagents2 Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., Dichloroethane) Reagents2->ReductiveAmination

Caption: Workflow for Protocol B: Reductive Amination.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one (if required)

  • Prepare a solution of oxalyl chloride in dichloromethane and cool to -78°C.

  • Add a solution of dimethyl sulfoxide (DMSO) in dichloromethane dropwise.

  • Add a solution of 1-benzhydrylazetidin-3-ol in dichloromethane dropwise, maintaining the low temperature.[6]

  • Stir for 1 hour, then add triethylamine and allow the reaction to warm to room temperature.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and perform an extractive workup to isolate the ketone product.[6]

Step 2: Reductive Amination

  • Dissolve 1-benzhydrylazetidin-3-one in a suitable solvent such as 1,2-dichloroethane.

  • Add an ammonia source, such as ammonium acetate, and stir to facilitate imine formation. Acetic acid can be used as a catalyst.[5]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Quench the reaction carefully with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Perform an extractive workup, followed by purification (e.g., column chromatography or crystallization) to yield the pure amine.

Performance Benchmark: A Head-to-Head Comparison

The choice between these two protocols depends on several factors, including available starting materials, required scale, and purity specifications.

ParameterProtocol A: Mesylation/AminolysisProtocol B: Reductive AminationRationale & Justification
Overall Yield 72-84% (as monoacetate salt)[2]Typically 60-80% (over 2 steps)Protocol A is reported with high, scalable yields. Reductive amination yields are generally good but can be variable depending on the substrate and conditions.
Number of Steps 2 steps from 1-benzhydrylazetidin-3-ol.1 step from the ketone; 2 steps from the alcohol.Both are two-step syntheses from the common precursor, 1-benzhydrylazetidin-3-ol.
Purity & Purification High purity achieved via filtration/crystallization.[2]Often requires chromatographic purification.Protocol A offers a significant advantage in scalability as the intermediate and final product can often be isolated by simple filtration, avoiding costly and time-consuming chromatography.[2]
Scalability Proven on multi-hundred gram scale.[2]Generally scalable, but purification can be a bottleneck.The use of a Parr reactor in Protocol A is well-suited for pilot plant and manufacturing scales.[2] The chromatography required in Protocol B can be challenging to scale.
Reagent Safety & Cost MsCl is corrosive. The reaction is exothermic.NaBH(OAc)₃ is preferred over the more toxic NaBH₃CN.[3] Oxidation reagents can be hazardous.Both protocols use standard laboratory reagents. The choice of reducing agent in Protocol B allows for avoidance of cyanide-containing compounds.[3]
Starting Material Requires 1-benzhydrylazetidin-3-ol.Requires 1-benzhydrylazetidin-3-one.The alcohol is often more readily available and less expensive. An efficient, one-pot synthesis for the alcohol has been developed for large-scale production.[7][8]

Conclusion and Recommendation

For researchers and drug development professionals, the synthesis of this compound presents a choice between two robust and effective protocols.

Protocol A (Mesylation/Aminolysis) stands out for its demonstrated scalability and high, reproducible yields.[2] The ability to isolate both the intermediate and the final product through simple filtration and crystallization is a major advantage for large-scale production, significantly reducing manufacturing costs and complexity. The process has been validated on a significant scale, making it a trustworthy and reliable choice for industrial applications.

Protocol B (Reductive Amination) offers the flexibility and broad substrate scope characteristic of this powerful transformation.[4] It is an excellent method for laboratory-scale synthesis and for creating libraries of related amine derivatives. However, the common need for chromatographic purification can limit its cost-effectiveness and efficiency on a larger scale compared to Protocol A.

Based on this analysis, Protocol A is the recommended pathway for large-scale, efficient synthesis of this compound due to its superior scalability, high yields, and avoidance of chromatographic purification. For smaller-scale, discovery-phase chemistry where flexibility might be more critical, Protocol B remains a highly valuable and viable alternative.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Discovery and Synthesis of Novel Azetidine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Methods for the synthesis of azetidines. (n.d.).
  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. (n.d.). ChemicalBook.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (n.d.).
  • Reductive Amination. (n.d.). Myers Chem 115, Harvard University.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (n.d.).
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride. Organic Process Research & Development, 16(6), 1156-1184.
  • T. S. Kaufman, et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11883-11937.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (2019). PubMed Central.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.
  • Process for the purification of amines. (n.d.).

Sources

Comparative Cross-Reactivity Analysis of Novel Compounds Derived from 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Off-Target Profiling

Introduction: The Benzhydrylazetidine Scaffold and the Imperative of Selectivity

The 1-benzhydrylazetidin-3-amine core represents a versatile and increasingly popular scaffold in modern medicinal chemistry. Its rigid azetidine ring, combined with the bulky, lipophilic benzhydryl group, provides a unique three-dimensional framework for designing novel ligands with potential therapeutic applications. Molecules derived from this starting material are being investigated for a range of biological activities, from central nervous system (CNS) targets to peripheral receptors.

However, as with any novel chemical entity, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being off-target interactions. Cross-reactivity, the unintended binding of a compound to proteins other than its primary therapeutic target, can lead to a host of adverse effects, toxicity, or diminished efficacy. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of robust drug discovery.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel molecules synthesized from the this compound scaffold. We will delve into the strategic selection of off-target panels, detail gold-standard experimental protocols, and offer insights into interpreting the resulting data to guide lead optimization.

Strategic Design of a Cross-Reactivity Screening Panel

The initial step in any cross-reactivity investigation is the assembly of a relevant and informative panel of off-targets. A well-designed panel should be based on the structural motifs of the compounds under investigation and their predicted physicochemical properties. For derivatives of this compound, several key structural features guide the selection process.

The prominent benzhydryl group, for instance, is a well-known pharmacophore found in numerous approved drugs, particularly those targeting CNS receptors. This moiety is known to interact with a variety of biogenic amine transporters and G-protein coupled receptors (GPCRs). Consequently, a primary screening panel for any novel benzhydrylazetidine derivative should include a broad selection of these targets.

Furthermore, the basic amine within the azetidine ring suggests potential interactions with monoaminergic systems, including dopamine, serotonin (5-HT), and norepinephrine transporters and receptors. The lipophilicity conferred by the benzhydryl group also increases the likelihood of interactions with hydrophobic pockets in various enzymes and ion channels.

A recommended tiered approach for screening is often the most resource-efficient strategy.

Tier 1: Primary Broad-Spectrum Screening

The initial screen should be broad, aiming to identify any significant off-target "hits" at a relatively high concentration (e.g., 10 µM). A typical panel, such as the Eurofins SafetyScreen44™ or a similar offering from providers like CEREP, is designed to cover a wide range of targets known to be associated with adverse drug reactions.

Key Target Families for Initial Screening:

  • GPCRs: A comprehensive panel including adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors.

  • Ion Channels: Focus on key cardiac channels (e.g., hERG), as well as sodium, calcium, and potassium channels.

  • Transporters: Include monoamine transporters (DAT, SERT, NET) due to the structural alerts from the scaffold.

  • Enzymes: A selection of common metabolic enzymes (e.g., CYPs) and kinases.

Workflow for Cross-Reactivity Panel Selection

A Start: Novel Molecule from This compound Scaffold B Structural & Physicochemical Analysis (e.g., Benzhydryl, Basic Amine) A->B Analyze Structure C Identify Potential Off-Target Families (GPCRs, Ion Channels, Transporters) B->C Predict Interactions D Select Broad-Spectrum Screening Panel (e.g., SafetyScreen44™) C->D Informed Selection E Execute Tier 1 Screening (High Concentration, e.g., 10 µM) D->E Experimental Phase F Analyze Data: Identify 'Hits' >50% Inhibition E->F Data Interpretation G No Significant Hits F->G Outcome 1 H Significant Hits Identified F->H Outcome 2 K End of Initial Profiling G->K I Proceed to Tier 2: Concentration-Response Studies (IC50/Ki) H->I Follow-up J Assess Therapeutic Index & Guide SAR I->J Decision Making J->K

Caption: Tiered workflow for cross-reactivity screening of novel compounds.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of cross-reactivity data hinges on the robustness of the experimental assays employed. Radioligand binding assays remain the gold standard for determining a compound's affinity for a wide range of receptors and transporters due to their sensitivity and high-throughput adaptability.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized workflow for assessing the binding affinity of a test compound (a derivative of this compound) to a specific receptor, for example, the Dopamine Transporter (DAT).

Objective: To determine the inhibitory constant (Ki) of a test compound at the human Dopamine Transporter.

Materials:

  • Test Compound: Synthesized from this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Cell Membranes: Prepared from a cell line stably expressing the human Dopamine Transporter (hDAT).

  • Radioligand: [³H]-WIN 35,428, a high-affinity ligand for DAT.

  • Non-specific Ligand: Nomifensine (10 µM) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and 96-well filter plates .

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final assay concentrations should typically range from 0.1 nM to 100 µM.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific ligand (for non-specific binding).

    • 25 µL of the diluted test compound.

    • 25 µL of the radioligand ([³H]-WIN 35,428) at a final concentration equal to its Kd.

    • 25 µL of the hDAT-expressing cell membranes.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(cpm_sample - cpm_nonspecific) / (cpm_total - cpm_nonspecific)])

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Presentation

To effectively compare the selectivity profiles of multiple synthesized molecules, data should be tabulated clearly. The table below presents a hypothetical comparison of two compounds derived from the this compound scaffold against a small panel of key off-targets.

TargetCompound A (Ki, nM)Compound B (Ki, nM)Interpretation
Primary Target (e.g., a novel GPCR) 5.2 8.1 Both compounds show high affinity for the intended target.
Dopamine Transporter (DAT)850>10,000Compound A shows moderate affinity for DAT; Compound B is highly selective.
Serotonin Transporter (SERT)1,200>10,000Both compounds have low affinity for SERT.
Histamine H1 Receptor452,500Warning: Compound A has significant H1 affinity, a common liability.
hERG Channel (% Inhibition @ 1µM)15%8%Both compounds show low potential for hERG-related cardiotoxicity at this concentration.

This structured presentation allows for a rapid assessment of potential liabilities. For instance, the significant off-target activity of Compound A at the Histamine H1 receptor would be a major concern, as H1 antagonism is associated with sedation and other CNS side effects. Compound B, in this hypothetical case, demonstrates a much cleaner selectivity profile.

Conclusion: From Data to Decision-Making

Cross-reactivity profiling is a critical, data-driven process that directly informs the progression of a drug discovery project. For novel molecules derived from scaffolds like this compound, a systematic and structurally-informed approach to off-target screening is essential. By combining broad-panel screening with follow-up concentration-response assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for guiding structure-activity relationship (SAR) studies, mitigating potential safety risks, and ultimately, selecting drug candidates with the highest probability of clinical success.

References

  • Title: The role of monoamine transporters in neuropsychiatric disorders Source: N
  • Title: The promiscuity of the benzhydryl moiety: a review of its applications in medicinal chemistry Source: Future Medicinal Chemistry URL:[Link]

A Senior Application Scientist's Guide to Comparative Docking Studies of Azetidine-Based Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of novel azetidine-based ligands as monoamine transporter inhibitors through in silico molecular docking studies. While the conceptual framework is rooted in the exploration of 1-benzhydrylazetidin-3-amine derivatives, this guide utilizes a closely related and biologically evaluated class of compounds—3-aryl-3-arylmethoxy-azetidines—as a practical case study due to the availability of public experimental data. This allows for a robust and scientifically grounded comparison against established clinical drugs.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders. The methodologies and principles outlined herein are designed to be broadly applicable to the virtual screening and lead optimization of monoamine transporter ligands.

The Rationale for Targeting Monoamine Transporters with Novel Azetidine Scaffolds

The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission in the central nervous system. Their dysfunction is implicated in a spectrum of disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, the MATs are well-established targets for a wide array of therapeutic agents.

The azetidine scaffold has emerged as a promising alternative to the traditional tropane core found in many MAT inhibitors. Its compact and rigid structure offers a unique vector space for substituent placement, potentially leading to novel interactions within the transporter binding sites and improved selectivity profiles. The this compound framework, in particular, presents an intriguing combination of a bulky, lipophilic benzhydryl group, which can engage in extensive hydrophobic interactions, and a polar amine function, crucial for anchoring within the binding pocket.

This guide will explore the binding hypotheses for a series of 3-aryl-3-arylmethoxy-azetidines, which serve as excellent surrogates for understanding the broader potential of azetidine-based MAT ligands.[1] We will compare their predicted binding affinities and interaction patterns with those of clinically successful drugs, providing a framework for the rational design of next-generation MAT inhibitors.

Target Proteins and Comparator Compounds

A robust comparative docking study requires high-quality protein structures and a well-chosen set of comparator compounds with known biological activity.

Target Protein Structures

The following high-resolution crystal structures of the human monoamine transporters were selected from the RCSB Protein Data Bank for this study:

TransporterPDB IDResolutionDescription
Dopamine Transporter (DAT) 2.90 ÅCryo-EM structure of human DAT in complex with dopamine.[2]
Serotonin Transporter (SERT) 3.15 ÅX-ray structure of human SERT complexed with (S)-citalopram.[3]
Norepinephrine Transporter (NET) 2.50 ÅCryo-EM structure of human NET bound with norepinephrine in an inward-open state.[4]
Ligands for Comparative Analysis

Azetidine Derivatives (Case Study Ligands):

A selection of 3-aryl-3-arylmethoxy-azetidines with reported high affinity for SERT will be used as our test compounds.[1]

Compound IDStructureReported Kᵢ (SERT)
6h 3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine2.9 nM
7c 3-(phenyl)-3-((3,4-dichlorophenyl)methoxy)azetidine1.0 nM
7g 3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine23 nM (SERT), 620 nM (DAT)

Comparator Compounds (Clinically Relevant Inhibitors):

These well-characterized drugs will serve as positive controls and provide a benchmark for interpreting the docking results.

CompoundPrimary Target(s)Therapeutic Use
(S)-Citalopram SERTAntidepressant (SSRI)
Paroxetine SERTAntidepressant (SSRI)
Atomoxetine NETADHD Treatment (NRI)
Bupropion DAT, NETAntidepressant, Smoking Cessation
Cocaine DAT, SERT, NETPsychostimulant (Non-selective)
Methylphenidate DAT, NETADHD Treatment

Experimental Protocols: A Dual-Software Approach

To ensure the robustness of our findings, we will employ two widely used and well-validated docking programs: AutoDock Vina and Glide (Schrödinger). This dual-software approach allows for a cross-validation of the predicted binding poses and scoring functions.

General Workflow for Comparative Docking

The overall workflow for this study is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select PDB Structures (DAT, SERT, NET) Prot_Prep Protein Preparation PDB->Prot_Prep Clean & Protonate Ligands Select & Prepare Ligands (Azetidines & Comparators) Lig_Prep Ligand Preparation Ligands->Lig_Prep Generate 3D Conformations & Assign Charges Grid Grid Generation (Define Binding Site) Prot_Prep->Grid Vina AutoDock Vina Docking Lig_Prep->Vina Glide Glide Docking (SP & XP) Lig_Prep->Glide Grid->Vina Grid->Glide Scores Compare Docking Scores & Binding Energies Vina->Scores Glide->Scores Poses Analyze Binding Poses & Interactions Scores->Poses SAR Correlate with Experimental Data (Structure-Activity Relationship) Poses->SAR G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamines Vesicle->Monoamine Release MAT Monoamine Transporter (DAT, SERT, or NET) MAT->Vesicle Recycling Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Azetidine Derivative or Comparator Drug Inhibitor->MAT Blocks Reuptake

Sources

A Senior Application Scientist's Guide to the Robust Quantification of 1-Benzhydrylazetidin-3-amine: A Comparative Validation of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 1-Benzhydrylazetidin-3-amine, a key structural motif in various pharmacologically active compounds, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and supported by established protocols. As Senior Application Scientists, we move beyond mere procedural descriptions to elucidate the rationale behind our methodological choices, ensuring that every protocol is a self-validating system.

The Analytical Imperative: Why Robust Quantification of this compound Matters

This compound is a secondary amine containing a bulky benzhydryl group. Its accurate quantification is critical during various stages of drug development, including:

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthetic yields.

  • Purity Analysis: Quantifying the API and its process-related impurities.

  • Stability Studies: Assessing the degradation of the molecule under various stress conditions to establish a stable formulation and shelf-life.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this scaffold.

The selection of an appropriate analytical method is paramount and is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Comparative Analysis of Key Quantification Methodologies

This guide will focus on three principal chromatographic techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in quality control laboratories for its robustness and cost-effectiveness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, offering high separation efficiency and structural information.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis and trace-level quantification due to its exceptional sensitivity and selectivity.[1][2][3][4][5]

The following table provides a comparative overview of these methods, with performance characteristics estimated based on typical results for similar amine-containing small molecules.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by precursor and product ion mass-to-charge ratios.[1][2][3]
Selectivity Moderate; susceptible to interference from co-eluting impurities with similar UV spectra.High; mass spectral data provides a high degree of confidence in peak identity.Very High; Multiple Reaction Monitoring (MRM) provides exceptional specificity.[1][5]
Sensitivity (Typical LOQ) ~10-100 ng/mL~1-10 ng/mL~0.01-1 ng/mL
Linearity (Typical R²) >0.999>0.998>0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 5% (Inter-day), < 3% (Intra-day)
Throughput HighModerateHigh
Cost LowModerateHigh
Primary Application Routine QC, purity analysis, content uniformity.Impurity profiling of volatile related substances.Bioanalysis (plasma, tissue), trace impurity analysis, metabolite identification.

In-Depth Method Validation & Experimental Protocols

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] All protocols presented herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality of Experimental Choices: This method is designed for routine quality control where high sensitivity is not the primary requirement. A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The acidic pH of the buffer protonates the amine group, enhancing its interaction with the stationary phase and improving peak symmetry. UV detection at a wavelength corresponding to the absorbance maximum of the benzhydryl chromophore provides adequate sensitivity for these applications.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Acetonitrile:Water) to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 200 µg/mL.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range.

Validation Parameters to be Assessed: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve serial_dilute Serial Dilution for Calibration Curve dissolve->serial_dilute sample_dilute Dilute Sample to Working Concentration dissolve->sample_dilute inject Inject into HPLC System serial_dilute->inject sample_dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Experimental Choices: GC-MS is suitable for identifying and quantifying volatile impurities or for the analysis of the main compound if it is sufficiently thermally stable. Due to the polarity of the amine, derivatization with a silylating agent (e.g., BSTFA) is often employed to increase volatility and improve peak shape. A non-polar capillary column like a DB-5ms is chosen for good separation of a wide range of derivatized compounds. Electron Impact (EI) ionization is used for its ability to generate reproducible fragmentation patterns, aiding in structural confirmation.

Experimental Protocol:

  • Derivatization:

    • To 100 µL of the sample solution in a suitable solvent (e.g., pyridine), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Standard and Sample Preparation:

    • Prepare standards and samples in a suitable solvent and derivatize as described above.

Validation Parameters to be Assessed: Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Prepare Sample/Standard Solution add_reagent Add Derivatizing Agent (BSTFA) prep_start->add_reagent heat Heat at 70°C for 30 min add_reagent->heat inject Inject into GC System heat->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Impact (EI) Ionization separate->ionize detect Mass Detection (Scan Mode) ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion integrate Integrate Peak Area extract_ion->integrate quantify Quantify Analyte integrate->quantify LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Aliquot Plasma Sample add_is Add Acetonitrile with Internal Standard prep_start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC System transfer->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Area Ratios (Analyte/IS) detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Sources

Efficacy comparison of STAT3 inhibitors derived from different azetidine cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting STAT3 with Novel Azetidine Scaffolds

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and immune responses.[1][2] In normal physiological contexts, STAT3 activation is a transient and tightly regulated process, primarily mediated by phosphorylation at the Tyr705 residue by upstream kinases like Janus kinases (JAKs) and Src family kinases.[2][3] This phosphorylation event triggers STAT3 dimerization, nuclear translocation, and subsequent binding to specific DNA sequences to regulate gene transcription.

However, the aberrant and persistent activation of STAT3 is a well-established oncogenic driver, implicated in a wide array of human cancers, including breast, lung, and hematological malignancies.[4][5] This constitutive activation leads to the upregulation of genes that promote uncontrolled cell growth, inhibit apoptosis, and facilitate metastasis, making STAT3 a highly attractive target for therapeutic intervention.[3] Despite this, the development of direct, potent, and selective small-molecule STAT3 inhibitors has been a significant challenge.

This guide provides an in-depth comparative analysis of a promising class of STAT3 inhibitors built around different azetidine cores. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data for their enhanced potency and selectivity over other alternatives, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of next-generation STAT3 inhibitors.

The Canonical STAT3 Signaling Pathway and Points of Inhibition

The STAT3 signaling cascade is a well-defined pathway that offers several points for therapeutic intervention. The diagram below illustrates the key steps from cytokine stimulation to gene transcription, and highlights the mechanism of action of the azetidine-based inhibitors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive Latent STAT3 (monomer) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) pSTAT3_mono pSTAT3 (monomer) STAT3_inactive->pSTAT3_mono pSTAT3_dimer pSTAT3 Dimer pSTAT3_mono->pSTAT3_dimer 4. Dimerization (via SH2 domains) pSTAT3_dimer_nuc pSTAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc 5. Nuclear Translocation DNA DNA pSTAT3_dimer_nuc->DNA 6. DNA Binding Gene Target Gene Transcription DNA->Gene 7. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Azetidine_Inhibitor Azetidine Inhibitor (e.g., H182) Azetidine_Inhibitor->pSTAT3_dimer_nuc Inhibition of DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based STAT3 inhibitors.

Comparative Efficacy of Azetidine-Core STAT3 Inhibitors

A significant breakthrough in the development of direct STAT3 inhibitors has been the optimization of proline-based scaffolds into a series of (R)-azetidine-2-carboxamide analogues.[1] This structural modification has led to compounds with sub-micromolar potency, a notable improvement over earlier generations of inhibitors.

Structure-Activity Relationship (SAR) of the Azetidine Core

The efficacy of these inhibitors is highly dependent on the structure of the azetidine core. Key SAR findings include:

  • Ring Size: The four-membered azetidine ring has been shown to be superior to both the five-membered proline and six-membered pipecolic acid analogues. For instance, transitioning from a proline-based inhibitor (EMSA IC50 of 2.4 µM) to the corresponding azetidine analogue 5a resulted in a more than four-fold increase in potency (EMSA IC50 of 0.52 µM).[6]

  • Stereochemistry: The stereochemistry of the azetidine core is critical for activity. The (R)-enantiomer of the azetidine-2-carboxamide scaffold is consistently more potent than the (S)-enantiomer. For example, the (R)-enantiomer 5a has an EMSA IC50 of 0.52 µM, while its (S)-enantiomer has an IC50 of 2.22 µM.[1]

  • Carboxamide Position: The position of the carboxamide group on the azetidine ring is crucial. Moving the carboxamide from the 2-position to the 3-position results in a complete loss of inhibitory activity.[1]

These findings underscore the highly specific structural requirements for potent STAT3 inhibition and establish the (R)-azetidine-2-carboxamide as the privileged core for this class of inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro efficacy of several key azetidine-based inhibitors and compares them to established STAT3 inhibitors, Napabucasin and Stattic. The data is compiled from multiple studies, and it is important to note that direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Compound Core Structure Target Domain STAT3 DNA Binding IC50 (EMSA) Cell Viability EC50 Cell Line(s) Reference(s)
5a (R)-Azetidine-2-carboxamideDNA-Binding Domain0.55 µM>10 µMMDA-MB-231, MDA-MB-468[1][5]
5o (R)-Azetidine-2-carboxamideDNA-Binding Domain0.38 µM>10 µMMDA-MB-231, MDA-MB-468[1][5]
8i (R)-Azetidine-2-carboxamideDNA-Binding Domain0.34 µM>10 µMMDA-MB-231, MDA-MB-468[5]
7g (R)-Azetidine-2-carboxamideDNA-Binding DomainNot Reported0.9 - 1.9 µMMDA-MB-231, MDA-MB-468[1][5]
9k (R)-Azetidine-2-carboxamideDNA-Binding Domain1.18 µM1.7 - 1.9 µMMDA-MB-231, MDA-MB-468[1][5]
H172 (9f) (R)-Azetidine-2-carboxamideDNA-Binding Domain0.98 µM1.0 - 1.9 µMMDA-MB-231, MDA-MB-468[2][7]
H182 (R)-Azetidine-2-carboxamideDNA-Binding Domain0.66 µM1.0 - 1.9 µMMDA-MB-231, MDA-MB-468[2][7]
Napabucasin N/ASTAT3 PathwayWeak to moderate effect~1.8 µMMDA-MB-231[1][6]
Stattic N/ASH2 DomainMinimal direct effect>10 µMMDA-MB-231[1]

Analysis: The data clearly demonstrates that the azetidine-based inhibitors, particularly those optimized for cell permeability like 7g , 9k , H172 , and H182 , exhibit potent sub-micromolar to low micromolar activity in both biochemical and cell-based assays.[1][2] Notably, early analogues like 5a , 5o , and 8i , while potent in the cell-free EMSA, showed poor cellular activity, highlighting the importance of optimizing physicochemical properties.[1] In comparative studies, Napabucasin showed moderate effects on STAT3 DNA-binding activity, while Stattic, an SH2 domain inhibitor, had minimal direct effect in this assay.[1]

Selectivity Profile

A critical attribute of a high-quality inhibitor is its selectivity for the intended target over other closely related proteins. The azetidine-based inhibitors have demonstrated excellent selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5.

Compound STAT3 IC50 STAT1 IC50 STAT5 IC50 Reference
5a 0.52 µM12.0 µM9.3 µM[5]
5o 0.38 µM>20 µM>20 µM[5]
H172 (9f) 0.98 µM>15.8 µM>19.1 µM[2]
H182 0.66 µM>15.8 µM>19.1 µM[2]

Analysis: The data consistently shows that these compounds are significantly more potent against STAT3 compared to STAT1 and STAT5, with selectivity ratios often exceeding 30-fold.[2][5] This high degree of selectivity is crucial for minimizing off-target effects and is a significant advantage of this chemical series.

Mechanism of Action: Irreversible Covalent Binding

Further mechanistic studies have revealed that the high potency of these azetidine-based inhibitors is due to their ability to form an irreversible covalent bond with specific cysteine residues within the DNA-binding domain of STAT3, namely Cys426 and Cys468.[2][4] This covalent modification effectively locks the inhibitor onto the STAT3 protein, preventing its interaction with DNA and subsequent gene transcription. This irreversible binding mechanism distinguishes them from reversible inhibitors and contributes to their durable inhibitory activity.

Experimental Methodologies

The following section provides detailed, step-by-step protocols for the key experiments used to characterize the efficacy and mechanism of action of the azetidine-based STAT3 inhibitors.

Synthesis of the (R)-Azetidine-2-Carboxamide Core

The synthesis of the key azetidine scaffold is a critical first step. The following diagram outlines a representative synthetic workflow for producing the (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, a common starting material.

Synthesis_Workflow Start Commercially Available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid Step1 Esterification (e.g., BnBr, K2CO3) Start->Step1 Intermediate1 Benzyl Ester Intermediate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Azetidine Benzyl Ester Step2->Intermediate2 Step3 Sulfonamide Formation (e.g., Pentafluorobenzenesulfonyl chloride) Intermediate2->Step3 Intermediate3 N-Sulfonylated Azetidine Ester Step3->Intermediate3 Step4 Amide Coupling (e.g., with an amine, HATU) Intermediate3->Step4 Intermediate4 Coupled Azetidine Ester Step4->Intermediate4 Step5 Ester Hydrolysis (e.g., LiOH) Intermediate4->Step5 Final_Product Final Azetidine-based STAT3 Inhibitor Step5->Final_Product

Caption: A generalized synthetic workflow for azetidine-based STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the ability of inhibitors to prevent the binding of active STAT3 to its DNA consensus sequence.

Workflow Diagram:

EMSA_Workflow A Prepare Nuclear Extracts (from stimulated cells) B Incubate Extracts with Azetidine Inhibitor A->B C Add Radiolabeled DNA Probe (hSIE) B->C D Incubate to allow STAT3-DNA binding C->D E Separate Protein-DNA Complexes (Native PAGE) D->E F Visualize Bands (Autoradiography) E->F G Quantify Band Intensity (Densitometry) F->G

Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Step-by-Step Protocol:

  • Prepare Nuclear Extracts: Culture cells (e.g., MDA-MB-231) with constitutively active STAT3 or stimulate cells (e.g., NIH3T3/EGFR) with a growth factor like EGF to induce STAT3 activation. Harvest cells and prepare nuclear extracts using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • Binding Reaction: In a microcentrifuge tube, combine equal amounts of nuclear protein with increasing concentrations of the azetidine inhibitor or vehicle control (DMSO). Incubate at room temperature for 30 minutes.

  • Probe Incubation: Add a radiolabeled double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE) to each reaction tube. Incubate for another 20-30 minutes at room temperature to allow for STAT3-DNA binding.

  • Native PAGE: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in a cold room or at 4°C to prevent dissociation of the protein-DNA complexes.

  • Visualization and Analysis: Dry the gel and expose it to X-ray film or a phosphor screen. Quantify the intensity of the shifted bands corresponding to the STAT3-DNA complex. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Phosphorylated STAT3 (pSTAT3)

This assay is used to determine the effect of the inhibitors on the phosphorylation status of STAT3 in whole cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the azetidine inhibitor for the desired time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH).

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between the inhibitor and the STAT3 protein.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of purified recombinant STAT3 protein and a solution of the azetidine inhibitor in the same matched buffer to minimize heats of dilution. Degas both solutions.

  • Instrument Setup: Load the STAT3 protein solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the inhibitor from the syringe into the sample cell. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data (heat flow over time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (KD, n, ΔH).

Conclusion and Future Outlook

The development of STAT3 inhibitors based on the (R)-azetidine-2-carboxamide core represents a significant advancement in the field. These compounds have demonstrated superior potency and selectivity compared to earlier generations of inhibitors and other alternatives like Napabucasin and Stattic. Their unique mechanism of irreversible covalent binding to the DNA-binding domain of STAT3 provides a durable and effective means of shutting down this critical oncogenic pathway.

The compelling preclinical data, including potent inhibition of STAT3 signaling, induction of apoptosis in cancer cells harboring constitutively active STAT3, and efficacy in in vivo tumor models, strongly supports the continued development of this class of inhibitors.[2] Future work will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics and on evaluating their efficacy in a broader range of cancer types. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working to further validate and advance these promising therapeutic candidates.

References

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. [Link]
  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]
  • Huynh, J., et al. (2019). STAT3 signaling in cancer: from bench to bedside.
  • Yue, P., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]
  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California. [Link]

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A Researcher's Guide to the Synthesis of High-Value Azetidine Building Blocks: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to its incorporation into a multitude of clinically successful drugs. For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of functionalized azetidine building blocks is a critical starting point for the exploration of new chemical space.

This guide provides an in-depth, head-to-head comparison of common synthetic routes to three classes of high-value azetidine building blocks: N-Boc-azetidin-3-one , 3-aminoazetidine derivatives , and azetidine-3-carboxylic acid derivatives . By moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these methods, supported by experimental data to empower you in making informed decisions for your synthetic campaigns.

Part 1: The Synthesis of N-Boc-azetidin-3-one: A Tale of Two Oxidations

N-Boc-azetidin-3-one is a cornerstone building block, serving as a precursor to a wide array of 3-substituted azetidines. Its synthesis typically involves the oxidation of the readily available N-Boc-3-hydroxyazetidine. Here, we compare two of the most prevalent oxidation methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

The Synthetic Crossroads: Swern vs. Dess-Martin Periodinane

The choice between these two powerful oxidation methods often hinges on a balance of factors including scale, sensitivity of the substrate to acidic or basic conditions, and practical considerations such as reagent handling and work-up procedures.

dot

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 1-Benzhydrylazetidin-3-amine (CAS 40432-52-8). As a valued member of the scientific community, your safety and regulatory compliance are paramount. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and responsibility within your laboratory.

Hazard Identification and Core Chemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound is an organic amine that, while essential for specific research applications, requires careful management as a hazardous waste stream. The primary hazards, often extrapolated from its dihydrochloride salt and analogous structures, include irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: Physicochemical and Hazard Data for this compound

Property Data Reference(s)
CAS Number 40432-52-8 [4][5]
Molecular Formula C₁₆H₁₈N₂ [4][5]
Appearance White powder [4]
Boiling Point 339.2°C @ 760 mmHg [4][5]
Flash Point 146.2°C [4][5]

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1][2][3] |

The high flash point indicates the material is combustible rather than highly flammable, but it must still be kept away from ignition sources.[1][6] The core directive for disposal is unambiguous: this chemical must be managed by an approved or licensed waste disposal service and must not enter public drains or waterways.[1][7][8]

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins long before the waste leaves your laboratory. It starts with meticulous handling and storage at the point of generation.

Mandatory Personal Protective Equipment (PPE)

Given the compound's irritant properties, direct contact must be avoided. The following PPE is mandatory when handling this compound waste:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.[1] Always inspect gloves for integrity before use.

  • Safety Goggles and Face Shield: To protect against dust particles or splashes, tightly fitting safety goggles are required.[1] A face shield provides an additional layer of protection.

  • Laboratory Coat: A properly fitted lab coat protects skin and personal clothing from contamination.[7]

Waste Segregation: The Principle of Incompatibility

Segregation is a critical, non-negotiable step. As a basic amine, this compound can react exothermically and dangerously with incompatible materials.

  • Acids: Keep this waste stream strictly separate from all acidic wastes. Neutralization reactions can generate significant heat, potentially leading to boiling and splashing of hazardous materials.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents to prevent vigorous and potentially explosive reactions.[7][9]

Failure to segregate waste properly is a primary cause of laboratory incidents. All waste streams must be clearly and accurately labeled to prevent accidental mixing.[6][10]

Waste Containerization Protocol

The integrity of your waste container is essential for safe accumulation and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container that will not degrade upon contact with the amine.[7][11] The container must be in good condition, free of cracks or leaks.

  • Ensure Proper Sealing: The container must have a tightly sealing lid to prevent the release of vapors and to avoid spills.[1][7][11] Keep the container closed at all times except when adding waste.[12][13]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[11][14] The label must also include the full chemical name ("this compound") and an approximate concentration or quantity.

Step-by-Step Disposal Protocol

Disposal of this compound is a regulated process. Under no circumstances should this chemical be disposed of in the trash or down the drain.[7][14][15]

Step 1: Accumulation

  • Collect waste in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

Step 2: Formal Request for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company to arrange for pickup.[7][10][14] Follow your organization's specific procedures for requesting waste collection.

Step 3: Incineration

  • The recommended disposal method for this type of organic amine waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[8][14] This process is managed entirely by the professional waste disposal service.

Step 4: Decontamination of Empty Containers

  • A container is not considered "empty" until it has been properly decontaminated.

  • Thoroughly empty all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[13]

  • The first rinse of the container with a suitable solvent (e.g., isopropanol) must be collected and disposed of as hazardous waste.[13]

  • For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[13] After thorough rinsing and air-drying, the container may be disposed of according to institutional policy.

Emergency Procedures: Spill Management Workflow

In the event of a spill, a systematic and calm response is crucial to mitigate risks.

Diagram 1: Spill Response Workflow

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Situation (Size, Location, Hazards) ppe Don Full PPE assess->ppe Spill is small & controllable contact_ehs Call EHS/Emergency Number for Large/Uncontrolled Spill assess->contact_ehs Spill is large or uncontrollable evacuate->assess contain Contain Spill (Use inert absorbent like vermiculite or sand) ppe->contain collect Carefully Collect Material (Sweep solid, scoop absorbent) contain->collect package Place in Labeled Hazardous Waste Container collect->package decon Decontaminate Area (Soap and water) package->decon report Report to EHS/Supervisor decon->report end Response Complete report->end contact_ehs->end

Caption: Workflow for responding to a chemical spill.

This structured approach ensures that all safety and reporting requirements are met during an emergency. All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container.[11][14]

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance. [Link]
  • Amine Disposal For Businesses. Collect and Recycle. [Link]
  • MSDS of (1-benzhydrylazetidin-3-yl)methanamine;dihydrochloride. Capot Chemical. [Link]
  • This compound CAS 40432-52-8. Home Sunshine Pharma. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
  • This compound. ChemBK. [Link]
  • 1-benzhydrylazetidin-3-ol Hydrochloride.
  • Hazardous Waste - Overview.
  • 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. Chemsrc. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
  • How Does The EPA Define Hazardous Waste?. CountyOffice.org - YouTube. [Link]
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.